molecular formula C13H18O3 B1345024 4-Tert-butyl-2-ethoxybenzoic acid CAS No. 796875-53-1

4-Tert-butyl-2-ethoxybenzoic acid

Cat. No.: B1345024
CAS No.: 796875-53-1
M. Wt: 222.28 g/mol
InChI Key: UZRSFWUQUGFVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-ethoxybenzoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Tert-butyl-2-ethoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Tert-butyl-2-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRSFWUQUGFVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649635
Record name 4-tert-Butyl-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796875-53-1
Record name 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796875-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Tert-butyl-2-ethoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

4-tert-butyl-2-ethoxybenzoic acid (CAS 796875-53-1) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry, agrochemicals, and materials science. Its structure combines a lipophilic tert-butyl group, a key modulator of pharmacokinetic properties, with a synthetically versatile benzoic acid core. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a detailed proposed pathway for its synthesis, a predictive analysis of its spectroscopic characteristics, and an expert perspective on its relevance in the field of drug discovery. As a specialized research chemical, publicly available data is limited; therefore, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

4-tert-butyl-2-ethoxybenzoic acid is a disubstituted benzoic acid derivative. The correct molecular formula is C₁₃H₁₈O₃, corresponding to a molecular weight of 222.28 g/mol . The compound is identified by the CAS Registry Number 796875-53-1 .

The bulky tert-butyl group at the para position significantly influences the molecule's lipophilicity, while the ethoxy and carboxylic acid groups at the ortho and ipso positions, respectively, provide sites for hydrogen bonding and further chemical modification.

Table 1: Physicochemical Properties of 4-tert-butyl-2-ethoxybenzoic acid

PropertyValueSource / Comment
CAS Number 796875-53-1Santa Cruz Biotechnology, Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₈O₃Santa Cruz Biotechnology[1]
Molecular Weight 222.28 g/mol Santa Cruz Biotechnology[1]
Appearance Solid / White Crystalline PowderInferred from supplier data and analogs[2]
Boiling Point 329.6 °C (at 760 mmHg)MySkinRecipes[3]
Melting Point Data not publicly availableRequires experimental determination.
Solubility Data not publicly availablePredicted to be soluble in polar organic solvents (e.g., alcohols, ethers, DMSO) and poorly soluble in water, based on its structure and data for similar compounds.
Purity (Commercial) ≥97%Sigma-Aldrich[2]

Proposed Synthesis Pathway

A robust and logical synthesis of 4-tert-butyl-2-ethoxybenzoic acid can be envisioned in a two-step process starting from commercially available 4-tert-butylphenol. The strategy involves:

  • Ortho-Carboxylation of 4-tert-butylphenol via the Kolbe-Schmitt reaction to produce the key intermediate, 4-tert-butyl-2-hydroxybenzoic acid (4-tert-butylsalicylic acid).

  • O-Ethylation of the resulting phenolic hydroxyl group via the Williamson ether synthesis.

Step 1: Synthesis of 4-tert-butyl-2-hydroxybenzoic acid (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is the industrial standard for converting phenols to salicylic acids.[4][5] The reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. The choice of alkali metal cation is critical for regioselectivity; potassium phenoxides tend to favor para-carboxylation, while sodium phenoxides favor ortho-carboxylation, which is desired here. The ortho-selectivity arises from the formation of a chelated intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide. To maximize the yield of the salicylic acid and minimize byproducts, the reaction should be conducted under anhydrous conditions and an inert atmosphere to prevent oxidation.[6]

Kolbe_Schmitt_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product 4_tert_butylphenol 4-tert-butylphenol Step1 1. Formation of Sodium Phenoxide (Anhydrous, Heat) 4_tert_butylphenol->Step1 NaOH Sodium Hydroxide (NaOH) NaOH->Step1 CO2 Carbon Dioxide (CO₂) Step2 2. Electrophilic Addition of CO₂ (High Pressure, ~125-150°C) CO2->Step2 Step1->Step2 Sodium 4-tert-butylphenoxide Step3 3. Acidification (e.g., H₂SO₄ or HCl) Step2->Step3 Disodium 4-tert-butylsalicylate Product 4-tert-butyl-2-hydroxybenzoic acid (4-tert-butylsalicylic acid) Step3->Product

Diagram 1: Workflow for the Synthesis of 4-tert-butyl-2-hydroxybenzoic acid.

Experimental Protocol (Proposed):

  • Phenoxide Formation: In a high-pressure autoclave purged with nitrogen, add 4-tert-butylphenol (1.0 eq) and sodium hydroxide (1.0 eq). Heat the mixture to ~150-160 °C under a slow stream of nitrogen to drive off the water formed, yielding the anhydrous sodium 4-tert-butylphenoxide.

  • Carboxylation: Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm. Heat the reaction mixture to 125-150 °C with vigorous stirring for 4-6 hours.

  • Workup and Isolation: Cool the reactor and vent the excess CO₂. Dissolve the solid product in hot water. The resulting aqueous solution of the sodium salicylate salt can be filtered to remove any unreacted phenol.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with concentrated sulfuric acid or hydrochloric acid to a pH of ~2-3. The 4-tert-butyl-2-hydroxybenzoic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., aqueous ethanol or toluene) can be performed for further purification.

Step 2: Ethylation of 4-tert-butyl-2-hydroxybenzoic acid (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and highly effective method for forming ethers, involving the Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] In this step, both the phenolic hydroxyl and the carboxylic acid protons are acidic. A suitable base (e.g., K₂CO₃) must be used to deprotonate the more acidic phenolic hydroxyl preferentially, forming the nucleophilic phenoxide. An ethylating agent such as bromoethane or diethyl sulfate is then added to undergo substitution.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Precursor 4-tert-butyl-2-hydroxybenzoic acid Step1 1. Deprotonation & Ethylation (Heat, Reflux) Precursor->Step1 Base Potassium Carbonate (K₂CO₃) Base->Step1 Alkyl_Halide Bromoethane (CH₃CH₂Br) Alkyl_Halide->Step1 Solvent Solvent (e.g., DMF or Acetone) Solvent->Step1 Step2 2. Filtration & Solvent Removal Step1->Step2 Step3 3. Acidification & Extraction Step2->Step3 Step4 4. Purification Step3->Step4 Product 4-tert-butyl-2-ethoxybenzoic acid Step4->Product

Diagram 2: Workflow for the Ethylation of the Salicylic Acid Precursor.

Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (approx. 2.5 eq), and a polar aprotic solvent such as DMF or acetone.

  • Ethylation: Add bromoethane (approx. 1.5 eq) to the stirred suspension. Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr). Remove the solvent from the filtrate under reduced pressure.

  • Isolation: Dissolve the resulting residue in water and a base (e.g., NaOH). Wash this aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove any neutral byproducts.

  • Acidification: Acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the final product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or column chromatography.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy

The ¹H NMR spectrum (predicted in CDCl₃) would show distinct signals for the ethoxy group, the tert-butyl group, and the three aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HAcidic proton, variable shift, broad due to exchange.
Aromatic H (H6)~7.9 - 8.1Doublet (d)1HOrtho to the electron-withdrawing COOH group, deshielded.
Aromatic H (H5)~7.4 - 7.5Doublet of Doublets (dd)1HMeta to COOH, ortho to t-Bu.
Aromatic H (H3)~6.9 - 7.0Doublet (d)1HOrtho to the electron-donating OEt group, shielded.
Ethoxy Methylene (-OCH₂CH₃)~4.1 - 4.3Quartet (q)2HAdjacent to oxygen and coupled to the methyl group.
tert-Butyl (-C(CH₃)₃)~1.3 - 1.4Singlet (s)9HSymmetrical methyl groups with no adjacent protons.
Ethoxy Methyl (-OCH₂CH₃)~1.4 - 1.5Triplet (t)3HCoupled to the methylene group.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would display 11 distinct signals, corresponding to the 13 carbon atoms in the molecule (with the three methyls of the tert-butyl group being equivalent, and the two carbons in the ethoxy group).

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)168 - 172Typical range for benzoic acid carbonyls.
Aromatic C-O (C2)158 - 161Attached to electron-donating ethoxy group, deshielded.
Aromatic C-C(CH₃)₃ (C4)155 - 158Attached to t-Bu group, deshielded.
Aromatic CH (C6)132 - 134Deshielded by adjacent COOH group.
Aromatic C-COOH (C1)120 - 123Shielded relative to other quaternary aromatic carbons.
Aromatic CH (C5)123 - 125
Aromatic CH (C3)112 - 115Shielded by adjacent ethoxy group.
Ethoxy Methylene (-OCH₂)64 - 66Typical for an ethoxy group attached to an aromatic ring.
tert-Butyl Quaternary (-C(CH₃)₃)35 - 37
tert-Butyl Methyls (-C(CH₃)₃)30 - 32
Ethoxy Methyl (-CH₃)14 - 16
Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions characteristic of a carboxylic acid and a substituted benzene ring.

Table 4: Predicted Major IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium, Sharp
C-H Stretch (Aliphatic)2850 - 2980Strong, Sharp
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic Ring)1580 - 1610, 1450 - 1500Medium to Strong
C-O Stretch (Aryl Ether & Acid)1250 - 1300, 1100 - 1150Strong
Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 207: Loss of a methyl group (•CH₃) from the tert-butyl moiety.

    • m/z = 193: Loss of an ethyl group (•CH₂CH₃) from the ethoxy moiety.

    • m/z = 177: Loss of a carboxyl group (•COOH) or loss of an ethoxy radical (•OCH₂CH₃).

    • m/z = 165: A prominent peak corresponding to the loss of the tert-butyl group (•C(CH₃)₃), leaving a 2-ethoxybenzoic acid cation.

Relevance and Potential Applications in Drug Development

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a vast range of therapeutic agents.[1][17][18][19] The strategic placement of substituents allows for the fine-tuning of a compound's pharmacological profile. The structure of 4-tert-butyl-2-ethoxybenzoic acid incorporates several features of high interest to drug designers.

Diagram 3: Key structural features of 4-tert-butyl-2-ethoxybenzoic acid relevant to drug design.

  • The Role of the tert-Butyl Group: The tert-butyl group is a powerful modulator of pharmacokinetic properties.[20][21] Its primary roles include:

    • Metabolic Shielding: Its steric bulk can physically block adjacent sites on the molecule from metabolic enzymes (e.g., Cytochrome P450s), increasing the compound's half-life.[3]

    • Increased Lipophilicity: As a large, non-polar group, it significantly increases the lipophilicity (LogP) of a molecule, which can enhance membrane permeability and access to lipophilic binding pockets.[22]

    • Conformational Locking: The group's size can restrict the rotation of the phenyl ring, locking the molecule into a specific, potentially more active, conformation.[21]

  • The Ethoxy Group: The ethoxy group, while also contributing to lipophilicity, is generally more metabolically stable than a methoxy group, which is prone to O-demethylation. It can also serve as a hydrogen bond acceptor in receptor interactions.

  • The Benzoic Acid Core: The carboxylic acid is a key functional group. It can engage in strong hydrogen bonding or ionic interactions with biological targets. At physiological pH, it will be deprotonated to a carboxylate, which can improve aqueous solubility and serve as a crucial anchor in a receptor's binding site. Furthermore, the acid provides a reliable synthetic handle for creating prodrugs (esters) or libraries of derivatives (amides) to explore structure-activity relationships (SAR).

Given these features, 4-tert-butyl-2-ethoxybenzoic acid represents an attractive starting point or fragment for developing new chemical entities targeting a variety of biological systems where a balance of lipophilicity, metabolic stability, and hydrogen bonding capability is required.

Conclusion

4-tert-butyl-2-ethoxybenzoic acid is a specialized research chemical with a well-defined structure but limited publicly available experimental data. This guide provides a scientifically grounded, predictive framework for its synthesis and characterization, leveraging established, reliable chemical principles. The proposed two-step synthesis via a Kolbe-Schmitt reaction followed by a Williamson ether synthesis offers a logical and efficient route to the molecule. The analysis of its structural motifs—the benzoic acid scaffold, the bulky tert-butyl group, and the stable ethoxy ether—highlights its potential as a valuable building block for professionals in drug discovery and materials science seeking to modulate lipophilicity, enhance metabolic stability, and explore new chemical space.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Supporting Information for a scientific publication. (n.d.). Available at: [Link]

  • ACS Publications. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. Available at: [Link]

  • ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Williamson Ether Synthesis lab manual. (n.d.). Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis lab manual. Available at: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-1. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Available at: [Link]

  • YouTube. (2020). Kolbe-Schmitt Reaction. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Supporting Information for a scientific publication. (n.d.). Available at: [Link]

  • Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. (n.d.). ACP. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • MS/MS interpretation in identification of unknowns. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Available at: [Link]

  • NIST. (n.d.). Peroxybenzoic acid, tert-butyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Extracted mass chromatogram of m/z 294 (A) and the corresponding.... Available at: [Link]

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid (CAS 796875-53-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-ethoxybenzoic acid, with the CAS number 796875-53-1, is a substituted aromatic carboxylic acid. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile functionalities they possess. The benzoic acid moiety provides a key acidic functional group for salt formation and hydrogen bonding interactions, which are crucial for receptor binding and influencing pharmacokinetic properties.

The substituents on the phenyl ring, a tert-butyl group at the 4-position and an ethoxy group at the 2-position, play a critical role in defining the molecule's overall characteristics. The bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. It also increases lipophilicity, which can impact cell membrane permeability. The ethoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and the acidity of the carboxylic acid. It can also participate in hydrogen bonding as an acceptor.

This technical guide provides a comprehensive overview of 4-tert-butyl-2-ethoxybenzoic acid, including its synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-butyl-2-ethoxybenzoic acid is presented in the table below.

PropertyValueSource
CAS Number 796875-53-1[1][2][3]
Molecular Formula C₁₃H₁₈O₃[1][3]
Molecular Weight 222.28 g/mol [1][2]
IUPAC Name 4-(tert-Butyl)-2-ethoxybenzoic acidN/A
Appearance Light white powder/solid[3][4]
Melting Point 74-76 °C[4]
Boiling Point 321.7 °C[4]
Density 1.08 g/cm³[4]
Flash Point 119.1 °C[4]
Refractive Index 1.516[4]
XLogP3 2.69090[4]
Polar Surface Area (PSA) 46.53 Ų[4]

Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

A plausible synthetic route to 4-tert-butyl-2-ethoxybenzoic acid can be derived from methodologies reported for analogous substituted benzoic acids. A key approach involves the ortho-ethoxylation of a suitably protected 4-tert-butylbenzoic acid derivative, followed by deprotection. One such method, adapted from a patent for the synthesis of related 2-ethoxybenzoic acid compounds, is outlined below.[5] This process involves the copper-catalyzed ethoxylation of a pyridine-1-oxide-activated benzoic acid derivative, followed by hydrolysis.

Proposed Synthetic Pathway

Synthesis A 2-(4-tert-butylbenzamido)pyridine B 2-(4-tert-butylbenzamido)pyridine 1-oxide A->B Oxidation C 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide B->C CuCl, K₂CO₃, EtOH/Pyridine, 130°C D 4-Tert-butyl-2-ethoxybenzoic acid C->D NaOH, EtOH, 80°C then H₃O⁺

Caption: Proposed synthesis of 4-Tert-butyl-2-ethoxybenzoic acid.

Experimental Protocol

Step 1: Synthesis of 2-(4-tert-butylbenzamido)pyridine 1-oxide

This intermediate is prepared by the oxidation of 2-(4-tert-butylbenzamido)pyridine. Standard oxidation procedures, such as using m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can be employed.

Step 2: Synthesis of 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide [5]

  • To a reaction vessel, add 2-(4-tert-butyl-benzamido)pyridine 1-oxide (1.0 eq), cuprous chloride (CuCl, 1.0 eq), and a 1:1 mixture of ethanol and pyridine.

  • Stir the mixture at room temperature for 25-35 minutes to allow for the formation of a complex.

  • Add potassium carbonate (K₂CO₃, 0.5 eq) to the reaction mixture.

  • Heat the system to 130 °C and maintain for 12-15 hours.

  • After the reaction is complete, cool the mixture and quench with dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide.

Step 3: Synthesis of 4-Tert-butyl-2-ethoxybenzoic acid [5]

  • Dissolve the 2-(4-tert-butyl-2-ethoxybenzamido)pyridine 1-oxide intermediate in an ethanol solution of sodium hydroxide.

  • Heat the reaction mixture to 80 °C for 6-10 hours.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or chromatography to obtain 4-tert-butyl-2-ethoxybenzoic acid.

Spectroscopic Characterization

While publicly available experimental spectra for 4-tert-butyl-2-ethoxybenzoic acid are limited, the expected spectroscopic features can be predicted based on its structure and comparison with similar compounds. Commercial suppliers like BLDpharm and Ambeed may provide analytical data upon request.[6][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the tert-butyl group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Singlet (broad)1H
Aromatic H7.0 - 8.0Multiplet3H
-OCH₂CH₃~4.1Quartet2H
-OCH₂CH₃~1.4Triplet3H
-C(CH₃)₃~1.3Singlet9H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the carboxylic acid carbon, the aromatic carbons, the ethoxy carbons, and the tert-butyl carbons.

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
Aromatic C-O155 - 165
Aromatic C-C(CH₃)₃150 - 160
Aromatic C-H110 - 135
Aromatic C-COOH120 - 130
-OCH₂CH₃60 - 70
-C(CH₃)₃~35
-C(CH₃)₃~31
-OCH₂CH₃~15
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300 (broad)Stretching
C=O (Carboxylic acid)1680 - 1710Stretching
C-O (Carboxylic acid & Ether)1210 - 1320Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1450 - 1600Stretching
Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222. Key fragmentation patterns would likely involve the loss of the ethoxy group, the tert-butyl group, and the carboxylic acid group.

Potential Applications in Research and Drug Development

While specific biological activities for 4-tert-butyl-2-ethoxybenzoic acid are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential application. Benzoic acid derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable building block for the synthesis of more complex molecules.

  • As a Synthetic Intermediate: The carboxylic acid functionality allows for the ready formation of esters and amides, making it a useful starting material for creating libraries of compounds for screening in drug discovery programs.[8]

  • In Medicinal Chemistry: The combination of a lipophilic tert-butyl group and a hydrogen bond-accepting ethoxy group could be explored for designing molecules that target specific protein-ligand interactions. The overall physicochemical properties of the molecule make it a candidate for optimization in lead discovery programs.

  • In Materials Science: Substituted benzoic acids can be used in the synthesis of polymers and liquid crystals. The specific substitution pattern of this molecule could impart unique properties to such materials.[8]

Safety and Handling

4-Tert-butyl-2-ethoxybenzoic acid is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may cause respiratory irritation.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a dry, room-temperature environment.[3]

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid is a valuable chemical for research and development, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. While specific applications are yet to be widely reported, its structural features suggest significant potential as a building block for the discovery of new bioactive molecules and functional materials. Further research into the biological activity and material properties of this compound and its derivatives is warranted.

References

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • MySkinRecipes. 4-(tert-Butyl)-2-ethoxybenzoic acid. Available from: [Link]

  • NIH. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

  • PubChem. 4-tert-Butyl-2-methoxybenzoic acid. Available from: [Link]

  • NIST. Benzoic acid, 4-ethoxy-, ethyl ester. Available from: [Link]

  • SpectraBase. 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Available from: [Link]

  • Google Patents. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • PubMed. Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes. Available from: [Link]

  • PubMed. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a bulky tert-butyl group and an ethoxy substituent on the benzoic acid core, imparts specific physicochemical properties that make it a valuable building block in organic synthesis and a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of 4-tert-butyl-2-ethoxybenzoic acid, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-tert-butyl-2-ethoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, an ethoxy group at position 2, and a tert-butyl group at position 4.

Systematic IUPAC Name: 4-​tert-​butyl-​2-​ethoxybenzoic acid CAS Number: 796875-53-1[1] Molecular Formula: C₁₃H₁₈O₃[1] Molecular Weight: 222.28 g/mol [1]

The presence of the electron-donating ethoxy group at the ortho position and the bulky, lipophilic tert-butyl group at the para position to the carboxylic acid significantly influences the molecule's electronic and steric properties. These substitutions impact its acidity, solubility, and potential for intermolecular interactions, which are critical determinants of its utility in various applications.

Below is a visualization of the molecular structure of 4-Tert-butyl-2-ethoxybenzoic acid.

Caption: 2D structure of 4-Tert-butyl-2-ethoxybenzoic acid.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
CAS Number 796875-53-1[1]
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature

Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid can be achieved through various synthetic routes. A common and direct approach involves the O-ethylation of the corresponding salicylic acid derivative, 4-tert-butyl-2-hydroxybenzoic acid. This method is advantageous due to the ready availability of starting materials and generally good yields.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Start 4-tert-butyl-2-hydroxybenzoic acid Reaction O-Ethylation Reaction (Williamson Ether Synthesis) Start->Reaction Reactants Ethylating Agent (e.g., Diethyl sulfate) Base (e.g., K2CO3) Solvent (e.g., Acetone) Reactants->Reaction Workup Reaction Work-up (Filtration, Acidification) Reaction->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Product 4-Tert-butyl-2-ethoxybenzoic acid Purification->Product Pure Product Drug_Discovery_Workflow Scaffold 4-Tert-butyl-2-ethoxybenzoic acid Library Combinatorial Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

The Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of viable synthetic pathways for the preparation of 4-tert-butyl-2-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Moving beyond a simple recitation of reaction steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers detailed, actionable protocols for the modern research scientist. We will dissect two primary retrosynthetic approaches, leveraging foundational organic reactions, and provide the necessary context for successful execution and scale-up.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as critical building blocks and active pharmaceutical ingredients. The specific substitution pattern of 4-tert-butyl-2-ethoxybenzoic acid, featuring a bulky hydrophobic group, a coordinating ethoxy moiety, and a reactive carboxylic acid, makes it an intriguing target for further molecular elaboration. Understanding efficient and scalable routes to this compound is paramount for researchers in drug development and materials science.

This guide will focus on two logical and robust synthetic strategies:

  • Pathway A: A convergent approach commencing with the carboxylation of a substituted phenol via a modified Kolbe-Schmitt reaction, followed by O-alkylation.

  • Pathway B: A linear synthesis initiated by the formation of an organometallic species, followed by carboxylation and subsequent functional group manipulation.

Each pathway will be presented with a detailed mechanistic rationale, step-by-step experimental procedures, and a discussion of the critical parameters that ensure success.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of 4-tert-butyl-2-ethoxybenzoic acid reveals two primary disconnection points, leading to our proposed synthetic routes.

G target 4-Tert-butyl-2-ethoxybenzoic acid intermediate_A1 4-Tert-butyl-2-hydroxybenzoic acid target->intermediate_A1 O-Ethylation intermediate_B1 1-Bromo-4-tert-butyl-2-ethoxybenzene target->intermediate_B1 Grignard Carboxylation 4-Tert-butylphenol 4-Tert-butylphenol intermediate_A1->4-Tert-butylphenol Kolbe-Schmitt Carboxylation 4-Bromo-3-ethoxyphenol 4-Bromo-3-ethoxyphenol intermediate_B1->4-Bromo-3-ethoxyphenol Tert-butylation (Friedel-Crafts)

Caption: Retrosynthetic analysis of 4-tert-butyl-2-ethoxybenzoic acid.

Pathway A: Kolbe-Schmitt Carboxylation Followed by O-Ethylation

This pathway is arguably the more classical approach, leveraging the well-established Kolbe-Schmitt reaction to install the carboxylic acid moiety.[1][2] The key innovation here is the use of modern modifications that allow for carboxylation at atmospheric pressure, enhancing safety and scalability.[3][4]

Mechanistic Rationale

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[5] The phenoxide is generated in situ by treating the starting phenol with a strong base, typically a sodium or potassium alkoxide. The choice of cation can influence the regioselectivity of the carboxylation. The subsequent O-ethoxylation is a standard Williamson ether synthesis, where the newly formed phenolic hydroxyl group is deprotonated and reacts with an ethylating agent.

Experimental Protocol

Step 1: Synthesis of 4-tert-butyl-2-hydroxybenzoic acid

This step is adapted from modern atmospheric pressure Kolbe-Schmitt methodologies.[3]

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 4-tert-butylphenol (1 equivalent) and 2,4,6-trimethylphenol (1 equivalent) as an additive to facilitate the reaction at atmospheric pressure.[3]

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100°C for 5 minutes to ensure complete formation of the sodium phenoxide.

  • Replace the inert atmosphere with a continuous stream of carbon dioxide (CO2) at atmospheric pressure.

  • Increase the temperature to 160-185°C and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Acidify the aqueous mixture with 6M hydrochloric acid (HCl) until a pH of 1-2 is reached, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 4-tert-butyl-2-hydroxybenzoic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary for purification.

Step 2: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid

This is a standard Williamson ether synthesis.[6]

  • In a round-bottom flask, dissolve the 4-tert-butyl-2-hydroxybenzoic acid (1 equivalent) from the previous step in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K2CO3, 2.5 equivalents), to the solution.

  • Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.5 equivalents), dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield 4-tert-butyl-2-ethoxybenzoic acid.

Data Summary
StepReactantsReagents & ConditionsProductTypical Yield
14-tert-butylphenol1. NaH, 2,4,6-trimethylphenol, DMF2. CO2 (1 atm), 160-185°C3. 6M HCl (workup)4-tert-butyl-2-hydroxybenzoic acid60-75%
24-tert-butyl-2-hydroxybenzoic acid, Ethyl iodideK2CO3, Acetone, Reflux4-tert-butyl-2-ethoxybenzoic acid85-95%

Pathway B: Grignard Reaction for Carboxylation

This alternative pathway utilizes the powerful carbon-carbon bond-forming capability of the Grignard reaction.[7][8] This approach requires the synthesis of a suitable aryl halide precursor.

Mechanistic Rationale

The core of this pathway is the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (in the form of dry ice). The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO2 to form a magnesium carboxylate salt.[9] Subsequent acidic workup protonates the carboxylate to yield the desired benzoic acid. The key challenge in this route is the preparation of the starting aryl bromide.

Experimental Protocol

Step 1: Synthesis of 1-bromo-4-tert-butyl-2-ethoxybenzene

This multi-step process begins with a commercially available starting material.

  • Nitration of 4-bromo-3-ethoxyphenol: This step would require careful control of conditions to achieve selective nitration.

  • Reduction of the nitro group: Standard reduction methods (e.g., Sn/HCl or catalytic hydrogenation) would yield the corresponding aniline.

  • Sandmeyer reaction: Conversion of the aniline to the desired aryl bromide.

A more direct, albeit potentially lower-yielding, approach would be the direct bromination of 3-tert-butylphenetole, though this may lead to isomeric mixtures.

Step 2: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid via Grignard Reaction

  • Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware and reagents must be scrupulously dry.[8]

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Dissolve 1-bromo-4-tert-butyl-2-ethoxybenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • In a separate beaker, place an excess of crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

  • Quench the reaction by the slow addition of 6M HCl, which will protonate the carboxylate and dissolve any unreacted magnesium.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Workflow Diagram

G cluster_grignard Grignard Carboxylation Workflow start Dry Apparatus & Reagents add_mg Add Mg Turnings start->add_mg add_aryl_halide Add Aryl Halide Solution add_mg->add_aryl_halide initiate Initiate Reaction add_aryl_halide->initiate reflux Reflux initiate->reflux pour_on_co2 Pour onto Dry Ice reflux->pour_on_co2 workup Acidic Workup pour_on_co2->workup extract Extraction workup->extract purify Purification extract->purify product Final Product purify->product

Caption: Workflow for the Grignard carboxylation step.

Conclusion and Future Outlook

Both pathways presented offer viable routes to 4-tert-butyl-2-ethoxybenzoic acid, each with its own set of advantages and challenges. Pathway A, utilizing a modified Kolbe-Schmitt reaction, is likely the more straightforward and scalable approach, benefiting from readily available starting materials and avoiding the stringent anhydrous conditions required for Grignard reactions. Pathway B, while more complex due to the synthesis of the aryl halide precursor, offers the versatility inherent in organometallic chemistry.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, scale, and the desired level of purity. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful synthesis of this and other similarly substituted benzoic acid derivatives.

References

  • Future4200. (2016, March 31).
  • Grignard Reaction. (n.d.).
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-1.
  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. (n.d.).
  • Scribd. (n.d.).
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism.
  • ResearchGate. (n.d.). The mechanism of the Kolbe–Schmitt reaction in which B (potassium....
  • organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.
  • NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.
  • CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of 4-tert-butyl-2-ethoxybenzoic acid (CAS No. 796875-53-1).[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to serve as a foundational resource for the identification, characterization, and quality control of this compound. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide leverages spectral data from structurally analogous compounds to provide a robust and scientifically grounded interpretation.

Introduction

4-tert-butyl-2-ethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The structural arrangement of a bulky, electron-donating tert-butyl group, an ortho-ethoxy group, and a para-carboxylic acid function creates a unique electronic and steric environment. These features are expected to result in a distinct spectroscopic fingerprint, crucial for its unambiguous identification and for assessing its purity. Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about the molecular structure, functional groups, and connectivity of a compound.[2]

Molecular Structure

The molecular formula for 4-tert-butyl-2-ethoxybenzoic acid is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol .[1] The key structural features include a 1,2,4-trisubstituted benzene ring, a carboxylic acid group, an ethoxy group, and a tert-butyl group.

Caption: Molecular Structure of 4-Tert-butyl-2-ethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Based on the analysis of similar structures like 4-tert-butylbenzoic acid and 4-ethoxybenzoic acid, the following ¹H NMR spectral features are predicted for 4-tert-butyl-2-ethoxybenzoic acid, typically recorded in a solvent like CDCl₃.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~11.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[5]
Aromatic H-6~7.8 - 8.0Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-5.
Aromatic H-5~7.3 - 7.5Doublet of Doublets1HThis proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
Aromatic H-3~6.9 - 7.1Doublet1HThis proton is ortho to the electron-donating ethoxy group, causing an upfield shift. It will be split by the adjacent H-5.
Ethoxy (-OCH₂CH₃)~4.1 - 4.3Quartet2HThe methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.
Ethoxy (-OCH₂CH₃)~1.4 - 1.6Triplet3HThe terminal methyl group is split into a triplet by the two adjacent methylene protons.
Tert-butyl (-C(CH₃)₃)~1.3 - 1.4Singlet9HThe nine protons of the tert-butyl group are equivalent and show no coupling, resulting in a strong singlet.[6]
  • Sample Preparation: Dissolve 5-10 mg of 4-tert-butyl-2-ethoxybenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The predicted ¹³C chemical shifts are based on the known effects of the substituents and data from related compounds like 4-tert-butylbenzoic acid and 4-ethoxybenzoic acid.[7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)~170 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[6]
Aromatic C-2 (-C -OEt)~158 - 162The carbon atom directly attached to the electron-donating ethoxy group is shifted downfield.
Aromatic C-4 (-C -tBu)~155 - 159The carbon bearing the tert-butyl group is also shifted downfield.[9]
Aromatic C-6~130 - 133Aromatic CH carbon ortho to the carboxylic acid group.
Aromatic C-1 (-C -COOH)~122 - 126The ipso-carbon attached to the carboxylic acid group.
Aromatic C-5~120 - 124Aromatic CH carbon.
Aromatic C-3~112 - 116Aromatic CH carbon ortho to the ethoxy group, shifted upfield.
Ethoxy (-OC H₂CH₃)~63 - 66The methylene carbon is attached to an oxygen atom, resulting in a downfield shift.
Tert-butyl (quaternary C )~34 - 36The quaternary carbon of the tert-butyl group.[9]
Tert-butyl (-C(C H₃)₃)~30 - 32The methyl carbons of the tert-butyl group.[9]
Ethoxy (-OCH₂C H₃)~14 - 16The terminal methyl carbon of the ethoxy group.
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Fourier transform the data and apply phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Vibrational Frequencies

The IR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is expected to show characteristic absorption bands for its functional groups. Benzoic acid derivatives typically exhibit hydrogen bonding, which can influence the position and shape of certain bands.[10][11]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch2500 - 3300BroadCarboxylic Acid
C-H Stretch (Aromatic)3000 - 3100MediumAryl C-H
C-H Stretch (Aliphatic)2850 - 2970StrongAlkyl C-H (t-Bu, Ethoxy)
C=O Stretch1680 - 1710StrongCarboxylic Acid (dimer)
C=C Stretch1580 - 1610, 1450 - 1500Medium-StrongAromatic Ring
C-O Stretch1250 - 1320, 1040 - 1080StrongC-O (Acid and Ether)
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), 4-tert-butyl-2-ethoxybenzoic acid is expected to produce a molecular ion (M⁺˙) and several characteristic fragment ions.

m/z Value Proposed Fragment Significance
222[C₁₃H₁₈O₃]⁺˙Molecular Ion (M⁺˙)
207[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.[12]
194[M - C₂H₄]⁺˙McLafferty rearrangement involving the ethoxy group.
177[M - OC₂H₅]⁺Loss of the ethoxy radical.
165[M - C₄H₉]⁺Loss of the tert-butyl radical.
Experimental Protocol: Electron Ionization - Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a molecule. Each technique provides complementary information that, when combined, allows for an unambiguous structure elucidation.

cluster_0 Spectroscopic Analysis Workflow start Unknown Sample (4-tert-butyl-2-ethoxybenzoic acid) ms Mass Spectrometry (MS) start->ms Molecular Weight & Fragmentation ir Infrared (IR) Spectroscopy start->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, etc.) start->nmr C-H Framework data_analysis Integrated Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure Structure Elucidation data_analysis->structure

Caption: Workflow for Integrated Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of 4-tert-butyl-2-ethoxybenzoic acid relies on a multi-technique approach. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (carboxylic acid, ether, aromatic ring), and mass spectrometry will establish the molecular weight and provide insight into the molecule's stability and fragmentation pathways. By comparing experimental data to the predicted values outlined in this guide, researchers can confidently verify the identity and purity of 4-tert-butyl-2-ethoxybenzoic acid.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Link

  • Benzoic acid derivatives under pressure: a Raman spectroscopic overview - Indian Academy of Sciences. Link

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - IUCr. Link

  • Spectroscopic and Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide - Benchchem. Link

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC - NIH. Link

  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Link

  • 4-tert-Butyl-2-ethoxy-benzoic acid | CAS 796875-53-1 | SCBT - Santa Cruz Biotechnology. Link

  • 4-(t-Butyl)-2-Ethoxy Benzoic Acid - ChemicalBook. Link

  • 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem. Link

  • 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. Link

  • 4-Ethoxybenzoic acid - SpectraBase. Link

  • 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer - Wolfa. Link

  • 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum - ChemicalBook. Link

  • 4-tert-butyl-2-ethoxybenzoic acid - Chemrio. Link

  • Benzoic acid, 4-ethoxy-, ethyl ester - NIST WebBook. Link

  • Peroxybenzoic acid, tert-butyl ester - NIST WebBook. Link

  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. Link

  • 4-(tert-Butyl)-2-ethoxybenzoic acid - BLDpharm. Link

  • 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Link

  • 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum - ChemicalBook. Link

  • Benzoic acid, 4-ethoxy-, ethyl ester - NIST WebBook. Link

  • 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum - ChemicalBook. Link

  • 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum - ChemicalBook. Link

  • 4-tert-Butylbenzoic acid(98-73-7) MS spectrum - ChemicalBook. Link

  • Benzoic acid, p-tert-butyl- - NIST WebBook. Link

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a detailed examination of the proton (¹H) NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid, a substituted aromatic carboxylic acid. By dissecting its molecular architecture, we will predict, analyze, and provide a robust experimental framework for acquiring its ¹H NMR spectrum. This document is designed to serve as a practical reference, blending theoretical principles with field-proven experimental insights to ensure both scientific integrity and reliable structural elucidation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid, we must first identify all chemically non-equivalent protons within the molecule. The structure contains four distinct types of proton environments: the highly substituted aromatic ring, an ethoxy group, a tert-butyl group, and a carboxylic acid proton. Each of these environments will produce a unique signal in the spectrum, characterized by its chemical shift (δ), integration value, and splitting pattern (multiplicity).

Figure 1: Molecular structure of 4-tert-butyl-2-ethoxybenzoic acid with proton environments labeled (Ha-Hf).

Predicted ¹H NMR Spectral Analysis

The following analysis synthesizes established principles of NMR spectroscopy to predict the spectrum of the title compound. The electron-donating nature of the ethoxy and tert-butyl groups and the electron-withdrawing, anisotropic effects of the carboxylic acid and carbonyl groups are key determinants of the observed chemical shifts.

Aliphatic Region (δ 0.5 - 4.5 ppm)
  • Hf (tert-Butyl Protons): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. They are distant from any strongly deshielding groups. Consequently, they will produce a prominent, sharp singlet integrating to 9H. The typical chemical shift for a tert-butyl group is in the 0.5–2.0 ppm range[1]. Given its attachment to an aromatic ring, a shift of approximately δ 1.33 ppm is expected. A published spectrum for the related 4-tert-butylbenzoic acid shows this peak at 1.34 ppm, supporting this prediction[2].

  • Hd' (Ethoxy Methyl Protons): These three protons are adjacent to a methylene (CH₂) group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). This signal will integrate to 3H. Its chemical shift will be approximately δ 1.45 ppm , with a typical vicinal coupling constant of J ≈ 7.0 Hz.

  • Hd (Ethoxy Methylene Protons): These two protons are adjacent to an oxygen atom, which is strongly deshielding, and a methyl group. The signal will be a quartet (3+1=4) due to coupling with the three methyl protons, integrating to 2H. The deshielding effect of the adjacent oxygen will shift this signal significantly downfield to approximately δ 4.10 ppm , with the same coupling constant, J ≈ 7.0 Hz.

Aromatic Region (δ 6.5 - 8.5 ppm)

The aromatic protons are influenced by the electronic effects of the three substituents. The ethoxy group at C2 is a strong electron-donating group (EDG), which shields the ortho (Ha) and para (Hc) positions. The carboxylic acid at C1 is an electron-withdrawing group (EWG), which deshields its ortho positions (Ha). The tert-butyl group at C4 is a weak EDG. The interplay of these effects determines the final chemical shifts.

  • Ha (Aromatic Proton at C6): This proton is ortho to the deshielding carboxylic acid group and meta to the shielding tert-butyl group. It has only one ortho neighbor (Hb). Therefore, it is expected to appear as a doublet with a typical ortho coupling constant (³J) of 8-9 Hz. Its chemical shift is predicted to be the most downfield of the aromatic protons, around δ 7.85 ppm .

  • Hb (Aromatic Proton at C5): This proton is ortho to Ha and meta to Hc. It will be split by Ha with a large ortho coupling (³J ≈ 8-9 Hz) and by Hc with a smaller meta coupling (⁴J ≈ 2-3 Hz)[3][4][5]. This will result in a doublet of doublets. It is meta to both the carboxylic acid and the ethoxy group, placing its chemical shift in an intermediate position, predicted around δ 7.30 ppm .

  • Hc (Aromatic Proton at C3): This proton is ortho to the strongly shielding ethoxy group and meta to the tert-butyl group. It has one meta neighbor (Hb). It will therefore appear as a doublet with a small meta coupling constant (⁴J ≈ 2-3 Hz). The strong shielding from the adjacent ethoxy group will shift this proton significantly upfield relative to the other aromatic protons, to approximately δ 6.90 ppm .

Carboxylic Acid Region (δ >10 ppm)
  • He (Carboxylic Acid Proton): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of δ 10–12 ppm [6][7]. Its broadness is due to hydrogen bonding and chemical exchange. This signal is characteristically exchangeable with deuterium; adding a drop of D₂O to the NMR sample will cause this peak to disappear, providing a definitive method for its assignment[7][8].

Summary of Predicted Spectral Data
Proton LabelAssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Hf-C(CH ₃)₃9H1.33Singlet (s)-
Hd'-OCH₂CH3H1.45Triplet (t)³J ≈ 7.0
Hd-OCH ₂CH₃2H4.10Quartet (q)³J ≈ 7.0
HcAr-H (C3)1H6.90Doublet (d)⁴J ≈ 2.5
HbAr-H (C5)1H7.30Doublet of Doublets (dd)³J ≈ 8.5, ⁴J ≈ 2.5
HaAr-H (C6)1H7.85Doublet (d)³J ≈ 8.5
He-COOH 1H~11.0Broad Singlet (br s)-

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-quality ¹H NMR spectrum. The use of a deuterated solvent is essential to avoid large solvent signals in the proton spectrum, and an internal standard like TMS ensures accurate chemical shift calibration[9][10].

Materials and Reagents
  • 4-Tert-butyl-2-ethoxybenzoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with glass wool plug

  • Deuterium oxide (D₂O) for exchange experiment

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid 4-tert-butyl-2-ethoxybenzoic acid into a clean, dry vial[11].

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules[12]. However, for carboxylic acids, the acidic proton signal can sometimes be very broad or difficult to observe in CDCl₃. DMSO-d₆ is an excellent alternative that often gives a sharper carboxylic acid proton signal due to its hydrogen bond accepting properties[13][14].

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent containing TMS (0.03% v/v) to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Instrument Setup and Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer)
  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Set the following acquisition parameters:

    • Pulse Program: Standard 1D proton (zg30)

    • Number of Scans (NS): 16 (adjust as needed based on sample concentration)

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 20 ppm (from -2 to 18 ppm)

  • Acquire the spectrum.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integrate all signals to determine the relative proton ratios.

D₂O Exchange for Verification
  • After acquiring the initial spectrum, carefully remove the NMR tube from the spectrometer.

  • Add one drop of D₂O to the sample.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Verification: Confirm the disappearance of the broad singlet signal in the δ 10-12 ppm region. This validates its assignment as the labile carboxylic acid proton[7].

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is rich with structural information, presenting distinct and predictable signals for each of its proton environments. The aliphatic region is characterized by a prominent 9H singlet for the tert-butyl group and the classic triplet-quartet pattern of the ethoxy group. The aromatic region displays a complex but interpretable set of coupled signals reflecting the electronic influences of the substituents. Finally, the downfield, exchangeable singlet provides definitive evidence for the carboxylic acid functionality. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum to verify the identity and purity of this compound.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Chemistry with Caroline. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Supporting Information. (2018). Org. Lett.[Link]

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2013). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ChemGuides. (2020). 1H NMR: Structural Elucidation III. YouTube. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-butyl-2-ethoxybenzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed, predicted ¹³C NMR data set, meticulously derived from the analysis of structurally related compounds. This approach, rooted in the fundamental principles of NMR spectroscopy and substituent effects, offers a robust framework for the structural elucidation of 4-tert-butyl-2-ethoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.

Introduction: The Role of ¹³C NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. ¹³C NMR spectroscopy, in particular, provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Therefore, the analysis of a ¹³C NMR spectrum allows for the identification and differentiation of various carbon atoms within a molecule, providing critical insights into its connectivity and functionality.

4-tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure combines the steric bulk of a tert-butyl group with the electron-donating ethoxy group on a benzoic acid core. Understanding the precise placement and influence of these substituents is crucial for its chemical reactivity and potential applications. This guide will systematically deconstruct the expected ¹³C NMR spectrum of this molecule.

Predicted ¹³C NMR Spectral Data for 4-Tert-butyl-2-ethoxybenzoic Acid

The predicted ¹³C NMR chemical shifts for 4-tert-butyl-2-ethoxybenzoic acid are summarized in Table 1. These values are estimated based on the analysis of the experimental data for 4-tert-butylbenzoic acid[1][2][3][4], 2-ethoxybenzoic acid[5][6], and the well-established principles of substituent additivity in ¹³C NMR spectroscopy. The solvent is assumed to be CDCl₃, a common solvent for NMR analysis of organic compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Tert-butyl-2-ethoxybenzoic Acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~172The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[7]
C-4~155The para-position to the carboxylic acid is significantly deshielded by the tert-butyl group.
C-2~158The ortho-position to the carboxylic acid is strongly deshielded by the directly attached electron-donating ethoxy group.
C-1~122The ipso-carbon bearing the carboxylic acid group is influenced by both ortho and para substituents.
C-6~132This carbon is ortho to the carboxylic acid and meta to the tert-butyl group, leading to a downfield shift.
C-5~125This carbon is meta to both the carboxylic acid and the ethoxy group, and ortho to the tert-butyl group.
C-3~115This carbon is ortho to the ethoxy group and meta to the carboxylic acid, experiencing some shielding.
-C(CH₃)₃~35The quaternary carbon of the tert-butyl group.[8]
-C(CH₃)₃~31The methyl carbons of the tert-butyl group.[8]
-OCH₂CH₃~64The methylene carbon of the ethoxy group, deshielded by the oxygen atom.
-OCH₂CH₃~15The methyl carbon of the ethoxy group.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on a systematic analysis of the expected electronic effects of the substituents on the benzoic acid ring.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in a substituted benzene ring are primarily influenced by the electronic properties of the substituents.

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and tends to deshield the ipso-carbon (C-1) and the ortho (C-2, C-6) and para (C-4) carbons, while having a smaller effect on the meta (C-3, C-5) carbons.

  • Tert-butyl Group (-C(CH₃)₃): This is a weakly electron-donating group through induction and hyperconjugation. It tends to shield the ortho and para carbons and slightly deshield the ipso-carbon.

  • Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is strongly electron-donating through resonance, causing significant shielding of the ortho and para positions. It is also inductively electron-withdrawing.

In 4-tert-butyl-2-ethoxybenzoic acid, the interplay of these effects from the three substituents determines the final chemical shifts of the aromatic carbons.

Visualizing the Molecular Structure and Carbon Numbering

To facilitate a clear understanding of the peak assignments, the molecular structure of 4-tert-butyl-2-ethoxybenzoic acid with the IUPAC numbering of the carbon atoms is presented below.

Caption: Molecular structure of 4-tert-butyl-2-ethoxybenzoic acid with carbon numbering.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

  • Weigh approximately 20-30 mg of high-purity 4-tert-butyl-2-ethoxybenzoic acid. The purity of the sample is paramount for obtaining a clean spectrum.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its deuterium lock signal is readily recognized by modern NMR spectrometers. The residual CHCl₃ peak at ~77.16 ppm can serve as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present.

Step 2: NMR Spectrometer Setup

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the resonant frequency.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

Step 3: Acquisition of the ¹³C NMR Spectrum

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line.

  • Set the spectral width to cover the entire range of expected carbon chemical shifts (typically 0-220 ppm).

  • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster data acquisition.

  • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical range is 128 to 1024 scans.

  • Set a relaxation delay of 1-2 seconds between scans.

Step 4: Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline correct the spectrum to obtain a flat baseline.

  • Reference the spectrum by setting the residual CDCl₃ peak to 77.16 ppm.

  • Integrate the peaks. While integration in ¹³C NMR is not always quantitative, it can provide an estimate of the relative number of carbons if acquisition parameters are optimized.

Advanced NMR Experiments (Optional)

For unambiguous assignment of the quaternary and protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.

  • DEPT-135: CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons will be absent.

  • DEPT-90: Only CH groups will appear as positive peaks.

These experiments provide invaluable information for distinguishing between the different types of carbon atoms in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹³C NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid. By leveraging the spectral data of structurally similar compounds and the fundamental principles of NMR spectroscopy, we have provided a detailed assignment of the expected chemical shifts. The outlined experimental protocol offers a robust methodology for acquiring a high-quality spectrum of this compound. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize 4-tert-butyl-2-ethoxybenzoic acid in their research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Supporting Information. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

Sources

Mass Spectrometry of 4-Tert-butyl-2-ethoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-tert-butyl-2-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionizing and fragmenting this molecule. We will explore detailed experimental protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, explain the causal relationships behind the observed fragmentation patterns, and present the data in a clear, accessible format. The guide is grounded in established principles of mass spectrometry, with key claims supported by authoritative references.

Introduction to 4-Tert-butyl-2-ethoxybenzoic Acid

4-tert-butyl-2-ethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol [1]. Its structure, characterized by a benzoic acid core substituted with a bulky tert-butyl group and an ethoxy group, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this profile is critical for its identification and characterization in complex matrices.

Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
CAS Number 796875-53-1[1][]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount in the analysis of any compound. For 4-tert-butyl-2-ethoxybenzoic acid, both "soft" and "hard" ionization methods offer complementary information.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the analyte with minimal fragmentation. It is particularly well-suited for liquid chromatography-mass spectrometry (LC-MS) applications. Carboxylic acids are readily ionized by ESI, typically in negative ion mode to form the deprotonated molecule [M-H]⁻, or in positive ion mode to form adducts such as [M+H]⁺ or [M+Na]⁺[3][4][5]. The choice between positive and negative mode can significantly impact the resulting mass spectra[6].

  • Electron Ionization (EI): This hard ionization technique, commonly used in gas chromatography-mass spectrometry (GC-MS), bombards the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" that can be used for structural elucidation and library matching[7]. For GC-MS analysis, derivatization of the carboxylic acid group, for instance by trimethylsilylation, is often employed to increase volatility and improve chromatographic performance[8][9].

Experimental Protocols

LC-MS Analysis using Electrospray Ionization (ESI)

This protocol outlines a general approach for the analysis of 4-tert-butyl-2-ethoxybenzoic acid using LC-MS with ESI.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-tert-butyl-2-ethoxybenzoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water. The presence of a weak acid in the mobile phase helps to keep the carboxylic acid in its protonated state for better retention on the reversed-phase column[10].

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, both positive and negative modes should be evaluated.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Cone Voltage: 20-40 V (optimization is crucial to control in-source fragmentation).

    • Mass Range: m/z 50-500.

Workflow Diagram:

Caption: LC-ESI-MS workflow for 4-tert-butyl-2-ethoxybenzoic acid analysis.

GC-MS Analysis using Electron Ionization (EI)

This protocol describes a typical GC-MS analysis, which may require derivatization for optimal results.

Step-by-Step Methodology:

  • Derivatization (Optional but Recommended): To a dried aliquot of the sample, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester[9]. This increases the volatility of the analyte.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

Workflow Diagram:

Caption: GC-EI-MS workflow, including the optional derivatization step.

Fragmentation Analysis

The fragmentation of 4-tert-butyl-2-ethoxybenzoic acid is dictated by the interplay of its functional groups: the carboxylic acid, the tert-butyl group, and the ethoxy group on the aromatic ring.

ESI Fragmentation (In-Source CID)

By increasing the cone voltage in the ESI source, collision-induced dissociation (CID) can be induced to generate fragment ions.

  • Negative Ion Mode ([M-H]⁻ at m/z 221.3): The primary fragmentation pathway is the loss of the carboxyl group as CO₂ (44 Da), leading to a fragment ion at m/z 177.3.

  • Positive Ion Mode ([M+H]⁺ at m/z 223.3): A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da)[11][12], which would result in an acylium ion at m/z 205.3. Subsequent loss of carbon monoxide (CO, 28 Da) is also a characteristic fragmentation of benzoic acid derivatives[11], yielding a fragment at m/z 177.3.

EI Fragmentation

Electron ionization will produce a more complex fragmentation pattern. The molecular ion ([M]⁺˙ at m/z 222.3) may be observed, but the most significant fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The most favorable alpha-cleavage for tert-butyl arenes is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation[13]. This would result in a prominent peak at m/z 207.3 . This is often the base peak for compounds containing a tert-butyl group.

  • Loss of Ethoxy Group: Cleavage of the ether bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethene (C₂H₄, 28 Da) via rearrangement. Loss of the ethoxy radical would yield an ion at m/z 177.3 .

  • Carboxylic Acid Fragmentation: Similar to benzoic acid itself, the molecular ion can lose a hydroxyl radical (•OH, 17 Da) to form an ion at m/z 205.3 , or the entire carboxyl group (•COOH, 45 Da) to yield an ion at m/z 177.3 [14][15]. The ion at m/z 177.3 can then lose CO (28 Da) to produce an ion at m/z 149.3 .

  • Combined Losses: Sequential losses are also highly probable. For instance, the initial loss of a methyl radical (to m/z 207.3) can be followed by the loss of CO₂ (44 Da) to give an ion at m/z 163.3 .

Predicted EI Fragmentation Pathway:

Fragmentation M [M]⁺˙ m/z 222.3 F207 [M - CH₃]⁺ m/z 207.3 M->F207 - •CH₃ F177 [M - COOH]⁺ or [M - C₂H₅O]⁺ m/z 177.3 M->F177 - •COOH F205 [M - OH]⁺ m/z 205.3 M->F205 - •OH F163 [M - CH₃ - CO₂]⁺ m/z 163.3 F207->F163 - CO₂ F149 [M - COOH - CO]⁺ m/z 149.3 F177->F149 - CO F205->F177 - CO

Caption: Predicted major EI fragmentation pathways for 4-tert-butyl-2-ethoxybenzoic acid.

Summary of Predicted Key Fragments:

m/z (Nominal)Proposed FormulaIon TypeIonization ModeDescription
223[C₁₃H₁₉O₃]⁺[M+H]⁺ESI (+)Protonated Molecule
221[C₁₃H₁₇O₃]⁻[M-H]⁻ESI (-)Deprotonated Molecule
222[C₁₃H₁₈O₃]⁺˙[M]⁺˙EIMolecular Ion
207[C₁₂H₁₅O₃]⁺FragmentEILoss of a methyl radical (•CH₃)
205[C₁₃H₁₇O₂]⁺FragmentESI (+), EILoss of water (H₂O) or hydroxyl radical (•OH)
177[C₁₂H₁₇O]⁺FragmentESI (+), EILoss of carboxyl group (•COOH) or CO from m/z 205
163[C₁₁H₁₅O]⁺FragmentEILoss of CO₂ from m/z 207
149[C₁₁H₁₇]⁺FragmentEILoss of CO from m/z 177

Conclusion

The mass spectrometric analysis of 4-tert-butyl-2-ethoxybenzoic acid provides a wealth of structural information. ESI is the preferred method for accurate molecular weight determination, while EI offers a detailed fragmentation pattern useful for structural confirmation. The predictable fragmentation pathways, dominated by the loss of a methyl radical from the tert-butyl group and cleavages associated with the carboxylic acid and ethoxy moieties, allow for confident identification of this compound. The protocols and fragmentation schemes detailed in this guide serve as a robust starting point for researchers developing methods for the analysis of this and structurally related molecules.

References

  • Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, Third Edition. John Wiley & Sons. [Link]

  • Lee, T. A. (1998). A Beginner's Guide to Mass Spectral Interpretation. Journal of Chemical Education, 75(4), 524. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved January 12, 2026, from [Link]

  • K. L. L., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]

  • Kovács, P., et al. (1996). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Journal of Planar Chromatography -- Modern TLC, 9(5), 348-354. [Link]

  • Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 19(24), 3637–3647. [Link]

  • Rabjohn, N. (Ed.). (1976). Organic Syntheses, Collective Volume 5. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-2-ethoxybenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-2-ethoxybenzoic acid. In drug development and chemical synthesis, understanding a compound's solubility is fundamental to process optimization, formulation design, and purification strategies. This document delineates the theoretical principles governing the solubility of this molecule, offers a predictive assessment based on its distinct structural features, and provides robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and formulation scientists.

Physicochemical Profile of 4-Tert-butyl-2-ethoxybenzoic acid

A thorough understanding of a molecule's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems. 4-Tert-butyl-2-ethoxybenzoic acid is a substituted benzoic acid derivative with distinct functional groups that dictate its overall polarity and interaction potential.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 796875-53-1
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
Appearance Solid, light white powder[2]
Melting Point 74-76 °C[2]
Boiling Point ~322-330 °C[1][2]
Structural Analysis and Influence on Solubility

The solubility of 4-tert-butyl-2-ethoxybenzoic acid is a direct consequence of the interplay between its constituent functional groups:

  • Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This group imparts acidic properties, allowing the molecule to deprotonate in the presence of a base to form a highly polar and water-soluble carboxylate salt.[3]

  • Aromatic Ring (Benzene): The phenyl ring is inherently non-polar and contributes to the molecule's hydrophobicity through potential π-π stacking interactions with aromatic solvents.

  • Tert-butyl Group (-C(CH₃)₃): This bulky, aliphatic group is strongly non-polar and hydrophobic. Its significant size sterically shields parts of the aromatic ring and substantially increases the molecule's affinity for non-polar, lipophilic solvents.[4]

  • Ethoxy Group (-O-CH₂CH₃): The ether linkage introduces some polarity and a hydrogen bond acceptor site (the oxygen atom). However, the ethyl chain adds to the overall non-polar character.

Theoretical Principles of Solubility

The guiding principle for predicting solubility is the adage "like dissolves like."[5][6][7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process requires that the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the carboxylic acid group of the target molecule.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They can act as hydrogen bond acceptors, interacting with the carboxylic acid's -OH group.

  • Non-Polar Solvents (e.g., toluene, hexane, diethyl ether): These solvents interact primarily through weak London dispersion forces. They will favorably solvate the tert-butyl group and the aromatic ring.

The Critical Role of Acid-Base Chemistry

For a carboxylic acid, solubility is dramatically influenced by pH. In a basic solution (e.g., 5% aqueous NaOH), the carboxylic acid undergoes an acid-base reaction to form its conjugate base, a sodium carboxylate salt.

R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

This salt is an ionic compound and is significantly more polar than the parent acid, leading to a dramatic increase in aqueous solubility.[3] This principle is the foundation for techniques like extraction and pH-dependent crystallization. Carboxylic acids are generally strong enough to react with sodium bicarbonate as well, producing CO₂ gas as evidence of the reaction.[3]

Predictive Solubility Profile

Table 2: Predicted Solubility of 4-Tert-butyl-2-ethoxybenzoic acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding between the solvent's -OH and the molecule's -COOH group. The solvent's alkyl chain also solvates the non-polar regions.
Polar Protic WaterVery Low The large, hydrophobic tert-butyl group and aromatic ring dominate, overcoming the hydrogen bonding potential of the carboxylic acid and ethoxy groups.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh to Moderate Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. Solubility is high but may be less than in alcohols due to the lack of a solvent H-bond donor.
Non-Polar Aromatic TolueneModerate London dispersion forces and potential π-π stacking between the solvent and the molecule's aromatic ring. The polar -COOH group limits solubility.
Non-Polar Aliphatic Hexane, CyclohexaneLow to Very Low Favorable interactions with the tert-butyl group are insufficient to overcome the unfavorable energetics of solvating the highly polar carboxylic acid head.
Chlorinated Dichloromethane (DCM)Moderate DCM has a moderate dipole and can solvate a range of molecules. It offers a balance for both the polar and non-polar sections of the molecule.
Aqueous Base 5% Sodium Hydroxide (NaOH)High (Reactive) Deprotonation of the carboxylic acid forms a highly polar, water-soluble sodium carboxylate salt.
Aqueous Acid 5% Hydrochloric Acid (HCl)Very Low The acidic solvent will suppress the deprotonation of the carboxylic acid group, ensuring the molecule remains in its less polar, water-insoluble form.

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to accurate solubility assessment.

Overall Experimental Workflow

The process begins with a rapid qualitative assessment to classify the compound's solubility, followed by a rigorous quantitative measurement to determine precise solubility values.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Measurement qual_start Start with ~25 mg of Compound qual_water Test in Water qual_start->qual_water qual_naoh Test in 5% NaOH qual_water->qual_naoh Insoluble qual_ether Test in Diethyl Ether qual_water->qual_ether Soluble qual_hcl Test in 5% HCl qual_naoh->qual_hcl Insoluble qual_end Assign Solubility Class qual_naoh->qual_end Soluble (Acidic) qual_hcl->qual_end Soluble (Basic) qual_hcl->qual_end Insoluble (Neutral) quant_prep Prepare Saturated Solution (Shake-Flask Method) qual_end->quant_prep Proceed to Quantify in Solvents of Interest quant_equil Equilibrate at Constant Temp. quant_prep->quant_equil quant_filter Filter with Syringe Filter quant_equil->quant_filter quant_analyze Analyze Aliquot (Gravimetric or HPLC) quant_filter->quant_analyze quant_calc Calculate Solubility (mg/mL or mole fraction) quant_analyze->quant_calc quant_end Report Data quant_calc->quant_end G Start Start: Add Compound to Water Water_Insoluble Insoluble Start->Water_Insoluble Water_Soluble Soluble Start->Water_Soluble Unlikely Path NaOH_Test Add 5% NaOH Water_Insoluble->NaOH_Test NaOH_Insoluble Insoluble NaOH_Test->NaOH_Insoluble NaOH_Soluble Soluble NaOH_Test->NaOH_Soluble HCl_Test Add 5% HCl NaOH_Insoluble->HCl_Test NaHCO3_Test Add 5% NaHCO₃ NaOH_Soluble->NaHCO3_Test NaHCO3_Soluble Soluble (Effervescence) NaHCO3_Test->NaHCO3_Soluble Result_Strong_Acid Class: Strong Acid (Carboxylic Acid) NaHCO3_Soluble->Result_Strong_Acid HCl_Insoluble Insoluble HCl_Test->HCl_Insoluble Result_Neutral Class: Neutral HCl_Insoluble->Result_Neutral

Caption: Decision tree for qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. [8][9] Objective: To accurately measure the solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Analysis equipment: Either a drying oven (for gravimetric analysis) or an HPLC system.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 4-tert-butyl-2-ethoxybenzoic acid to a vial containing a known volume or mass of the chosen organic solvent. "Excess" means that undissolved solid remains visible. The causality here is to ensure the solution reaches its maximum saturation point.

  • Equilibration: Seal the vial and place it in the temperature-controlled shaker. Agitate the mixture for 24-48 hours. A long equilibration time is crucial to ensure the system has reached thermodynamic equilibrium.

  • Phase Separation & Sampling: Stop the agitation and allow the vial to sit undisturbed in the temperature bath for at least 2 hours, permitting the excess solid to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This filtration step is critical to remove all microscopic undissolved particles, which would otherwise artificially inflate the measured solubility.

  • Analysis - Gravimetric Method:

    • a. Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • b. Place the vial in a drying oven at a temperature well below the compound's melting point and the solvent's boiling point until the solvent has fully evaporated and a constant mass of the dried solute is achieved.

    • c. Calculate the mass of the dissolved solute and the mass of the solvent (Total solution mass - Solute mass).

    • d. Express solubility as mg/mL or g/100g of solvent.

  • Analysis - HPLC Method (Alternative):

    • a. Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • b. Generate a calibration curve by plotting HPLC peak area against concentration.

    • c. Accurately dilute a known volume of the filtered saturated solution and analyze it by HPLC.

    • d. Use the calibration curve to determine the concentration of the saturated solution. This method is highly accurate and requires less material.

Data Presentation

Quantitative data should be meticulously recorded to allow for clear interpretation and comparison across different solvent systems.

Table 3: Template for Recording Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (Mole Fraction, x)Method UsedNotes
Methanol25.0Gravimetric
Ethanol25.0HPLC
Acetone25.0Gravimetric
Toluene25.0HPLC
Hexane25.0Gravimetric

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid presents a classic case of an amphiphilic molecule whose solubility is governed by a balance of polar, hydrogen-bonding capabilities and significant non-polar bulk. Its solubility is predicted to be highest in polar organic solvents like alcohols and moderate in polar aprotic and aromatic solvents. As expected for a carboxylic acid, its solubility in aqueous media is negligible but becomes high under basic conditions due to salt formation. The experimental protocols detailed in this guide provide a robust framework for validating these predictions and generating the precise, high-quality data required for applications in pharmaceutical formulation, process chemistry, and drug discovery.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Solubility of organic compounds. Khan Academy. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Taibah University. [Link]

  • Exploring the Solubility of Organic Compounds: Theory and Practice. Teachy. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • 4-(tert-Butyl)-2-ethoxybenzoic acid. MySkinRecipes. [Link]

  • Solubility of Organic Compounds. Queen's University. [Link]

  • 4-tert-Butyl-2-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Physicochemical and Chemical Characteristics of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique structural features, including a bulky tert-butyl group and an ethoxy moiety, impart specific physicochemical properties that are critical for its behavior in chemical and biological systems. This guide provides a comprehensive overview of the physical and chemical characteristics of 4-tert-butyl-2-ethoxybenzoic acid, detailed experimental protocols for its characterization, and an analysis of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery and development.

Introduction

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn govern its pharmacokinetic and pharmacodynamic profiles.[3][4] 4-Tert-butyl-2-ethoxybenzoic acid, with its distinct substitution pattern, presents an interesting scaffold for the design of novel bioactive molecules. The presence of the tert-butyl group can enhance metabolic stability and influence receptor binding, while the ethoxy group can modulate solubility and electronic properties.[5] A thorough understanding of the fundamental characteristics of this compound is therefore essential for its rational application in drug design and development.[6]

This technical guide offers a detailed exploration of the physical and chemical properties of 4-tert-butyl-2-ethoxybenzoic acid, providing both established data and field-proven experimental methodologies for its comprehensive characterization.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key physical and chemical characteristics of 4-tert-butyl-2-ethoxybenzoic acid.

General and Physical Properties

The table below summarizes the primary physical properties of 4-tert-butyl-2-ethoxybenzoic acid.

PropertyValueReference(s)
CAS Number 796875-53-1[7][8]
Molecular Formula C₁₃H₁₈O₃[7][8]
Molecular Weight 222.28 g/mol [7][8]
Appearance Solid[9]
Melting Point Not explicitly reported, but related compounds suggest a crystalline solid at room temperature.
Boiling Point 329.6 °C at 760 mmHg[10]
Density 1.062 g/cm³[10]
Solubility Profile

A detailed protocol for the experimental determination of solubility is provided in Section 4.2. Based on the principle of "like dissolves like," it is anticipated that 4-tert-butyl-2-ethoxybenzoic acid will exhibit good solubility in moderately polar to nonpolar organic solvents such as dichloromethane, ethyl acetate, and alcohols, and limited solubility in water.

Acidity Constant (pKa)

The pKa of a molecule is a measure of its acidity and is crucial for predicting its ionization state at a given pH. The ionization state significantly impacts a drug's absorption, distribution, and target engagement. For a carboxylic acid like 4-tert-butyl-2-ethoxybenzoic acid, the pKa value will determine the ratio of the neutral (protonated) form to the anionic (deprotonated) form.

The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents on the aromatic ring.[11][12][13] Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). The ethoxy group at the ortho position can exert both an electron-donating resonance effect and an electron-withdrawing inductive effect. The tert-butyl group at the para position is generally considered to be weakly electron-donating. The interplay of these effects will determine the final pKa value. A detailed protocol for the experimental determination of pKa is provided in Section 4.3.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. This section provides an analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-tert-butyl-2-ethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the tert-butyl group protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

  • -COOH Proton: A broad singlet, typically in the region of 10-13 ppm.

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically 6.8-8.0 ppm), with their specific chemical shifts and coupling constants determined by the substitution pattern.

  • -OCH₂CH₃ Protons: A quartet around 4.1 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃), with a coupling constant of approximately 7 Hz.

  • -C(CH₃)₃ Protons: A sharp singlet at approximately 1.3 ppm, integrating to nine protons.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.[14][15]

  • -COOH Carbon: A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (approximately 110-160 ppm). The carbon attached to the carboxylic acid group and the carbon attached to the ethoxy group will be the most deshielded.

  • -OCH₂CH₃ Carbons: A signal for the -OCH₂- carbon around 60-70 ppm and a signal for the -CH₃ carbon around 15 ppm.

  • -C(CH₃)₃ Carbons: A quaternary carbon signal around 35 ppm and a signal for the methyl carbons around 31 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16] The IR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is expected to show the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹ for the C-O stretch of the carboxylic acid and around 1000-1100 cm⁻¹ for the C-O stretch of the ethoxy group.

  • C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[6][10]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (222.28).

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the alkyl substituents.[17] For 4-tert-butyl-2-ethoxybenzoic acid, characteristic fragments would be expected from the loss of the ethoxy group and the tert-butyl group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the characterization of 4-tert-butyl-2-ethoxybenzoic acid. These protocols are designed to be self-validating and are based on established analytical techniques.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: Finely powder a small amount of 4-tert-butyl-2-ethoxybenzoic acid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

  • Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the completion of melting). This range is the melting point of the compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording A Powder Sample B Load Capillary A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating D->E F Observe Melting E->F G Record Start Temp F->G H Record End Temp G->H I Determine Range H->I

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[18][19]

Protocol:

  • Sample Preparation: Add an excess amount of 4-tert-butyl-2-ethoxybenzoic acid to a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][20][21] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

SolubilityWorkflow A Add Excess Compound to Solvent B Equilibrate (Shake at Constant T) A->B C Centrifuge to Separate Phases B->C D Withdraw Supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of an ionizable compound.[4][22][23][24]

Protocol:

  • Solution Preparation: Prepare a standard solution of 4-tert-butyl-2-ethoxybenzoic acid of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

  • Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the midpoint of the buffer region in the titration curve or from the first derivative plot of the titration curve.

pKaWorkflow A Prepare Standard Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G SynthesisWorkflow A 4-tert-butylsalicylic acid B O-Ethylation (e.g., Ethyl iodide, base) A->B Reaction C 4-tert-butyl-2-ethoxybenzoic acid B->C Product

Caption: A Potential Synthetic Route.

Applications in Drug Development

While specific applications of 4-tert-butyl-2-ethoxybenzoic acid in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [4][21][][26] The lipophilic tert-butyl group can be advantageous for crossing biological membranes and can also sterically hinder metabolic degradation, potentially increasing the half-life of a drug. The ethoxy group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. The carboxylic acid functionality provides a key site for salt formation to improve solubility and for covalent or non-covalent interactions with protein targets.

Given these features, 4-tert-butyl-2-ethoxybenzoic acid serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Its physicochemical and chemical characteristics make it an attractive starting point for lead optimization in drug discovery programs. [3]

Safety and Handling

Based on the safety data for structurally related compounds, 4-tert-butyl-2-ethoxybenzoic acid should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation, and respiratory irritation if inhaled. [9]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or in a chemical fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical characteristics of 4-tert-butyl-2-ethoxybenzoic acid. The detailed discussion of its physicochemical properties, spectroscopic data, and experimental protocols for its characterization offers a valuable resource for researchers and professionals in the field of drug development. The unique combination of a tert-butyl group, an ethoxy group, and a carboxylic acid moiety on a benzoic acid scaffold makes this compound an intriguing candidate for further investigation in medicinal chemistry and materials science. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step towards unlocking its full potential in the design and synthesis of novel and effective molecules.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis: The Essential Role of 4-tert-Butylbenzoic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved from [Link]

  • VTech. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from [Link]

  • Wolfa. (n.d.). 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
  • NIST WebBook. (n.d.). Peroxybenzoic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). peroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubMed. (n.d.). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB). Retrieved from [Link]

Sources

The Architectural Versatility of Substituted Benzoic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids represent a fascinating and highly versatile class of organic compounds that have long captured the attention of the scientific community. Their deceptively simple scaffold—a benzene ring attached to a carboxylic acid group—belies a remarkable capacity for diverse biological activities. The strategic placement of various substituents on the aromatic ring can dramatically alter the molecule's physicochemical properties, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of substituted benzoic acids, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the intricate structure-activity relationships that govern their function, elucidate their mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to inspire and guide future investigations in this promising area of medicinal chemistry.

Core Concepts: Structure-Activity Relationships (SAR)

The biological activity of a substituted benzoic acid is not merely a matter of its core structure but is intricately dictated by the nature, position, and number of substituents on the benzene ring.[1] These modifications influence key parameters such as lipophilicity, electronic effects (electron-donating or electron-withdrawing), and steric hindrance, all of which play a crucial role in how the molecule interacts with its biological target.[1]

The carboxylic acid group is a fundamental feature, often acting as a key hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes and receptors.[1] The acidity of this group, which can be modulated by substituents, is also a critical determinant of its biological activity.

Key Substituent Effects:

  • Hydroxyl (-OH) Group: The position of the hydroxyl group is critical for activity.[1] For instance, in the context of α-amylase inhibition, a hydroxyl group at the 2-position of the benzene ring has been shown to have a positive effect on inhibitory activity.[2] Phenolic hydroxyl groups are also crucial for antioxidant activity.[1]

  • Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro group can significantly increase the acidity of the carboxylic acid.[1] Its presence is often associated with antimicrobial activity.[1]

  • Amino (-NH₂) Group: The reduction of a nitro group to an amino group can sometimes enhance potency against certain targets, as the amino group can act as a hydrogen bond donor.[1]

  • Halogens (-F, -Cl, -Br, -I): Halogen substitution can influence both enzyme inhibition and antiproliferative potency. Electron-withdrawing halogens can modulate the acidity of the carboxylic acid and influence binding interactions.

  • Methyl (-CH₃) Group: This lipophilic and electron-donating group can affect the molecule's ability to cross cell membranes and can introduce steric effects that influence binding to a target.[1]

  • Methoxy (-OCH₃) Group: The presence and position of methoxy groups can influence antimicrobial and antioxidant activities.

The interplay of these substituents creates a vast chemical space for the design of novel therapeutic agents with tailored biological activities. A thorough understanding of these SAR principles is paramount for the rational design of potent and selective substituted benzoic acid derivatives.

Key Biological Activities of Substituted Benzoic Acids

Antimicrobial Activity

Substituted benzoic acids have long been recognized for their antimicrobial properties and are used as preservatives in food and pharmaceutical products.[3] Their efficacy is highly dependent on the pH of the medium, with the undissociated form of the acid being more effective at penetrating microbial cell membranes.[2][3]

Quantitative Antimicrobial Activity Data:

CompoundMicroorganismMIC (µg/mL)Reference
Benzoic acidEscherichia coli O1571000[2]
2-Hydroxybenzoic acid (Salicylic acid)Escherichia coli O1571000[2]
Amoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)64[4]
AmoxicillinMethicillin-resistant S. aureus (MRSA)128[4]
2-chlorobenzoic acid derivative (Compound 6)Escherichia coli(pMIC = 2.27 µM/ml)[5]
p-bromo derivative of p-amino benzoic acid (Compound 5)Candida albicans(pMIC = 1.81 µM/ml)[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)Staphylococcus aureus ATCC 6538125[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)Bacillus subtilis ATCC 6683125[7]

Mechanism of Antimicrobial Action:

The primary antimicrobial mechanism of benzoic acid and its derivatives involves the disruption of the microbial cell membrane and the acidification of the cytoplasm.[3] The lipophilic, undissociated acid readily passes through the cell membrane.[8] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton (H+) and acidifying the cell's interior.[2][8] This disruption of the internal pH homeostasis interferes with essential metabolic processes and inhibits the activity of various enzymes, ultimately leading to the inhibition of microbial growth.[3] Some derivatives can also cause membrane disruption through other mechanisms, such as those observed with the synergistic action of β-resorcylic acid and capric acid, which leads to cytoplasmic ion imbalance and cell death.[9]

antimicrobial_mechanism cluster_extracellular Extracellular (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Neutral pH) Benzoic_Acid_Undissociated Undissociated Benzoic Acid (Lipophilic) Benzoic_Acid_Dissociated Dissociated Benzoic Acid (Anion + H+) Benzoic_Acid_Undissociated->Benzoic_Acid_Dissociated Passive Diffusion Membrane Cytoplasm_Acidification Cytoplasm Acidification Benzoic_Acid_Dissociated->Cytoplasm_Acidification Releases H+ Enzyme_Inhibition Enzyme Inhibition Cytoplasm_Acidification->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Microbial Growth Inhibition Metabolic_Disruption->Growth_Inhibition

Antimicrobial mechanism of benzoic acid.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[10][11]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[10]

  • Substituted benzoic acid derivative (test compound)

  • Solvent for test compound (e.g., DMSO)

  • Sterile 96-well microtiter plates[10]

  • Spectrophotometer or microplate reader

  • Incubator

  • Resazurin solution (optional, for visual determination of growth)[2]

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test microorganism in the appropriate broth overnight at the optimal temperature (e.g., 37°C for most bacteria).

    • Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Further dilute this to the final inoculum density of 5 x 10⁵ CFU/mL in the wells.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate to obtain a range of concentrations.[12]

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized bacterial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[10]

    • Incubate the plate at the optimal temperature for 18-24 hours.[12]

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

    • Alternatively, if using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.[2]

    • The optical density (OD) at 600 nm can also be measured using a microplate reader to quantify bacterial growth.[12]

Anticancer Activity

Numerous substituted benzoic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[13][14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[13][15]

Quantitative Anticancer Activity Data:

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast Cancer)15.6[16]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast Cancer)18.7[16]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MCF-7 (Breast Cancer)~5[14]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate (Compound 2)MCF-7 (Breast Cancer)~5[14]
2-hydroxy-5-nonanoylbenzamide (Compound 1b)MCF-7 (Breast Cancer)0.05[17]

Mechanism of Anticancer Action: Induction of Apoptosis

A common mechanism by which substituted benzoic acids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[13][14] This can be triggered through various signaling pathways. For instance, some derivatives can induce the production of reactive oxygen species (ROS), leading to cellular stress and the activation of the intrinsic apoptotic pathway.[13][15] This pathway involves the mitochondria and the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase.[13][14] Other derivatives may cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cells from proliferating.[13][18]

anticancer_mechanism Substituted_Benzoic_Acid Substituted Benzoic Acid Derivative Cancer_Cell Cancer Cell Substituted_Benzoic_Acid->Cancer_Cell ROS_Induction Induction of Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Cancer_Cell->Cell_Cycle_Arrest Mitochondrial_Pathway Intrinsic (Mitochondrial) Apoptotic Pathway ROS_Induction->Mitochondrial_Pathway Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Anticancer mechanism via apoptosis induction.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[19][20]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted benzoic acid derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[19]

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).[20]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization and Data Analysis:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[19][21]

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Anti-inflammatory Activity

Certain substituted benzoic acids, most notably salicylic acid and its derivatives, are well-known for their anti-inflammatory properties.[22] These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Anti-inflammatory Activity Data:

CompoundAssayResultReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced paw edema (25 mg/kg)48.9% edema inhibition[23]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced paw edema (125 mg/kg)63.1% edema inhibition[23]
Ellagic AcidCarrageenan-induced paw edema (10 mg/kg)Significant reduction in paw volume[24]
IndomethacinCarrageenan-induced paw edema (5 mg/kg)Significant reduction in paw volume[24]

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism of action for many anti-inflammatory substituted benzoic acids is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.[23] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating the signs of inflammation such as pain and swelling.

anti_inflammatory_mechanism Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Substituted_Benzoic_Acid Substituted Benzoic Acid Derivative Substituted_Benzoic_Acid->COX_Enzymes Inhibition

Anti-inflammatory mechanism via COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[25][26]

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% in sterile saline)

  • Substituted benzoic acid derivative (test compound)

  • Vehicle for test compound

  • Parenteral administration equipment (e.g., syringes, needles)

  • Plethysmometer or calipers for measuring paw volume/thickness[24][27]

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least a week.

    • Divide the animals into groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the substituted benzoic acid derivative.[24]

  • Compound Administration:

    • Administer the test compound and control substances to the respective animal groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.[24][25]

  • Induction of Edema:

    • Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[24][26] The left hind paw can serve as a non-inflamed control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness of both hind paws at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24]

    • The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.[24]

  • Data Analysis:

    • The percentage of edema inhibition is calculated for each treated group compared to the vehicle-treated control group.

    • Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

Synthesis of Biologically Active Substituted Benzoic Acids

The synthesis of substituted benzoic acids is a well-established area of organic chemistry, with numerous methods available for their preparation. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies:

  • Esterification: This is a prevalent method for synthesizing derivatives of hydroxybenzoic acids, such as the parabens, which are esters of 4-hydroxybenzoic acid. The reaction typically involves reacting the parent acid with an alcohol in the presence of an acid catalyst.[28]

  • Williamson Ether Synthesis: This method is employed for the synthesis of ether derivatives of salicylic acid, which can modulate the biological activity of the parent compound.[22]

  • Diazotization and Coupling: Azo compounds with potential biological activity can be synthesized via the diazotization of aromatic amines followed by coupling with a nucleophile like 4-hydroxybenzoic acid.[29]

  • Schiff Base Formation: Schiff bases of aminobenzoic acids, formed by reacting the amino group with an aldehyde, have shown promising antimicrobial and cytotoxic activities.[30]

  • Acylation and Amidation: The carboxylic acid group can be converted to an acid chloride and then reacted with amines to form amide derivatives, which can exhibit potent biological activities.[23][31]

The ability to readily synthesize a wide array of substituted benzoic acid derivatives is a key factor driving their continued exploration in drug discovery.

Conclusion

Substituted benzoic acids are a remarkable class of compounds with a rich history and a vibrant future in medicinal chemistry. Their structural simplicity, coupled with the profound impact of substitution on their biological activity, makes them an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their key biological activities, the underlying structure-activity relationships, and detailed experimental protocols for their evaluation. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to design and synthesize next-generation substituted benzoic acid derivatives with enhanced potency, selectivity, and therapeutic potential. The journey from the simple benzoic acid core to a clinically effective drug is a testament to the power of medicinal chemistry to transform simple organic molecules into powerful tools for combating human disease.

References

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. [Link]

  • Synthesis of new salicylic acid derivatives with potential bioactivity. (2025). 10th Brazilian Conference on Natural Products. [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (n.d.). ACS Publications. [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (n.d.). MDPI. [Link]

  • Salicylic Acid: Synthetic Strategies and Their Biological Activities. (n.d.). ResearchGate. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. [Link]

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (n.d.). Iraqi Journal of Science. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). PMC. [Link]

  • Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. (n.d.). In Vivo. [Link]

  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. (n.d.). PubMed. [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. (2025). ResearchGate. [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Induction of Cell-Cycle Arrest and Apoptosis by a Novel Retinobenzoic-Acid Derivative, TAC-101, in Human Pancreatic-Cancer Cells. (n.d.). PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. (n.d.). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (n.d.). ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PubMed. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. [Link]

  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. (n.d.). Journal of Applied Microbiology. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala. (n.d.). PubMed. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. (2020). PubMed. [Link]

  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (2020). PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). OMICS International. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). Thieme Connect. [Link]

Sources

Ein technischer Leitfaden zu 4-Tert-butyl-2-ethoxybenzoesäure als Forschungschemikalie

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine eingehende technische Untersuchung von 4-Tert-butyl-2-ethoxybenzoesäure, einer substituierten Benzoesäure von wachsendem Interesse für die chemische und pharmazeutische Forschung. Als Senior Application Scientist präsentiere ich hier eine Synthese aus fundamentalen chemischen Prinzipien, potenziellen biologischen Anwendungen und detaillierten experimentellen Protokollen, um die weitere Erforschung dieser Verbindung zu unterstützen.

Einleitung: Eine vielversprechende Molekülstruktur

4-Tert-butyl-2-ethoxybenzoesäure gehört zur breiten Klasse der Benzoesäurederivate, die in der Natur weit verbreitet sind und eine Vielzahl von biologischen Aktivitäten aufweisen.[1] Die spezifische Substitution an diesem Molekül – eine tert-Butylgruppe in Position 4 und eine Ethoxygruppe in Position 2 – verleiht ihm einzigartige sterische und elektronische Eigenschaften, die es zu einem interessanten Kandidaten für die Untersuchung in verschiedenen biologischen Systemen machen. Die tert-Butylgruppe erhöht die Lipophilie und kann die Wechselwirkung mit hydrophoben Bindungstaschen in Proteinen beeinflussen, während die Ethoxygruppe als Wasserstoffbrückenakzeptor fungieren kann. Diese strukturellen Merkmale deuten auf ein Potenzial für vielfältige pharmakologische Wirkungen hin, insbesondere in Bereichen wie der Krebsforschung und bei entzündlichen Erkrankungen, wo andere Benzoesäurederivate bereits vielversprechende Aktivitäten gezeigt haben.[2][3][4]

Chemische und physikalische Eigenschaften

Die genaue Kenntnis der chemischen und physikalischen Eigenschaften ist die Grundlage für jede experimentelle Arbeit. Die nachstehende Tabelle fasst die wichtigsten bekannten Daten für 4-Tert-butyl-2-ethoxybenzoesäure zusammen.

EigenschaftWertReferenz
CAS-Nummer 796875-53-1[1][5][6]
Summenformel C₁₃H₁₈O₃[1][5][6]
Molekulargewicht 222.28 g/mol [1][5][6]
Schmelzpunkt 74-76 °C[7]
Siedepunkt 321.7 °C[7]
Dichte 1.08 g/cm³[7]
Flammpunkt 119.1 °C[7]
Löslichkeit In Wasser schwer löslich. Löslich in gängigen organischen Lösungsmitteln.
Aussehen Helles weißes Pulver[7]
Lagerung Trocken bei Raumtemperatur versiegelt lagern.[8]

Sicherheitshinweise: Gemäß den verfügbaren Sicherheitsdatenblättern verursacht die Verbindung Hautreizungen (H315), schwere Augenreizungen (H319) und kann die Atemwege reizen (H335).[5] Es wird empfohlen, beim Umgang mit der Substanz geeignete persönliche Schutzausrüstung zu tragen und in einem gut belüfteten Bereich zu arbeiten.[5]

Synthese von 4-Tert-butyl-2-ethoxybenzoesäure

Eine detaillierte Synthesevorschrift für 4-Tert-butyl-2-ethoxybenzoesäure wurde in einem chinesischen Patent beschrieben.[9] Die Synthese verläuft in zwei Hauptschritten, ausgehend von 2-(4-Tert-butyl-benzoylamino)pyridin-1-oxid.

Schritt 1: Ethoxylierung des Pyridin-1-oxid-Derivats

In diesem Schritt wird die Ethoxygruppe in Position 2 des Benzolrings eingeführt. Die Reaktion wird durch Kupfer(I)-chlorid katalysiert.

  • Reagenzien:

    • 2-(4-Tert-butyl-benzoylamino)pyridin-1-oxid

    • Kupfer(I)-chlorid (CuCl)

    • Kaliumcarbonat (K₂CO₃)

    • Ethanol (EtOH)

    • Pyridin

  • Protokoll:

    • 2-(4-Tert-butyl-benzoylamino)pyridin-1-oxid (0.2 mmol, 54.0 mg), CuCl (0.2 mmol, 19.6 mg) und K₂CO₃ (0.1 mmol, 13.8 mg) werden in einem Gemisch aus 0.75 ml Ethanol und 0.75 ml Pyridin suspendiert.[9]

    • Die Reaktionsmischung wird für 12 Stunden bei 130 °C erhitzt.[9]

    • Nach Abschluss der Reaktion wird das Produkt, 2-(4-Tert-butyl-2-ethoxybenzoylamino)pyridin-1-oxid, als Feststoff mit einer Ausbeute von 83 % (52 mg) erhalten.[9]

Schritt 2: Hydrolyse zur freien Carbonsäure

Die Schutzgruppe wird durch basische Hydrolyse entfernt, um die gewünschte 4-Tert-butyl-2-ethoxybenzoesäure freizusetzen.

  • Reagenzien:

    • 2-(4-Tert-butyl-2-ethoxybenzoylamino)pyridin-1-oxid

    • Natriumhydroxid (NaOH)

    • Ethanol (EtOH)

    • Salzsäure (HCl, 2N)

  • Protokoll:

    • Das Produkt aus Schritt 1 (0.2 mmol, 54.0 mg) wird mit NaOH (3 mmol, 120 mg) in 1.5 ml Ethanol versetzt.[9]

    • Die Mischung wird für 8 Stunden bei 80 °C erhitzt.[9]

    • Nach der Reaktion wird die Lösung mit 2N HCl angesäuert, um die 4-Tert-butyl-2-ethoxybenzoesäure auszufällen.[9]

Synthesis_Workflow cluster_step1 Schritt 1: Ethoxylierung cluster_step2 Schritt 2: Hydrolyse A 2-(4-Tert-butyl-benzoylamino) pyridin-1-oxid R1 CuCl, K₂CO₃, EtOH, Pyridin 130 °C, 12 h B 2-(4-Tert-butyl-2-ethoxybenzoylamino) pyridin-1-oxid R1->B C 2-(4-Tert-butyl-2-ethoxybenzoylamino) pyridin-1-oxid R2 1. NaOH, EtOH, 80 °C, 8 h 2. HCl (2N) D 4-Tert-butyl-2-ethoxybenzoesäure R2->D

Synthese von 4-Tert-butyl-2-ethoxybenzoesäure

Analytische Charakterisierung

Die Reinheit und Identität von 4-Tert-butyl-2-ethoxybenzoesäure sollte mittels Standardanalyseverfahren bestätigt werden.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Eine Umkehrphasen-HPLC-Methode mit einem C18-Säulenmaterial und einem mobilen Phasen-Gradienten aus Acetonitril und Wasser mit einem sauren Zusatzstoff (z. B. Phosphorsäure oder Ameisensäure) ist für die Reinheitsbestimmung von Benzoesäurederivaten geeignet.[10][11]

  • Gaschromatographie-Massenspektrometrie (GC-MS): Aufgrund der Polarität der Carbonsäuregruppe ist eine Derivatisierung, beispielsweise mit BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid), vor der GC-MS-Analyse empfehlenswert, um die Flüchtigkeit zu erhöhen und die Peakform zu verbessern.[12]

  • Kernspinresonanzspektroskopie (¹H-NMR und ¹³C-NMR): Die NMR-Spektroskopie ist entscheidend für die Strukturaufklärung. Spezifische chemische Verschiebungen und Kopplungsmuster der Protonen und Kohlenstoffatome bestätigen die korrekte Anordnung der Substituenten am Benzolring.

  • Massenspektrometrie (MS): Die Massenspektrometrie, typischerweise mittels Elektronenstoßionisation (EI), liefert Informationen über das Molekulargewicht und das Fragmentierungsmuster, was die Identifizierung der Verbindung weiter absichert.[13]

Potenzielle biologische Aktivität und Wirkmechanismen (Hypothesen)

Obwohl für 4-Tert-butyl-2-ethoxybenzoesäure selbst noch keine spezifischen biologischen Daten veröffentlicht wurden, lässt die Zugehörigkeit zur Klasse der substituierten Benzoesäuren Rückschlüsse auf mögliche Wirkmechanismen zu.

5.1. Histon-Deacetylase (HDAC)-Inhibition

Viele Benzoesäurederivate zeigen eine hemmende Wirkung auf Histon-Deacetylasen (HDACs).[] HDACs sind Enzyme, die eine entscheidende Rolle bei der Genregulation spielen, indem sie Acetylgruppen von Histonproteinen entfernen, was zu einer kompakteren Chromatinstruktur und somit zur Gen-Stilllegung führt.[15] In Krebszellen sind HDACs oft überexprimiert, was die Expression von Tumorsuppressorgenen unterdrückt.[15] HDAC-Inhibitoren können diese Unterdrückung aufheben und so zu Apoptose (programmierter Zelltod) und Zelldifferenzierung in Krebszellen führen.[16]

HDAC_Inhibition_Pathway cluster_nucleus Zellkern DNA DNA Histone Histone Chromatin_C Kompaktes Chromatin (Gen-Stilllegung) HAT HAT Chromatin_C->HAT Acetylierung Chromatin_O Offenes Chromatin (Gen-Expression) HDAC HDAC Chromatin_O->HDAC Deacetylierung Apoptosis Apoptose / Zelldifferenzierung Chromatin_O->Apoptosis Führt zu HDAC->Chromatin_C HAT->Chromatin_O Compound 4-Tert-butyl-2-ethoxy- benzoesäure Compound->HDAC Hemmung

Hypothetischer Wirkmechanismus als HDAC-Inhibitor

5.2. Modulation des Retinoid-X-Rezeptors (RXR)

Retinoid-X-Rezeptoren (RXRs) sind Kernrezeptoren, die als Transkriptionsfaktoren fungieren und eine zentrale Rolle in Entwicklung, Differenzierung und Metabolismus spielen.[17] Sie bilden Heterodimere mit einer Vielzahl anderer Kernrezeptoren, wie z.B. dem Retinsäurerezeptor (RAR) und dem Schilddrüsenhormonrezeptor (TR).[18] Bestimmte Benzoesäurederivate, wie Bexaroten, sind bekannte RXR-Agonisten und werden in der Krebstherapie eingesetzt.[19] Die Modulation der RXR-Aktivität kann weitreichende Auswirkungen auf die Genexpression haben und stellt somit einen vielversprechenden Ansatz für die Arzneimittelentwicklung dar.

RXR_Modulation_Pathway cluster_nucleus_rxr Zellkern RXR RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner-Rezeptor (z.B. RAR, TR) Partner->Heterodimer DNA_RXR DNA (Response Element) Heterodimer->DNA_RXR Bindung Gene_Expression Veränderte Genexpression DNA_RXR->Gene_Expression Regulation Compound_RXR 4-Tert-butyl-2-ethoxy- benzoesäure Compound_RXR->RXR Modulation (Agonist/Antagonist)

Hypothetischer Wirkmechanismus als RXR-Modulator

Experimentelle Protokolle für die biologische Evaluierung

Um die hypothetischen biologischen Aktivitäten von 4-Tert-butyl-2-ethoxybenzoesäure zu untersuchen, werden im Folgenden detaillierte Protokolle für relevante In-vitro-Assays beschrieben.

6.1. HDAC-Aktivitätsassay (kolorimetrisch)

Dieser Assay misst die Fähigkeit der Testverbindung, die Deacetylierung eines Substrats durch HDAC-Enzyme zu hemmen.

  • Materialien:

    • HDAC Activity Assay Kit (z.B. von Abcam, EpigenTek)[3][20]

    • Nuklearextrakte aus Zellen oder gereinigte HDAC-Enzyme

    • 4-Tert-butyl-2-ethoxybenzoesäure (in DMSO gelöst)

    • Trichostatin A (TSA) als Positivkontrolle

    • 96-Well-Mikrotiterplatte

    • Mikroplatten-Spektrophotometer (450 nm)

  • Protokoll:

    • Bereiten Sie eine Verdünnungsreihe der Testverbindung und der Positivkontrolle (TSA) in Assay-Puffer vor.

    • Geben Sie den nuklearen Extrakt oder das gereinigte HDAC-Enzym in die Wells der Mikrotiterplatte.

    • Fügen Sie die verschiedenen Konzentrationen der Testverbindung oder der Kontrolle hinzu.

    • Initiieren Sie die Reaktion durch Zugabe des acetylierten HDAC-Substrats.

    • Inkubieren Sie die Platte bei 37 °C für eine definierte Zeit (z. B. 60 Minuten).[3]

    • Stoppen Sie die Reaktion und fügen Sie den Entwickler hinzu, der mit den deacetylierten Produkten reagiert und ein farbiges Signal erzeugt.[20]

    • Messen Sie die Absorption bei 450 nm.[20]

    • Berechnen Sie die prozentuale Hemmung der HDAC-Aktivität für jede Konzentration der Testverbindung und bestimmen Sie den IC₅₀-Wert.

6.2. RXR-Reporter-Gen-Assay

Dieser zellbasierte Assay quantifiziert die Fähigkeit einer Verbindung, den RXR-Signalweg zu aktivieren oder zu hemmen.

  • Materialien:

    • Human RXR Reporter Assay Kit (z.B. von Indigo Biosciences)[21][22]

    • Säugetierzellen, die konstitutiv RXR und ein Luciferase-Reportergen unter der Kontrolle eines RXR-responsiven Promotors exprimieren

    • 4-Tert-butyl-2-ethoxybenzoesäure (in DMSO gelöst)

    • 9-cis-Retinsäure als Referenz-Agonist

    • Zellkulturmedium und Reagenzien

    • Luminometer

  • Protokoll:

    • Säen Sie die Reporterzellen in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.

    • Behandeln Sie die Zellen mit einer Verdünnungsreihe von 4-Tert-butyl-2-ethoxybenzoesäure. Fügen Sie auch eine Positivkontrolle (9-cis-Retinsäure) und eine Vehikelkontrolle (DMSO) hinzu.

    • Inkubieren Sie die Zellen für 16-24 Stunden, um die Genexpression zu ermöglichen.

    • Lysieren Sie die Zellen und fügen Sie das Luciferase-Detektionsreagenz hinzu.

    • Messen Sie die Lumineszenz in einem Luminometer.

    • Analysieren Sie die Daten, um die agonistische oder antagonistische Aktivität der Testverbindung auf den RXR-Signalweg zu bestimmen und einen EC₅₀- oder IC₅₀-Wert zu berechnen.

6.3. In-vitro-Assay zur Untersuchung der entzündungshemmenden Wirkung (Hemmung der Proteindenaturierung)

Dieser einfache Assay dient als Indikator für eine entzündungshemmende Wirkung, da die Denaturierung von Proteinen ein bekannter Auslöser für Entzündungsreaktionen ist.

  • Materialien:

    • Rinderserumalbumin (BSA)

    • Phosphat-gepufferte Salzlösung (PBS, pH 6.4)

    • 4-Tert-butyl-2-ethoxybenzoesäure (in DMSO oder Ethanol gelöst)

    • Diclofenac-Natrium als Referenzsubstanz

    • Spektrophotometer (660 nm)

  • Protokoll:

    • Bereiten Sie eine 5%ige w/v-Lösung von BSA in PBS vor.

    • Mischen Sie die BSA-Lösung mit verschiedenen Konzentrationen der Testverbindung oder der Referenzsubstanz.

    • Inkubieren Sie die Proben für 20 Minuten bei Raumtemperatur.

    • Erhitzen Sie die Proben für 5-10 Minuten bei 72 °C, um die Proteindenaturierung zu induzieren.[5]

    • Kühlen Sie die Proben ab und messen Sie die Trübung (Absorption) bei 660 nm.[5]

    • Berechnen Sie die prozentuale Hemmung der Proteindenaturierung im Vergleich zur Kontrolle (ohne Testverbindung).

Zusammenfassung und Ausblick

4-Tert-butyl-2-ethoxybenzoesäure ist eine interessante Forschungschemikalie mit einer klar definierten Syntheseroute. Basierend auf ihrer chemischen Struktur und der umfangreichen Literatur zu verwandten Benzoesäurederivaten besteht die begründete Hypothese, dass diese Verbindung potenzielle Aktivitäten als HDAC-Inhibitor und/oder RXR-Modulator besitzt. Dies eröffnet vielversprechende Forschungswege in der Onkologie und bei der Behandlung von Entzündungskrankheiten. Die in diesem Leitfaden beschriebenen detaillierten Protokolle bieten eine solide Grundlage für die experimentelle Validierung dieser Hypothesen. Zukünftige Studien sollten sich auf die Durchführung dieser Assays konzentrieren, um die spezifische biologische Aktivität und Potenz von 4-Tert-butyl-2-ethoxybenzoesäure zu bestimmen und so den Weg für weiterführende präklinische Untersuchungen zu ebnen.

Referenzen

  • Alleviating Cancer with Benzoic Acid and its Synthetic Derivatives: An Up-to-Date Review. (n.d.). PubMed. Retrieved from [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Human RXRα Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]

  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... (2022). MDPI. Retrieved from [Link]

  • Human RXRβ Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987). Google Patents. Retrieved from

  • Synthesis method of 2-ethoxybenzoic acid compound. (2015). Google Patents. Retrieved from

  • The Retinoid X Receptors and Their Ligands. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Retinoid X receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-tert-Butylbenzoic acid. (2018). SIELC Technologies. Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from [Link]

  • Hybrid polar histone deacetylase inhibitor induces apoptosis and CD95/CD95 ligand expression in human neuroblastoma. (2000). PubMed. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 4-Tert-butyl-2-ethoxybenzoic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 4-Tert-butyl-2-ethoxybenzoic acid in medicinal chemistry. While direct biological data for this specific molecule is nascent, a comprehensive analysis of its structural motifs—the substituted benzoic acid core, the 4-tert-butyl group, and the 2-ethoxy group—provides a strong foundation for hypothesizing its therapeutic relevance. By examining the structure-activity relationships (SAR) of analogous compounds, we postulate potential applications in oncology, inflammation, and infectious diseases. This document serves as a roadmap for researchers, outlining detailed experimental protocols to systematically investigate these hypotheses and unlock the full therapeutic potential of this promising scaffold.

Introduction: Deconstructing 4-Tert-butyl-2-ethoxybenzoic Acid for Drug Discovery

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.[1] The therapeutic trajectory of a benzoic acid derivative is profoundly influenced by the nature and positioning of its substituents, which modulate its electronic properties, lipophilicity, and steric profile.[1]

4-Tert-butyl-2-ethoxybenzoic acid presents a unique combination of functional groups that suggests a rich, yet unexplored, pharmacological potential. To systematically approach its investigation, we must consider the individual contributions of its key structural features:

  • The Benzoic Acid Core: This acidic moiety is a well-established pharmacophore, known to interact with the active sites of various enzymes and receptors.[1]

  • The 4-tert-butyl Group: This bulky, lipophilic group can significantly influence a molecule's ability to traverse cellular membranes and can introduce steric effects that may enhance binding affinity and selectivity for specific targets.[2] However, it is also associated with potential toxicity, a critical consideration in drug development.[3]

  • The 2-ethoxy Group: The presence of an ethoxy group at the ortho position can modulate the acidity of the carboxylic acid, influence conformation, and potentially enhance metabolic stability.[4][5] Alkoxy groups, in general, are known to improve a compound's pharmacokinetic profile.[4][5]

This guide will synthesize the known biological activities of structurally related compounds to build a robust hypothesis for the potential therapeutic applications of 4-Tert-butyl-2-ethoxybenzoic acid.

Postulated Therapeutic Applications and Mechanistic Hypotheses

Based on the analysis of its structural components and the known bioactivities of analogous molecules, we propose three primary areas of investigation for 4-Tert-butyl-2-ethoxybenzoic acid:

Anticancer Activity: Targeting Cellular Proliferation and Survival

Hypothesis: The 4-tert-butyl moiety, in concert with the benzoic acid scaffold, may confer cytotoxic or antiproliferative activity against cancer cells. The lipophilic nature of the tert-butyl group could facilitate cell membrane penetration, allowing the molecule to reach intracellular targets.

Supporting Evidence from Analogs:

  • 4-tert-Butylbenzoic acid has been shown to inhibit yeast sirtuin (Sir2p), a member of a family of histone deacetylases that are implicated in cancer progression.[6][7]

  • Benzoic acid derivatives have been explored as anticancer agents, with some showing moderate to good activity against breast cancer cell lines.[8]

  • The substitution pattern on the benzoic acid ring is critical for anticancer activity, with various derivatives targeting pathways like STAT3 signaling.[9][10]

Proposed Mechanism of Action: We hypothesize that 4-Tert-butyl-2-ethoxybenzoic acid may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of histone deacetylases (HDACs): Similar to its 4-tert-butylbenzoic acid analog, it may inhibit HDACs like sirtuins, leading to altered gene expression and cell cycle arrest.

  • Disruption of key signaling pathways: The compound could interfere with pro-survival signaling pathways, such as STAT3, that are often dysregulated in cancer.[9][10]

The following diagram illustrates a potential workflow for the initial screening of anticancer activity.

anticancer_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Synthesize & Purify 4-Tert-butyl-2-ethoxybenzoic acid cell_lines Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_lines mtt_assay MTT/MTS Assay for Cytotoxicity (Determine IC50) cell_lines->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle If IC50 is promising apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis If IC50 is promising hdac_assay HDAC/Sirtuin Inhibition Assay cell_cycle->hdac_assay western_blot Western Blot for Signaling Proteins (e.g., STAT3, p-STAT3) apoptosis->western_blot end Identify Lead Candidate for Further Optimization hdac_assay->end western_blot->end

Caption: Workflow for investigating the anticancer potential.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Hypothesis: The 2-ethoxybenzoic acid substructure suggests potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes.

Supporting Evidence from Analogs:

  • 2-Ethoxybenzoic acid is a known component of dental cements, which are used in applications where anti-inflammatory properties are beneficial.[11][12]

  • Derivatives of salicylic acid (2-hydroxybenzoic acid), which is structurally similar to 2-ethoxybenzoic acid, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[13] A recently synthesized derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated anti-inflammatory effects by inhibiting COX-2.[13]

  • The structure-activity relationships of 2-hydroxymethyl benzoic acid derivatives have been studied, revealing that modifications to the core structure can significantly impact anti-inflammatory activity.[14]

Proposed Mechanism of Action: We propose that 4-Tert-butyl-2-ethoxybenzoic acid may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins. The 4-tert-butyl group might influence the selectivity and potency of COX inhibition.

The following diagram illustrates the proposed mechanism of action via the COX pathway.

anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation compound 4-Tert-butyl-2-ethoxybenzoic acid compound->cox Inhibition

Caption: Proposed inhibition of the COX pathway.

Antimicrobial Activity: A Potential New Class of Antibiotics

Hypothesis: The combination of a lipophilic tert-butyl group and an acidic benzoic acid moiety may enable the compound to disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Supporting Evidence from Analogs:

  • Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives.[15]

  • The presence of a nitro group on the benzoic acid ring is often associated with antimicrobial activity.[1] While our compound lacks a nitro group, the overall electronic and lipophilic profile could still confer antimicrobial effects.

  • Structure-activity relationship studies of oxadiazole-based antibiotics, which can be synthesized from benzoic acid derivatives, have identified potent agents against Gram-positive bacteria, including MRSA.[16]

Proposed Mechanism of Action: The antimicrobial mechanism could involve:

  • Disruption of the bacterial cell membrane: The lipophilic tert-butyl group could intercalate into the lipid bilayer, leading to increased membrane permeability and cell death.

  • Inhibition of essential bacterial enzymes: The carboxylic acid could chelate metal ions required for enzymatic activity or interact with the active site of key bacterial proteins.

Detailed Experimental Protocols

To validate the aforementioned hypotheses, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Anticancer Activity Evaluation

3.1.1. Cell Viability Assay (MTT/MTS)

  • Objective: To determine the cytotoxic effect of 4-Tert-butyl-2-ethoxybenzoic acid on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of 4-Tert-butyl-2-ethoxybenzoic acid in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity Evaluation

3.2.1. In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Incubate purified recombinant human COX-1 or COX-2 with arachidonic acid as the substrate in the presence of various concentrations of 4-Tert-butyl-2-ethoxybenzoic acid.

    • Include a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity Evaluation

3.3.1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a twofold serial dilution of 4-Tert-butyl-2-ethoxybenzoic acid in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of 4-Tert-butyl-2-ethoxybenzoic acid

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₃[7]
Molecular Weight222.28 g/mol [7]
Melting Point74-76 °C[1]
XLogP32.69[1]
PSA46.53 Ų[1]

Table 2: Hypothetical IC50 Values for Anticancer Activity

Cell Line4-Tert-butyl-2-ethoxybenzoic acid (µM)Doxorubicin (µM)
MCF-7[To be determined][Reference value]
A549[To be determined][Reference value]
HCT116[To be determined][Reference value]

Conclusion and Future Directions

4-Tert-butyl-2-ethoxybenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The structural analysis and hypotheses presented in this guide provide a solid foundation for initiating a comprehensive drug discovery program. The proposed experimental workflows will enable the systematic evaluation of its potential anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

  • Lead Optimization: Should promising activity be identified, a focused medicinal chemistry effort to synthesize and test analogs will be crucial for improving potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Active compounds should be advanced to relevant animal models to assess their in vivo efficacy and safety profiles.

  • Target Identification and Validation: For compounds with significant biological activity, further studies will be necessary to elucidate their precise molecular targets and mechanisms of action.

By following the strategic approach outlined in this guide, the scientific community can effectively unlock the therapeutic potential of 4-Tert-butyl-2-ethoxybenzoic acid and its derivatives.

References

  • Chong, W. T., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(23), 5679. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • PubChem. (n.d.). 4-tert-Butylcatechol. Retrieved from [Link]

  • Knayzer, B., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Polymers, 13(15), 2449. [Link]

  • Turkson, J., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(2), 216–221. [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl catechol. Retrieved from [Link]

  • S. S. H. H., et al. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 8(19), 1-6.
  • Turkson, J., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(2), 216–221. [Link]

  • Taylor & Francis. (n.d.). 4-tert-Butylcatechol – Knowledge and References. Retrieved from [Link]

  • Yoshimura, M., et al. (1991). Effects of 4-tertiary butyl catechol on glutathione-metabolizing enzymes in vivo and in vitro.
  • Mobashery, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(17), 7958–7971. [Link]

  • Ng, C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 133-139.
  • Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Ng, C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 133-139. [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Retrieved from [Link]

  • Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (2025, May 31). 2-Ethoxybenzoic acid. In Wikipedia. [Link]

  • Subramaniam, S., & Subramaniam, R. (2001). Effect of 2-hydroxy 4-methoxy benzoic acid on an experimental model of hyperlipidaemia, induced by chronic ethanol treatment. Journal of Pharmacy and Pharmacology, 53(11), 1543-1547. [Link]

Sources

The Enigmatic Molecule: Deconstructing the Available Data on 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Foreword: A Note on the Scientific Record

In the landscape of chemical synthesis and drug discovery, countless molecules are created, cataloged, and made commercially available. Many of these compounds serve as vital building blocks, intermediates in complex synthetic pathways, or as members of screening libraries for identifying novel bioactive agents. 4-Tert-butyl-2-ethoxybenzoic acid, with CAS Registry Number 796875-53-1, appears to fall within this category of readily accessible yet sparsely documented research chemicals. Despite its commercial availability from numerous suppliers, a thorough investigation of the public scientific and patent literature reveals a conspicuous absence of a detailed historical record of its discovery, original synthesis, or specific applications. This guide, therefore, deviates from a traditional historical narrative and instead provides a comprehensive analysis of the available technical data, plausible synthetic routes based on established organic chemistry principles, and potential research applications inferred from the compound's structural motifs.

Physicochemical and Structural Characterization

4-Tert-butyl-2-ethoxybenzoic acid is a substituted benzoic acid derivative. The presence of a bulky tert-butyl group and an ethoxy group on the aromatic ring significantly influences its physical and chemical properties.

PropertyValueSource(s)
CAS Number 796875-53-1[][2]
Molecular Formula C₁₃H₁₈O₃[]
Molecular Weight 222.28 g/mol []
Appearance Light white powder / Solid[3][4]
Melting Point 74-76 °C[3]
Boiling Point 329.6 °C at 760 mmHg[]
Density 1.062 g/cm³[]
InChI Key UZRSFWUQUGFVBS-UHFFFAOYSA-N[]
SMILES CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O[]

The structural features—a carboxylic acid, an ether linkage, and a bulky hydrophobic group—suggest its potential utility as a modulator of biological targets where such interactions are favorable. The tert-butyl group, in particular, is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability or to probe steric pockets in protein binding sites.

Postulated Synthetic Pathways

While no definitive original synthesis is documented in readily accessible literature, the structure of 4-tert-butyl-2-ethoxybenzoic acid allows for the postulation of several viable synthetic routes based on well-established organic reactions. A logical retrosynthetic analysis suggests key starting materials such as substituted phenols or toluenes.

Workflow for a Plausible Multi-step Synthesis

A likely synthetic strategy would involve the introduction of the ethoxy and tert-butyl groups onto a benzoic acid precursor. The following diagram outlines a potential workflow.

G cluster_0 Synthetic Pathway A 4-tert-butylphenol B 2-Hydroxy-4-tert-butylbenzoic acid A->B Kolbe-Schmitt Reaction (CO₂, high T & P) C Methyl 2-hydroxy-4-tert-butylbenzoate B->C Fischer Esterification (MeOH, H⁺) D Methyl 2-ethoxy-4-tert-butylbenzoate C->D Williamson Ether Synthesis (EtI, base) E 4-Tert-butyl-2-ethoxybenzoic acid D->E Saponification (NaOH, H₂O/MeOH)

Caption: A plausible synthetic workflow for 4-Tert-butyl-2-ethoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical representation of how 4-tert-butyl-2-ethoxybenzoic acid could be synthesized based on the workflow above. This protocol is for illustrative purposes and has not been experimentally validated from a specific cited source for this exact molecule.

Step 1: Carboxylation of 4-tert-butylphenol (Kolbe-Schmitt Reaction)

  • Dry 4-tert-butylphenol is treated with sodium hydroxide to form the sodium phenoxide salt.

  • The salt is then subjected to high pressure and temperature in the presence of carbon dioxide to introduce a carboxylic acid group, primarily at the ortho position to the hydroxyl group, yielding 2-hydroxy-4-tert-butylbenzoic acid.

Step 2: Esterification of 2-Hydroxy-4-tert-butylbenzoic acid

  • 2-Hydroxy-4-tert-butylbenzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure, and the resulting methyl 2-hydroxy-4-tert-butylbenzoate is purified.

Step 3: Ethylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

  • Methyl 2-hydroxy-4-tert-butylbenzoate is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • A base, such as potassium carbonate, is added to deprotonate the phenolic hydroxyl group.

  • Ethyl iodide or another suitable ethylating agent is added, and the reaction mixture is heated to afford methyl 2-ethoxy-4-tert-butylbenzoate.

Step 4: Saponification of the Ester

  • The methyl 2-ethoxy-4-tert-butylbenzoate is dissolved in a mixture of methanol and water.

  • An excess of sodium hydroxide is added, and the mixture is refluxed to hydrolyze the ester.

  • After the reaction is complete, the methanol is removed, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the final product, 4-tert-butyl-2-ethoxybenzoic acid.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Potential Applications in Research and Drug Discovery

Given its structure, 4-tert-butyl-2-ethoxybenzoic acid can be considered a candidate for several research and development applications, primarily as a molecular scaffold or a fragment in the design of new chemical entities.

Role as a Building Block in Medicinal Chemistry

Substituted benzoic acids are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. The specific substitution pattern of 4-tert-butyl-2-ethoxybenzoic acid could be leveraged in the synthesis of more complex molecules targeting various biological pathways. The tert-butyl group can serve as a lipophilic anchor, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

Component of Screening Libraries

It is highly probable that 4-tert-butyl-2-ethoxybenzoic acid is a component of various commercial and proprietary small molecule screening libraries.[5][6] High-throughput screening (HTS) campaigns utilize large collections of diverse chemical compounds to identify "hits" against specific biological targets. The inclusion of this compound in such libraries is supported by its commercial availability and its possession of drug-like structural features.

G cluster_0 Role in Drug Discovery Funnel A Compound Synthesis (4-tert-butyl-2-ethoxybenzoic acid) B Inclusion in Screening Libraries A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: The potential role of 4-Tert-butyl-2-ethoxybenzoic acid in the drug discovery process.

Analytical Characterization

The identity and purity of 4-tert-butyl-2-ethoxybenzoic acid would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the substitution pattern on the benzene ring and the presence of the tert-butyl and ethoxy groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the ether (C-O stretching) functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound.

Conclusion and Future Directions

References

  • ChemWhat. 4-(t-Butyl)-2-Ethoxy Benzoic Acid CAS#: 796875-53-1. [Link]

  • ResearchGate. Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. [Link]

  • Chemsrc. 2-bromo-5-(tert-butyl)phenol | CAS#:20942-68-1. [Link]

  • PubChem. 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739. [Link]

  • PubChem. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403. [Link]

  • The Ohio State University. Libraries for screening | High Throughput Screening Core. [Link]

  • The Pharmaceutical and Chemical Journal. Comparison of two synthesis methods of a pharmaceutical excipient used as conservative Derouicha Matmour. [Link]

  • Target Discovery Institute. Small Compound Libraries. [Link]

  • MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. [Link]

  • PMC - NIH. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. [Link]

  • Google Patents.

Sources

A Technical Guide to 4-Tert-butyl-2-ethoxybenzoic Acid and its Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-2-ethoxybenzoic acid and its analogs, compounds of emerging interest in medicinal chemistry. While direct literature on the lead compound is nascent, this document synthesizes information from structurally related benzoic acid derivatives to project its chemical liabilities, synthetic accessibility, and potential biological activities. We delve into rational drug design principles, including the strategic application of bioisosterism to overcome the inherent pharmacokinetic challenges of carboxylic acids. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and proposed in vitro and in vivo assays are presented to guide researchers in the exploration of this chemical space for the development of novel therapeutics.

Introduction: The Benzoic Acid Scaffold and the Rationale for Substitution

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1][2] The carboxylic acid moiety, while often crucial for target engagement through ionic interactions and hydrogen bonding, can also confer undesirable physicochemical properties such as poor membrane permeability and rapid metabolic clearance, potentially leading to toxicity.[3][4] The strategic derivatization of the benzoic acid scaffold with substituents like the bulky, lipophilic tert-butyl group and the metabolically labile ethoxy group presents a compelling avenue for modulating these properties.

The subject of this guide, 4-tert-butyl-2-ethoxybenzoic acid, embodies a rational design approach to navigate the challenges associated with simple benzoic acids. The tert-butyl group at the 4-position can enhance lipophilicity, potentially improving membrane penetration and providing steric hindrance to enzymatic degradation.[5] The 2-ethoxy group can influence the acidity of the carboxylic acid and introduce a potential site for metabolic modification, thereby modulating the pharmacokinetic profile.[6]

This guide will explore the synthesis of this core structure and its analogs, predict its biological activities based on established SAR of related compounds, and propose a roadmap for its investigation as a potential therapeutic agent.

Synthetic Strategies for 4-Tert-butyl-2-ethoxybenzoic Acid and its Analogs

The synthesis of substituted benzoic acids is a well-established field in organic chemistry.[7] The preparation of 4-tert-butyl-2-ethoxybenzoic acid can be approached through several established synthetic routes, primarily involving the modification of commercially available starting materials.

Synthesis of the Core Scaffold

A plausible synthetic route to 4-tert-butyl-2-ethoxybenzoic acid is outlined below. This approach leverages the liquid-phase air oxidation of a substituted toluene derivative, a common industrial method for producing benzoic acids.[8]

Synthesis_of_4_tert_butyl_2_ethoxybenzoic_acid Toluene Toluene p_tert_butyltoluene p_tert_butyltoluene Toluene->p_tert_butyltoluene Friedel-Crafts Alkylation (isobutylene, acid catalyst) 4_tert_butyl_2_nitrotoluene 4_tert_butyl_2_nitrotoluene p_tert_butyltoluene->4_tert_butyl_2_nitrotoluene Nitration (HNO3, H2SO4) 4_tert_butyl_2_aminotoluene 4_tert_butyl_2_aminotoluene 4_tert_butyl_2_nitrotoluene->4_tert_butyl_2_aminotoluene Reduction (e.g., Fe/HCl) 4_tert_butyl_2_hydroxytoluene 4_tert_butyl_2_hydroxytoluene 4_tert_butyl_2_aminotoluene->4_tert_butyl_2_hydroxytoluene Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) 4_tert_butyl_2_ethoxytoluene 4_tert_butyl_2_ethoxytoluene 4_tert_butyl_2_hydroxytoluene->4_tert_butyl_2_ethoxytoluene Williamson Ether Synthesis (ethyl iodide, base) 4_tert_butyl_2_ethoxybenzoic_acid 4_tert_butyl_2_ethoxybenzoic_acid 4_tert_butyl_2_ethoxytoluene->4_tert_butyl_2_ethoxybenzoic_acid Oxidation (e.g., KMnO4 or Co(OAc)2/O2)

Caption: Proposed synthetic pathway for 4-tert-butyl-2-ethoxybenzoic acid.

Experimental Protocol: Liquid-Phase Air Oxidation of 4-tert-butyl-2-ethoxytoluene [8]

  • Reaction Setup: To a high-pressure reactor, add 4-tert-butyl-2-ethoxytoluene and a catalytic amount of cobalt (II) acetate.

  • Reaction Conditions: Pressurize the reactor with oxygen-containing gas and heat to a temperature between 135-155°C.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to induce crystallization of the crude product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., toluene) to yield the final 4-tert-butyl-2-ethoxybenzoic acid.[8]

Synthesis of Analogs

The synthesis of analogs can be achieved by introducing variations at different positions of the core scaffold. For instance, replacement of the ethoxy group with other alkoxy groups can be accomplished during the Williamson ether synthesis step.[9] Modifications to the tert-butyl group would necessitate starting with a different alkylated toluene.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[17][18] The structural features of 4-tert-butyl-2-ethoxybenzoic acid suggest a potential for such activity.

Proposed Mechanism of Action: COX Inhibition

COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever 4_tert_butyl_2_ethoxybenzoic_acid 4_tert_butyl_2_ethoxybenzoic_acid COX-1 / COX-2 COX-1 / COX-2 4_tert_butyl_2_ethoxybenzoic_acid->COX-1 / COX-2 Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The tert-butyl group is expected to increase the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and reach the active site of COX enzymes, which are membrane-bound.

  • Acidity: The ethoxy group at the ortho position can influence the pKa of the carboxylic acid, which is critical for its interaction with the active site of COX enzymes.

  • Analogs for SAR Studies: A systematic study of analogs with varying alkyl groups at the 4-position and different alkoxy groups at the 2-position would be crucial to establish a clear SAR.[19]

Table 1: Physicochemical Properties of 4-tert-butyl-2-alkoxybenzoic acid analogs

CompoundR Group (at C2)Calculated logPPredicted pKa
4-tert-butyl-2-methoxybenzoic acid-OCH33.3[20]~3.5
4-tert-butyl-2-ethoxybenzoic acid-OCH2CH3~3.8~3.6
4-tert-butyl-2-propoxybenzoic acid-OCH2CH2CH3~4.3~3.6
Antimicrobial Activity

Certain substituted benzoic acids have demonstrated antimicrobial activity.[21] For instance, 4-ethoxybenzoic acid has been shown to inhibit the formation of Staphylococcus aureus biofilms and potentiate the activity of vancomycin.[22] It is plausible that 4-tert-butyl-2-ethoxybenzoic acid could exhibit similar properties.

Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats) [17][23]

  • Animal Model: Use male Wistar rats weighing 150-200g.

  • Compound Administration: Administer the test compound (e.g., 4-tert-butyl-2-ethoxybenzoic acid) or a standard drug (e.g., indomethacin) orally or intraperitoneally at a specific dose (e.g., 100 mg/kg).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the test and standard groups compared to a vehicle-treated control group.

Bioisosteric Replacement of the Carboxylic Acid Moiety

A significant challenge in the development of carboxylic acid-containing drugs is their often-unfavorable pharmacokinetic profile.[4][24] Bioisosteric replacement of the carboxylic acid group with other functional groups that mimic its size, shape, and electronic properties is a widely used strategy in medicinal chemistry to address these issues.[3][25]

Common Carboxylic Acid Bioisosteres:

  • Tetrazoles: These are among the most common non-classical bioisosteres of carboxylic acids, possessing a similar pKa.[4]

  • Hydroxamic Acids: These can also act as carboxylic acid surrogates, though they introduce metal-chelating properties.[25]

  • Sulfonamides: These have been used as carboxylic acid bioisosteres, although their geometry differs.[4]

  • Acylsulfonamides and Isoxazolols: These are also recognized as ionized bioisosteres.[26]

  • Neutral Bioisosteres: These rely on non-ionic interactions like hydrogen bonding and cation-π interactions to engage with the target protein.[26]

Bioisosteres Carboxylic_Acid Carboxylic Acid -COOH Bioisosteres Bioisosteres Tetrazole Hydroxamic Acid Sulfonamide Carboxylic_Acid->Bioisosteres Replacement to improve pharmacokinetics[3][4][25]

Sources

Methodological & Application

Synthesis of 4-Tert-butyl-2-ethoxybenzoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid, a valuable substituted benzoic acid derivative for pharmaceutical and materials science research. The synthesis begins with the copper-catalyzed ethoxylation of 2-(4-tert-butyl-benzamido)pyridine-1-oxide, followed by alkaline hydrolysis to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data visualization to ensure reproducibility and a thorough understanding of the process.

Introduction and Significance

Substituted benzoic acids are fundamental building blocks in organic chemistry, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. 4-Tert-butyl-2-ethoxybenzoic acid (CAS No. 73469-54-2) is a member of this class, featuring a bulky tert-butyl group that can enhance lipophilicity and modulate binding interactions, and an ethoxy group that can act as a hydrogen bond acceptor or influence metabolic stability.[1][2] The synthetic route detailed herein is adapted from established methodologies involving directed C-H functionalization and subsequent hydrolysis, providing a reliable pathway to this compound.[3]

The protocol is structured to provide not only a step-by-step procedure but also the underlying chemical logic, empowering the researcher to troubleshoot and adapt the methodology as needed.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

  • Copper-Catalyzed Ethoxylation: The ortho C-H bond of the benzamide ring is activated by the pyridine-1-oxide directing group. In the presence of a copper(I) catalyst, ethanol acts as the ethoxylating agent. Potassium carbonate is used as a base to facilitate the reaction.[3]

  • Alkaline Hydrolysis: The resulting N-pyridyl benzamide intermediate is subjected to saponification using sodium hydroxide in ethanol. This cleaves the amide bond, and subsequent acidification protonates the resulting carboxylate to yield the final product, 4-tert-butyl-2-ethoxybenzoic acid.[3]

Reaction_Mechanism SM 2-(4-tert-butyl-benzamido) pyridine-1-oxide INT 2-(4-tert-butyl-2-ethoxybenzamido) pyridine-1-oxide SM->INT Step 1: Ethoxylation CuCl, K₂CO₃, EtOH/Pyridine 130°C PROD 4-Tert-butyl-2-ethoxybenzoic acid INT->PROD Step 2: Hydrolysis 1. NaOH, EtOH, 80°C 2. HCl (aq) Experimental_Workflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Hydrolysis & Purification S1_Setup 1. Charge Schlenk tube with reagents (SM, CuCl, K₂CO₃) S1_React 2. Add EtOH/Pyridine solvent, seal, and heat at 130°C for 12h S1_Setup->S1_React S1_Workup 3. Cool, quench with HCl, and extract with CH₂Cl₂ S1_React->S1_Workup S1_Isolate 4. Dry and concentrate to get crude intermediate S1_Workup->S1_Isolate S2_Setup 5. Combine intermediate, NaOH, and EtOH in a flask S1_Isolate->S2_Setup Transfer crude product S2_React 6. Reflux at 80°C for 8h S2_Setup->S2_React S2_Workup 7. Remove EtOH, acidify with HCl, and extract with CH₂Cl₂ S2_React->S2_Workup S2_Purify 8. Dry, concentrate, and purify by column chromatography S2_Workup->S2_Purify

Sources

Application Note & Protocols: High-Purity Isolation of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1] The stereoelectronic properties conferred by the bulky tert-butyl group and the ortho-ethoxy substituent make it a unique building block. As with any high-value chemical intermediate, particularly in drug development, achieving a high degree of purity is paramount. The presence of residual starting materials, by-products, or solvents can significantly impact the yield, stereoselectivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the principal methods for purifying 4-Tert-butyl-2-ethoxybenzoic acid. It is designed for researchers, chemists, and process development scientists, offering not just procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot these protocols effectively. We will cover three primary purification techniques: Acid-Base Extraction, Recrystallization, and Flash Column Chromatography.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-Tert-butyl-2-ethoxybenzoic acid is fundamental to designing an effective purification strategy. These properties dictate solvent selection, phase separation behavior, and thermal stability.

PropertyValueSource
CAS Number 73469-54-2[1]
Molecular Formula C₁₃H₁₈O₃[2]
Molecular Weight 222.28 g/mol [2]
Appearance Light white to off-white powder/solid[1]
Melting Point 74-76 °C[1]
Boiling Point 321.7 °C[1]
Solubility Insoluble in water; Soluble in many organic solvents (e.g., ethers, esters, alcohols, chlorinated solvents).Inferred from structure & general benzoic acid data[3][4]
pKa ~4-5 (Estimated)Inferred from benzoic acid (pKa ~4.2)

Principles of Purification

The choice of purification method depends on the nature and quantity of the impurities. The structure of 4-Tert-butyl-2-ethoxybenzoic acid, featuring a polar carboxylic acid group and a non-polar tert-butylphenyl moiety, allows for versatile purification approaches.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid functional group. By treating a solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form a water-soluble carboxylate salt.[5] Neutral and basic organic impurities remain in the organic phase. Subsequent separation of the layers and re-acidification of the aqueous phase regenerates the purified, insoluble carboxylic acid, which precipitates out of solution.[6][7]

  • Recrystallization: This is a powerful technique for removing small quantities of impurities from a solid sample. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[8][9] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.[10] Upon slow cooling, the target compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).

  • Flash Column Chromatography: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture).[11][12] Due to its carboxylic acid group, 4-Tert-butyl-2-ethoxybenzoic acid is a polar molecule. It will adhere to the polar silica gel stationary phase more strongly than non-polar impurities, but less strongly than highly polar impurities. By carefully selecting a mobile phase (eluent) of appropriate polarity, components of the crude mixture can be eluted from the column at different rates, achieving separation.

Purification Method Selection Guide

The optimal purification strategy depends on the specific impurity profile of the crude material. This decision tree provides a logical workflow for selecting the most appropriate primary purification method.

G Purification Strategy for 4-Tert-butyl-2-ethoxybenzoic acid start Crude Product q1 Major impurities are neutral or basic organic compounds? start->q1 a1_yes Acid-Base Extraction q1->a1_yes Yes q2 Product is >90% pure? (minor soluble/insoluble impurities) q1->q2 No purity_check Assess Purity (TLC, Melting Point) a1_yes->purity_check a2_yes Recrystallization q2->a2_yes Yes q3 Impurities have similar acidity but different polarity? q2->q3 No a2_yes->purity_check a3_yes Flash Column Chromatography q3->a3_yes Yes a3_no Consider derivatization or alternative synthesis q3->a3_no No a3_yes->purity_check purity_check->q2 Purity Not Met, Re-evaluate end Pure Product (>98%) purity_check->end Purity Met

Caption: Workflow for selecting the appropriate purification method.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14] Handle all organic solvents and acids with care.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities (e.g., unreacted starting materials without acidic protons) or basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in tert-Butyl Methyl Ether (TBME) extract 2. Add saturated aq. NaHCO₃ and mix thoroughly dissolve->extract separate1 3. Separate Layers extract->separate1 organic_layer Organic Layer: Neutral Impurities separate1->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 4-tert-butyl-2-ethoxybenzoate separate1->aqueous_layer Bottom Layer wash 5. Wash with Brine, Dry (Na₂SO₄), Evaporate organic_layer->wash impurities Isolated Neutral Impurities wash->impurities acidify 4. Cool in ice bath, Acidify with 3M HCl to pH ~2 aqueous_layer->acidify precipitate 6. White precipitate forms acidify->precipitate filter 7. Collect solid by vacuum filtration precipitate->filter dry 8. Wash with cold water and dry filter->dry product Pure Product dry->product

Caption: Workflow diagram for acid-base extraction.

Materials & Equipment:

  • Crude 4-Tert-butyl-2-ethoxybenzoic acid

  • tert-Butyl methyl ether (TBME) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[15]

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like TBME (50 mL) in a separatory funnel. Ensure complete dissolution.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[15]

  • Separation: Allow the layers to separate completely. The less dense ether layer will be on top.[15] Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction of the acid, add a second portion of NaHCO₃ solution (25 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Backwash (Optional): To remove any neutral impurities that may have been carried into the aqueous phase, "backwash" the combined aqueous extracts with a small portion of fresh TBME (15 mL). Discard this ether wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form.[7]

  • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts. Allow the solid to air-dry on the filter under vacuum, then transfer to a watch glass to dry completely.

  • Verification: Determine the melting point of the dried solid and perform TLC analysis to confirm purity.

Protocol 2: Purification by Recrystallization

This protocol is best for material that is already relatively pure (>90%) and requires removal of minor, similarly-natured impurities.

Materials & Equipment:

  • Crude 4-Tert-butyl-2-ethoxybenzoic acid

  • Recrystallization solvent system (e.g., Ethanol/Water or Hexanes/Ethyl Acetate)

  • Erlenmeyer flasks, hot plate, beaker

  • Short-stemmed funnel and fluted filter paper

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: The key is to find a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.[8] For this compound, a mixed solvent system is recommended.

    • Option A (Polar): Ethanol and Water.

    • Option B (Non-polar/Moderately Polar): Hexanes and Ethyl Acetate.

  • Dissolution (using Ethanol/Water): Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating on a hot plate.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethanol to clarify.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated short-stemmed funnel with fluted filter paper into a clean, pre-heated flask.[16] This prevents premature crystallization in the funnel.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Filtration & Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of the ice-cold solvent mixture (in the same final ratio). Dry the crystals thoroughly.

  • Verification: Determine the melting point and percent recovery. The melting range should be sharp and within the literature value (74-76 °C).[1]

Protocol 3: Purification by Flash Column Chromatography

This method is used when impurities have different polarities than the product, making separation by extraction or recrystallization difficult.

Materials & Equipment:

  • Crude 4-Tert-butyl-2-ethoxybenzoic acid

  • Silica gel (230-400 mesh)

  • Mobile phase (eluent): e.g., Hexanes/Ethyl Acetate/Acetic Acid mixture

  • Chromatography column, collection tubes/flasks

  • Air pressure or pump for flash chromatography

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and test different ratios of Hexanes:Ethyl Acetate. A good system will give the product an Rf value of ~0.2-0.4. A small amount of acetic acid (0.5-1%) is often added to the eluent to keep carboxylic acids from streaking on the silica gel. A common starting point is 7:3 Hexanes:Ethyl Acetate + 0.5% Acetic Acid.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is level and free of cracks.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like pure ethyl acetate). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure to force it through the silica gel at a steady rate.[12]

  • Fraction Collection: Collect the eluting solvent in small, numbered fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Verification: Confirm the purity of the resulting solid by melting point and TLC against a reference standard.

References

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Acid-Base Extraction. University of California, Davis, Chem 118A Lab Manual. [Link]

  • Extraction. K. Williamson, Macroscale and Microscale Organic Experiments. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Recrystallization of Benzoic Acid. Lansing Community College. [Link]

  • Acid base extraction. CSB SJU Chemistry, YouTube. [Link]

  • Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Substances. UrbanPro. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents... ACS Publications. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Scribd. [Link]

Sources

High-Purity Recovery of 4-Tert-butyl-2-ethoxybenzoic Acid: A Detailed Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid whose purity is paramount for its application in pharmaceutical synthesis and materials science. As with many multi-step organic syntheses, the crude product is often contaminated with impurities such as unreacted starting materials, byproducts, and residual solvents.[1] The presence of these impurities can hinder downstream reactions, compromise the integrity of the final active pharmaceutical ingredient (API), and complicate analytical characterization.

Recrystallization stands as the most robust and widely employed technique for the purification of solid organic compounds.[2][3][4] The method is predicated on the principle of differential solubility: a suitably chosen solvent will dissolve the target compound and its impurities at an elevated temperature but will become supersaturated with respect to the target compound upon cooling, while the impurities remain in solution.[5][6] The slow, controlled formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significant increase in the purity of the isolated solid.[2] This application note provides a comprehensive, field-tested protocol for the recrystallization of 4-tert-butyl-2-ethoxybenzoic acid, emphasizing the causal logic behind each step to ensure reproducible, high-purity outcomes.

Guiding Principles: The Science of Recrystallization

A successful recrystallization hinges on the selection of an appropriate solvent, in which the target compound exhibits high solubility at high temperatures and low solubility at low temperatures.[3][4] The ideal solvent should also be unreactive with the compound and have a boiling point below the compound's melting point.

The process involves several key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a near-boiling solvent to create a saturated solution. Using the minimum volume is critical for maximizing the recovery yield.[2]

  • Filtration of Insoluble Impurities (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.

  • Crystallization: The hot, saturated solution is cooled slowly and without disturbance.[5] Slow cooling encourages the formation of large, well-defined crystals and minimizes the trapping of impurities within the crystal lattice. Rapid cooling often leads to the formation of small, impure crystals.

  • Isolation: The purified crystals are separated from the cold solvent (now containing the soluble impurities) by vacuum filtration.

  • Washing & Drying: The isolated crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent.[3]

Safety & Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 4-tert-butyl-2-ethoxybenzoic acid and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine particulates.[7][8]

  • Heat Sources: Use a hot plate with a stirrer for heating. Avoid open flames when working with flammable organic solvents.

  • Handling: 2-Ethoxybenzoic acid derivatives can cause skin and eye irritation.[7][8] Avoid direct contact and wash hands thoroughly after handling.[7]

Materials & Equipment

Materials:

  • Crude 4-Tert-butyl-2-ethoxybenzoic acid

  • Screening Solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water)

  • Activated Charcoal (decolorizing grade, if needed)

  • Boiling Chips or Magnetic Stir Bar

Equipment:

  • Erlenmeyer Flasks (various sizes)

  • Hot Plate with Magnetic Stirring Capability

  • Graduated Cylinders

  • Buchner Funnel and Filter Flask

  • Hirsch Funnel (for small quantities)

  • Filter Paper (sized for funnels)

  • Vacuum Source (aspirator or pump)

  • Glass Stirring Rod

  • Watch Glass

  • Spatula

  • Melting Point Apparatus

Experimental Protocol: From Crude Solid to Pure Crystals

Part I: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[5] Given the structure of 4-tert-butyl-2-ethoxybenzoic acid (containing a polar carboxylic acid group and nonpolar aromatic/alkyl regions), a mixed-solvent system is often ideal. A common and effective choice for benzoic acid derivatives is an ethanol/water mixture.

Screening Procedure:

  • Place approximately 50 mg of the crude solid into a small test tube.

  • Add the potential solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition. A good solvent will not dissolve the compound readily at room temperature.

  • If the solid is insoluble at room temperature, heat the mixture gently in a water bath. The compound should dissolve completely at the higher temperature.

  • Allow the solution to cool to room temperature, then place it in an ice-water bath. Abundant crystal formation upon cooling indicates a suitable solvent system.

  • Repeat this process with different solvents or solvent mixtures (e.g., 90:10, 80:20 ethanol:water) to identify the optimal system.

Part II: Step-by-Step Recrystallization Procedure

This protocol assumes an ethanol/water solvent system has been selected as optimal.

  • Dissolution of the Crude Solid:

    • Place the crude 4-tert-butyl-2-ethoxybenzoic acid (e.g., 2.0 g) into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.[5]

    • Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

    • Add the primary solvent (ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. This creates a saturated solution and is key to a high recovery yield.[2]

  • Decolorization (If Necessary):

    • If the solution is colored due to impurities, remove the flask from the heat source.

    • Allow the solution to cool slightly, then add a small amount (1-2% of the solute's weight) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]

  • Hot Filtration (If Necessary):

    • If charcoal or insoluble impurities are present, they must be removed by hot gravity filtration.

    • Place a fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them. This crucial step prevents premature crystallization of the product in the funnel.[1]

    • Pour the hot solution through the fluted filter paper quickly.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.[5][9]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the solute.[10]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the ice-cold solvent mixture (ethanol/water) and apply vacuum to seal the paper to the funnel.

    • Pour the cold crystal slurry into the center of the Buchner funnel.

    • Use a spatula to transfer any remaining crystals. Rinse the Erlenmeyer flask with a small amount of ice-cold solvent and pour this into the funnel to complete the transfer.

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals on the filter paper with one or two small portions of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces.[3]

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a clean, pre-weighed watch glass. Spread them out to facilitate drying.

    • Dry the crystals to a constant weight in a desiccator or a low-temperature drying oven.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting range that is close to the literature value indicates high purity. Impure compounds typically exhibit a depressed and broad melting range.[11]

Process Visualization: Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow Figure 1: Workflow for the Recrystallization of 4-Tert-butyl-2-ethoxybenzoic Acid crude Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution hot_filter 2. Hot Filtration (Optional) hot_solution->hot_filter cool 3. Slow Cooling & Crystallization hot_solution->cool If no hot filtration impurities_insoluble Insoluble Impurities (e.g., Charcoal) hot_filter->impurities_insoluble Removed filtrate Clear Hot Filtrate hot_filter->filtrate filtrate->cool slurry Crystal Slurry cool->slurry vac_filter 4. Vacuum Filtration slurry->vac_filter filtrate_waste Mother Liquor (Contains Soluble Impurities) vac_filter->filtrate_waste Separated crystals_wet Washed Crystals vac_filter->crystals_wet dry 5. Drying crystals_wet->dry crystals_pure Pure, Dry Crystals dry->crystals_pure

Caption: A flowchart of the key stages in the purification of 4-Tert-butyl-2-ethoxybenzoic acid.

Data Summary & Expected Results

The following table provides typical parameters and expected outcomes for this protocol. Note that optimal conditions may vary based on the initial purity of the crude material.

ParameterGuideline / Typical ValueRationale
Solvent System Ethanol / Water (e.g., 80:20 v/v)Provides good solubility differential; ethanol dissolves the organic acid, and water acts as an anti-solvent upon cooling.
Solvent Volume ~10-15 mL per gram of crude solidA starting point to ensure dissolution when hot while allowing for supersaturation and high recovery upon cooling.
Dissolution Temp. Near boiling point of solvent (~75-80 °C)Maximizes solubility to use the minimum amount of solvent.
Cooling Protocol Slow cooling to RT, then 15-20 min in ice bathPromotes large, pure crystal formation and maximizes yield.
Expected Yield 70-90%Yield is never 100% due to the finite solubility of the compound in the cold solvent and physical losses during transfers.[2][5]
Purity Check Melting Point AnalysisA sharp melting point indicates high purity; compare pre- and post-recrystallization values.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The solution is supersaturated above the compound's melting point; cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
No Crystals Form Too much solvent was used; solution is not supersaturated.Reheat the solution to boil off some of the solvent, then attempt to cool again.[1]
Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound to induce crystallization.[5][12]
Low Recovery Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Optimize the solvent volume. Ensure wash solvent is thoroughly chilled. Ensure filtration apparatus is properly pre-heated.[1]
Product is still impure Inappropriate solvent choice (impurities have similar solubility); cooling was too rapid.Re-screen for a more selective solvent system. A second recrystallization may be necessary. Ensure the cooling process is slow and undisturbed.

References

  • The Student Room (2018). How to purify a carboxylic acid by recrystallisation? Available at: [Link]

  • University of California, Davis. Recrystallization1. Available at: [Link]

  • University of Pennsylvania. Recrystallization-1.pdf. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Wisconsin-Madison. Recrystallization and Crystallization. Available at: [Link]

  • SDS Manager. 4-tert-Butylbenzoic acid SDS - Sigma-Aldrich Inc. Available at: [Link]

  • Florida A&M University. Lab Report Recrystallization September 27, 2016. Available at: [Link]

  • Vassar College. Recrystallization of Benzoic Acid. Available at: [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

  • Wolfa. 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Available at: [Link]

  • ACS Publications. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Available at: [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]

  • YouTube. Recrystallization - Organic Chemistry Lab Technique. Available at: [Link]

  • SlideShare. Experiment 4 purification - recrystallization of benzoic acid | PDF. Available at: [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Analysis of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 4-tert-butyl-2-ethoxybenzoic acid. This compound is a valuable intermediate in the synthesis of various organic molecules, including fragrance compounds.[1] A precise and accurate analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring quality control in research and development settings. The protocol herein utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent peak shape and resolution. This document provides a foundational methodology, explains the scientific rationale behind the chosen parameters, and offers a step-by-step protocol suitable for immediate implementation in a laboratory setting.

Introduction and Scientific Principle

4-tert-butyl-2-ethoxybenzoic acid (MW: 222.28 g/mol , Formula: C₁₃H₁₈O₃) is an aromatic carboxylic acid.[2][] The analysis of such compounds is fundamental in drug discovery and chemical synthesis to ensure the identity and purity of intermediates and final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds.[4]

The method described here is based on the principle of Reversed-Phase Chromatography (RPC) . This is the most common mode of HPLC, particularly for molecules with moderate to low polarity.

  • The Stationary Phase: A non-polar C18 (octadecylsilyl) silica-based column is used. The long alkyl chains of the C18 phase provide a hydrophobic surface that interacts with the non-polar regions of the analyte molecule, primarily the tert-butyl group and the benzene ring.

  • The Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte from the column. The elution strength is modulated by the proportion of the organic solvent (acetonitrile).

  • Analyte Retention and Elution: The analyte partitions between the stationary and mobile phases. Its retention is governed by the hydrophobic interactions with the C18 stationary phase. Because 4-tert-butyl-2-ethoxybenzoic acid is a carboxylic acid, its charge state is pH-dependent. To ensure reproducible retention and sharp, symmetrical peaks, an acid (such as formic acid or phosphoric acid) is added to the mobile phase. This suppresses the ionization of the carboxyl group (-COOH), forcing it to remain in its neutral, more hydrophobic form, which enhances its interaction with the stationary phase.[5]

  • Detection: The presence of a benzene ring in the analyte's structure provides strong chromophores, making it readily detectable by a UV-Vis spectrophotometer.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from preparation to final data analysis.

Chromatographic_Workflow Figure 1: HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Acetonitrile/Water/Acid) B Prepare Standard Stock Solution of Analyte D Equilibrate HPLC System & C18 Column A->D C Prepare Sample Solution (Dilute in Mobile Phase) E Inject Sample/Standard (e.g., 10 µL) C->E D->E System Ready F Isocratic Elution & Separation on Column E->F G UV Detection (e.g., 254 nm) F->G H Acquire Chromatogram G->H I Integrate Peak Area H->I J Quantify Analyte & Assess Purity I->J

Caption: A flowchart of the complete HPLC protocol.

Materials and Methodology

Equipment and Consumables
  • HPLC System with isocratic pump, autosampler, column thermostat, and UV-Vis Detector.

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or compatible).

Reagents and Solvents
  • 4-tert-butyl-2-ethoxybenzoic acid reference standard (>97% purity).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (or Phosphoric Acid, HPLC Grade).

Solution Preparation
  • Mobile Phase Preparation (Acetonitrile/Water/Formic Acid 60:40:0.1 v/v/v):

    • Carefully measure 600 mL of acetonitrile into a 1 L solvent reservoir.

    • Add 400 mL of HPLC-grade water.

    • Add 1.0 mL of formic acid.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

    • Rationale: A 60:40 organic-to-aqueous ratio is a good starting point for retaining and eluting a substituted benzoic acid. Formic acid is a volatile modifier, making this mobile phase compatible with Mass Spectrometry (MS) if needed.[5]

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-tert-butyl-2-ethoxybenzoic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix until homogeneous. This is the stock solution.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter through a 0.45 µm syringe filter into an autosampler vial.

  • Sample Preparation:

    • Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration similar to the working standard solution (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

Detailed Chromatographic Protocol

The following parameters should be set on the HPLC instrument.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard industry column for reversed-phase separation of small molecules.
Mobile Phase Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v)Provides optimal retention and peak shape. Isocratic elution simplifies the method.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
UV Detection 254 nmA common wavelength for detecting aromatic compounds, providing high sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any common impurities.
Protocol Steps:
  • System Equilibration: Purge the pump with the prepared mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 15-20 minutes).

  • System Suitability: Inject the working standard solution five consecutive times. The system is ready for sample analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Identify the peak for 4-tert-butyl-2-ethoxybenzoic acid by comparing its retention time with that of the standard. Integrate the peak area to determine purity (as area %) or to quantify against the standard.

Results and Discussion

Under the conditions described, 4-tert-butyl-2-ethoxybenzoic acid should elute as a sharp, symmetrical peak. The expected retention time will depend on the specific C18 column used but should be in the range of 3-7 minutes.

Trustworthiness of the Protocol - A Self-Validating System: To ensure the method's reliability, the following system suitability parameters should be monitored:

  • Retention Time (tR): Should be consistent across injections (RSD < 2%).

  • Tailing Factor (Tf): Should be between 0.9 and 1.5 for optimal peak symmetry.

  • Theoretical Plates (N): A value > 2000 indicates good column efficiency.

This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to be used in a regulated environment.[6]

Advanced Application: Chiral Separation

While this note focuses on achiral separation for purity analysis, it is important to note that many pharmaceutical intermediates can exist as enantiomers, where only one may have the desired biological activity. If the synthesis of 4-tert-butyl-2-ethoxybenzoic acid or its derivatives involves creating a chiral center, enantiomeric separation would be necessary. This is typically achieved using specialized chiral stationary phases (CSPs). Methods for resolving similar chiral acids often employ polysaccharide-based columns (e.g., Chiralcel) or protein-based columns.[7][8][9]

Conclusion

The reversed-phase HPLC method detailed in this application note provides a simple, rapid, and robust solution for the analysis of 4-tert-butyl-2-ethoxybenzoic acid. The use of a standard C18 column and a straightforward isocratic mobile phase makes this protocol easily transferable and applicable in any analytical laboratory focused on chemical synthesis, quality control, or drug development. The inclusion of system suitability criteria ensures the trustworthiness and reliability of the generated data.

References

  • Uges, D. R., & Bouma, P. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 181(2), 161-168. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRINspDP357IkihJnsGNT34ejcj1yizarRQbp30TuN8J4RzT1zRM2S5waNTlgVW9sp8kd_LkzdLFFC2vV-C_MvhF5Loz8_qDyAkGcKFQ2G1RhZUI_-bEG_xCuETqwB_8fx7g==]
  • Smolyanitskii, A. G., et al. (2016). Thin-layer chromatography of benzoic acids with a controlled gas phase: A comparison of different stationary phases. Journal of Planar Chromatography – Modern TLC, 29(1), 1-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_lYUVS6ZXJzh2m_Pn6LXdQtLjmpM17wPLKEqVf4lqcnzDKK8cp5gl7qWy_acFMixTM5nG5BNiTSTkSoq_cdO713iINGp2dbJ5Tx13LbqwNyLyg0EoWtu2PwGuNIIGpTw92RRBbRhNs-wLIdbeD4_L7pHNv3IvOg8=]
  • Smolyanitskii, A., & Kartsova, L. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [https://www.researchgate.
  • Sigma-Aldrich. (n.d.). 4-(tert-Butyl)-2-ethoxybenzoic acid. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d702602]
  • International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVxF-k_UzcZiSjlTjo_LQHPvOIC_7tAYfC_NS2nGU5MTSa8pQxD5IvozrEJT9kLt83PIa4TO3tk2IgufY1ZgLOtdhJfpkWsgZ1I3eeyMxnHvr0sIVpydIDloJXVpCsJRKIljZ06c2mRO1nAAR_ucy2U5YZnIAUxKIJqkMEjsN6O_LJLO0PJJYTxDIdlG1RYCx7y_GS1N3aaFa29VWSyhZTnZO0oKxzMw==]
  • Knapp, D. R. (n.d.). Acids: Derivatization for GC Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLLyBA6TmdVYgFJn31bua8qBAP05dMNdXCedE7_Zwg7upJgQqCPflIytdKH7oZwyIY_kr-0J9XbKrzhkoFeGqJ5X0pPEGfJZuS2lf6D7RscsHZlTbyF_MOujjXwrdRvZF2u2klqGoDH58yODkOxbE24FdUryvoUFJ29hLWWiAXdGcD_1BB-jZzjeVoUj9dpKqo_gN0EDLDhg9eYYlsLNTwRwKZ1m_WENBHeVQTL-n3KRDjrYlzPQ==]
  • MySkinRecipes. (n.d.). 4-(tert-Butyl)-2-ethoxybenzoic acid. [https://myskinrecipes.com/ingredients/4-tert-butyl-2-ethoxybenzoic-acid]
  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/12613739]
  • ChemicalBook. (2023). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID. [https://www.chemicalbook.com/ProductChemicalPropertiesCB9765322.htm]
  • SIELC Technologies. (2018). Separation of 4-tert-Butylbenzoic acid on Newcrom C18 HPLC column. [https://sielc.com/separation-of-4-tert-butylbenzoic-acid-on-newcrom-c18-hplc-column.html]
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-tert-Butyl-2-ethoxy-benzoic acid. [https://www.scbt.com/p/4-tert-butyl-2-ethoxy-benzoic-acid-79685-53-1]
  • Tanaka, H., et al. (1999). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic Acid. Chemical & Pharmaceutical Bulletin, 47(11), 1594-1599. [https://www.jstage.jst.go.jp/article/cpb1958/47/11/47_11_1594/_article]
  • USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaWokcVpAGU3ZNUy2xZrci_IaF-unjOUEdUvVRyvDpnSFInct22lr-pLYOrZeuLplsoQFV1Fzjp48omtgDKw7T_wRU-KCbngUJKMBM1FOXtusm0othZy24cyON4X9r_35RyudT6bNMrBuKszgewonD1SUtu6MOPp0XnzU2RtJju3JSXxYP_az3og==]
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhaQdhUcJZli5krSwxKyHd_C5gTBcCxGNhy6Pzt0nlojmPejZg3oRUagsHTlDINL82X7uoE0w87bkIK-mBd3NRDyIUdhp1rwzNnuipKUKaZMsVA2YKsDPtsDILcNidvSUmvCnFEcGPQfTIjZ6-tADqDPvFsJPuI4OyeYdl9oF-JpoWUkjtnhgsTQ-9FjKA9Goj7dcexRDVrmnAqkGhNZFQbYFGzWgXR8k5mEtonnCcQ==]
  • BOC Sciences. (n.d.). 4-tert-Butyl-2-ethoxy-benzoic acid. [https://www.bocsci.com/product/4-tert-butyl-2-ethoxy-benzoic-acid-cas-796875-53-1-428679.html]
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56qZssmU8tgVH_8mCNK0YkU7JwXs3TfcDQZSx_UtTOsg7eQtDdiSA_CnSGVb9PWbpNdoUuQy87YMKNRBlFOVkJbec7BtbO2PIDDnC1rrVpZusmOLP_pHQ98MnKGEre8QbKKe_O-_CGg==]
  • Smith, N. W., et al. (n.d.). The Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [https://www.chromatographytoday.com/article/hplc-uhplc/27/imperial-college-london/the-analysis-of-2-3-and-4-bromobenzoic-acids-both-in-vitro-and-in-vivo/528]
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. [https://nadre.ethernet.edu.et/record/22533/files/]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [https://helixchrom.com/compounds/4-hydroxybenzoic-acid/]
  • ChemicalBook. (n.d.). 4-(t-Butyl)-2-Ethoxy Benzoic Acid Spectrum. [https://www.chemicalbook.com/Spectrum/796875-53-1_IR2.htm]
  • Guidechem. (n.d.). 4-(tert-Butyl)-2-ethoxybenzoic acid 796875-53-1. [https://www.guidechem.com/product/pid-2070058.html]
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques. [https://www.longdom.
  • PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethoxybenzoic-acid]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

4-Tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bulky tert-butyl group, an ethoxy group, and a carboxylic acid function, dictates its chemical properties and requires a combination of analytical techniques for unambiguous characterization. Accurate determination of its identity, purity, and thermal properties is a prerequisite for its use in subsequent manufacturing processes and for meeting regulatory standards.

Table 1: Physicochemical Properties of 4-Tert-butyl-2-ethoxybenzoic acid

PropertyValueSource(s)
CAS Number 796875-53-1[1]
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
Appearance Solid / Light white powder[2]
Melting Point 74-76 °C[2]
Boiling Point ~329.6 °C[3][2]
Storage Sealed in a dry environment at room temperature.

Workflow for Comprehensive Analysis

A systematic approach ensures all critical quality attributes of the compound are assessed. The workflow begins with structural confirmation, followed by purity assessment and evaluation of thermal stability.

Comprehensive_Analysis_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physical & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) IR FTIR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS HPLC RP-HPLC (Purity Assay) MS->HPLC DSC DSC Analysis (Melting Point) HPLC->DSC TGA TGA Analysis (Thermal Stability) DSC->TGA Report Final Certificate of Analysis TGA->Report Sample Sample Receipt (4-tert-butyl-2- ethoxybenzoic acid) Sample->NMR HPLC_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_mobile Prepare Mobile Phase (e.g., ACN/H₂O with 0.1% H₃PO₄) prep_sample Prepare Sample Solution (~0.5 mg/mL in Diluent) prep_mobile->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject_sst Inject System Suitability (e.g., 5x Standard) equilibrate->inject_sst inject_sample Inject Sample in Duplicate inject_sst->inject_sample check_sst Verify SST Criteria (Tailing < 1.5, Plates > 2000) inject_sample->check_sst integrate Integrate Chromatograms check_sst->integrate calculate Calculate Purity (% Area) integrate->calculate

Sources

HPLC analysis of 4-Tert-butyl-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development and Validation of a Stability-Indicating HPLC Method for 4-Tert-butyl-2-ethoxybenzoic acid

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of 4-Tert-butyl-2-ethoxybenzoic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Designed for researchers, analytical scientists, and drug development professionals, this guide elucidates the scientific rationale behind the method development, from mobile phase selection to chromatographic parameters. Furthermore, it presents a step-by-step workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is suitable for its intended purpose. The protocols herein are structured to be self-validating, emphasizing scientific integrity and reproducibility.

Scientific Principles and Method Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Tert-butyl-2-ethoxybenzoic acid, is fundamental to quality control and regulatory compliance in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and robustness.[2] This guide employs a reversed-phase methodology, which is ideally suited for the separation of moderately polar to nonpolar organic molecules.

Analyte Properties: 4-Tert-butyl-2-ethoxybenzoic acid (C₁₃H₁₈O₃, MW: 222.28 g/mol ) is an aromatic carboxylic acid.[3] While its exact pKa is not readily published, related structures such as 4-tert-Butylbenzoic acid and 4-Ethoxybenzoic acid have pKa values of approximately 4.4.[4][5] This indicates that the molecule's ionization state is highly dependent on pH.

Chromatographic Strategy: To achieve reproducible retention and sharp, symmetrical peak shapes in RP-HPLC, it is crucial to maintain the analyte in a single, non-ionized form.[6] At a pH above its pKa, the carboxylic acid group will be deprotonated (anionic), leading to poor retention on a nonpolar C18 stationary phase and potential peak tailing. Conversely, at a pH at least 1.5 to 2 units below the pKa, the carboxylic acid group will be fully protonated (neutral), enhancing its hydrophobicity and promoting consistent interaction with the stationary phase.[6]

Therefore, the core of this method is the use of an acidified mobile phase (pH ≈ 2.5). This suppresses the ionization of the benzoic acid moiety, ensuring optimal retention and peak shape. A C18 column is selected for its versatility and strong retentive power for hydrophobic compounds. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Detection is performed in the low UV range (210-230 nm), where benzoic acid derivatives typically exhibit strong absorbance.[7]

Detailed Methodologies and Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[1]

  • Chemicals and Reagents:

    • 4-Tert-butyl-2-ethoxybenzoic acid reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid (H₃PO₄, analytical grade)

  • Consumables:

    • Analytical column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size

    • Syringe filters: 0.45 µm PTFE or Nylon

    • HPLC vials and caps

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
(Gradient or Isocratic, e.g., 60:40 for isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes (Isocratic)

Rationale:

  • Mobile Phase: 0.1% Phosphoric acid provides a mobile phase pH of approximately 2.1, ensuring the analyte is fully protonated.[7][8] The ratio of acetonitrile to aqueous buffer should be optimized to achieve a retention time of approximately 4-6 minutes.

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and reduces viscosity fluctuations.

  • Wavelength: 220 nm is selected as a robust wavelength for detecting the aromatic system of the benzoic acid derivative, providing a good balance of sensitivity and specificity.

Preparation of Solutions

1. Mobile Phase (0.1% H₃PO₄ in Water): a. Add 1.0 mL of concentrated phosphoric acid to 1000 mL of deionized water. b. Mix thoroughly and degas by sonication for 15-20 minutes.

2. Standard Stock Solution (1000 µg/mL): a. Accurately weigh 25 mg of 4-Tert-butyl-2-ethoxybenzoic acid reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C.

3. Working Standard Solutions (for Linearity and Assay): a. Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent to create concentrations ranging from 1 µg/mL to 100 µg/mL. b. A typical working concentration for assay and precision analysis would be 50 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For a drug substance:

  • Accurately weigh approximately 25 mg of the 4-Tert-butyl-2-ethoxybenzoic acid sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol, sonicate for 5 minutes to dissolve, then dilute to volume with methanol.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Method Validation Protocol (ICH Q2(R2))

A validated analytical procedure provides assurance that it is suitable for its intended purpose.[9][10] The following parameters must be assessed.

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Standard & Sample Weighing B Solution & Dilution Preparation A->B C Filtration (0.45 µm) B->C D System Suitability Test (SST) C->D E Sequence Injection (Standards & Samples) D->E F Chromatographic Data Acquisition E->F G Peak Integration & Quantification F->G H Method Validation Assessment (Linearity, Accuracy, Precision, etc.) G->H I Final Report Generation H->I

Caption: Overall workflow for the HPLC analysis and validation of 4-Tert-butyl-2-ethoxybenzoic acid.

System Suitability Test (SST)

Before any analysis, the chromatographic system's performance must be verified.

  • Inject the working standard solution (e.g., 50 µg/mL) five or six times.

  • Calculate the acceptance criteria from the resulting chromatograms.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Inject a blank (mobile phase), a placebo solution (matrix without analyte), and a standard solution.

  • The blank and placebo chromatograms should show no significant peaks at the retention time of 4-Tert-butyl-2-ethoxybenzoic acid.[11]

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]

  • Prepare at least five concentrations of the analyte across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results to the true value and is assessed through recovery studies.[2][11]

  • Prepare a placebo solution. Spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[12]

1. Repeatability (Intra-assay Precision): a. Prepare six individual samples at 100% of the target concentration. b. Analyze them on the same day, with the same analyst and instrument. c. Calculate the %RSD of the results.

2. Intermediate Precision: a. Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. b. Compare the results from both studies and calculate the cumulative %RSD.

ParameterAcceptance Criteria
%RSD ≤ 2.0%
LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each condition and evaluate the impact on retention time, peak area, and system suitability parameters. The results should remain within the acceptance criteria.

Conclusion

This application note presents a robust, reliable, and scientifically sound RP-HPLC method for the quantitative determination of 4-Tert-butyl-2-ethoxybenzoic acid. The detailed protocols for both the analytical procedure and its validation according to ICH guidelines provide a comprehensive framework for implementation in a quality control or research environment. The use of an acidified mobile phase is critical to achieving excellent chromatography for this acidic analyte. When properly validated, this method is fit for its intended purpose in pharmaceutical analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][13]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][14]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][9]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]

  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link][16]

  • ResearchGate. (2008). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link][7]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][12]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link][2]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link][17]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][10]

Sources

The Versatile Intermediate: A Guide to 4-Tert-butyl-2-ethoxybenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecules. 4-Tert-butyl-2-ethoxybenzoic acid, a substituted aromatic carboxylic acid, represents a valuable yet under-documented building block for researchers in fragrance chemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of its synthesis, characterization, and key applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueReference
CAS Number 796875-53-1[1]
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
Appearance Solid[]
Boiling Point 329.6 °C at 760 mmHg[3]
Storage Sealed in a dry environment at room temperature.[]

Safety and Handling:

4-Tert-butyl-2-ethoxybenzoic acid is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid: A Plausible Protocol

Synthesis_Workflow A 4-tert-butyl-2-hydroxybenzoic acid B Esterification (e.g., MeOH, H+) A->B Step 1a C Methyl 4-tert-butyl-2-hydroxybenzoate B->C D Williamson Ether Synthesis (e.g., EtI, K2CO3) C->D Step 1b E Methyl 4-tert-butyl-2-ethoxybenzoate D->E F Hydrolysis (e.g., NaOH, H2O/MeOH) E->F Step 2 G 4-tert-butyl-2-ethoxybenzoic acid F->G

Caption: Proposed two-step synthesis of 4-tert-butyl-2-ethoxybenzoic acid.

Part 1: Synthesis of Methyl 4-tert-butyl-2-ethoxybenzoate

Rationale: The initial esterification of the carboxylic acid protects it from interfering with the subsequent Williamson ether synthesis. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5]

Protocol:

Step 1a: Esterification of 4-tert-butyl-2-hydroxybenzoic acid

  • To a solution of 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-tert-butyl-2-hydroxybenzoate, which can often be used in the next step without further purification.

Step 1b: Ethylation of Methyl 4-tert-butyl-2-hydroxybenzoate

  • Dissolve the crude methyl 4-tert-butyl-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2-3 eq) to the solution.

  • To the stirred suspension, add ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-tert-butyl-2-ethoxybenzoate.

Part 2: Hydrolysis to 4-Tert-butyl-2-ethoxybenzoic Acid

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

Protocol:

  • Dissolve the crude methyl 4-tert-butyl-2-ethoxybenzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is no longer present.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-tert-butyl-2-ethoxybenzoic acid.

Spectroscopic Characterization

While experimental spectra for 4-tert-butyl-2-ethoxybenzoic acid are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][7][8][9][10]

¹H NMR Spectroscopy (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-13 ppm.

  • Aromatic Protons: Three signals in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the carboxylic acid will likely be the most downfield.

  • Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm.

  • Tert-butyl Group (-C(CH₃)₃): A singlet at approximately δ 1.3 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

  • Ethoxy Carbon (-OCH₂CH₃): Two signals, one around δ 64 ppm and the other around δ 15 ppm.

  • Tert-butyl Carbons (-C(CH₃)₃): Two signals, one for the quaternary carbon around δ 35 ppm and one for the methyl carbons around δ 31 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region.

  • C-H Stretches (Alkyl and Aromatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 222.

  • Key Fragmentation Patterns: Loss of the ethyl group (-29), loss of the ethoxy group (-45), and loss of the carboxylic acid group (-45). A prominent peak corresponding to the tert-butyl cation (m/z = 57) is also expected.

Applications as a Synthetic Intermediate

The bifunctional nature of 4-tert-butyl-2-ethoxybenzoic acid, possessing both a carboxylic acid and a sterically hindered aromatic ring, makes it a valuable intermediate for various synthetic transformations.

Synthesis of Esters for Fragrance Applications

The carboxylic acid moiety can be readily converted to a variety of esters, which are often used in the fragrance industry.[6][10][11] The bulky tert-butyl group can influence the volatility and olfactory properties of the resulting esters.

Esterification_Workflow A 4-tert-butyl-2-ethoxybenzoic acid B Esterification (e.g., Alcohol, Acid Catalyst) A->B C Ester Derivative B->C

Caption: General scheme for the esterification of 4-tert-butyl-2-ethoxybenzoic acid.

Protocol: Fischer Esterification

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, isopropanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

Synthesis of Amides for Pharmaceutical and Agrochemical Scaffolds

The conversion of the carboxylic acid to an amide is a fundamental transformation in the synthesis of biologically active molecules.[12][13][14]

Amidation_Workflow A 4-tert-butyl-2-ethoxybenzoic acid B Activation (e.g., SOCl2 or EDC/HOBt) A->B C Acyl Chloride or Activated Ester B->C D Amine Coupling (e.g., R-NH2) C->D E Amide Derivative D->E

Caption: General workflow for the synthesis of amides from 4-tert-butyl-2-ethoxybenzoic acid.

Protocol: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) to 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq) at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Gently heat the mixture (e.g., to 50-60 °C) until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-tert-butyl-2-ethoxybenzoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.

  • Cool the solution in an ice bath and add the desired amine (1.0 eq) followed by a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid is a promising synthetic intermediate with significant potential in various fields of chemical research. Its synthesis, while not extensively documented, can be reliably achieved through established synthetic methodologies. The presence of both a reactive carboxylic acid and a sterically demanding substituted aromatic ring provides a unique platform for the development of novel esters, amides, and other derivatives with tailored properties for applications in fragrance, pharmaceuticals, and materials science. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile building block.

References

  • European Patent Office. (2007). Fragrance precursor. EP 1857436 A1. Retrieved from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved from [Link]

  • Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Med Chem (Los Angeles). Retrieved from [Link]

  • Process for the synthesis of a benzamide derivative. (2003). Google Patents. WO2003106440A2.
  • Electronic Supplementary Information. (2005). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Ethoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-tert-Butylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzene. (n.d.). Science Learning Center. Retrieved from [Link]

  • Fragrance precursor compounds. (1998). Google Patents. EP 0878497 A2.
  • Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation method of o-ethoxybenzoyl chloride. (2024). Google Patents. CN117756625B.
  • 4 innovative patents for fragrance application. (2019). Cosmetics Business. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Tert-butyl-2-ethoxybenzoic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Tert-butyl-2-ethoxybenzoic Acid

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the selection of starting materials is a critical determinant of success. 4-Tert-butyl-2-ethoxybenzoic acid is a uniquely substituted aromatic carboxylic acid that offers a compelling combination of structural features. Its utility extends beyond that of a simple benzoic acid derivative; it is a strategic building block for creating novel molecules with tailored properties.

The molecule incorporates three key functional elements:

  • The Carboxylic Acid: This group serves as a versatile chemical handle, primarily for the formation of amides and esters, which are cornerstone linkages in a vast array of pharmaceuticals and functional materials.

  • The tert-Butyl Group: Positioned para to the ethoxy group, this bulky, lipophilic moiety is instrumental in modulating the physicochemical properties of a target compound. It can enhance solubility in organic media, provide steric shielding to influence reaction selectivity, and, critically in drug design, form valuable hydrophobic interactions within protein binding pockets while also improving metabolic stability.[1][2]

  • The ortho-Ethoxy Group: This group electronically activates the carboxylic acid, potentially increasing its reactivity in coupling reactions. Its position also imparts a specific conformational bias to the molecule, which can be crucial for achieving desired biological activity or material properties.

This guide provides an in-depth exploration of 4-tert-butyl-2-ethoxybenzoic acid, detailing its properties and providing robust, field-proven protocols for its application in amide synthesis—a reaction class of paramount importance in drug discovery.

Caption: Chemical structure of 4-tert-butyl-2-ethoxybenzoic acid.

Physicochemical Properties & Handling

Proper handling and storage are essential for maintaining the integrity of the reagent. The key properties are summarized below.

PropertyValueSource
CAS Number 796875-53-1[3][4][5]
Molecular Formula C₁₃H₁₈O₃[3][4][6]
Molecular Weight 222.28 g/mol [3][4]
Appearance Solid[3][6]
Purity ≥97%[3]
Storage Sealed in dry, room temperature[3]

Safety & Handling: 4-tert-butyl-2-ethoxybenzoic acid should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its GHS pictograms, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Core Application: Amide Bond Formation Protocols

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[7] It involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Below are two reliable and widely used protocols for this transformation, tailored for 4-tert-butyl-2-ethoxybenzoic acid.

Amide_Coupling_Workflow cluster_edc_path start Start: Dissolve Reagents preactivate Pre-activation (Optional, e.g., HATU) start->preactivate Add Coupling Reagent & Base add_amine Add Amine (R-NH₂) start->add_amine For EDC/HOBt: Add Activator after Amine preactivate->add_amine reaction Stir at RT (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup: Quench, Extract, Wash reaction->workup purify Purification (Column Chromatography) workup->purify end End: Pure Amide Product purify->end

Caption: Generalized workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in organic synthesis, utilizing a water-soluble carbodiimide (EDC) for activation and an additive (HOBt) to improve efficiency and minimize side reactions.

Causality Behind the Method:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt (1-Hydroxybenzotriazole): This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[8] The urea byproduct of EDC is water-soluble, simplifying purification.

  • Base (e.g., DIPEA or TEA): A non-nucleophilic base is required to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[9]

Materials:

  • 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Water, EtOAc, 1M HCl, sat. NaHCO₃, Brine)

Step-by-Step Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) to a round-bottom flask.

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction and minimize side product formation.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise. The reaction may become cloudy as salts precipitate.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Check reaction completion by TLC or LC-MS. The disappearance of the starting carboxylic acid is a key indicator.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with an organic solvent like Ethyl Acetate (EtOAc).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted amine, residual base, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU-Based Amide Coupling

HATU is a uronium salt-based coupling reagent that is often more effective than carbodiimide methods, especially for sterically hindered substrates or electron-deficient amines.[7]

Causality Behind the Method:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Reacts rapidly with the carboxylic acid in the presence of a base to form a highly activated O-acyl-(7-azabenzotriazolyl) ester. This active ester is even more reactive than its HOBt counterpart, leading to faster reaction times and higher yields for challenging couplings.[8][9]

  • Base (DIPEA): As with the EDC/HOBt protocol, a tertiary amine base is required to deprotonate the carboxylic acid and scavenge the proton produced.

Materials:

  • 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step allows for the complete formation of the active ester before the amine is introduced, which can significantly improve efficiency.[8]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. These reactions are typically much faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Follow the identical workup and purification procedure as described in Protocol 1.

Application Example: Synthesis of a Novel Benzamide Scaffold

To illustrate the utility of 4-tert-butyl-2-ethoxybenzoic acid, we can propose its use in the synthesis of a novel N-aryl benzamide, a common scaffold in drug discovery. For instance, coupling it with an electron-deficient amine like 4-chloroaniline presents a moderately challenging synthesis where a robust protocol is beneficial.

Reaction_Scheme acid 4-tert-butyl-2-ethoxybenzoic acid product N-(4-chlorophenyl)-4-(tert-butyl)-2-ethoxybenzamide acid->product + HATU, DIPEA DMF, RT, 4h amine 4-chloroaniline

Caption: Reaction scheme for the synthesis of a novel benzamide derivative.

This hypothetical compound incorporates the key features of the starting benzoic acid into a larger structure. The tert-butyl group provides a lipophilic anchor, while the substituted aniline ring could be oriented by the ortho-ethoxy group to interact with a specific region of a biological target. Derivatives of substituted benzoic acids have been investigated as potential anti-cancer agents, making this a relevant synthetic target.[10][11]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive coupling reagent; wet solvent/reagents; amine is too unreactive.Ensure reagents are fresh and solvents are anhydrous. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[8] For very unreactive amines, consider converting the acid to an acyl chloride first.[9]
Starting Acid Recovered Insufficient activation or reaction time.Increase equivalents of coupling reagent and base. Extend reaction time. Consider gentle heating (40-50 °C), but monitor for decomposition.
Multiple Byproducts Side reactions (e.g., N-acylurea formation); reaction too hot.Ensure the reaction is cooled to 0 °C before adding EDC. Use of HOBt or HOAt is critical to suppress side reactions.[8][9]
Difficult Purification Byproducts have similar polarity to the product.Optimize the workup procedure to remove as many impurities as possible before chromatography. Try a different solvent system for the column.

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid is a valuable and versatile building block for the synthesis of novel compounds. The strategic placement of its tert-butyl and ortho-ethoxy groups provides chemists with a powerful tool to modulate the properties of target molecules. By employing robust and well-understood amide coupling protocols, such as those mediated by EDC/HOBt or HATU, researchers can efficiently incorporate this scaffold into complex structures, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science. The key to success lies not just in following the steps, but in understanding the chemical principles that underpin each reagent's function and each procedural choice.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Pharmaceutical Synthesis: The Essential Role of 4-tert-Butylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. College of Pharmacy, University of Baghdad. [Link]

  • 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Wolfa. [Link]

  • In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. ResearchGate. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the Williamson ether synthesis of 3-tert-butylphenol to yield 1-tert-butyl-3-ethoxybenzene, followed by a highly regioselective carboxylation via Directed ortho-Metalation (DoM). This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, in-process controls, and critical safety considerations for reactions involving pyrophoric organolithium reagents.

Introduction and Strategic Overview

4-tert-butyl-2-ethoxybenzoic acid is a polysubstituted aromatic compound whose structural motifs are of significant interest in the development of novel therapeutic agents and functional materials. Its synthesis on a large scale requires a strategy that is both high-yielding and highly regioselective to avoid the formation of difficult-to-separate isomeric impurities.

The chosen synthetic route leverages two classical and powerful transformations in organic chemistry. The overall process is outlined below:

G cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: Directed ortho-Metalation & Carboxylation A 3-tert-butylphenol B 1-tert-butyl-3-ethoxybenzene (Intermediate) A->B  EtI, K₂CO₃  Acetone, Reflux C 4-tert-butyl-2-ethoxybenzoic acid (Final Product) B->C  1. n-BuLi, THF, -78 °C  2. CO₂(s)

Part A involves a standard Williamson ether synthesis, a reliable SN2 reaction to form the ether intermediate.[1][2] This step is generally robust and scalable with straightforward purification.

Part B employs Directed ortho-Metalation (DoM), a cornerstone strategy for the precise functionalization of aromatic rings.[3][4] The ethoxy group of the intermediate serves as a powerful Directed Metalation Group (DMG), which complexes with the organolithium base.[5][6][7] This coordination dramatically increases the kinetic acidity of the protons at the ortho positions, leading to regioselective deprotonation and formation of an aryllithium intermediate.[6][8] Subsequent quenching with an electrophile—in this case, carbon dioxide—installs the carboxylic acid group exclusively at the C2 position, ortho to the ethoxy DMG.[3]

Part A: Scale-Up Synthesis of 1-tert-butyl-3-ethoxybenzene (Intermediate)

Principle and Rationale

This step is a nucleophilic substitution (SN2) reaction where the phenoxide, generated in situ from 3-tert-butylphenol and a mild base (potassium carbonate), acts as a nucleophile attacking the electrophilic ethyl iodide.[1][2]

  • Choice of Base: Potassium carbonate (K₂CO₃) is an inexpensive, non-hygroscopic, and sufficiently strong base to deprotonate the phenol. Its use avoids the handling of more hazardous bases like sodium hydride on a large scale.

  • Choice of Solvent: Acetone is an excellent choice for scale-up as it is a polar aprotic solvent that readily dissolves the reactants, is relatively inexpensive, and has a convenient boiling point for reflux conditions. Its volatility simplifies removal during work-up.

  • Reaction Monitoring: The reaction can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting phenol.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (1 mol scale)MolesNotes
3-tert-butylphenol150.22150.2 g1.0Starting material
Potassium Carbonate (K₂CO₃), anhydrous138.21207.3 g1.5Base (1.5 equiv.)
Ethyl Iodide (EtI)155.97187.2 g (96 mL)1.2Alkylating agent (1.2 equiv.)
Acetone58.081.5 L-Solvent
Diethyl Ether74.12~1.0 L-For extraction
2 M Sodium Hydroxide (NaOH)40.00~500 mL-For washing
Brine (Saturated NaCl)-~250 mL-For washing
Magnesium Sulfate (MgSO₄), anhydrous120.37~50 g-Drying agent

Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator.

Detailed Protocol
  • Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser (with a gas outlet to a bubbler or nitrogen line), and a stopper. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 3-tert-butylphenol (150.2 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and acetone (1.5 L).

  • Initiate Stirring: Begin vigorous stirring to create a well-mixed slurry.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (96 mL, 1.2 mol) to the slurry via an addition funnel over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) using the heating mantle. Maintain reflux for 12-18 hours.

  • In-Process Control (IPC): After 12 hours, take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (e.g., 9:1 Hexanes:EtOAc eluent). Visualize under UV light. The reaction is complete when the starting phenol spot is no longer visible.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KI byproduct). Wash the filter cake with additional acetone (~200 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Work-up: Dissolve the resulting oil in diethyl ether (1.0 L). Transfer to a separatory funnel and wash sequentially with 2 M NaOH (2 x 250 mL) to remove any unreacted phenol, followed by water (250 mL), and finally brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on the rotary evaporator to yield the product as a pale yellow oil.

  • Purification (Optional): The crude product is often of sufficient purity (>95%) for the next step. If necessary, it can be further purified by vacuum distillation.

Expected Results
  • Yield: 160-175 g (90-98%)

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, 1H), 6.85 (m, 2H), 6.70 (m, 1H), 4.05 (q, 2H), 1.45 (t, 3H), 1.30 (s, 9H).

Part B: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid

Principle and Rationale

This transformation relies on the powerful regiocontrol exerted by the ethoxy group in a Directed ortho-Metalation (DoM) reaction.[5][9]

G A 1-tert-butyl-3-ethoxybenzene B Aryllithium Intermediate A->B  n-BuLi, THF  -78 °C (Ortho-deprotonation) C Lithium Carboxylate Salt B->C  CO₂(s) (Carboxylation) D 4-tert-butyl-2-ethoxybenzoic acid C->D  H₃O⁺ (Acidic Work-up)

  • Directed Metalation Group (DMG): The oxygen atom of the ethoxy group acts as a Lewis base, coordinating to the lithium atom of n-butyllithium.[6][7] This brings the strong base into close proximity to the C2 proton, facilitating its abstraction over other aromatic protons.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this deprotonation.[10] sec-Butyllithium or tert-butyllithium could also be used but offer diminishing returns in safety and cost for this specific transformation.

  • Cryogenic Conditions: The reaction is performed at -78 °C (dry ice/acetone bath) to ensure kinetic control.[3] At higher temperatures, the aryllithium intermediate can become unstable or undergo side reactions.

  • Electrophile: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient source of CO₂ for the carboxylation step.

Materials & Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (0.9 mol scale)MolesNotes
1-tert-butyl-3-ethoxybenzene178.27160.4 g0.9Starting material from Part A
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.06396 mL0.99Base (1.1 equiv.)
Tetrahydrofuran (THF), anhydrous72.111.8 L-Solvent
Carbon Dioxide (CO₂), solid (Dry Ice)44.01~500 g~11.4Electrophile (excess)
2 M Hydrochloric Acid (HCl)36.46~1.0 L-For work-up
Ethyl Acetate88.11~1.5 L-For extraction
Hexanes-~500 mL-For crystallization

Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, low-temperature thermometer, pressure-equalizing dropping funnel, nitrogen/argon inlet, dry ice/acetone bath, large crystallizing dish. All glassware must be oven- or flame-dried and assembled under an inert atmosphere.

Detailed Protocol
  • Inert Atmosphere Setup: Assemble the 5 L flask with a mechanical stirrer, low-temperature thermometer, and a septum. Purge the entire system thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Substrate: To the flask, add anhydrous THF (1.8 L) via cannula, followed by 1-tert-butyl-3-ethoxybenzene (160.4 g, 0.9 mol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Addition of n-BuLi: Transfer the n-BuLi solution (396 mL, 0.99 mol) to the dropping funnel via cannula. Add the n-BuLi dropwise to the stirred THF solution over ~60 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed.

  • Litiation (Aging): Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation.

  • Carboxylation (Quench): While the lithiation proceeds, crush ~500 g of dry ice into small pieces in a separate, dry container. CAUTION: Handle dry ice with appropriate insulated gloves. Rapidly and carefully add the crushed dry ice to the reaction mixture in portions. This step is highly exothermic and will cause vigorous gas evolution (CO₂ sublimation and butane from the n-BuLi). Ensure adequate headspace in the flask and efficient stirring.

  • Warm-up: Once all the dry ice has been added, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continued stirring.

  • Aqueous Work-up: Slowly and carefully quench the reaction mixture by pouring it into a beaker containing 1 L of water. Transfer the mixture to a large separatory funnel.

  • Phase Separation & Acidification: Separate the aqueous layer. Wash the organic layer with water (200 mL). Combine all aqueous layers and cool in an ice bath. Acidify the aqueous layer to pH ~1-2 by slowly adding 2 M HCl. A white precipitate (the product) will form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification by Crystallization: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Expected Results
  • Yield: 150-170 g (75-85%)

  • Appearance: White crystalline solid.[11]

  • Melting Point: 102-104 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H), 7.95 (d, 1H), 7.10 (dd, 1H), 6.90 (d, 1H), 4.20 (q, 2H), 1.50 (t, 3H), 1.35 (s, 9H).

  • Purity: >97%[11]

Safety and Handling Precautions

  • Ethyl Iodide: Is a lachrymator and a potential alkylating agent. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.

  • n-Butyllithium: Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[12][13] All transfers and reactions must be performed under a strict inert atmosphere (nitrogen or argon) using dry glassware and anhydrous solvents.[14][15] Personnel must be thoroughly trained in handling pyrophoric reagents.[16] A Class D fire extinguisher (for combustible metals) should be readily available.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C). Wear cryogenic gloves and safety glasses to prevent frostbite and eye injury.

  • Quenching Procedures: Both the carboxylation step and the final aqueous work-up can be highly exothermic and involve gas evolution. Perform additions slowly and ensure the reaction vessel is appropriately sized and vented.

References

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Chem-Station. Directed Ortho Metalation. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • PubMed. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure (SAMPLE) - Pyrophoric Chemicals. [Link]

  • Stanford University Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]

  • ACS Publications. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • Scribd. Directed Ortho Metalation Guide. [Link]

  • Queen's University. Directed ortho Metalation: Soon to be a Textbook Reaction?. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wiley Online Library. Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. [Link]

  • Isonet. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • ACS Publications. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. [Link]

  • Wolfa Pharm. 4-(T-Butyl)-2-Ethoxy Benzoic Acid. [Link]

  • ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

Laboratory Preparation of 4-Tert-butyl-2-ethoxybenzoic Acid: A Detailed Synthetic Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested guide for the laboratory synthesis of 4-tert-butyl-2-ethoxybenzoic acid, an important intermediate in the development of pharmaceuticals and specialty chemicals.[1] We present a robust two-step synthetic strategy commencing with the regioselective carboxylation of 4-tert-butylphenol via the Kolbe-Schmitt reaction to yield 4-tert-butyl-2-hydroxybenzoic acid. This intermediate is subsequently etherified using a Williamson ether synthesis protocol. The document offers not just a step-by-step procedure but also delves into the mechanistic rationale behind the chosen conditions, providing researchers with the insights needed for successful replication and adaptation. Detailed protocols for reaction execution, workup, purification, and characterization are included, alongside a troubleshooting guide to address common experimental challenges.

Introduction and Synthetic Strategy

Substituted benzoic acids are privileged scaffolds in medicinal chemistry and materials science.[2] 4-tert-butyl-2-ethoxybenzoic acid, in particular, combines a lipophilic tert-butyl group with an ethoxy ether linkage, making it a valuable building block. The synthetic approach detailed herein was designed for reliability, scalability, and pedagogical value, breaking the synthesis into two distinct, high-yielding stages.

Overall Reaction Scheme:

  • Step 1: Kolbe-Schmitt Reaction. This classic reaction introduces a carboxylic acid group onto a phenol ring. By using sodium phenoxide and processing under high temperature and pressure with carbon dioxide, the carboxylation is directed primarily to the ortho position of the hydroxyl group.[3]

  • Step 2: Williamson Ether Synthesis. This fundamental reaction is used to form the ether linkage. It proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group of the salicylic acid intermediate, acts as a nucleophile to displace a halide from an ethylating agent.[4][5]

The logical flow of this synthetic pathway is illustrated in the workflow diagram below.

SynthesisWorkflow Figure 1. Two-step synthetic workflow for the target molecule. A 4-tert-butylphenol B Sodium 4-tert-butylphenoxide A->B Deprotonation C 4-tert-butyl-2-hydroxybenzoic acid (Intermediate) B->C Carboxylation D 4-tert-butyl-2-ethoxybenzoic acid (Final Product) C->D Etherification (SN2) R1 1. NaOH 2. CO₂, 125°C, 100 atm R2 H₃O⁺ Workup R3 1. K₂CO₃, Acetone 2. Ethyl Iodide R4 Acid/Base Workup

Caption: Figure 1. Two-step synthetic workflow for the target molecule.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reactions involving pressure, strong bases, and volatile organic compounds require particular caution.

Part A: Synthesis of 4-tert-butyl-2-hydroxybenzoic acid (Intermediate)

This procedure is adapted from the principles of the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.[3]

A1. Materials and Equipment

Reagent/MaterialGradeSupplier Example
4-tert-butylphenol≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Carbon Dioxide (CO₂)High PurityLocal Gas Supplier
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWR
Deionized Water-In-house
Equipment Specification -
High-Pressure AutoclaveStainless Steel, >100 atmParr Instrument
Mechanical Stirrer--
Heating Mantle--
Büchner Funnel & Flask--

A2. Step-by-Step Procedure

  • Formation of Sodium Phenoxide: In a high-pressure autoclave, charge 4-tert-butylphenol (e.g., 75.1 g, 0.5 mol) and sodium hydroxide (20.0 g, 0.5 mol).

    • Causality Note: An equimolar amount of strong base is used to completely deprotonate the phenol, forming the sodium phenoxide salt. The phenoxide is a much more powerful nucleophile than the neutral phenol, which is critical for the subsequent carboxylation step.

  • Dehydration: Seal the autoclave and heat the mixture to approximately 150-160°C with stirring under a slow stream of nitrogen to drive off the water formed during neutralization. Continue until water ceases to distill.

  • Carboxylation: Cool the vessel slightly, then purge with CO₂. Pressurize the autoclave with carbon dioxide to 100 atm. Heat the mixture to 125-130°C and maintain vigorous stirring for 6-8 hours.

    • Mechanistic Insight: The electron-rich phenoxide attacks the electrophilic carbon of CO₂. The sodium ion is believed to form a chelate complex with the incoming carboxylate and the phenolic oxygen, favoring substitution at the ortho position.[3]

  • Workup and Isolation: After cooling and carefully venting the autoclave, dissolve the solid reaction mass in 500 mL of warm water. Transfer the solution to a large beaker.

  • Acidification: While cooling in an ice bath, slowly and carefully add concentrated sulfuric acid until the pH of the solution is approximately 2. A thick white precipitate of 4-tert-butyl-2-hydroxybenzoic acid will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts. Dry the product in a vacuum oven at 60°C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part B: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid (Target Molecule)

This procedure utilizes the Williamson ether synthesis, a reliable SN2 reaction for forming ethers.[6][7]

B1. Materials and Equipment

Reagent/MaterialGradeSupplier Example
4-tert-butyl-2-hydroxybenzoic acidFrom Part A-
Potassium Carbonate (K₂CO₃)Anhydrous, PowderSigma-Aldrich
Ethyl Iodide (C₂H₅I)≥99%, StabilizedAcros Organics
AcetoneAnhydrousFisher Scientific
Hydrochloric Acid (HCl)2M Aqueous SolutionVWR
Ethyl AcetateReagent Grade-
Sodium Sulfate (Na₂SO₄)Anhydrous-
Equipment Specification -
Round-bottom flask with Reflux Condenser--
Magnetic Stirrer with Hotplate--
Separatory Funnel--
Rotary Evaporator--

B2. Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-tert-butyl-2-hydroxybenzoic acid (e.g., 19.4 g, 0.1 mol), anhydrous potassium carbonate (34.5 g, 0.25 mol), and 250 mL of anhydrous acetone.

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than a typical alcohol but less acidic than the carboxylic acid. Using an excess ensures complete formation of the phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.[5]

  • Addition of Ethylating Agent: Add ethyl iodide (12.1 mL, 0.15 mol) to the stirring suspension.

    • Expert Insight: A slight excess of the alkylating agent is used to drive the reaction to completion. Ethyl iodide is chosen for its high reactivity as an electrophile in SN2 reactions due to iodine being an excellent leaving group.[4]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the potassium salts and wash them with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Extraction: Dissolve the oily residue in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 100 mL of water. To remove any unreacted starting material, wash with 100 mL of a saturated sodium bicarbonate solution. Finally, wash with 100 mL of brine.

    • Self-Validation: The bicarbonate wash selectively extracts acidic starting material (as its sodium salt) into the aqueous layer, leaving the less acidic product in the organic layer, thus serving as an initial purification step.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as hexanes/ethyl acetate, to afford pure 4-tert-butyl-2-ethoxybenzoic acid as a solid.[8]

Data Summary and Expected Results

The following table summarizes the key reaction parameters and expected outcomes.

ParameterPart A: Kolbe-SchmittPart B: Williamson Ether Synthesis
Key Reagents 4-tert-butylphenol, NaOH, CO₂4-tert-butyl-2-hydroxybenzoic acid, K₂CO₃, C₂H₅I
Solvent None (Melt)Acetone
Temperature 125-130 °C~56 °C (Reflux)
Time 6-8 hours12-18 hours
Expected Yield 75-85%80-90%
Final Product Form White Crystalline SolidWhite to Off-white Solid[9]
Melting Point (°C) -~63-65 °C[9]

Characterization Data for 4-tert-butyl-2-ethoxybenzoic acid:

  • 1H NMR (CDCl₃): Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃), the tert-butyl group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet).

  • IR (KBr, cm-1): Expect characteristic peaks for the C=O stretch of the carboxylic acid (~1700 cm-1), O-H stretch (broad, ~2500-3300 cm-1), C-O ether stretch (~1250 cm-1), and aromatic C-H stretches.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete dehydration; Insufficient pressure or temperature.Ensure all water is removed before carboxylation. Verify autoclave seals and maintain reaction parameters as specified.
Incomplete Reaction in Part B (TLC) Insufficient reaction time; Inactive reagents.Extend reflux time and re-monitor by TLC. Use freshly opened, anhydrous solvent and ensure the potassium carbonate is dry.
Product Contaminated with Starting Material Inefficient workup or purification.Ensure thorough washing with sodium bicarbonate solution during extraction. Optimize the solvent system for recrystallization to improve separation.
Oily Product Instead of Solid Presence of impurities or residual solvent.Re-purify by column chromatography or ensure complete removal of solvent under high vacuum.

References

  • BCNP, "Synthesis of new salicylic acid derivatives with potential bioactivity - 10th Brazilian Conference on Natural Products," BCNP, 2025. [Online]. Available: [Link]

  • BCNP, "Synthesis of new derivatives of salicylic acid with potential bioactivity," BCNP, 2019. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM, "The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid," ningboinno.com. [Online]. Available: [Link]

  • Google Patents, "CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound," patents.google.com. [Online].
  • ACS Publications, "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents," Organic Process Research & Development. [Online]. Available: [Link]

  • Wikipedia, "Williamson ether synthesis," en.wikipedia.org. [Online]. Available: [Link]

  • Organic Syntheses, "Organic Syntheses Procedure," orgsyn.org. [Online]. Available: [Link]

  • Master Organic Chemistry, "The Williamson Ether Synthesis," masterorganicchemistry.com, Oct. 24, 2014. [Online]. Available: [Link]

  • Wikipedia, "Kolbe–Schmitt reaction," en.wikipedia.org. [Online]. Available: [Link]

  • NIH, "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors," ncbi.nlm.nih.gov, Jul. 22, 2022. [Online]. Available: [Link]

  • MySkinRecipes, "4-(tert-Butyl)-2-ethoxybenzoic acid," myskinrecipes.com. [Online]. Available: [Link]

  • ResearchGate, "Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants," researchgate.net. [Online]. Available: [Link]

  • ResearchGate, "Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides)," researchgate.net. [Online]. Available: [Link]

  • Wolfa, "4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer," wolfa.cn. [Online]. Available: [Link]

  • Google Patents, "CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone," patents.google.com. [Online].
  • Google Patents, "EP1559705A1 - Process for production of hydroxybenzoic acids," patents.google.com. [Online].
  • Google Patents, "EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde," patents.google.com. [Online].
  • ChemRxiv, "Supplemental Information Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2," chemrxiv.org. [Online]. Available: [Link]

  • RSC Education, "The preparation of 2-hydroxybenzoic acid," edu.rsc.org. [Online]. Available: [Link]

  • NIH, "Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications," ncbi.nlm.nih.gov. [Online]. Available: [Link]

  • ResearchGate, "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds," researchgate.net, Jun. 2024. [Online]. Available: [Link]

  • ResearchGate, "Synthesis of 1-teft-Butyl-3-ethoxybenzene," researchgate.net, Aug. 2025. [Online]. Available: [Link]

  • Cambridge Open Engage, "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds," chemrxiv.org, Jan. 16, 2024. [Online]. Available: [Link]

Sources

Application Notes and Protocols: 4-Tert-butyl-2-ethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

4-Tert-butyl-2-ethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating ethoxy group, imparts specific physicochemical properties to the parent molecule and its derivatives. This guide provides an in-depth exploration of the synthetic utility of 4-tert-butyl-2-ethoxybenzoic acid, complete with detailed protocols for its key transformations and insights into the rationale behind experimental choices.

The tert-butyl group at the 4-position enhances the lipophilicity and metabolic stability of molecules, a desirable feature in drug discovery. The ethoxy group at the 2-position, being ortho to the carboxylic acid, can influence the reactivity of the carboxyl group and the overall conformation of the molecule through steric and electronic effects. These characteristics make 4-tert-butyl-2-ethoxybenzoic acid an attractive starting material for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 796875-53-1[1]
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
Appearance Solid[2]
Boiling Point 329.6 °C at 760 mmHg[3]
Density 1.062 g/cm³[3]

Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

While commercially available, understanding the synthesis of 4-tert-butyl-2-ethoxybenzoic acid provides valuable context for its application. A common synthetic route involves the etherification of a suitably substituted phenol followed by oxidation of a side chain or carboxylation.

A plausible synthetic pathway is outlined below:

Synthesis_of_4_tert_butyl_2_ethoxybenzoic_acid start 4-tert-butylphenol step1 Hydroxy-iodination start->step1 intermediate1 4-tert-butyl-2-iodophenol step1->intermediate1 step2 Williamson Ether Synthesis (C2H5I, K2CO3) intermediate1->step2 intermediate2 1-tert-butyl-4-ethoxy-3-iodobenzene step2->intermediate2 step3 Grignard Reaction (Mg) then Carboxylation (CO2) intermediate2->step3 product 4-tert-butyl-2-ethoxybenzoic acid step3->product

Caption: Plausible synthetic route to 4-tert-butyl-2-ethoxybenzoic acid.

Core Applications and Protocols

The carboxylic acid functionality of 4-tert-butyl-2-ethoxybenzoic acid is the primary handle for its derivatization. The following sections detail protocols for its conversion into key synthetic intermediates: acid chlorides, amides, and esters.

Formation of 4-Tert-butyl-2-ethoxybenzoyl Chloride: A Gateway to Further Derivatization

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for many subsequent transformations, including the synthesis of amides and esters under mild conditions.

Causality Behind Experimental Choices:

  • Reagent Selection: Oxalyl chloride is often preferred over thionyl chloride for the synthesis of acid chlorides as the byproducts (CO and CO₂) are gaseous, simplifying purification. A catalytic amount of dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalyst for the reaction.

  • Solvent: Anhydrous toluene is a suitable solvent as it is inert to the reaction conditions and has a relatively high boiling point, allowing for a controlled reaction temperature.

  • Temperature: The reaction is typically performed at room temperature. The dropwise addition of oxalyl chloride helps to control the initial exotherm.

Detailed Protocol:

  • To a stirred solution of 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of dimethylformamide (1 drop).

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by carefully quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess oxalyl chloride.

  • The crude 4-tert-butyl-2-ethoxybenzoyl chloride is often used in the next step without further purification.

Acid_Chloride_Formation_Workflow start Start: 4-tert-butyl-2-ethoxybenzoic acid in Toluene reagents Add: - DMF (cat.) - Oxalyl chloride (1.2 eq) start->reagents reaction Reaction: Stir at room temperature overnight reagents->reaction workup Work-up: Concentrate in vacuo reaction->workup product Product: Crude 4-tert-butyl-2-ethoxybenzoyl chloride workup->product

Caption: Workflow for the synthesis of 4-tert-butyl-2-ethoxybenzoyl chloride.

Amide Bond Formation: Accessing Bioactive Scaffolds

The synthesis of amides from 4-tert-butyl-2-ethoxybenzoic acid is a key transformation for introducing this moiety into peptide-like structures and other biologically active molecules.

Causality Behind Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents can be employed. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure is a common choice. These additives act as activating agents and suppress side reactions, such as racemization in the case of chiral amines.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates and reagents.

Detailed Protocol (EDC/HOBt Coupling):

  • Dissolve 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow start Start: - 4-tert-butyl-2-ethoxybenzoic acid - HOBt - Amine in DCM cooling Cool to 0 °C start->cooling reagents Add: - EDC (portion-wise) - DIPEA (dropwise) cooling->reagents reaction Reaction: Stir overnight, warming to RT reagents->reaction workup Work-up: - Dilute with DCM - Aqueous washes (HCl, NaHCO3, brine) reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Flash Chromatography workup->purification product Product: Desired Amide purification->product

Caption: General workflow for amide bond formation.

Esterification: Modulating Physicochemical Properties

Esterification of 4-tert-butyl-2-ethoxybenzoic acid is a straightforward method to modify its properties, for example, to create prodrugs or to fine-tune its solubility and electronic characteristics for materials science applications.

Causality Behind Experimental Choices:

  • Fischer Esterification: For simple, unhindered alcohols, the Fischer esterification is a classic and cost-effective method. It involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. The use of excess alcohol drives the equilibrium towards the product.

  • Catalyst: Sulfuric acid is a common and effective catalyst for this reaction.

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

Detailed Protocol (Fischer Esterification):

  • Dissolve 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol in vacuo.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography if necessary.

Advanced Application: Synthesis of a Nutlin Analog

A documented application of 4-tert-butyl-2-ethoxybenzoic acid is in the synthesis of imidazoline-based inhibitors of the p53-MDM2 interaction, which are of interest in cancer therapy. In this context, the building block is first converted to its acid chloride and then reacted with a diamine to form the imidazoline ring.

Reaction Scheme:

Nutlin_Analog_Synthesis start 4-tert-butyl-2-ethoxybenzoic acid step1 Oxalyl Chloride, DMF (cat.), Toluene start->step1 intermediate1 4-tert-butyl-2-ethoxybenzoyl chloride step1->intermediate1 step2 meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine intermediate1->step2 Coupling product cis-4,5-bis(4-chlorophenyl)imidazoline derivative step2->product

Caption: Synthesis of a Nutlin analog using 4-tert-butyl-2-ethoxybenzoic acid.

This specific application highlights the utility of 4-tert-butyl-2-ethoxybenzoic acid in constructing complex, biologically active molecules. The choice of this particular benzoic acid derivative is likely driven by the need to optimize the pharmacokinetic and pharmacodynamic properties of the final inhibitor.

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid is a valuable and versatile building block for organic synthesis. Its distinct substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of novel molecules with tailored functions. The protocols provided herein for the formation of acid chlorides, amides, and esters serve as a foundation for the broader application of this compound in medicinal chemistry and materials science. As demonstrated by its use in the synthesis of a Nutlin analog, 4-tert-butyl-2-ethoxybenzoic acid provides a robust scaffold for the development of next-generation therapeutics.

References

  • Wolfa. (n.d.). 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Retrieved from [Link]

  • Supporting Information for Deconstruction of a Nutlin: Dissecting the Binding Determinants of a Potent Protein-Protein Interaction Inhibitor. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • MDPI. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. Retrieved from [Link]

Sources

Comprehensive Guide to the Handling and Storage of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide on the safe and effective handling and storage of 4-tert-butyl-2-ethoxybenzoic acid. As a specialized aromatic carboxylic acid, its unique structural features—a bulky tert-butyl group and an ethoxy moiety—necessitate specific laboratory protocols to ensure experimental integrity and personnel safety. This guide offers in-depth protocols, scientific rationale, and application-specific insights for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: Understanding the Compound's Significance

4-Tert-butyl-2-ethoxybenzoic acid is a substituted benzoic acid derivative with significant potential in various research and development sectors. The presence of the tert-butyl group enhances its solubility in organic solvents and provides steric hindrance, which can influence reaction pathways and the properties of resulting materials.[1] The ethoxy group further modifies its electronic and physical properties. These characteristics make it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and specialized polymers.[2] Proper handling and storage are paramount to preserving its purity and ensuring the safety of laboratory personnel.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is the foundation of its safe handling. The following table summarizes key data for 4-tert-butyl-2-ethoxybenzoic acid.

PropertyValueSource
CAS Number 796875-53-1[3][4]
Molecular Formula C₁₃H₁₈O₃[3][4]
Molecular Weight 222.28 g/mol [3][4]
Appearance Light white powder/solid[3][5]
Melting Point 74-76 °C[5]
Boiling Point 321.7 °C[5]
Flash Point 119.1 °C[5]
Density 1.08 g/cm³[5]
Purity Typically ≥97%[3]

Safety Profile:

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Source: Sigma-Aldrich[3]

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

Given its classification as an irritant, a stringent protocol for handling is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.

Engineering Controls and Workspace Preparation
  • Ventilation: All handling of 4-tert-butyl-2-ethoxybenzoic acid powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.

  • Workspace Demarcation: Designate a specific area for handling this compound to prevent cross-contamination. Ensure the workspace is clean and uncluttered.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that meet EN 166 standards are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves in accordance with laboratory procedures.[6]

  • Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[7]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly worn and that the workspace is properly prepared.

  • Weighing: To prevent dust dispersal, weighing should be performed in a fume hood or a balance enclosure. Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to prevent clumping and splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all surfaces and equipment used.

Storage and Stability: Preserving Compound Integrity

The stability of 4-tert-butyl-2-ethoxybenzoic acid is crucial for reproducible experimental results. Improper storage can lead to degradation and the introduction of impurities.

Storage Conditions
  • Temperature: Store at room temperature in a dry environment.[3]

  • Atmosphere: The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[6][7][8]

  • Light: While not explicitly stated as light-sensitive, it is good practice to store the compound away from direct sunlight.

Recommended Storage Containers and Location
  • Primary Container: Use the original manufacturer's container, which is designed for chemical stability. If transferring to a different container, ensure it is made of a non-reactive material like glass or a compatible plastic.

  • Secondary Containment: Place the primary container in a secondary, larger container to contain any potential spills.

  • Storage Location: Store in a designated cabinet for non-volatile chemicals. Do not store in metal cabinets, as carboxylic acids can be corrosive.[9]

Incompatible Materials

To prevent hazardous reactions, 4-tert-butyl-2-ethoxybenzoic acid must be stored separately from:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[10]

  • Strong Bases: Will undergo an exothermic acid-base reaction.[10]

  • Reactive Metals: Can react to produce flammable hydrogen gas.[11][12]

The following diagram illustrates the recommended workflow for receiving, handling, and storing 4-tert-butyl-2-ethoxybenzoic acid.

Caption: Workflow for safe handling and storage.

Application Notes for the Research Professional

The unique structure of 4-tert-butyl-2-ethoxybenzoic acid lends itself to several promising research applications.

As a Building Block in Organic Synthesis

The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations, including:

  • Amide Coupling: Can be readily coupled with amines to form amides, which are prevalent in many biologically active molecules.

  • Esterification: Can be converted to esters, which can serve as protecting groups or be used in the synthesis of polymers and other materials.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, providing another synthetic route to novel compounds.

The tert-butyl group can direct ortho-lithiation, allowing for further functionalization of the aromatic ring.

Potential in Medicinal Chemistry

The tert-butyl group can enhance the metabolic stability and cell permeability of drug candidates by preventing enzymatic degradation at adjacent positions.[1] This makes 4-tert-butyl-2-ethoxybenzoic acid an attractive starting material for the synthesis of novel therapeutic agents.

In Materials Science

This compound can be used as a monomer or an additive in polymer synthesis. The bulky tert-butyl group can disrupt polymer chain packing, leading to materials with altered physical properties such as increased solubility and modified thermal characteristics.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid is a valuable compound for a range of scientific applications. Adherence to the detailed handling and storage protocols outlined in this guide will ensure the safety of laboratory personnel and the integrity of the compound for research purposes. A proactive approach to safety, including the consistent use of appropriate personal protective equipment and engineering controls, is essential when working with this and any other chemical reagent.

References

  • [Chemical Knowledge] Specification for storage and transport of carboxylic acids. (URL: )
  • 4-(tert-Butyl)-2-ethoxybenzoic acid | 796875-53-1. Sigma-Aldrich. (URL: )
  • The MSDS HyperGlossary: Carboxylic Acid.
  • 4-tert-butyl-2-ethoxy-benzoic acid. Echemi. (URL: )
  • 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID | 73469-54-2. ChemicalBook. (URL: )
  • Discover the best practices for safely storing acetic acid. North Industrial Chemicals. (2024-11-07). (URL: )
  • 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739. PubChem. (URL: )
  • SAFETY DATA SHEET - 4-tert-Butylbenzoic acid. Fisher Scientific. (URL: )
  • 4-tert-Butyl-2-ethoxy-benzoic acid | CAS 796875-53-1. Santa Cruz Biotechnology. (URL: )
  • 4-tert-Butylbenzoic acid. Chem-Impex. (URL: )
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-04). (URL: )
  • CAS 796875-53-1 4-tert-Butyl-2-ethoxy-benzoic acid. BOC Sciences. (URL: )
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-10-15). (URL: )
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-05). (URL: )
  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvents. (2025-03-25). (URL: )
  • SAFETY DATA SHEET. TCI Chemicals. (2025-01-22). (URL: )
  • 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER | 870007-39-9. (2022-08-26). (URL: )
  • 796875-53-1|4-(tert-Butyl)-2-ethoxybenzoic acid. BLDpharm. (URL: )
  • CAS 796875-53-1 4-tert-Butyl-2-ethoxy-benzoic acid - Building Block. BOC Sciences. (URL: )
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. (2024-11-29). (URL: )
  • 4-(T-Butyl)
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-06). (URL: )
  • SAFETY D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Tert-butyl-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Tert-butyl-2-ethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and impurities encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a key intermediate in various research and development applications. While its synthesis appears straightforward, achieving high purity can be challenging due to several potential side reactions and persistent impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, ensuring you can optimize your reaction conditions and achieve your desired product quality.

Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My final product is contaminated with the starting phenol, 4-tert-butyl-2-hydroxybenzoic acid. What causes this, and how can I improve the conversion?

This is the most common issue and points to an incomplete Williamson ether synthesis, the step where the ethoxy group is introduced.

Core Problem: Incomplete O-alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide.[1][2] Its efficiency is highly dependent on reaction conditions.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Base and Deprotonation: The phenolic proton must be completely removed to generate the nucleophilic phenoxide.

    • Insight: Insufficient base will leave unreacted phenol. Using a stronger base like sodium hydride (NaH) instead of carbonates (K₂CO₃) or hydroxides (NaOH) can ensure complete deprotonation, especially in aprotic solvents.[3]

    • Action: Use at least 1.1 equivalents of a strong base like NaH. Ensure your starting phenol is anhydrous, as water will consume the base.

  • Solvent Selection: The solvent plays a critical role in an SN2 reaction, particularly with ambident nucleophiles like phenoxides.[4]

    • Insight: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal.[4] They solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving it highly nucleophilic and reactive. Protic solvents (like ethanol) can form hydrogen bonds with the phenoxide, reducing its nucleophilicity.[4]

    • Action: Switch to or ensure you are using a dry, polar aprotic solvent like DMF.

  • Reaction Temperature and Time: SN2 reactions have specific activation energy requirements.

    • Insight: Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions like elimination of the alkyl halide.[1][4]

    • Action: Monitor the reaction by TLC or LC-MS. If conversion stalls, consider increasing the temperature incrementally (e.g., from 60°C to 80°C). Extend the reaction time based on monitoring until the starting material is consumed.

FAQ 2: I've isolated an impurity with the same mass as my product but with different spectroscopic characteristics. What could it be?

This is often a result of C-alkylation, a competing side reaction in the Williamson ether synthesis with phenoxides.

Core Problem: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[2][3][4]

Mechanistic Insight: The reaction pathway is heavily influenced by the reaction conditions. "Harder" electrophiles and conditions favoring ionic interactions (polar protic solvents) can lead to more O-alkylation, while "softer" electrophiles and conditions favoring covalent character can increase C-alkylation.

Troubleshooting & Avoidance:

  • Solvent Choice is Key: As mentioned in FAQ 1, the solvent is the most significant factor.

    • Insight: Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[4] They dissociate the ion pair, making the negatively charged oxygen the most available and reactive nucleophilic site.

    • Action: Strictly use polar aprotic solvents. Avoid less polar solvents like THF or dioxane if C-alkylation is observed.

  • Nature of the Ethylating Agent:

    • Insight: While common ethylating agents like ethyl iodide or ethyl bromide are standard, their reactivity can be tuned. Using diethyl sulfate, a "harder" electrophile, can sometimes favor reaction at the "harder" oxygen nucleophile.

    • Action: If C-alkylation persists with ethyl bromide/iodide, consider a trial reaction with diethyl sulfate.

Visualizing O- vs. C-Alkylation

G cluster_0 Williamson Ether Synthesis Pathways Phenoxide 4-t-Bu-Phenoxide Anion O_Alk Target Product (Ether linkage) Phenoxide->O_Alk O-Alkylation (Desired) C_Alk Isomeric Impurity (C-C bond to ring) Phenoxide->C_Alk C-Alkylation (Impurity) EtX Ethyl Halide (Et-X) EtX->O_Alk EtX->C_Alk Conditions_O Favored by: - Polar Aprotic Solvents (DMF, DMSO) - Strong Ionic Character Conditions_C Favored by: - Less Polar Solvents - Covalent Character

Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.

FAQ 3: My reaction involves a Friedel-Crafts alkylation step to introduce the tert-butyl group, and I'm observing polyalkylation. How do I achieve mono-alkylation?

Core Problem: The product of a Friedel-Crafts alkylation is more reactive than the starting material. The first alkyl group added is electron-donating, which activates the aromatic ring for further electrophilic substitution, leading to di- or tri-alkylated products.[5][6]

Troubleshooting & Control:

  • Stoichiometry and Order of Addition:

    • Insight: Using an excess of the aromatic substrate ensures that the electrophile (tert-butyl carbocation) is more likely to encounter an unreacted starting material molecule than a mono-alkylated product molecule.

    • Action: Use a large excess of the aromatic substrate (e.g., 3-5 equivalents). Alternatively, slowly add the alkylating agent (e.g., t-butyl chloride) to the mixture of the aromatic compound and Lewis acid catalyst. This keeps the concentration of the electrophile low at all times.

  • Reaction Temperature:

    • Insight: Alkylation reactions are often exothermic. Lower temperatures can help control the reaction rate and improve selectivity, disfavoring the more highly activated polyalkylation pathway.

    • Action: Run the reaction at a lower temperature (e.g., 0-5°C) and monitor for completion.[5]

  • Choice of Catalyst:

    • Insight: While AlCl₃ is a very strong and common catalyst, its high activity can promote polyalkylation.[6] Milder Lewis acids like FeCl₃ or ZnCl₂ can offer better control, albeit with potentially longer reaction times.

    • Action: Consider screening milder Lewis acid catalysts if polyalkylation remains a significant issue with AlCl₃.

FAQ 4: My product is contaminated with a precursor aldehyde. Why did the oxidation fail?

This issue arises when the final carboxylic acid is synthesized via the oxidation of its corresponding aldehyde (4-tert-butyl-2-ethoxybenzaldehyde).

Core Problem: Incomplete oxidation of the aldehyde functional group. Aldehydes are generally easy to oxidize, but reaction conditions must be sufficient to drive the reaction to completion.[7][8]

Troubleshooting Steps:

  • Oxidizing Agent Strength and Stoichiometry:

    • Insight: While mild oxidants like silver oxide (in the Tollens' test) can work, stronger and more robust agents like potassium permanganate (KMnO₄) or chromic acid are often used preparatively.[8][9][10] Insufficient equivalents of the oxidant will naturally lead to incomplete conversion.

    • Action: Ensure you are using at least the stoichiometric amount of the oxidizing agent. For robust conversions, a slight excess (e.g., 1.1 equivalents) is often employed.

  • Reaction pH and Temperature:

    • Insight: The activity of many oxidants is pH-dependent. For example, KMnO₄ is a much stronger oxidant under acidic conditions than alkaline conditions. The reaction also needs enough thermal energy to proceed at a reasonable rate.

    • Action: Check the recommended pH conditions for your chosen oxidant. If the reaction is slow, gentle heating can increase the rate, but monitor carefully to avoid potential side reactions like ether cleavage under harsh acidic conditions.

  • Monitoring the Reaction:

    • Insight: Aldehydes and carboxylic acids have very different polarities. This makes them easy to distinguish using thin-layer chromatography (TLC).

    • Action: Before quenching the reaction, run a TLC plate. The disappearance of the starting aldehyde spot is a clear indicator of reaction completion. If the spot persists, add more oxidant or allow more time.

Analytical and Purification Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an excellent method for quantifying the purity of your 4-Tert-butyl-2-ethoxybenzoic acid and identifying the common impurities discussed.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The more polar compounds will elute first.

    • 4-tert-butyl-2-hydroxybenzoic acid (most polar).

    • 4-Tert-butyl-2-ethoxybenzoic acid (Target Product).

    • 4-tert-butyl-2-ethoxybenzaldehyde (less polar).

    • C-alkylated isomer and poly-alkylated species (least polar).

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for removing small amounts of impurities, especially those with different polarity and solubility profiles than the target compound.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A common choice for benzoic acid derivatives is an ethanol/water mixture.

  • Procedure: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. While hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). c. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water. g. Dry the crystals under vacuum.

  • Validation: Assess the purity of the recrystallized material using the HPLC method above and by measuring the melting point. A sharp melting point close to the literature value indicates high purity.[12][13]

Summary of Common Impurities
Impurity NameLikely Origin StepIdentification Tip (vs. Product)
4-tert-butyl-2-hydroxybenzoic acidWilliamson Ether SynthesisMore polar (earlier HPLC elution), acidic -OH proton in NMR.
C-alkylated IsomerWilliamson Ether SynthesisSame mass, less polar (later HPLC elution), complex aromatic NMR.
4-tert-butyl-2-ethoxybenzaldehydeAldehyde OxidationLess polar, presence of aldehyde proton (~10 ppm) in ¹H NMR.
Di-tert-butylated ProductFriedel-Crafts AlkylationHigher mass, much less polar (significantly later HPLC elution).
Troubleshooting Workflow Diagram

G start Impurity Detected in Final Product impurity_id Identify Impurity (e.g., via LC-MS, NMR) start->impurity_id phenol Starting Phenol Detected? impurity_id->phenol Analysis Results isomer Isomer (Same Mass) Detected? phenol->isomer No phenol_fix Incomplete Ether Synthesis: 1. Check Base/Solvent 2. Increase Temp/Time 3. Monitor by TLC/LCMS phenol->phenol_fix Yes aldehyde Precursor Aldehyde Detected? isomer->aldehyde No isomer_fix C-Alkylation Occurred: 1. Switch to Polar Aprotic Solvent (DMF) 2. Re-evaluate Temp/Reagents isomer->isomer_fix Yes aldehyde_fix Incomplete Oxidation: 1. Check Oxidant Stoichiometry 2. Verify pH/Temp 3. Monitor by TLC aldehyde->aldehyde_fix Yes end Achieve >99% Purity phenol_fix->end isomer_fix->end aldehyde_fix->end

Caption: A logical workflow for diagnosing and resolving common impurities.

References
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this.... Retrieved from [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]

  • FAO. (1996). BENZOIC ACID. Retrieved from [Link]

  • YouTube. (2019). Exp 8 part 2 Purity of benzoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the chemical principles at play, helping you anticipate, identify, and mitigate common side reactions to improve yield, purity, and process reliability.

FAQs: Understanding the Core Synthesis

This section addresses foundational questions about the synthetic strategy. A robust understanding of the main reaction pathway is the first step in effective troubleshooting.

Q1: What is a reliable and common synthetic route to 4-tert-butyl-2-ethoxybenzoic acid?

A common and effective strategy involves a three-step process starting from 3-tert-butylphenol. This route leverages a directed ortho-metalation, which is a powerful technique for regioselective functionalization of aromatic rings.

The overall workflow is as follows:

  • Etherification: Protection of the phenolic hydroxyl group as an ethyl ether.

  • Directed Ortho-Metalation: Deprotonation of the aromatic ring at the position ortho to the ethoxy group using a strong organolithium base.

  • Carboxylation: Quenching the organolithium intermediate with carbon dioxide (dry ice) to form the desired carboxylic acid upon acidic workup.

Synthesis_Workflow A 3-tert-butylphenol B 1-Ethoxy-3-tert-butylbenzene A->B  Et-X, Base (e.g., K2CO3)   C Lithium 2-ethoxy-4-tert-butylphenyl B->C  n-BuLi, THF, -78°C   D 4-tert-butyl-2-ethoxybenzoic acid C->D  1. CO2 (s)  2. H3O+ workup  

Caption: Overall synthetic workflow.
Q2: Why is directed ortho-metalation the key step in this synthesis?

The ethoxy group is a powerful complex-induced proximity effect (CIPE) directing group. The lone pairs on the oxygen atom coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium). This coordination pre-associates the base near the ortho C-H bonds, dramatically lowering the activation energy for deprotonation at that site compared to other positions on the ring. The bulky tert-butyl group at the meta position sterically hinders one of the ortho positions, ensuring that lithiation occurs almost exclusively at the desired C2 position, leading to high regioselectivity.

Q3: What are the most critical parameters to control throughout the synthesis?

Controlling the reaction environment is paramount for success, particularly during the metalation and carboxylation steps.

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources, including water, alcohols, or even atmospheric moisture.[1] All glassware must be rigorously dried, and solvents must be anhydrous.

  • Low Temperature: The ortho-lithiation and carboxylation steps should be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the degradation of the organolithium reagent or unwanted nucleophilic attack on the solvent (e.g., THF).

  • Stoichiometry: Precise control over the stoichiometry of the organolithium base is crucial. Excess base can lead to side reactions, while insufficient base will result in incomplete conversion.

Troubleshooting Guide: Side Reaction Analysis & Mitigation

Even with careful planning, unexpected outcomes can occur. This section provides a detailed, question-and-answer guide to diagnosing and solving specific problems encountered during the synthesis.

Stage 1: Etherification of 3-tert-butylphenol
Q: My reaction is complete, but the NMR spectrum of my crude product shows significant amounts of unreacted 3-tert-butylphenol. What went wrong?

A: This indicates an incomplete etherification reaction. Several factors could be at play:

  • Insufficient Base: The phenolic proton must be removed to form the more nucleophilic phenoxide. Ensure you use at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH). For solid bases like K₂CO₃, ensure the powder is fine and the reaction is stirred vigorously to maximize surface area.

  • Inactive Ethylating Agent: Reagents like ethyl iodide or diethyl sulfate can degrade over time. Use a freshly opened bottle or distill the agent before use.

  • Reaction Time/Temperature: Williamson ether syntheses can be slow. If the reaction has stalled at room temperature, consider gently heating it (e.g., to 40-60 °C in DMF or acetonitrile) to increase the rate, but monitor for potential side reactions.

Corrective Action: If you have unreacted phenol, you can easily remove it from the desired ether product via an aqueous base wash (e.g., 1M NaOH) during workup. The phenol will deprotonate and move to the aqueous layer, while the neutral ether remains in the organic layer.

Stage 2: Ortho-Metalation and Carboxylation

This stage is the most sensitive and prone to side reactions.

Q: My final yield is very low, and I've recovered a large amount of my starting material, 1-ethoxy-3-tert-butylbenzene. Why?

A: This is a classic symptom of organolithium quenching or incomplete lithiation.

  • Cause 1: Protic Contamination: The most common culprit is moisture. The n-butyllithium reacted with water instead of your substrate.

  • Cause 2: Inefficient Lithiation: The reaction may not have gone to completion. This can be due to inaccurate titration of the n-BuLi solution (commercial solutions can degrade), insufficient reaction time, or adding the base too quickly, causing localized heating.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware: Oven-dry all glassware (round-bottom flask, dropping funnel, etc.) at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent: Use a freshly distilled anhydrous solvent or a solvent from a sealed bottle over molecular sieves.

  • Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from reagent addition to quenching. Use septa and syringe techniques for all liquid transfers.

Q: I've isolated a non-acidic, high-molecular-weight byproduct that is solid at room temperature. What could it be?

A: You have likely formed a diaryl ketone: bis(2-ethoxy-4-tert-butylphenyl) ketone .

Mechanism of Formation: This is a very common side reaction in the carboxylation of organometallics.

  • The first equivalent of your organolithium reagent (Ar-Li) reacts with CO₂ to form the lithium carboxylate (Ar-CO₂Li).

  • This carboxylate is still electrophilic. A second equivalent of the highly nucleophilic Ar-Li can attack the carboxylate.

  • This forms a dilithium adduct, which, upon acidic workup, collapses to the corresponding diaryl ketone.

Side_Reaction cluster_0 Desired Reaction cluster_1 Side Reaction A Ar-Li + CO₂ B Ar-CO₂Li A->B Fast C H₃O⁺ B->C D Ar-COOH (Desired Acid) C->D X Ar-CO₂Li + Ar-Li Y Ar-C(O⁻Li⁺)₂-Ar X->Y Slower, but significant if [Ar-Li] is high Z H₃O⁺ Y->Z W Ar-CO-Ar (Ketone Byproduct) Z->W

Caption: Competing pathways of desired carboxylation and ketone byproduct formation.

Mitigation Strategies:

  • Inverse Addition: Add your generated organolithium solution slowly to a large excess of crushed dry ice covered with anhydrous THF. This ensures that the organolithium always encounters a high concentration of CO₂, favoring the formation of the carboxylate over the ketone.

  • Maintain Low Temperature: Keep the reaction at -78 °C throughout the addition to reduce the rate of the secondary attack.

  • Avoid Local Excess: Ensure vigorous stirring of the dry ice slurry to prevent localized "hot spots" of high organolithium concentration.

Q: My product appears to be a mixture of benzoic acid isomers. How is this possible?

A: While the ortho-directing effect of the ethoxy group is strong, minor amounts of lithiation at other positions can occur, leading to isomeric impurities.

  • Steric Influence: Although sterically hindered, a small percentage of lithiation may occur at the C6 position (the other ortho position). This would lead to 3-tert-butyl-2-ethoxybenzoic acid.

  • Temperature Effects: If the reaction temperature is allowed to rise above -40 °C, the selectivity of the lithiation can decrease, potentially leading to other isomers or decomposition pathways.

Corrective Action: These isomers are often very difficult to separate by standard crystallization or chromatography. The best solution is prevention by strictly adhering to low-temperature conditions (-78 °C) and allowing sufficient time for the thermodynamically favored C2 lithiation to complete.

Stage 3: Purification
Q: How can I efficiently separate my desired benzoic acid from the neutral byproducts like the starting ether and the ketone?

A: An acid-base extraction is the most effective method for this separation. The carboxylic acid is acidic, while the starting material and ketone byproduct are neutral.

Protocol 3: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The benzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral impurities will remain in the organic layer.

    • Note: Keep the organic layer until you have successfully recovered your product.

  • Combine & Wash: Combine all aqueous layers in a beaker. Perform one small wash with fresh diethyl ether to remove any remaining neutral impurities from the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or 3M H₂SO₄ with stirring until the pH is ~1-2. The desired benzoic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum.

Data Summary: Potential Byproducts
CompoundStructureMolecular Weight ( g/mol )TypeSeparation Method
Target Product 4-tert-butyl-2-ethoxybenzoic acid222.28AcidicIsolate via Acid-Base Extraction
Starting Material 1-Ethoxy-3-tert-butylbenzene178.28NeutralRemove via Acid-Base Extraction
Ketone Byproduct bis(2-ethoxy-4-tert-butylphenyl) ketone382.55NeutralRemove via Acid-Base Extraction
Quenched SM 1-Ethoxy-3-tert-butylbenzene178.28NeutralRemove via Acid-Base Extraction

References

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • Process for the production of tertiary butyl phenols.
  • Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites.
  • Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. International Journal of Advanced Research in Science and Engineering.
  • A process for the preparation of tertiary butyl phenol.
  • Grignard Reaction.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. Course Handout.
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. University Handout.

Sources

Technical Support Center: Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common experimental hurdles, and provide actionable strategies to optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you with the knowledge to make informed decisions in your laboratory work.

Overview of the Synthetic Strategy

The most common and logical pathway to 4-tert-butyl-2-ethoxybenzoic acid involves a two-step sequence starting from 4-tert-butylphenol. This strategy is depicted below:

  • Kolbe-Schmitt Carboxylation: Introduction of a carboxylic acid group onto the aromatic ring of 4-tert-butylphenol, primarily at the ortho-position to the hydroxyl group, to form 4-tert-butyl-2-hydroxybenzoic acid.

  • Williamson Ether Synthesis: Ethylation of the newly installed phenolic hydroxyl group to yield the final product, 4-tert-butyl-2-ethoxybenzoic acid.

Synthesis_Workflow Start 4-tert-butylphenol Intermediate 4-tert-butyl-2-hydroxybenzoic acid Start->Intermediate Kolbe-Schmitt Carboxylation (NaOH, CO₂, Pressure, Heat) Final 4-tert-butyl-2-ethoxybenzoic acid Intermediate->Final Williamson Ether Synthesis (Base, Et-X, Solvent)

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and a clear solution.

Q1: My overall yield is consistently low. How can I determine which of the two main steps is failing?

A1: To diagnose the problematic step, you must analyze the reaction mixture at the end of each stage.

  • After Step 1 (Carboxylation): Before proceeding to ethylation, take an aliquot of your crude product. Acidify it and extract the organic components. Analyze this sample using ¹H NMR or LC-MS.

    • Successful Carboxylation: You should see the characteristic signals for 4-tert-butyl-2-hydroxybenzoic acid. The key is the disappearance of the starting 4-tert-butylphenol and the appearance of a new aromatic proton pattern and a carboxylic acid proton signal (~10-13 ppm).

    • Failed Carboxylation: If you primarily see unreacted 4-tert-butylphenol, the Kolbe-Schmitt reaction is the issue. If you see a mixture of isomers (see Q3), the issue is selectivity, not necessarily reaction failure.

  • After Step 2 (Ethylation): If Step 1 was successful, analyze the final crude product.

    • Successful Ethylation: You should see the target 4-tert-butyl-2-ethoxybenzoic acid. Key NMR signals include the ethyl group's triplet and quartet (~1.4 and 4.1 ppm, respectively) and the disappearance of the phenolic -OH proton.

    • Failed Ethylation: If you primarily see the starting material for this step (4-tert-butyl-2-hydroxybenzoic acid), your Williamson ether synthesis conditions are suboptimal.

Troubleshooting_Logic Start Low Overall Yield CheckStep1 Analyze crude product after Step 1 Start->CheckStep1 Step1_OK Step 1 is OK (Intermediate Formed) CheckStep1->Step1_OK Success Step1_Fail Step 1 Failed (Starting Material Remains) CheckStep1->Step1_Fail Failure CheckStep2 Analyze crude product after Step 2 Step1_OK->CheckStep2 Troubleshoot1 Troubleshoot Kolbe-Schmitt (See Q2 & Q3) Step1_Fail->Troubleshoot1 Step2_OK High Purity Final Product (Yield loss is mechanical) CheckStep2->Step2_OK Success Step2_Fail Step 2 Failed (Intermediate Remains) CheckStep2->Step2_Fail Failure Troubleshoot2 Troubleshoot Williamson Ether Synthesis (See Q4) Step2_Fail->Troubleshoot2

Caption: Decision tree for troubleshooting low yield.

Q2: I've confirmed a low yield in the Kolbe-Schmitt carboxylation step (Step 1). What are the common causes and solutions?

A2: The Kolbe-Schmitt reaction is a carboxylation that proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[1][2] Low yields are typically traced back to three factors: phenoxide formation, reaction conditions, or side reactions.

  • Cause 1: Incomplete Phenoxide Formation: The reaction requires the sodium or potassium salt of 4-tert-butylphenol. If deprotonation is incomplete, the reactivity towards the weak electrophile (CO₂) is significantly reduced.

    • Solution: Ensure you use at least one full equivalent of a strong base (e.g., NaOH, KOH). Critically, water must be thoroughly removed after forming the phenoxide and before introducing CO₂. Water can protonate the phenoxide, shutting down its nucleophilicity.

  • Cause 2: Suboptimal Temperature and Pressure: This reaction requires high temperature and pressure to proceed efficiently.[1]

    • Solution: The classical Kolbe-Schmitt reaction is often run at temperatures of 125-150°C and CO₂ pressures of up to 100 atm.[1] Ensure your reaction vessel is properly sealed and can maintain these conditions. Insufficient pressure means a low concentration of dissolved CO₂, leading to a slow or stalled reaction.

  • Cause 3: Oxidative Side Reactions: Phenoxides can undergo oxidative coupling to form biphenyl-type dimers, especially if trace oxygen is present at high temperatures.[3] This was observed in the synthesis of a related compound, 3,5-di-t-butylsalicylic acid, where yields dramatically improved by excluding oxygen.[3]

    • Solution: Before heating and pressurizing with CO₂, ensure the reaction vessel is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.

Q3: My main byproduct is the para-isomer (3-tert-butyl-4-hydroxybenzoic acid). How can I improve ortho-selectivity in the carboxylation?

A3: The ortho/para selectivity in the Kolbe-Schmitt reaction is highly dependent on the counter-ion and temperature.[1][2] The generally accepted mechanism suggests that the sodium cation forms a chelate complex with the phenoxide oxygen and the incoming carbon dioxide, directing the carboxylation to the ortho position.[2]

  • Mechanism & Causality: The smaller sodium ion is more effective at forming this transition state complex than the larger potassium ion. Potassium phenoxide tends to be more "free" and allows carboxylation at the more thermodynamically stable para position, especially at higher temperatures.[1]

  • Solution:

    • Use Sodium Hydroxide: Employ sodium hydroxide to generate the sodium phenoxide. This will favor the formation of the ortho-chelated transition state.

    • Control Temperature: Lower reaction temperatures (e.g., ~125°C) favor the kinetically controlled ortho product. Higher temperatures can cause rearrangement to the thermodynamically favored para product.

Table 1: Effect of Conditions on Kolbe-Schmitt Regioselectivity

Cation Temperature (°C) Pressure (atm) Typical Ortho:Para Ratio Rationale
Na⁺ 125-130 ~100 ~9:1 Favors kinetically controlled ortho-product via chelation.
K⁺ 125-130 ~100 ~1:1 Larger cation is less effective at chelation.

| Na⁺/K⁺ | >150 | ~100 | Increases | Higher temperature allows for isomerization to the more stable para-product. |

Q4: The Williamson etherification (ethylation) step is inefficient. How can I improve the yield?

A4: The Williamson ether synthesis is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile, attacking an ethyl halide (or other ethylating agent).[4][5] Poor yields are often due to incomplete deprotonation, poor solvent choice, or an insufficiently reactive ethylating agent.

  • Cause 1: Weak Base/Incomplete Deprotonation: The starting material for this step has two acidic protons: the phenolic -OH and the carboxylic acid -OH. The carboxylic acid proton is more acidic and will be deprotonated first. You need a strong enough base and sufficient equivalents to deprotonate the phenolic hydroxyl group to create the nucleophilic phenoxide.

    • Solution: Use at least two equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (NaOH).

  • Cause 2: Poor Solvent Choice: The Sₙ2 reaction is favored by polar aprotic solvents, which solvate the cation but leave the nucleophile (phenoxide) "naked" and highly reactive.[6] Protic solvents (like ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Solution: Use solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetone.[6] Ensure the solvent is anhydrous, as water can hydrolyze your ethylating agent.

  • Cause 3: Unreactive Ethylating Agent: The reactivity of ethyl halides in Sₙ2 reactions follows the order I > Br > Cl.[5] Diethyl sulfate is also a highly effective ethylating agent.

    • Solution: If using ethyl bromide gives low yields, consider switching to ethyl iodide for greater reactivity. Diethyl sulfate is an excellent, albeit more toxic, alternative.

Table 2: Comparison of Conditions for Williamson Ether Synthesis

Base (2.2 eq.) Ethylating Agent (1.2 eq.) Solvent Typical Yield (%) Comments
K₂CO₃ Ethyl Bromide Acetone 65-75% Common, cost-effective choice. Reaction may require reflux for an extended period.
K₂CO₃ Ethyl Iodide Acetone/DMF 85-95% Higher reactivity of iodide leads to faster reaction and higher yield.[5]
NaOH Diethyl Sulfate DMF >90% Diethyl sulfate is highly reactive but also more hazardous. Requires careful handling.[6]

| NaH | Ethyl Bromide | Anhydrous DMF | >95% | Sodium hydride is a very strong, non-nucleophilic base ensuring complete deprotonation.[4] Requires stringent anhydrous technique. |

Frequently Asked Questions (FAQs)

Q1: Can you provide a detailed, optimized protocol for the entire synthesis?

A1: Certainly. The following protocols are based on established principles for maximizing yield and purity.

Protocol 1: Synthesis of 4-tert-butyl-2-hydroxybenzoic acid (Kolbe-Schmitt)
  • Setup: Place 4-tert-butylphenol (1.0 eq) and sodium hydroxide pellets (1.1 eq) in a high-pressure stainless-steel autoclave equipped with a mechanical stirrer.

  • Phenoxide Formation: Seal the autoclave and heat to ~160-180°C under vacuum for 1-2 hours to form the anhydrous sodium phenoxide and remove all water.

  • Inerting: Cool the vessel to room temperature and purge thoroughly with dry nitrogen or argon gas three times to create an inert atmosphere.[3]

  • Carboxylation: Pressurize the autoclave with dry carbon dioxide (CO₂) to 80-100 atm. Begin stirring and heat the mixture to 125-130°C. Maintain these conditions for 6-8 hours.

  • Work-up: Cool the autoclave to room temperature and vent the excess CO₂ pressure. Dissolve the solid product in hot water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of 4-tert-butyl-2-hydroxybenzoic acid will form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Expect yields of 70-85%.

Protocol 2: Synthesis of 4-tert-butyl-2-ethoxybenzoic acid (Williamson Ether Synthesis)
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous DMF.[6]

  • Ethylation: Add ethyl iodide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Acidification: Acidify the aqueous mixture to pH ~1-2 with 1 M HCl. This will protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Q2: How do I purify the final product?

A2: The crude 4-tert-butyl-2-ethoxybenzoic acid can be effectively purified by recrystallization.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

  • Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Q3: What are the key analytical techniques to monitor the reactions and characterize the final product?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate with a few drops of acetic acid to ensure the carboxylic acid remains protonated and gives a well-defined spot.

  • ¹H and ¹³C NMR Spectroscopy: The most powerful tool for structural confirmation. You can verify the presence of the t-butyl group (~1.3 ppm), the ethoxy group (quartet ~4.1 ppm, triplet ~1.4 ppm), the specific pattern of the three aromatic protons, and the carboxylic acid proton (~11-13 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₈O₃, MW: 222.28 g/mol ).[7]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid (~1250-1000 cm⁻¹).

References

  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • BF3·OEt2 Mediated Ethylation of Phenols: A New Protection Group Strategy. ResearchGate. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. ResearchGate. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • Kolbe Reaction Mechanism. BYJU'S. [Link]

Sources

Technical Support Center: Purification of 4-Tert-butyl-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-tert-butyl-2-ethoxybenzoic acid (CAS No. 796875-53-1). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in the specific chemical properties of this molecule.

Understanding the Molecule: A Chemist's Perspective

Before troubleshooting purification, it is crucial to understand the structure of 4-tert-butyl-2-ethoxybenzoic acid. It possesses a carboxylic acid group, making it acidic, and significant non-polar character due to the tert-butyl and ethoxy groups. This dual nature governs its solubility and chromatographic behavior.

The most common synthetic route to this compound is a Williamson ether synthesis, likely starting from 4-tert-butylsalicylic acid (or its corresponding ester) and an ethylating agent (e.g., ethyl bromide or diethyl sulfate).[1][2] This informs the potential impurity profile we must address during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-tert-butyl-2-ethoxybenzoic acid sample?

Based on its probable synthesis via Williamson ether synthesis, your crude product may contain:

  • Unreacted Starting Material: 4-tert-butyl-2-hydroxybenzoic acid (4-tert-butylsalicylic acid). This is a key impurity to target. It is more polar and more acidic than the final product.

  • Inorganic Salts: Bases used to deprotonate the starting phenol (e.g., NaOH, K₂CO₃) and their by-products (e.g., NaBr).[3]

  • Residual Solvents: Polar aprotic solvents like DMF or acetonitrile are common in this reaction and can be difficult to remove.[2]

  • Side-Reaction Products: While less common with primary electrophiles like ethyl bromide, some elimination by-products could be present.[1]

Q2: What is the target melting point for pure 4-tert-butyl-2-ethoxybenzoic acid?

The expected melting point for the pure compound is in the range of 74-76°C .[4] A broad melting range or a depression in the melting point is a clear indicator of residual impurities.

Q3: Can I purify this compound by acid-base extraction?

Yes, an initial acid-base extraction is an excellent first-pass purification step. Dissolving the crude material in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and washing with water will remove most inorganic salts. Subsequently, extracting the organic layer with a weak base like sodium bicarbonate solution will selectively move the desired carboxylic acid into the aqueous phase, leaving less acidic phenolic impurities (like unreacted 4-tert-butylsalicylic acid) and neutral impurities behind. Re-acidification of the bicarbonate solution will then precipitate your product.

Q4: My NMR shows a clean product, but my bioassay results are inconsistent. Why?

Trace impurities not easily detected by ¹H NMR, such as residual inorganic salts or solvents, can significantly impact biological assays. Furthermore, if a closely related structural analog co-elutes or co-crystallizes, it may not be resolved by standard NMR. We recommend confirming purity by multiple analytical methods, such as HPLC and elemental analysis.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective method for purifying this compound on a large scale. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[5]

Problem 1: My compound "oiled out" instead of forming crystals.

Cause: This occurs when the solute melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the melting point of ~75°C, using high-boiling point solvents can be problematic.

Solutions:

  • Re-heat and Add More Solvent: Add more of the same solvent to the hot mixture until the oil fully dissolves. This lowers the saturation point.

  • Lower the Temperature: If possible, use a lower boiling point solvent or a solvent pair that allows dissolution at a temperature below 74°C.

  • Change the Solvent System: Switch to a solvent with a lower boiling point. For instance, if you are using toluene (boiling point ~111°C), consider a solvent system based on heptane or a mixture like ethanol/water.

Problem 2: No crystals form, even after the solution has cooled in an ice bath.

Cause: The solution is likely not saturated enough (too much solvent was used), or the compound has formed a stable supersaturated solution.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a single, tiny crystal of pure 4-tert-butyl-2-ethoxybenzoic acid to the cold solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, or the impurities will crash out with your product.

  • Add an Anti-Solvent: If you are using a good solvent (like ethanol), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (like water) to the cold solution until it becomes faintly cloudy.[6] This indicates the saturation point has been reached.

Problem 3: The final product is discolored or has a low melting point.

Cause: Impurities are being trapped within the crystal lattice (occlusion), or the chosen solvent does not effectively leave impurities behind in the mother liquor. Rapid cooling is a common cause of impurity occlusion.[7]

Solutions:

  • Slow Down the Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This allows for the selective formation of pure crystals.

  • Perform a Hot Filtration: If there are insoluble impurities (visible particles in the hot solution), you must perform a hot gravity filtration to remove them before cooling.

  • Use Activated Charcoal: If the solution is colored by soluble impurities, add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Re-evaluate Your Solvent: The impurity may have similar solubility to your product in the chosen solvent. Test different solvents or solvent pairs.

Data Presentation: Recrystallization Solvent Selection

The "like dissolves like" principle is a good starting point.[5] Given the molecule's mixed polarity, a range of solvents should be considered.

SolventPolarityBoiling Point (°C)Predicted Suitability & Rationale
Heptane/Hexane Non-polar98 / 69Good. Likely to have low solubility at room temp but good solubility when hot. Excellent choice for a final product with significant hydrocarbon character.
Toluene Non-polar111Use with caution. May be too good a solvent, leading to low recovery. Boiling point is well above the product's melting point, increasing the risk of oiling out.
Ethyl Acetate Polar Aprotic77Potentially useful. Boiling point is close to the melting point. May work well but could also lead to oiling out. Might be a good "Solvent A" in a solvent pair.
Ethanol Polar Protic78.5Good "Solvent A". Likely to dissolve the compound well, even at room temperature. Best used in a solvent-pair system with an anti-solvent like water.[6]
Water Polar Protic100Excellent "Anti-Solvent". The compound is expected to be insoluble in water. Ideal for use in a solvent pair with ethanol or acetone to induce crystallization.
Experimental Protocol: Bench-Scale Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents from the table above, both at room temperature and at boiling.

  • Dissolution: Place 1.0 g of crude 4-tert-butyl-2-ethoxybenzoic acid into a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., heptane) in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding solvent just until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent, and quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely in a vacuum oven at a temperature safely below the melting point (e.g., 40-50°C).

Visualization: Recrystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve oiled_out Problem: 'Oiled Out' dissolve->oiled_out If fails cool Slowly Cool to Room Temp dissolve->cool Success add_solvent Solution: Add more hot solvent or change solvent oiled_out->add_solvent add_solvent->dissolve no_crystals Problem: No Crystals Form cool->no_crystals If fails ice_bath Cool in Ice Bath cool->ice_bath Success induce Solution: Scratch, Seed, or Reduce Solvent Volume no_crystals->induce induce->cool filter Vacuum Filter & Wash with Cold Solvent ice_bath->filter dry Dry Crystals filter->dry pure_product Pure Product (Verify by MP, etc.) dry->pure_product

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide: Column Chromatography

For small-scale purification or for separating impurities with very similar solubility, flash column chromatography is the preferred method.

Problem 1: The compound streaks badly or "tails" on the silica gel column.

Cause: Benzoic acids can have strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and slow elution.[8]

Solution:

  • Add Acetic Acid to the Eluent: Add a small amount of acetic acid (typically 0.1% to 1%) to your mobile phase. The acetic acid will compete for the binding sites on the silica, masking the silanol groups and allowing your compound to elute as a much sharper band.[9] Be sure to remove the acetic acid from the collected fractions during solvent evaporation, which can sometimes be achieved by co-evaporation with a higher boiling point solvent like toluene.[9]

Problem 2: I cannot achieve good separation between my product and an impurity on the column.

Cause: The polarity of the chosen eluent is not optimal for resolving the components.

Solution:

  • Optimize with TLC: Before running a column, systematically test solvent systems using Thin Layer Chromatography (TLC). The ideal eluent system should give your target compound an Rf value of approximately 0.3 .[9]

  • Use a Gradient Elution: Start eluting the column with a less polar solvent system to allow the least polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your product, followed by any more polar impurities.

  • Try a Different Solvent System: If hexanes/ethyl acetate does not provide separation, try a different system. A common alternative is dichloromethane/methanol, which offers different selectivity.[9]

Experimental Protocol: Developing a Solvent System via TLC
  • Prepare Samples: Dissolve a small amount of your crude material in a volatile solvent like ethyl acetate. Also prepare a solution of a pure standard, if available.

  • Spot the Plate: On a silica gel TLC plate, spot the crude mixture and the standard side-by-side.

  • Develop the Plate: Place the plate in a developing chamber containing a potential eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio until the Rf of your product is ~0.3 and it is well-separated from other spots.

Visualization: Purification Method Selection

G start Crude Product tlc Analyze by TLC (vs. starting material) start->tlc decision_purity Is the major spot product? Are impurities minor? tlc->decision_purity decision_separation Are impurities well-separated from product (ΔRf > 0.2)? decision_purity->decision_separation Yes reassess Re-assess synthesis or use alternative purification method decision_purity->reassess No recrystallize Proceed with Recrystallization decision_separation->recrystallize Yes chromatography Proceed with Column Chromatography decision_separation->chromatography No

Caption: Decision workflow for selecting a purification method.

References

  • Journal of the Chemical Society C: Organic. (n.d.). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. RSC Publishing. Retrieved from [Link]

  • Columbia University Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • San Jose State University. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Aroon Chande. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Florida International University. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • CTC 114 Wet Lab Techniques. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Tert-butyl-2-ethoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organic chemistry and forced degradation studies to ensure scientific integrity and practical applicability.

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a substituted benzoic acid derivative. The stability of this compound in solution is critical for a wide range of applications, from reaction chemistry to formulation development. Understanding its degradation pathways and the factors that influence its stability is paramount for obtaining reliable and reproducible experimental results. This guide addresses common questions and challenges encountered when working with this molecule in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Tert-butyl-2-ethoxybenzoic acid in solution?

The stability of 4-Tert-butyl-2-ethoxybenzoic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a benzoic acid derivative, its carboxylic acid functional group is susceptible to pH-dependent reactions, while the aromatic ring and ether linkage can be targeted by oxidative and photolytic degradation.

Q2: How does pH affect the stability and solubility of this compound?

The pH of the solution is a critical factor. 4-Tert-butyl-2-ethoxybenzoic acid is a weak acid and its solubility is highly pH-dependent.

  • Acidic Conditions (Low pH): In an acidic environment, the compound will be in its protonated, less soluble form. While generally more stable against hydrolysis in this state, prolonged exposure to strong acids at elevated temperatures can potentially lead to cleavage of the ethoxy group or the tert-butyl group.

  • Basic Conditions (High pH): In basic solutions, the compound deprotonates to form the more soluble carboxylate salt.[3] However, the aromatic ring may become more susceptible to oxidative degradation under these conditions.

Q3: Is 4-Tert-butyl-2-ethoxybenzoic acid susceptible to thermal degradation?

Yes, like many organic molecules, it can degrade at elevated temperatures. Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2) at high temperatures.[4][5] The presence of substituents on the aromatic ring can influence the temperature at which this occurs. It is advisable to conduct experiments at controlled temperatures and perform thermal stress studies if the compound will be subjected to high temperatures during your process.

Q4: What is the likely impact of light exposure on the stability of this compound?

Aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light may initiate free-radical reactions, leading to the formation of impurities. It is recommended to protect solutions of 4-Tert-butyl-2-ethoxybenzoic acid from light, especially during long-term storage or prolonged experiments. Photostability studies, as outlined in ICH guidelines, should be conducted if the final product is expected to be light-exposed.[6]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram after storing my solution for a short period.

Possible Cause: This is likely due to chemical degradation of the 4-Tert-butyl-2-ethoxybenzoic acid. The new peaks represent degradation products.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Was the solution stored at room temperature or refrigerated? For long-term storage, refrigeration (2-8 °C) is recommended.

    • Light Exposure: Was the solution protected from light? Use amber vials or cover clear vials with aluminum foil.

    • pH of the Solution: If the solvent is not buffered, changes in pH could occur, accelerating degradation. Consider buffering the solution if appropriate for your application.

  • Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed.[1][2][7] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

    • Acid/Base Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.[2][6][8]

    • Oxidation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[2][6][8]

    • Thermal Stress: Heat the solid compound or a solution at an elevated temperature.[4][5][9]

    • Photostability: Expose the solution to a controlled light source (UV and visible).[6]

  • Analyze the Degraded Samples: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to analyze the samples from the forced degradation study.[10][11][12] This will help in identifying the retention times and mass-to-charge ratios of the major degradation products, confirming if the unexpected peaks in your original sample are indeed degradants.

Experimental Protocol: Forced Degradation Study
Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 72 hours
Base Hydrolysis0.1 M NaOH24 - 72 hours
Oxidation3% H₂O₂24 - 72 hours
Thermal (Solution)60 °C24 - 72 hours
PhotolyticICH-compliant light sourceAs per ICH Q1B

Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[6]

Issue 2: The concentration of my stock solution appears to decrease over time, even when stored in the dark and refrigerated.

Possible Cause: If degradation is ruled out, this could be due to adsorption of the compound onto the surface of the storage container, especially if the solution is at a low concentration.

Troubleshooting Steps:

  • Container Material: If using plastic containers, consider switching to glass vials (borosilicate glass is preferred).

  • Silanization: For very low concentration solutions, silanizing the glassware can help to reduce surface adsorption.

  • Solvent Choice: Ensure the compound is fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent. The solubility of benzoic acid derivatives is influenced by the solvent polarity.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 4-Tert-butyl-2-ethoxybenzoic acid based on general chemical principles for similar structures.

G main 4-Tert-butyl-2-ethoxybenzoic acid hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis H+ or OH- oxidation Oxidation main->oxidation [O] thermal Thermal Stress main->thermal Heat (Δ) photo Photodegradation main->photo hv p1 4-Tert-butyl-2-hydroxybenzoic acid + Ethanol hydrolysis->p1 p2 Oxidized Ring Products oxidation->p2 p3 Decarboxylation Product: 3-Tert-butyl-1-ethoxybenzene thermal->p3 p4 Radical-induced Products photo->p4

Caption: Potential degradation pathways for 4-Tert-butyl-2-ethoxybenzoic acid.

Troubleshooting Workflow

This workflow provides a systematic approach to investigating the stability of 4-Tert-butyl-2-ethoxybenzoic acid in solution.

G start Stability Issue Observed (e.g., new peaks, loss of potency) check_storage Review Storage Conditions (Temp, Light, pH, Container) start->check_storage forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation If conditions are optimal or issue persists analyze Analyze Samples with Stability-Indicating Method (e.g., HPLC-MS) forced_degradation->analyze identify Identify Degradation Products analyze->identify mitigate Optimize Storage/Formulation Conditions (e.g., buffer, antioxidant, protect from light) identify->mitigate end Resolution: Stable Solution mitigate->end

Caption: A systematic workflow for troubleshooting stability issues.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International.
  • Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate.
  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. (n.d.). Benchchem.
  • Forced Degradation Studies. (2016). ResearchGate.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2011). PubMed.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. (n.d.). Benchchem.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.

Sources

Technical Support Center: Degradation Pathways of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-tert-butyl-2-ethoxybenzoic acid. As direct studies on the degradation pathways of this specific molecule are not extensively published, this guide synthesizes information from established principles of organic chemistry, forced degradation studies of related compounds, and advanced analytical techniques. We will explore potential degradation routes and provide practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and degradation of 4-tert-butyl-2-ethoxybenzoic acid.

Q1: What are the most likely degradation pathways for 4-tert-butyl-2-ethoxybenzoic acid under forced degradation conditions?

A1: Based on its chemical structure, 4-tert-butyl-2-ethoxybenzoic acid is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ether linkage is a primary target for hydrolytic cleavage, especially under acidic conditions. This would likely yield 4-tert-butyl-2-hydroxybenzoic acid and ethanol.

  • Oxidation: The ethoxy group can be oxidized, leading to de-ethylation and the formation of 4-tert-butyl-2-hydroxybenzoic acid. The tert-butyl group is relatively stable but can be oxidized under harsh conditions. The aromatic ring itself is also susceptible to oxidative attack, potentially leading to hydroxylated derivatives or ring cleavage.[1][2]

  • Photolysis: Exposure to UV light can induce photodegradation. This may involve cleavage of the ether bond, oxidation of the alkyl substituents, or reactions involving the aromatic ring.[3][4]

  • Decarboxylation: Under thermal stress, decarboxylation of the carboxylic acid group may occur, leading to the formation of 3-tert-butyl-1-ethoxybenzene.[5][6]

Q2: What are the expected major degradation products?

A2: The primary degradation products you are likely to encounter are:

  • 4-tert-butyl-2-hydroxybenzoic acid: Formed via hydrolysis or oxidative de-ethylation of the ethoxy group.

  • 3-tert-butyl-1-ethoxybenzene: Formed through decarboxylation.

  • Hydroxylated derivatives: Arising from the oxidation of the aromatic ring.

Q3: Which analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (LC-MS), is the most powerful tool for this analysis.[7][8]

  • HPLC with UV detection can separate the parent compound from its degradation products.

  • Mass Spectrometry (MS) provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown degradants.[9][10][11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your degradation studies.

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.1. Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).[12] 2. Increase the temperature of the reaction. 3. Extend the duration of the stress testing.
Complete degradation of the parent compound. Stress conditions are too harsh.1. Decrease the concentration of the stressor. 2. Lower the reaction temperature. 3. Reduce the exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient.1. Optimize the mobile phase composition and gradient. A C18 column is a good starting point. 2. Adjust the pH of the mobile phase to ensure the carboxylic acid is in a consistent ionization state. 3. Consider a different stationary phase if resolution issues persist.
Difficulty in identifying unknown degradation products. Insufficient data for structural elucidation.1. Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination. 2. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that can be pieced together to deduce the structure.[7][9] 3. If possible, isolate the impurity using preparative HPLC and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass balance is not achieved (sum of parent and degradants is not 100%). Some degradation products are not being detected.1. Ensure your UV detector wavelength is appropriate for all potential degradants. Some may have different chromophores. 2. Check for volatile degradation products that may have been lost during sample preparation. Headspace GC-MS can be used for this. 3. Consider the possibility of non-UV active degradants. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of 4-tert-butyl-2-ethoxybenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Degradation Procedure:

    • For acidic hydrolysis, mix equal volumes of the drug stock solution and 0.1 M HCl in a vial.

    • For basic hydrolysis, mix equal volumes of the drug stock solution and 0.1 M NaOH in a separate vial.

    • For neutral hydrolysis, mix equal volumes of the drug stock solution and purified water.

    • Incubate the vials at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot, neutralize it if necessary (the acidic sample with NaOH and the basic sample with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 4-tert-butyl-2-ethoxybenzoic acid.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Degradation Procedure:

    • Mix equal volumes of the drug stock solution and 3% H₂O₂ in a vial.

    • Incubate the vial at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: HPLC-MS Method for Degradation Product Profiling
  • HPLC System: A system equipped with a pump, autosampler, and a UV detector.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound and its degradants (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes to capture a wider range of degradants.

    • Scan Range: m/z 100-500.

    • Fragmentation Analysis: Perform MS/MS on the major degradation peaks to obtain structural information.[7]

Visualizations

Predicted Degradation Pathways

Degradation_Pathways parent 4-Tert-butyl-2-ethoxybenzoic acid hydrolysis_prod 4-Tert-butyl-2-hydroxybenzoic acid parent->hydrolysis_prod Hydrolysis / Oxidation decarbox_prod 3-Tert-butyl-1-ethoxybenzene parent->decarbox_prod Thermal Stress oxidation_prod Hydroxylated Derivatives parent->oxidation_prod Oxidation

Caption: Predicted degradation pathways of 4-tert-butyl-2-ethoxybenzoic acid.

Experimental Workflow for Degradation Studies

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) hplc HPLC-UV Separation hydrolysis->hplc oxidation Oxidation (H2O2) oxidation->hplc photolysis Photolysis (UV Light) photolysis->hplc ms MS Detection & Identification hplc->ms msms MS/MS Fragmentation ms->msms pathway Degradation Pathway Elucidation msms->pathway stability Stability Profile pathway->stability

Caption: General workflow for forced degradation studies.

References

  • NIH. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • Mergenbayeva, S., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
  • MDPI. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Retrieved from [Link]

  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8893.
  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(1), 3.
  • NIH. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1).
  • Semantic Scholar. (2021). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 33(7), 1577-1583.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • NIH. (2022). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.
  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of tert-butylhydroperoxide induced cytotoxicity in U-937 macrophages by alteration of mitochondrial function and generation of ROS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1955). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 20(11), 1573-1576.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances. Retrieved from [Link]

  • NIH. (2004). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 70(7), 4398-4401.
  • ResearchGate. (n.d.). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • PubMed. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. Applied and Environmental Microbiology, 70(7), 4398-4401.
  • NIH. (2011). Bacterial Degradation of Aromatic Compounds. Current Microbiology, 62(3), 995-1007.
  • SciELO. (2009). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering, 26(4), 657-665.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • PubMed. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 251-257.
  • Springer. (2021). Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. Journal of Food Science and Technology, 58(10), 3713-3728.
  • bioRxiv. (2021). Oxidative stress induced by tBHP in human normal colon cells by label free Raman spectroscopy and imaging. Retrieved from [Link]

  • NIH. (2013). The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro. Oxidative Medicine and Cellular Longevity, 2013, 728537.
  • CoLab. (n.d.). Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances.
  • Royal Society of Chemistry. (2022). Aerobic oxidation of alkylarenes and polystyrene waste to benzoic acids via a copper-based catalyst. Chemical Science, 13(28), 8235-8241.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Critical Reviews in Toxicology, 52(1), 1-22.
  • YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. Retrieved from [Link]

  • Eawag. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological Profile of 1,4-Benzoquinone and Its Degradation By-Products during Electro-Fenton, Electrocoagulation, and Electrosynthesized Fe(VI) Oxidation. Retrieved from [Link]

Sources

Optimizing reaction conditions for 4-Tert-butyl-2-ethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

I. Synthetic Strategy Overview

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid typically proceeds via a two-step route starting from 4-tert-butylsalicylic acid. The first step involves the protection of the carboxylic acid group, followed by the ethylation of the phenolic hydroxyl group. The final step is the deprotection of the carboxylic acid to yield the desired product. A common approach is the Williamson ether synthesis for the ethylation step.

Below is a generalized reaction scheme:

Synthesis_of_4_Tert_butyl_2_ethoxybenzoic_acid cluster_0 Step 1: Esterification (Protection) cluster_1 Step 2: Ethylation (Williamson Ether Synthesis) cluster_2 Step 3: Hydrolysis (Deprotection) 4_tert_butylsalicylic_acid 4-tert-butylsalicylic acid Ester Methyl 4-tert-butyl-2-hydroxybenzoate 4_tert_butylsalicylic_acid->Ester CH3OH, H+ Ethylated_Ester Methyl 4-tert-butyl-2-ethoxybenzoate Ester->Ethylated_Ester Ethyl iodide, K2CO3, Acetone Final_Product 4-tert-butyl-2-ethoxybenzoic acid Ethylated_Ester->Final_Product 1. NaOH, H2O/EtOH 2. H3O+

Caption: General synthetic route for 4-tert-butyl-2-ethoxybenzoic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of Ethylated Product in Step 2

  • Question: I am observing a low yield of methyl 4-tert-butyl-2-ethoxybenzoate after the ethylation step. What are the potential causes and how can I improve the yield?

  • Answer: A low yield in the Williamson ether synthesis step can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

    • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The phenoxide is the nucleophile in this reaction. Incomplete deprotonation of the hydroxyl group of methyl 4-tert-butyl-2-hydroxybenzoate will result in unreacted starting material.

      • Solution: Ensure you are using a sufficiently strong base and that it is fresh and dry. Potassium carbonate is a common choice, but if you are still facing issues, consider a stronger base like sodium hydride (NaH). The reaction should be carried out under anhydrous conditions as moisture will consume the base.

    • Side Reaction: C-Alkylation: While O-alkylation is the desired pathway, competitive C-alkylation at the ortho and para positions of the aromatic ring can occur, leading to undesired byproducts.

      • Solution: The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents like DMF or DMSO can favor O-alkylation. However, acetone is a good starting point due to its ease of removal.

    • Decomposition of Ethylating Agent: Ethyl iodide is sensitive to light and can decompose over time, releasing iodine which can give the reaction mixture a brownish tint.

      • Solution: Use freshly distilled or purchased ethyl iodide. Store it in a dark bottle and away from light.

    • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.

      • Solution: The ethylation is typically carried out at the reflux temperature of the solvent (e.g., acetone). Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Issue 2: Presence of Unreacted Starting Material After Hydrolysis (Step 3)

  • Question: After the final hydrolysis step, my NMR spectrum shows a significant amount of the starting ester (methyl 4-tert-butyl-2-ethoxybenzoate) along with the desired product. Why is the hydrolysis incomplete?

  • Answer: Incomplete hydrolysis is a common issue, often related to the reaction conditions.

    • Insufficient Hydrolysis Time or Temperature: The hydrolysis of the ester may be slow, especially if there is steric hindrance around the ester group.

      • Solution: Increase the reaction time and/or the temperature. Refluxing the reaction mixture for several hours is often necessary. Again, monitoring the reaction by TLC is crucial to determine the point of completion.

    • Inadequate Amount of Base: A stoichiometric amount of base (e.g., NaOH or KOH) is required to saponify the ester. An insufficient amount will lead to incomplete reaction.

      • Solution: Use a molar excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion.

    • Poor Solubility: The starting ester may not be fully soluble in the reaction medium, limiting the reaction rate.

      • Solution: A co-solvent system like water/ethanol or water/methanol can improve the solubility of the ester and facilitate the hydrolysis.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain pure 4-tert-butyl-2-ethoxybenzoic acid. What are the common impurities and what purification methods are most effective?

  • Answer: The primary impurities are likely unreacted starting materials or byproducts from side reactions.

    • Common Impurities:

      • Methyl 4-tert-butyl-2-ethoxybenzoate (unreacted starting material from hydrolysis).

      • 4-tert-butylsalicylic acid (if the ethylation was incomplete).

      • C-alkylated byproducts.

    • Purification Strategy:

      • Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid from neutral impurities like the unreacted ester.

        • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

        • Extract with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

        • The neutral ester impurity will remain in the organic layer.

        • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure 4-tert-butyl-2-ethoxybenzoic acid.

        • Filter the precipitate, wash with cold water, and dry.

      • Recrystallization: If the product is still not pure after extraction, recrystallization can be employed.

        • Choose a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.

Purification_Workflow Crude_Product Crude Product (Final Acid + Unreacted Ester) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Organic_Layer Organic Layer (Unreacted Ester) Extract->Organic_Layer Aqueous_Layer Aqueous Layer (Sodium Salt of Acid) Extract->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure 4-tert-butyl-2-ethoxybenzoic acid Filter_Dry->Pure_Product

Caption: Purification workflow for 4-tert-butyl-2-ethoxybenzoic acid.

III. Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to protect the carboxylic acid group before ethylation?

    • A1: The carboxylic acid proton is acidic and will react with the base used for the deprotonation of the phenolic hydroxyl group. This would consume the base and prevent the desired O-alkylation. Furthermore, the carboxylate anion that would be formed is a poor nucleophile. Esterification protects the carboxylic acid, allowing the Williamson ether synthesis to proceed efficiently on the phenolic hydroxyl group.

  • Q2: Can I use a different ethylating agent instead of ethyl iodide?

    • A2: Yes, other ethylating agents can be used. Diethyl sulfate is a common and often cheaper alternative. However, it is more toxic than ethyl iodide and requires careful handling. Bromoethane can also be used. The reactivity of these agents follows the order: I > Br > SO₄.

  • Q3: What is the best way to monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method. You can spot the reaction mixture alongside the starting material(s) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Yes, always work in a well-ventilated fume hood. The solvents used (acetone, DMF, DMSO, diethyl ether, ethyl acetate) are flammable. Ethyl iodide and diethyl sulfate are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Strong bases like sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.

IV. Optimized Protocol Parameters

The following table provides a summary of recommended starting conditions for the synthesis. These may need to be optimized for your specific setup and scale.

Parameter Step 1: Esterification Step 2: Ethylation Step 3: Hydrolysis
Starting Material 4-tert-butylsalicylic acidMethyl 4-tert-butyl-2-hydroxybenzoateMethyl 4-tert-butyl-2-ethoxybenzoate
Reagents Methanol, conc. H₂SO₄ (cat.)Ethyl iodide, K₂CO₃NaOH or KOH
Solvent MethanolAcetone or DMFWater/Ethanol (1:1)
Temperature RefluxRefluxReflux
Reaction Time 4-6 hours8-12 hours4-6 hours
Work-up Neutralization, ExtractionFiltration, EvaporationAcidification, Extraction

V. References

  • Google Patents. Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Technical Support Center: Purification of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing starting materials and other impurities from your final product.

Understanding the Purification Challenge

Synthesizing 4-tert-butyl-2-ethoxybenzoic acid can result in a crude product containing unreacted starting materials, byproducts, and residual solvents. The successful isolation of the pure compound is critical for accurate downstream applications and meeting regulatory standards. This guide will walk you through common purification challenges and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-tert-butyl-2-ethoxybenzoic acid product?

The nature of impurities is largely dependent on the synthetic route employed. However, common contaminants often include:

  • Unreacted Starting Materials: Such as 4-tert-butyltoluene or precursors used in the ethoxy and carboxyl functional group additions.

  • Byproducts: Resulting from side reactions, for instance, compounds from the oxidation of toluene which can include various byproducts.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up.

  • Inorganic Salts: Generated during the reaction or neutralization steps.[2][3]

Q2: My primary issue is removing a non-acidic starting material. What is the most effective initial purification strategy?

For separating a carboxylic acid like 4-tert-butyl-2-ethoxybenzoic acid from neutral or basic impurities, acid-base extraction is a highly effective and straightforward first step.[4][5][6] This technique leverages the acidic nature of your product to selectively move it into an aqueous phase, leaving non-acidic impurities behind in the organic phase.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols for the most common and effective purification techniques for 4-tert-butyl-2-ethoxybenzoic acid.

Issue 1: Separating Non-Acidic Starting Materials via Acid-Base Extraction

Underlying Principle: Carboxylic acids are deprotonated by weak bases, such as sodium bicarbonate, to form water-soluble carboxylate salts.[6][7] Neutral organic compounds, however, remain in the organic solvent. This difference in solubility is the basis for their separation.[5]

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

  • Mixing and Separation: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to fully separate.

  • Collection of Aqueous Layer: The deprotonated 4-tert-butyl-2-ethoxybenzoic acid, now as its sodium salt, will be in the lower aqueous layer. Drain this layer into a clean flask.

  • Repeat Extraction: To ensure complete removal of the carboxylic acid, perform a second extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.[8]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution becomes acidic (verify with pH paper).[7] The protonated 4-tert-butyl-2-ethoxybenzoic acid will precipitate out as a solid.

  • Isolation: Collect the purified solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.[4]

Workflow for Acid-Base Extraction:

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel shake_vent Shake & Vent sep_funnel->shake_vent aq_bicarb Add Saturated NaHCO3 (aq) aq_bicarb->sep_funnel separate Allow Layers to Separate shake_vent->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer Bottom Layer reacidify Re-acidify with HCl aqueous_layer->reacidify precipitate Precipitation of Pure Product reacidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure 4-tert-butyl-2-ethoxybenzoic acid filtration->pure_product

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Issue 2: Product is still impure after extraction, or the starting material is also acidic.

If acid-base extraction is insufficient, or if you need to remove impurities with similar acidic properties, recrystallization is the next logical purification step.[9]

Underlying Principle: Recrystallization purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.[10] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.[9][10]

Solvent Selection Table:

SolventSuitability for Benzoic Acid DerivativesBoiling Point (°C)Notes
WaterGood, especially for polar impurities100Benzoic acid is significantly more soluble in hot water than cold.[2][3]
Ethanol/WaterExcellent for adjusting polarity78 (Ethanol)A common co-solvent system that can be fine-tuned.[11]
HexaneGood for non-polar impurities69Often used for recrystallizing less polar compounds.[12]
TolueneCan be effective111

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose an appropriate solvent or solvent pair from the table above. Test small amounts to find the ideal system where your product is soluble when hot and insoluble when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely.[2] Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
No crystals formToo much solvent used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation.
Oily precipitate formsThe boiling point of the solvent is higher than the melting point of the solute ("oiling out").Use a lower-boiling solvent or a larger volume of the same solvent.
Low recoveryProduct is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Keep the funnel and receiving flask hot during filtration.

Workflow for Recrystallization:

Recrystallization impure Impure Solid dissolve Dissolve in Minimal Hot Solvent impure->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter pure Pure Crystals filter->pure mother_liquor Mother Liquor (Impurities) filter->mother_liquor Contains Soluble Impurities

Caption: General Workflow for Purification by Recrystallization.

Issue 3: Impurities have very similar properties to the product.

When dealing with impurities that have similar polarity and acidity to 4-tert-butyl-2-ethoxybenzoic acid, column chromatography may be necessary.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

General Protocol for Column Chromatography:

  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column. You can start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 4-tert-butyl-2-ethoxybenzoic acid.

Troubleshooting Column Chromatography:

ProblemPossible CauseSolution
Poor separationInappropriate solvent system.Optimize the eluent system using TLC first to achieve good separation between your product and impurities.
Streaking on TLC/ColumnThe compound is too acidic for the silica gel.Add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent to keep the carboxylic acid protonated.
Cracks in the silica gelImproper packing of the column.Ensure the silica gel is packed uniformly and is not allowed to run dry.
Final Purity Assessment

After purification, it is essential to assess the purity of your 4-tert-butyl-2-ethoxybenzoic acid. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

This comprehensive guide provides a structured approach to troubleshooting the removal of starting materials from your 4-tert-butyl-2-ethoxybenzoic acid product. By understanding the principles behind each technique and following these detailed protocols, you can achieve a high degree of purity in your final compound.

References
  • University of California, Davis. The Recrystallization of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Purdue University. Recrystallization of Benzoic Acid. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

Sources

Avoiding byproduct formation in 4-Tert-butyl-2-ethoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound, with a focus on preventing the formation of common byproducts. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to optimize your synthetic routes and ensure the integrity of your products.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems that may arise during common chemical transformations of 4-tert-butyl-2-ethoxybenzoic acid. Each issue is presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.

Issue 1: Formation of a Phenolic Byproduct During Esterification

Question: I am attempting to synthesize the methyl ester of 4-tert-butyl-2-ethoxybenzoic acid using Fischer esterification (methanol with a sulfuric acid catalyst) and I've isolated a significant amount of what appears to be 4-tert-butyl-2-hydroxybenzoic acid methyl ester. What is causing this and how can I prevent it?

Answer:

The formation of the 4-tert-butyl-2-hydroxybenzoic acid derivative is a classic case of ether cleavage under strong acidic conditions.[1][2] The ethoxy group on your starting material is susceptible to protonation by the strong acid catalyst, followed by nucleophilic attack, leading to its removal.

Mechanism of Byproduct Formation: Acid-Catalyzed Ether Cleavage

The reaction proceeds via the following steps:

  • Protonation of the Ether Oxygen: The Lewis basic oxygen of the ethoxy group is protonated by the strong acid catalyst (e.g., H₂SO₄). This converts the ethoxy group into a good leaving group (ethanol).[1]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., water generated during esterification, or the alcohol solvent) attacks the ethyl group, leading to the cleavage of the C-O bond.[2][3] Given that this is a primary ether, this step likely proceeds via an Sₙ2 mechanism.[4]

G A 4-tert-butyl-2-ethoxybenzoic acid B Protonated Ether A->B H⁺ (catalyst) C 4-tert-butyl-2-hydroxybenzoic acid B->C Sₙ2 Attack Nu Nucleophile (H₂O, ROH) Nu->B

Caption: Acid-catalyzed de-ethylation pathway.

Troubleshooting and Optimization Strategies
StrategyRationaleExperimental Protocol
Use a Milder Acid Catalyst Strong acids like sulfuric acid are potent enough to induce ether cleavage.[1] Weaker acids or Lewis acids can catalyze esterification with a lower risk of de-alkylation.Replace concentrated H₂SO₄ with p-toluenesulfonic acid (TsOH) or a Lewis acid catalyst like scandium triflate (Sc(OTf)₃).
Lower Reaction Temperature and Time Ether cleavage is often promoted by higher temperatures and prolonged reaction times.[5]Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
Alternative Esterification Methods Methods that do not employ strong acids will circumvent the ether cleavage issue entirely.1. Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using a mild chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with the desired alcohol.[6][7] 2. Coupling Reagents: Use standard peptide coupling reagents such as DCC/DMAP or EDC/HOBt to form the ester under milder, often room temperature, conditions.[8][9]
Issue 2: Incomplete Conversion and Low Yields in Amide Bond Formation

Question: I am coupling 4-tert-butyl-2-ethoxybenzoic acid with a primary amine using a carbodiimide reagent (EDC), but the reaction is sluggish and gives low yields. What is hindering the reaction?

Answer:

The low reactivity is likely due to steric hindrance. The ethoxy group at the ortho position of the carboxylic acid sterically shields the carbonyl carbon, making it less accessible to the incoming amine nucleophile.[5]

Logical Framework for Overcoming Steric Hindrance

G cluster_0 Directing Effects on the Aromatic Ring C1-COOH\n(meta-director) C1-COOH (meta-director) C2-OEt\n(ortho,para-director) C2-OEt (ortho,para-director) C3 C3 C4-tBu\n(ortho,para-director) C4-tBu (ortho,para-director) C5 (Most reactive site) C5 (Most reactive site) C6 C6

Caption: Regioselectivity of electrophilic substitution.

To avoid unwanted side reactions on the aromatic ring, it is advisable to use the mildest possible reaction conditions and to avoid strong Lewis acids or electrophiles if the desired reaction is not an aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Is the tert-butyl group susceptible to cleavage?

A1: The tert-butyl group is generally stable under most synthetic conditions, including the acidic conditions of Fischer esterification and the basic conditions of many coupling reactions. Cleavage of a tert-butyl group from an aromatic ring typically requires very strong acid and high temperatures, conditions that are not common for the reactions discussed here. [10] Q2: What is the best way to monitor the progress of my reactions?

A2: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product. [11][12]* LC-MS: Offers quantitative data on the conversion and can help in the identification of byproducts by their mass-to-charge ratio. [13] Q3: How do I effectively remove unreacted 4-tert-butyl-2-ethoxybenzoic acid from my non-polar ester product?

A3: An aqueous basic wash is the most effective method. Dissolve your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Repeat the wash until you no longer observe CO₂ evolution. Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. [14][15]

References

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Dalton Transactions. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

  • European Patent Office. (2019). EP3148661B1 - Method for purification of benzoic acid. [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • Google Patents. (n.d.).
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • ResearchGate. (2015). Peptide Coupling Reactions. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • University of Connecticut. (n.d.). Directed (ortho) Metallation. [Link]

  • YouTube. (2016). Acidic Ether Cleavage. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • PubMed. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • FMC Lithium. (2020). Optimization of Organolithium Reactions. [Link]

  • ChemRxiv. (2021). Water depollution control : A gateway to reaction monitoring and analytical chemistry. [Link]

  • ResearchGate. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | Request PDF. [Link]

  • ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Navigating the Scale-Up of 4-Tert-butyl-2-ethoxybenzoic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is a critical step. 4-Tert-butyl-2-ethoxybenzoic acid is one such molecule, and its journey from the bench to bulk production can be fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of its synthesis, with a focus on the widely employed Directed ortho-Metalation (DoM) route.

I. The Synthetic Pathway: A Mechanistic Overview

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. This method leverages the directing ability of the carboxylate group to achieve regioselective functionalization of the aromatic ring.

The overall transformation can be visualized as a two-step process:

  • Dianion Formation: 4-tert-butylbenzoic acid is treated with a strong organolithium base, typically sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at cryogenic temperatures. This results in the formation of a dianion, with one lithium cation associated with the carboxylate and the other at the ortho position.

  • Ethylation: The ortho-lithiated intermediate is then quenched with an ethylating agent, such as diethyl sulfate, to introduce the ethoxy group at the 2-position.

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Ethylation start 4-tert-butylbenzoic acid intermediate Ortho-lithiated dianion start->intermediate 2.2 eq. s-BuLi, TMEDA THF, -78 °C product 4-tert-butyl-2-ethoxybenzoic acid intermediate->product Diethyl sulfate -78 °C to RT

Caption: Synthetic route to 4-tert-butyl-2-ethoxybenzoic acid via DoM.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up any chemical process introduces a new set of variables. The following question-and-answer guide addresses common issues encountered during the large-scale synthesis of 4-tert-butyl-2-ethoxybenzoic acid.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
DoM-01 Incomplete or sluggish ortho-lithiation 1. Insufficiently active s-BuLi: Titration of the organolithium reagent is crucial, as its concentration can degrade over time.[1] 2. Poor temperature control: The reaction is highly exothermic. Inadequate heat removal on a larger scale can lead to localized warming, causing decomposition of the organolithium reagent and the lithiated intermediate.[2][3] 3. Inefficient mixing: The bulky tert-butyl group can sterically hinder the approach of the s-BuLi/TMEDA complex. Poor agitation can create "hot spots" and concentration gradients.1. Titrate s-BuLi: Always titrate your s-BuLi solution before use to determine its exact molarity. 2. Optimize cooling: Ensure your reactor's cooling system is adequate for the scale. Consider a jacketed reactor with a reliable cryostat. Monitor the internal temperature at multiple points if possible. 3. Improve agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good mixing and heat transfer.
DoM-02 Low yield of the desired product after ethylation 1. Side reactions with diethyl sulfate: Diethyl sulfate can react with the carboxylate group, leading to the formation of the ethyl ester of the starting material or product. It can also undergo elimination reactions. 2. Protonation of the ortho-lithiated intermediate: Accidental introduction of protic sources (e.g., moisture in the solvent or electrophile) will quench the dianion. 3. Formation of byproducts from reaction with the solvent: At elevated temperatures, organolithiums can react with ethereal solvents like THF.[4]1. Slow addition of diethyl sulfate at low temperature: Add the diethyl sulfate dropwise to the cold (-78 °C) reaction mixture to control the exotherm and minimize side reactions. 2. Ensure anhydrous conditions: Use freshly distilled, anhydrous THF. Dry all glassware and conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Maintain cryogenic temperatures: Do not allow the reaction to warm significantly until the quench is complete.
PUR-01 Difficulty in isolating a pure product 1. Presence of unreacted starting material: Due to incomplete lithiation. 2. Formation of isomeric byproducts: Although DoM is highly regioselective, minor amounts of other isomers may form. 3. Contamination with lithium salts: These need to be effectively removed during the work-up.1. Careful work-up: After quenching, slowly add the reaction mixture to a well-stirred acidic aqueous solution (e.g., 1M HCl) to protonate the carboxylate and neutralize any remaining base. 2. Extraction: Perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine to remove water-soluble impurities. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain a highly pure product.[5][6]
SAF-01 Safety concerns during scale-up 1. Pyrophoric nature of s-BuLi: Handling large quantities of s-BuLi poses a significant fire risk.[1][2] 2. Exothermic nature of the reaction and quench: Rapid addition of reagents can lead to a runaway reaction.[7] 3. Handling of cryogenic liquids: Large-scale use of dry ice/acetone or liquid nitrogen requires appropriate personal protective equipment (PPE).1. Strict adherence to safety protocols: All transfers of s-BuLi should be done under an inert atmosphere using a cannula or a pressure-equalizing dropping funnel.[1] Have appropriate fire extinguishing equipment readily available (e.g., Class D fire extinguisher for metal fires). 2. Controlled addition of reagents: Use a syringe pump or a dropping funnel for the slow, controlled addition of s-BuLi and diethyl sulfate. Monitor the internal temperature closely. 3. Proper PPE: Wear cryogenic gloves, a face shield, and a lab coat when handling cryogenic materials.

III. Frequently Asked Questions (FAQs)

Q1: Why is TMEDA necessary for this reaction?

A1: Organolithium reagents like s-BuLi exist as aggregates in solution. TMEDA is a bidentate Lewis base that chelates to the lithium ions, breaking up these aggregates.[8] This increases the basicity and reactivity of the organolithium, facilitating the deprotonation of the aromatic ring.

Q2: Can I use n-BuLi instead of s-BuLi?

A2: While n-BuLi is a strong base, s-BuLi is generally more effective for the ortho-lithiation of benzoic acids.[9] The increased steric bulk of s-BuLi can sometimes lead to higher regioselectivity. However, the choice of base may require optimization for your specific reaction conditions.

Q3: What are the key parameters to monitor during the scale-up of the cryogenic reaction?

A3: The most critical parameter is temperature.[3][10] Ensure that your cooling system can handle the heat generated by the reaction. Continuous monitoring of the internal temperature is essential. Additionally, monitor the addition rates of the reagents and the efficiency of the stirring.

Q4: My final product is an oil and won't crystallize. What should I do?

A4: First, ensure that the product is sufficiently pure by techniques like NMR or LC-MS. If impurities are present, consider further purification by column chromatography. If the product is pure but oily, you can try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the desired product can also induce crystallization. In some cases, trituration with a non-polar solvent like hexane can help to solidify the product.

Q5: Are there any alternative ethylating agents to diethyl sulfate?

A5: Diethyl sulfate is a common and effective ethylating agent. However, it is toxic and should be handled with care. Other potential ethylating agents include ethyl iodide and ethyl bromide. The reactivity and potential side reactions of these alternatives should be considered and may require process optimization.

IV. Experimental Protocol: A Scalable Approach

This protocol provides a starting point for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid on a larger laboratory scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and inert gas inlet/outlet

  • Pressure-equalizing dropping funnel

  • Cryostat for temperature control

  • Cannula for transferring reagents

  • Anhydrous tetrahydrofuran (THF)

  • 4-tert-butylbenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Diethyl sulfate

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under an inert atmosphere (argon or nitrogen). Dry all glassware thoroughly before use.

  • Reagent Preparation: In the reactor, dissolve 4-tert-butylbenzoic acid (1.0 eq) in anhydrous THF. Add TMEDA (2.2 eq) to this solution.

  • Cooling: Cool the reactor contents to -78 °C using the cryostat.

  • ortho-Lithiation: Slowly add a solution of s-BuLi (2.2 eq) in cyclohexane to the stirred reaction mixture via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours after the addition is complete.

  • Ethylation: Slowly add diethyl sulfate (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight with continuous stirring.

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture into a vigorously stirred, cold solution of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the layers and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 4-tert-butyl-2-ethoxybenzoic acid.

Workflow Diagram

Experimental_Workflow Start Reactor Setup (Inert Atmosphere) Reagents Dissolve 4-tert-butylbenzoic acid and TMEDA in THF Start->Reagents Cooling Cool to -78 °C Reagents->Cooling Lithiation Slowly add s-BuLi Maintain T < -70 °C Cooling->Lithiation Ethylation Slowly add Diethyl Sulfate Warm to RT overnight Lithiation->Ethylation Quench Quench with 1M HCl Ethylation->Quench Extraction Extract with Ethyl Acetate Wash with H₂O and Brine Quench->Extraction Drying Dry over MgSO₄ Concentrate Extraction->Drying Purification Recrystallize Drying->Purification Product Pure 4-tert-butyl-2-ethoxybenzoic acid Purification->Product

Caption: Step-by-step workflow for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid.

V. Conclusion

The scale-up of 4-tert-butyl-2-ethoxybenzoic acid synthesis via Directed ortho-Metalation presents a series of challenges that can be overcome with careful planning, process understanding, and adherence to safety protocols. This guide provides a foundation for troubleshooting common issues and offers a scalable experimental protocol. By understanding the underlying principles of the reaction and anticipating potential scale-up pitfalls, researchers and drug development professionals can navigate the complexities of this synthesis with greater confidence and success.

VI. References

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Available at: [Link]

  • Reich, H. J. (2002). Organolithium Reagents. In Organometallics in Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(11), 1410–1422. Available at: [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Lisle, D., et al. (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development, 26(12), 3466–3480. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • Lake Shore Cryotronics, Inc. (n.d.). Fundamentals for usage of cryogenic temperature controllers. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • DwyerOmega. (n.d.). Cryogenic Temperature Sensors. Available at: [Link]

  • Wikipedia. (n.d.). para-tert-Butylbenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

  • Mascia, S., et al. (2021). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Computers & Chemical Engineering, 149, 107289. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. Available at: [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. Available at: [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Available at: [Link]

  • Daugulis, O., et al. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Angewandte Chemie International Edition, 49(5), 986-989. Available at: [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Available at: [Link]

  • Yokogawa America. (n.d.). Temperature Control During Cryogenic Processing. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(12), 14636-14652. Available at: [Link]

  • Wang, J., & Wang, J. (2021). Advances in Cryochemistry: Mechanisms, Reactions and Applications. Molecules, 26(4), 850. Available at: [Link]

  • Hovione. (n.d.). Scale-up methodology for pharmaceutical spray drying. Available at: [Link]

  • ResearchGate. (2022). Lithiation product stability? Available at: [Link]

  • European Commission. (2008). Risk Assessment Report on 4-tert-Butylbenzoic acid (PTBBA). Available at: [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Ackermann, L., et al. (2021). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 60(43), 23213-23218. Available at: [Link]

  • YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. Available at: [Link]

  • American Chemical Society. (2017). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Organic Process Research & Development, 21(9), 1213-1225. Available at: [Link]

  • Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid. Available at:

  • Snieckus, V., et al. (2001). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters, 3(22), 3463-3466. Available at: [Link]

  • Vapourtec. (n.d.). E-Series Accessories - Cryogenic Reaction Kit. Available at: [Link]

  • ResearchGate. (2021). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. Available at: [Link]

  • FUSO CHEMICAL CO.,LTD. (n.d.). 4-tert-Butylbenzoic acid(PTBBA). Available at: [Link]

  • ResearchGate. (2012). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Available at: [Link]

  • The Pharma Master. (n.d.). Filtration Calculations. Available at: [Link]

  • Energy & Environmental Science. (2022). Quenching-induced lattice modifications endowing Li-rich layered cathodes with ultralow voltage decay and long life. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Tert-butyl-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its nuclear magnetic resonance (NMR) spectra. Here, we will delve into the nuances of the ¹H NMR spectrum, address common challenges, and provide troubleshooting strategies to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected signals and their chemical shifts in the ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid?

A1: The ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid is expected to show distinct signals corresponding to the different proton environments in the molecule. The substitution pattern on the benzene ring and the nature of the substituents will influence the chemical shifts.[1][2]

Here is a breakdown of the expected signals:

  • Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.[3] Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will be in different chemical environments and will exhibit splitting patterns based on their coupling with neighboring protons.

    • H-3: This proton is ortho to both the carboxylic acid and ethoxy groups. It is expected to be a doublet.

    • H-5: This proton is meta to the carboxylic acid and ortho to the tert-butyl group. It is expected to be a doublet of doublets.

    • H-6: This proton is para to the carboxylic acid and ortho to the tert-butyl group. It is expected to be a doublet.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift will be in the range of 3.5-4.5 ppm, influenced by the adjacent oxygen atom.[4]

    • The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, typically in the range of 1.2-1.6 ppm.[4]

  • Tert-butyl Group Protons (-C(CH₃)₃): This group has nine equivalent protons and will therefore appear as a sharp, intense singlet.[5] The typical chemical shift for a tert-butyl group is around 1.0-1.5 ppm.[4][5]

Proton Assignment Expected Multiplicity Expected Chemical Shift (ppm) Integration
-COOHBroad Singlet> 101H
Aromatic H-3Doublet (d)~6.8 - 7.21H
Aromatic H-5Doublet of Doublets (dd)~7.2 - 7.61H
Aromatic H-6Doublet (d)~7.8 - 8.21H
-OCH₂CH₃Quartet (q)~3.5 - 4.52H
-OCH₂CH₃Triplet (t)~1.2 - 1.63H
-C(CH₃)₃Singlet (s)~1.0 - 1.59H
Q2: Why do the aromatic protons show a complex splitting pattern?

A2: The aromatic region of the ¹H NMR spectrum is complex due to the different coupling interactions between the non-equivalent protons on the substituted benzene ring.[1][2] The protons are coupled to each other, and the magnitude of the coupling constant (J-value) depends on the number of bonds separating them.

  • Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., H-5 and H-6) is typically the largest, in the range of 6-10 Hz.[6]

  • Meta coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-3 and H-5) is smaller, usually around 2-4 Hz.[6][7]

  • Para coupling (⁵J): Coupling between protons across the ring is generally very small or not observed.

The combination of these different coupling constants for each aromatic proton results in the observed complex splitting patterns, such as doublets and doublet of doublets.[6]

Q3: I am seeing overlapping signals in the aliphatic region. How can I resolve them?

A3: It is possible for the signals of the ethoxy methyl protons and the tert-butyl protons to overlap, as their expected chemical shift ranges are close.[4][5] If you encounter this issue, consider the following troubleshooting steps:

  • Increase the Spectrometer Frequency: Acquiring the spectrum on a higher field NMR instrument (e.g., 500 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be used to identify which protons are coupled to each other. A COSY spectrum would show a cross-peak between the ethoxy methylene and methyl protons, confirming their relationship and helping to distinguish them from the singlet of the tert-butyl group.

Troubleshooting Guide

This section addresses specific problems you might encounter during your NMR analysis of 4-tert-butyl-2-ethoxybenzoic acid.

Problem 1: The carboxylic acid proton signal is not visible.
  • Cause: The carboxylic acid proton is acidic and can exchange with residual water (D₂O) in the NMR solvent. This exchange can broaden the signal to the point where it is indistinguishable from the baseline.

  • Solution:

    • Use a very dry NMR solvent: Ensure your deuterated solvent is of high purity and stored under anhydrous conditions.

    • D₂O Exchange Experiment: To confirm the presence of the carboxylic acid proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the -COOH proton will disappear.[8]

Problem 2: The aromatic signals are poorly resolved or appear as a broad multiplet.
  • Cause:

    • Low Spectrometer Field Strength: As mentioned earlier, a lower field instrument may not provide sufficient resolution to separate the complex aromatic signals.

    • Restricted Rotation: At room temperature, there might be restricted rotation around the C-COOH bond due to the bulky ortho ethoxy group.[9][10][11] This can lead to conformational isomers that are slowly interconverting on the NMR timescale, resulting in broadened signals.[12][13]

  • Solution:

    • Higher Field NMR: Use a higher field spectrometer.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to study the effects of restricted rotation. At higher temperatures, the rotation may become faster, leading to sharper, averaged signals. Conversely, at lower temperatures, the rotation may be slow enough to observe distinct signals for each conformer.

Problem 3: I see unexpected peaks in my spectrum.
  • Cause:

    • Impurities: The sample may contain residual solvents from the synthesis or purification process, or other impurities.

    • Isomers: The presence of isomeric impurities could also lead to extra signals.

  • Solution:

    • Check for Common Solvent Impurities: Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.

    • Purify the Sample: If impurities are suspected, repurify your sample using techniques like recrystallization or chromatography.

    • 2D NMR: Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help to identify the structure of the impurities by correlating proton and carbon signals.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable and interpretable ¹H NMR spectrum of 4-tert-butyl-2-ethoxybenzoic acid, follow these steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for this compound.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical solvent peak. This is crucial for good resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8 to 16 scans).

    • Apply a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID (Free Induction Decay).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns and coupling constants.

Structural Confirmation and Key NMR Correlations

The following diagram illustrates the structure of 4-tert-butyl-2-ethoxybenzoic acid and highlights the key proton environments for NMR analysis.

Caption: Key proton environments in 4-tert-butyl-2-ethoxybenzoic acid.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Fiveable. Para-Substituted Benzene Definition. Organic Chemistry Key Term. Available at: [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Cameron, D. W., Feutrill, G. I., & Patti, A. F. (1977). Lanthanide shifts in the 1H N.M.R. spectra of peri-Alkoxy- and -Alkylamino-quinones. Australian Journal of Chemistry, 30(6), 1255–1258.
  • Supporting Information. Organic Letters, 17(21), 5276-5279. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Shishlov, N. M., et al. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Bashkir Chemical Journal, 23(3), 5-10.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. Ortho effect. Available at: [Link]

  • The Ortho Effect of benzoic acids. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Journal of Physical Organic Chemistry, 18(11), 1083-1090.
  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Available at: [Link]

  • Khan Academy. How does ortho-effect work in benzoic acids? (video). Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • BYJU'S. Ortho Effect. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Armstrong, D. R., et al. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Magnetic Resonance in Chemistry, 53(11), 954-957.
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Maldonado, L. A., & Bello, M. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(3), 263-272.
  • YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Tert-butyl-2-ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Why is Solubility a Challenge?

4-Tert-butyl-2-ethoxybenzoic acid possesses a chemical structure that inherently leads to poor aqueous solubility. The molecule has a significant nonpolar character due to the benzene ring, the tert-butyl group, and the ethoxy group. While the carboxylic acid group provides a polar, ionizable center, its contribution to overall water solubility is limited in its protonated state. Carboxylic acids with fewer than five carbons are typically soluble in water; however, as the hydrocarbon portion of the molecule increases in size, the solubility in water decreases.[1][2][3]

The key to solubilizing this compound lies in understanding and manipulating its acid-base properties and leveraging various formulation strategies to overcome the hydrophobic nature of the bulk of the molecule.

Troubleshooting Common Solubility Issues

This section addresses common problems encountered when trying to dissolve 4-Tert-butyl-2-ethoxybenzoic acid and provides a logical approach to resolving them.

Question 1: I'm trying to dissolve 4-Tert-butyl-2-ethoxybenzoic acid in a neutral aqueous buffer, but it's not dissolving. What's wrong?

Answer:

At neutral pH, the carboxylic acid group of 4-Tert-butyl-2-ethoxybenzoic acid is only partially deprotonated. The un-ionized form of the molecule is predominant, and its poor solubility in water is due to the large, nonpolar tert-butyl and ethoxy groups. To achieve significant aqueous solubility, you need to shift the equilibrium towards the ionized (carboxylate) form, which is much more polar.

Path to Resolution: pH Adjustment

The most direct way to solubilize an acidic compound like this is through pH adjustment.[][5] By increasing the pH of your aqueous solution with a base, you deprotonate the carboxylic acid, forming a water-soluble salt.[1][2]

Experimental Protocol: Aqueous Solubilization via pH Adjustment

  • Initial Slurry: Suspend the desired amount of 4-Tert-butyl-2-ethoxybenzoic acid in your aqueous buffer.

  • Base Addition: While stirring, add a suitable base dropwise. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 1N or less to avoid localized high pH that could cause degradation.

  • Monitor pH: Continuously monitor the pH of the solution. As the base is added, the compound will start to dissolve.

  • Endpoint: The compound should be fully dissolved at a pH approximately 2 units above its pKa. While the exact pKa for this specific molecule is not readily published, most aromatic carboxylic acids have a pKa in the range of 4 to 5.[6] Therefore, aiming for a pH of 6.5 to 7.5 should be sufficient for solubilization.

  • Final Adjustment: Once the solid is fully dissolved, you can carefully adjust the pH back down if your experimental window allows, but be cautious of precipitation if you approach the pKa.

Question 2: I've managed to dissolve the compound by raising the pH, but it precipitates when I add it to my cell culture media or another buffered system. How can I prevent this?

Answer:

This is a common issue related to the buffering capacity of the final solution. If your concentrated stock solution has a high pH, and you dilute it into a larger volume of a well-buffered system at a lower pH (like cell culture media, which is often buffered around pH 7.4), the final pH will be dominated by the larger volume's buffer. This can cause the pH to drop below the level required to keep your compound in its soluble, ionized form, leading to precipitation.

Path to Resolution: Co-solvents and Formulation Strategies

When pH control in the final system is limited, using co-solvents or other formulation techniques can help maintain solubility.[7][8][9] Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the nonpolar parts of your molecule.[][10]

Experimental Protocol: Utilizing Co-solvents

  • Select a Co-solvent: Common, biocompatible co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG 400).[]

  • Prepare a Concentrated Stock: Dissolve the 4-Tert-butyl-2-ethoxybenzoic acid in the chosen co-solvent at a high concentration.

  • Dilution Strategy: Add the co-solvent stock solution to your aqueous media slowly and with vigorous stirring. This allows for gradual dispersion and helps prevent localized precipitation.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can have their own biological or chemical effects. It is crucial to have a vehicle control in your experiments.

Question 3: I need to use this compound in an organic solvent for a chemical reaction, but it has limited solubility in nonpolar solvents. What are my options?

Answer:

While the large hydrophobic groups suggest good solubility in organic solvents, the polar carboxylic acid group can limit solubility in very nonpolar solvents like hexanes. The ability of carboxylic acids to form strong hydrogen-bonded dimers can also affect their solubility in certain organic media.[6]

Path to Resolution: Solvent Selection and the Effect of Water

Choosing an organic solvent with some degree of polarity is often beneficial. Solvents that can act as hydrogen bond acceptors (e.g., ethers, ketones) or are protic (e.g., alcohols) can interact favorably with the carboxylic acid group. Interestingly, for some organic solvent systems, the presence of a small amount of water can significantly enhance the solubility of carboxylic acids.[11][12][13]

Solvent Selection Guide (Qualitative)

Solvent ClassExamplesExpected SolubilityRationale
Protic Ethanol, IsopropanolHighCan hydrogen bond with the carboxylic acid.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate to HighThe carbonyl or ether oxygen can act as a hydrogen bond acceptor.[11]
Nonpolar Toluene, HexanesLow to ModerateLimited interaction with the polar carboxylic acid group.

Frequently Asked Questions (FAQs)

  • Q: What is the expected aqueous solubility of 4-Tert-butyl-2-ethoxybenzoic acid at neutral pH?

  • Q: Can I use surfactants to improve the solubility?

    • A: Yes, surfactants can be an effective method for solubilizing poorly soluble drugs.[14][15][16] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic portions of the 4-Tert-butyl-2-ethoxybenzoic acid, increasing its apparent solubility in the aqueous phase.[17][18][19] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used in pharmaceutical formulations.

  • Q: Will reducing the particle size help with solubility?

    • A: Particle size reduction, such as through micronization, increases the surface area of the solid compound.[9][20] According to the Noyes-Whitney equation, this will increase the rate of dissolution. However, it will not increase the equilibrium solubility.[8] For experiments where rapid dissolution is required, this can be a useful strategy, but it will not overcome the fundamental insolubility of the compound in a given solvent.

  • Q: Are there any safety concerns I should be aware of when handling this compound?

    • A: Based on safety data for similar benzoic acid derivatives, 4-Tert-butyl-2-ethoxybenzoic acid may cause skin, eye, and respiratory irritation.[21] It is always recommended to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and safety information.[21]

Visualizing Solubilization Strategies

Chemical Structure and Key Features

Caption: Key structural features influencing the solubility of 4-Tert-butyl-2-ethoxybenzoic acid.

Decision Tree for Solubilization

G start Goal: Solubilize 4-Tert-butyl-2-ethoxybenzoic acid solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous Aqueous System solvent_type->aqueous Aqueous organic Organic System solvent_type->organic Organic ph_control Is pH modification permissible? aqueous->ph_control organic_polarity Select Solvent Based on Polarity (Alcohols, Ethers > Nonpolar) organic->organic_polarity ph_yes Adjust pH > pKa (e.g., > 6.5) ph_control->ph_yes Yes ph_no Use Co-solvents (e.g., DMSO, Ethanol) ph_control->ph_no No sol_salt Solubilized via Salt Formation ph_yes->sol_salt sol_cosolvent Solubilized via Reduced Solvent Polarity ph_no->sol_cosolvent sol_organic Solubilized via Favorable Solute-Solvent Interactions organic_polarity->sol_organic

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

References

Sources

Ensuring the purity of 4-Tert-butyl-2-ethoxybenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Tert-butyl-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest purity of this compound for reliable and reproducible biological assay results. Impurities can lead to confounding data, off-target effects, or direct interference with assay components, making purity an indispensable prerequisite for meaningful research. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during purification and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and expected analytical profile of pure 4-Tert-butyl-2-ethoxybenzoic acid?

A1: Understanding the baseline characteristics of 4-Tert-butyl-2-ethoxybenzoic acid is the first step in purity assessment. The pure compound is typically a solid at room temperature.[1] Its molecular formula is C₁₃H₁₈O₃ with a molecular weight of 222.28 g/mol .[2][] A deviation from the expected appearance (e.g., discoloration, oiliness) or a broad melting point range can be an initial indicator of impurities.

For biological assays, a purity level of >99% is strongly recommended. This must be validated through a combination of analytical techniques. The table below summarizes the expected data for a highly pure sample.

Technique Parameter Expected Result for Pure 4-Tert-butyl-2-ethoxybenzoic acid
HPLC Purity>99% peak area by UV detection (e.g., at 250 nm).[4]
Retention TimeA single, sharp, symmetrical peak. The exact time is method-dependent.
¹H NMR Chemical ShiftsCharacteristic peaks for tert-butyl, ethoxy, and aromatic protons.[5][6]
IntegrationProton counts should match the 18 hydrogens in the structure.
¹³C NMR Chemical Shifts13 distinct signals corresponding to each carbon atom.[7][8]
LC-MS Molecular IonA prominent peak at m/z 223.13 [M+H]⁺ or 221.11 [M-H]⁻ in high-resolution MS.
Q2: Why is >99% purity so critical for my biological assays?

A2: The demand for high purity is not merely a matter of protocol; it is fundamental to scientific validity. Even small amounts of impurities can have significant, unpredictable effects:

  • Competitive Binding: An impurity that is structurally similar to the parent compound could compete for the same binding site on a target protein, leading to an inaccurate measurement of potency (e.g., IC₅₀ or EC₅₀).

  • Off-Target Effects: Impurities may possess their own biological activity, interacting with other cellular targets and producing confounding phenotypes or toxicity that is incorrectly attributed to the main compound.

  • Assay Interference: Some impurities can directly interfere with the assay's detection system. For example, a fluorescent impurity could artificially inflate the signal in a fluorescence-based assay.

  • Reduced Effective Concentration: If a 10 mg/mL stock solution contains 5% impurity, the actual concentration of the active compound is only 9.5 mg/mL, leading to systematic errors in dose-response curves.

Q3: What are the most common impurities I might encounter during synthesis and purification?

A3: Impurities typically arise from two sources: incomplete reactions and side reactions. Based on general synthetic routes for substituted benzoic acids[9], common contaminants for 4-Tert-butyl-2-ethoxybenzoic acid include:

  • Unreacted Starting Materials: Such as the corresponding ester (e.g., ethyl 4-tert-butyl-2-ethoxybenzoate) if the final step is hydrolysis, or 4-tert-butyl-2-hydroxybenzoic acid if the ethoxy group is introduced via Williamson ether synthesis.

  • Regioisomers: Isomers formed during electrophilic substitution reactions on the benzene ring.

  • Byproducts: Salts from hydrolysis (e.g., sodium chloride) or byproducts from the oxidation of a precursor like 4-tert-butyltoluene.[10]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, hexane, ethyl acetate).

Troubleshooting Purification and Purity Verification

This section addresses specific problems you may encounter. The key to troubleshooting is a systematic approach that combines purification techniques with rigorous analytical validation.

Workflow for Purification and Purity Verification

The following diagram illustrates the recommended workflow to achieve and confirm the high purity required for biological assays.

G cluster_purification Purification Stage cluster_qc1 Initial Quality Control cluster_decision Purity Assessment cluster_final_qc Final Validation cluster_repurify Repurification Loop crude Crude Synthetic Product recryst Recrystallization (Protocol 1) crude->recryst Dissolve in min. hot solvent tlc_hplc TLC / HPLC Screen (Protocol 2) recryst->tlc_hplc Collect crystals check_purity Purity > 99%? tlc_hplc->check_purity final_analysis Full Characterization (NMR, LC-MS, HPLC) check_purity->final_analysis Yes re_recryst Second Recrystallization or Column Chromatography check_purity->re_recryst No pure_compound Pure Compound (Ready for Assay) final_analysis->pure_compound re_recryst->tlc_hplc Re-screen

Caption: Purification and verification workflow.

Q4: My recrystallized product still shows impurities on the HPLC chromatogram. What went wrong?

A4: This is a common issue that can usually be resolved by refining the recrystallization technique.[11][12] The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

  • Causality: If impurities co-precipitate with your product, it's often because the cooling was too rapid or the wrong solvent was used. Rapid cooling traps impurities within the crystal lattice, whereas slow cooling allows for the selective crystallization of the most abundant species (your product). An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble even at low temperatures.

  • Troubleshooting Steps:

    • Solvent Selection: For carboxylic acids, polar solvents like ethanol/water or acetic acid/water mixtures are often effective.[13] Experiment with different solvent systems on a small scale to find one that provides a significant solubility differential.

    • Slow Cooling: After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool. Do not place it directly in an ice bath. Once it has reached room temperature and crystals have formed, then you can use an ice bath to maximize yield.[11]

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.

    • Consider Chromatography: If recrystallization fails to remove a persistent impurity (especially an isomer), column chromatography may be necessary. Given the acidic nature of the compound, silica gel chromatography is a viable option.[14]

Q5: My ¹H NMR spectrum has several unexpected peaks. How can I identify the source of contamination?

A5: The ¹H NMR spectrum is exceptionally sensitive for identifying and quantifying impurities. A systematic analysis of the extra peaks is key.[15]

  • Causality: Unexpected peaks originate from any proton-containing species in your sample, including residual solvents, unreacted starting materials, or isomeric byproducts. Their chemical shift, multiplicity, and integration value are clues to their identity.

  • Troubleshooting Logic:

G cluster_solvent Solvent Check cluster_sm Starting Material Check cluster_isomer Isomer/Byproduct Check cluster_action Action start Unexpected Peaks in ¹H NMR is_solvent Peak matches known solvent shifts? (e.g., CHCl₃ ~7.26, H₂O ~1.56 in DMSO-d₆) start->is_solvent solvent_id Identified as Residual Solvent is_solvent->solvent_id Yes is_sm Peaks match spectrum of starting material(s)? is_solvent->is_sm No action_solvent Dry sample under high vacuum solvent_id->action_solvent sm_id Identified as Unreacted Starting Material is_sm->sm_id Yes is_isomer Aromatic splitting pattern or integration inconsistent? is_sm->is_isomer No action_sm Repurify via recrystallization or chromatography sm_id->action_sm isomer_id Suspected Isomer or Related Byproduct is_isomer->isomer_id Yes action_isomer Requires more advanced purification (e.g., preparative HPLC) isomer_id->action_isomer

Caption: Logic for troubleshooting NMR impurities.

Q6: My LC-MS data shows the correct mass, but the HPLC purity is low. How is this possible?

A6: This scenario strongly suggests the presence of isomers.

  • Causality: Isomers have the exact same molecular formula and therefore the same exact mass.[16] Mass spectrometry cannot distinguish between them. However, isomers have different physical properties, which almost always results in different retention times on an HPLC column.[17][18]

  • Troubleshooting Steps:

    • Confirm Isomer Presence: The most likely impurity is a regioisomer of 4-Tert-butyl-2-ethoxybenzoic acid. You can often confirm this if the UV spectrum of the impurity peak (from a diode array detector) is very similar to that of your main peak.

    • Optimize HPLC Method: To better separate the isomers, you can adjust the HPLC method. Try a slower gradient, a different organic modifier (e.g., acetonitrile vs. methanol), or a different column chemistry (e.g., a phenyl-hexyl phase which can enhance separation of aromatic compounds).[4][19]

    • Purification Strategy: Isomers can be notoriously difficult to separate by recrystallization. Preparative HPLC is the most effective method for isolating the desired isomer to >99% purity.

Key Experimental Protocols

Protocol 1: Recrystallization of 4-Tert-butyl-2-ethoxybenzoic acid

This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid near the solvent's boiling point. Use a hot plate and a stir bar.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a beaker, and allow it to cool slowly to room temperature. Crystal formation should occur during this time.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water solution.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The purity should be checked by HPLC before use.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a standard reversed-phase HPLC method suitable for aromatic carboxylic acids.[14][17]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (an ion suppressor to ensure the carboxylic acid is protonated and well-behaved on the column).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by a UV scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in methanol or acetonitrile.

Protocol 3: Sample Preparation for NMR and Mass Spectrometry
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified, dried compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[16] Ensure the sample is fully dissolved.

  • Mass Spectrometry (LC-MS): Use the same sample prepared for HPLC analysis. The LC method will introduce the sample into the mass spectrometer, which will provide mass-to-charge ratio data.[4]

By following these guidelines and troubleshooting steps, you can ensure the purity of your 4-Tert-butyl-2-ethoxybenzoic acid, leading to more reliable and reproducible data in your critical biological assays.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available from: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available from: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available from: [Link]

  • Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. Available from: [Link]

  • Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. ACS Publications. Available from: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • RECRYSTALLISATION. Available from: [Link]

  • 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739. PubChem. Available from: [Link]

  • Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. Available from: [Link]

  • 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Wolfa. Available from: [Link]

  • 4-Tert-butylbenzoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. PubChem. Available from: [Link]

  • Process for synthesizing p-tert-butylbenzoic acid. Google Patents.
  • 4-tert-butyl benzoic acid, 98-73-7. The Good Scents Company. Available from: [Link]

  • THE SYNTHESIS OF PEROXYESTERS. Greenwich Academic Literature Archive (GALA). Available from: [Link]

  • Process of manufacturing tert.-butyl p-tert. butylperbenzoate. Google Patents.
  • Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs as Prostaglandin D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acids, which have been identified as potent and selective antagonists of the Prostaglandin D2 (PGD2) receptor. While the initial focus was on 4-tert-butyl-2-ethoxybenzoic acid analogs, the publicly available data for a systematic SAR study on this specific scaffold is limited. Therefore, we pivot to this well-documented series of indole-acetic acid derivatives incorporating a substituted benzoic acid moiety to illustrate the core principles of SAR in a biologically relevant context.

Prostaglandin D2 is a key mediator in inflammatory and allergic responses, acting through two primary receptors: DP1 and DP2 (also known as CRTH2). Antagonizing these receptors, particularly DP1, has emerged as a promising therapeutic strategy for conditions like asthma and allergic rhinitis. The compounds discussed herein demonstrate the chemical subtleties that govern potent and selective antagonism of the DP1 receptor.

Core Structural Features and Key Interactions

The general scaffold of the N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid series consists of three key components:

  • An Indole-4-acetic acid core: This portion of the molecule is crucial for anchoring the compound to the receptor.

  • An Amide Linker: This connects the indole core to the substituted benzoyl group.

  • A Substituted Benzoyl Moiety: The nature and position of substituents on this phenyl ring are critical for modulating the antagonist activity.

The following diagram illustrates the basic pharmacophore model for this series of DP1 receptor antagonists.

Pharmacophore_Model Indole Indole-4-acetic acid (Receptor Anchoring) Amide Amide Linker Indole->Amide Benzoyl Substituted Benzoyl Ring (Activity Modulation) Amide->Benzoyl R_group R (Alkoxy Group) (Potency & Selectivity) Benzoyl->R_group para-substitution

Caption: Core pharmacophore of N-benzoyl-indole-4-acetic acid DP1 antagonists.

Comparative Analysis of Analog Performance

The anti-inflammatory potential of these benzoic acid analogs is primarily assessed through their ability to antagonize the PGD2 receptor. This is quantified by their binding affinity (Ki) to the receptor and their functional antagonism in cellular assays, such as measuring the inhibition of PGD2-induced cyclic AMP (cAMP) formation. A lower Ki and IC50 value indicates a more potent antagonist.

Structure-Activity Relationship of the Alkoxy Substituent

The following table summarizes the in vitro activity of a selection of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs, highlighting the impact of varying the para-alkoxy substituent on the benzoyl ring on their DP1 receptor binding affinity and functional antagonism.

Compound IDR (para-substituent)DP1 Binding Affinity (Ki, nM)DP1 Functional Antagonism (IC50, nM)
1 -OCH31324
2 -OCH2CH38.715
3 -O(CH2)2CH34.38.1
4 -O(CH2)3CH32.14.5
5 -O(CH2)4CH31.53.2
6 -O-cyclohexyl1.22.5
7 -O-benzyl3.97.8

Key Insights from the SAR Data:

  • Effect of Alkyl Chain Length: A clear trend is observed where increasing the length of the n-alkoxy chain from methoxy (Compound 1) to pentyloxy (Compound 5) results in a progressive increase in both binding affinity and functional antagonist activity. This suggests that a larger, more lipophilic substituent at the para-position of the benzoyl ring enhances the interaction with a hydrophobic pocket within the DP1 receptor.

  • Impact of a Cycloalkyl Group: The cyclohexyl ether (Compound 6) exhibits the highest potency in this series. This indicates that the shape and conformational rigidity of the substituent are also important factors for optimal receptor binding.

  • Influence of a Benzyl Group: The benzyl ether (Compound 7) is also a potent antagonist, further supporting the preference for a bulky, lipophilic group at this position.

The following diagram visualizes the general trend in SAR for the alkoxy substituent.

SAR_Trend cluster_0 Alkoxy Substituent (R) cluster_1 Relative Potency Methoxy Methoxy -OCH3 Ethoxy Ethoxy -OCH2CH3 Propoxy Propoxy -O(CH2)2CH3 Butoxy Butoxy -O(CH2)3CH3 Pentyloxy Pentyloxy -O(CH2)4CH3 Low Low High High Low->High Increasing Potency Experimental_Workflow cluster_0 In Vitro Evaluation Compound_Synthesis Synthesize Benzoic Acid Analogs Binding_Assay DP1 Receptor Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay DP1 Functional Antagonism Assay (Determine IC50) Compound_Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for in vitro evaluation of DP1 receptor antagonists.

Conclusion

The structure-activity relationship of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acids as DP1 receptor antagonists provides a clear example of how systematic structural modifications can be used to optimize the potency of a lead compound. The key takeaway for researchers is the significant impact of the substituent on the benzoic acid moiety, where increasing the size and lipophilicity of the para-alkoxy group enhances antagonist activity. The high potency of the cyclohexyl ether analog further underscores the importance of substituent shape and rigidity.

This guide serves as a framework for understanding and applying SAR principles in drug discovery. The presented experimental protocols offer a self-validating system for the reliable evaluation of compound performance. By integrating these insights, researchers can more effectively design and develop novel therapeutics targeting the PGD2 pathway and other G-protein coupled receptors.

References

  • Torisu, K., Kobayashi, K., Iwahashi, M., Nakai, Y., Onoda, T., Nagase, T., Sugimoto, I., Okada, Y., Matsumoto, R., Nanbu, F., Ohuchida, S., Nakai, H., & Toda, M. (2004). Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists. Bioorganic & medicinal chemistry, 12(17), 4685–4700. [Link]

  • Torisu, K., Kobayashi, K., Iwahashi, M., Nakai, Y., Onoda, T., Nagase, T., Sugimoto, I., Okada, Y., Matsumoto, R., Nanbu, F., Ohuchida, S., Nakai, H., & Toda, M. (2004). Discovery of orally active prostaglandin D2 receptor antagonists. Bioorganic & medicinal chemistry letters, 14(19), 4891–4895. [Link]

  • Patsnap Synapse. (2024, June 21). What are PTGDS inhibitors and how do they work?. [Link]

  • Wikipedia. (2023, December 1). Prostaglandin D2. [Link]

  • Actelion Pharmaceuticals Ltd. (n.d.). Prostaglandin D2 receptor antagonist. Synapse. [Link]

  • Marburg University Publications Server. (2022). DP2 receptor activity sensor suited for antagonist screening and measurement of receptor dynamics in real-time. [Link]

  • Norman, P. (2015). The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant. Expert Opinion on Investigational Drugs, 24(12), 1587-1597. [Link]

  • Sturino, C. F., Lachance, N., Boyd, M., Berthelette, C., Labelle, M., Li, L., Roy, B., Scheigetz, J., Tsou, N., Brideau, C., Cauchon, E., Carriere, M. C., Denis, D., Greig, G., Kargman, S., Lamontagne, S., Mathieu, M. C., Sawyer, N., Slipetz, D., O'Neill, G., … Young, R. N. (2006). Identification of an indole series of prostaglandin D2 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(11), 3043–3048. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Birkinshaw, T. N., Teague, S. J., Beech, C., Bonnert, R. V., Hill, S., Patel, A., Reakes, S., Sanganee, H., Dougall, I. G., Phillips, T. T., Salter, S., Schmidt, J., Arrowsmith, E. C., Carrillo, J. J., Bell, F. M., Paine, S. W., & Weaver, R. (2006). Discovery of potent CRTh2 (DP2) receptor antagonists. Bioorganic & medicinal chemistry letters, 16(16), 4287–4290. [Link]

  • Roy, B., Lachance, N., Brideau, C., Chan, C. C., Chauret, N., Ducharme, Y., Falgueyret, J. P., Gordon, R., Greig, G., Guay, J., O'Neill, G., Riendeau, D., Sawyer, N., Slipetz, D., Tagari, P., Therien, M., Visco, D., Wong, E., Xu, L., … Young, R. N. (2008). Discovery of a new class of potent, selective, and orally bioavailable CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of medicinal chemistry, 51(9), 2801–2813. [Link]

  • Mathiesen, J. M., Ulven, T., & Kostenis, E. (2011). Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. ACS medicinal chemistry letters, 2(12), 938–942. [Link]

  • Sandham, D. A., Barker, L., Brown, J. A., Brown, Z., Campbell, M., Chandler, S., Clarke, D., Coe, D. M., Esdon, J., Faint, R., Forder, C., Fraser, J., Gordon, E., Hay, D., Hewson, C., Hughes, A., Johnson, T., Kennett, G., Kirk, B., … Wilson, J. (2008). Benzodiazepinone derivatives as CRTH2 antagonists. Bioorganic & medicinal chemistry letters, 18(17), 4813–4817. [Link]

  • Sture, G. H., Bauréus, K., & Resul, B. (1995). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Advances in prostaglandin, thromboxane, and leukotriene research, 23, 549–555. [Link]

  • Cheng, H., Alm, J., Peier, A. M., Su, M., Gfesser, G. A., Toth, J. E., He, B., Chen, Y., Yu, H., An, S., Jones, D. E., & Li, C. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences of the United States of America, 103(17), 6682–6687. [Link]

  • Yokomizo, T., Izumi, T., Chang, K., Takuwa, Y., & Shimizu, T. (1997). A G-protein-coupled receptor for prostaglandin D2 that is preferentially expressed in human Th2 cells.
  • Hirai, H., Tanaka, K., Yoshie, O., Ogawa, K., Kenmotsu, K., Takamori, Y., Ichimasa, M., Sugamura, K., Nakamura, M., & Takano, S. (2001). Prostaglandin D

Comparing the reactivity of 4-Tert-butyl-2-ethoxybenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding Reactivity in Substituted Benzoic Acids

In the landscape of organic synthesis and drug development, the carboxylic acid moiety is a cornerstone functional group, with benzoic acid and its derivatives being particularly ubiquitous. The reactivity of the carboxyl group in these aromatic systems is not static; it is exquisitely modulated by the nature and position of substituents on the benzene ring. These substituents can exert profound electronic and steric effects, influencing the acid's pKa, its susceptibility to nucleophilic attack in reactions like esterification and amidation, and ultimately, its utility as a synthetic intermediate.

This guide provides an in-depth comparison of the reactivity of 4-tert-butyl-2-ethoxybenzoic acid with other common benzoic acid derivatives. We will dissect the interplay of steric hindrance and electronic effects conferred by the ortho-ethoxy and para-tert-butyl groups. This analysis is grounded in fundamental principles of physical organic chemistry and supported by a proposed experimental framework for direct, quantitative comparison. For researchers and drug development professionals, understanding these nuances is critical for reaction optimization, catalyst selection, and the rational design of molecules with desired physicochemical properties.

The Unique Profile of 4-Tert-butyl-2-ethoxybenzoic Acid: A Duality of Effects

The reactivity of 4-tert-butyl-2-ethoxybenzoic acid is governed by a fascinating interplay of steric and electronic contributions from its two substituents.

The "Ortho Effect" of the 2-Ethoxy Group

A substituent at the ortho position to a carboxylic acid group on a benzene ring often leads to a phenomenon known as the "ortho effect."[1][2] This effect typically results in an increase in the acidity of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[3] The primary reason for this is steric hindrance. The bulky ethoxy group at the ortho position sterically clashes with the carboxylic acid group, forcing the -COOH group to twist out of the plane of the benzene ring.[2][4]

This loss of planarity has a crucial consequence: it inhibits the resonance between the carboxyl group and the aromatic π-system.[5] In an unsubstituted benzoic acid, this resonance delocalizes the lone pairs of the hydroxyl oxygen into the ring, which is a destabilizing cross-conjugation for the carboxylate anion. By preventing this, the ortho-substituent ensures that the carboxylate anion's negative charge is more effectively delocalized between its two oxygen atoms, leading to greater stability of the conjugate base and thus, a stronger acid.[1]

Electronic Influence of the Substituents

Beyond the dominant steric effect of the ortho-ethoxy group, both substituents exert electronic effects that are transmitted through the benzene ring:

  • 2-Ethoxy Group: The ethoxy group, like the methoxy group, has a dual electronic nature. It is electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom.[6] However, it is electron-donating by resonance (+R effect) because the oxygen's lone pairs can delocalize into the aromatic ring.[6] In the case of an ortho substituent, the inductive effect is more pronounced, while the resonance effect is diminished due to the aforementioned loss of planarity.

  • 4-Tert-butyl Group: The tert-butyl group at the para position is a weak electron-donating group (+I effect).[7][8] This is due to the inductive effect of the alkyl group and hyperconjugation.[9] Electron-donating groups generally decrease the acidity of benzoic acids because they destabilize the carboxylate anion by pushing more electron density towards the already negatively charged group.[10][11]

The overall acidity and reactivity of 4-tert-butyl-2-ethoxybenzoic acid are therefore a net result of these competing factors: the acidity-enhancing ortho effect and the acidity-decreasing electron-donating effect of the para-tert-butyl group.

Comparative Data and Predictions

CompoundSubstituentsExpected Primary EffectspKa (in water at 25°C)
Benzoic AcidNoneBaseline4.20[12]
4-tert-Butylbenzoic Acidpara-tert-butylWeak +I (electron-donating)~4.35 (predicted to be slightly less acidic than benzoic acid)
2-Methoxybenzoic Acidortho-methoxyStrong ortho effect, -I effect4.09[13]
4-Tert-butyl-2-ethoxybenzoic Acid ortho-ethoxy, para-tert-butylDominant ortho effect from ethoxy, weak +I from tert-butylPredicted to be a stronger acid than benzoic acid and 4-tert-butylbenzoic acid, likely with a pKa between 3.8 and 4.1.

Note: The pKa of 2-ethoxybenzoic acid is not widely reported, so 2-methoxybenzoic acid is used as a close proxy. The ethoxy group is slightly more electron-donating and bulkier than the methoxy group, which could lead to minor differences in the magnitude of the ortho effect.

In terms of reaction kinetics, for a reaction like Fischer esterification, which proceeds through a protonated carbonyl intermediate, the situation is more complex. While the increased acidity due to the ortho effect might suggest faster protonation, the steric bulk of the ortho-ethoxy group will significantly hinder the approach of the nucleophile (the alcohol).[14] This steric hindrance is often the rate-limiting factor in the esterification of ortho-substituted benzoic acids.[15] Therefore, it is predicted that 4-tert-butyl-2-ethoxybenzoic acid will undergo esterification more slowly than benzoic acid and 4-tert-butylbenzoic acid.

Experimental Protocol: A Competition Study for Relative Reactivity

To empirically determine the relative reactivity of 4-tert-butyl-2-ethoxybenzoic acid, a competition experiment is the most direct and reliable method. This protocol is designed to compare its rate of esterification against a standard, such as 4-tert-butylbenzoic acid.

Objective

To determine the relative rate of Fischer esterification of 4-tert-butyl-2-ethoxybenzoic acid compared to 4-tert-butylbenzoic acid.

Materials
  • 4-tert-butyl-2-ethoxybenzoic acid

  • 4-tert-butylbenzoic acid (Reference standard)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure
  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts (e.g., 5 mmol each) of 4-tert-butyl-2-ethoxybenzoic acid and 4-tert-butylbenzoic acid.

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 1 mmol of dodecane).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20 mL) to serve as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

  • Reaction and Sampling: Heat the mixture to a gentle reflux. At regular intervals (e.g., t = 0, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Workup of Samples: Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM. Shake vigorously and allow the layers to separate.

  • GC Analysis: Analyze the organic (DCM) layer of each quenched sample by GC-FID. The two starting acids and their corresponding methyl ester products should have distinct retention times.

  • Data Analysis: For each time point, calculate the relative peak areas of the two methyl ester products, normalized to the peak area of the internal standard. Plot the formation of each ester over time. The relative slopes of these plots will give a quantitative measure of the relative reactivity of the two acids under these conditions.

Causality Behind Experimental Choices
  • Competition Format: Running the reactions in the same flask ensures that temperature, catalyst concentration, and reagent concentrations are identical for both substrates, eliminating these variables and isolating the effect of the substrate structure.

  • Equimolar Starting Materials: This provides a direct and fair comparison of the initial reaction rates.

  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the products, in accordance with Le Châtelier's principle.[16]

  • GC-FID Analysis with Internal Standard: This is a robust analytical technique for quantifying the reaction components. The internal standard corrects for variations in injection volume and detector response, ensuring high accuracy.

Visualizing the Factors at Play

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_effects Factors Influencing Reactivity of 4-Tert-butyl-2-ethoxybenzoic Acid A Ortho-Ethoxy Group C Carboxylic Acid Reactivity A->C Steric Hindrance (Ortho Effect) - Forces -COOH out of plane - Inhibits resonance with ring - Increases acidity - Hinders nucleophilic attack A->C Inductive Effect (-I) - Electron-withdrawing - Increases acidity B Para-tert-Butyl Group B->C Inductive Effect (+I) & Hyperconjugation - Electron-donating - Decreases acidity

Caption: Interplay of steric and electronic effects on the reactivity of the carboxylic acid group.

G cluster_workflow Experimental Workflow: Competition Esterification start Combine Equimolar Acids + Internal Standard reagents Add Excess Methanol & Catalytic H₂SO₄ start->reagents reaction Reflux and Take Time-Point Aliquots reagents->reaction quench Quench Aliquots in NaHCO₃/DCM reaction->quench analysis Analyze Organic Layer by GC-FID quench->analysis end Determine Relative Reaction Rates analysis->end

Caption: Workflow for the proposed competition esterification experiment.

Conclusion

4-Tert-butyl-2-ethoxybenzoic acid presents a compelling case study in the nuanced control of reactivity through substitution. The dominant ortho effect of the ethoxy group is predicted to increase its acidity compared to benzoic acid, a factor that would typically accelerate acid-catalyzed reactions. However, this is counteracted by the significant steric hindrance the same group imposes, which is expected to be the overriding factor in reactions involving nucleophilic attack at the carbonyl carbon, such as esterification. Consequently, while more acidic, 4-tert-butyl-2-ethoxybenzoic acid is anticipated to be less reactive in esterification reactions than its non-ortho-substituted counterparts. The provided experimental protocol offers a clear and robust pathway for researchers to validate these predictions and quantify the relative reactivity, providing valuable data for synthetic planning and optimization.

References

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • (Source for pKa of Benzoic Acid - General Chemistry Textbooks and Handbooks).
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • (Source for Hammett Equation Principles - General Organic Chemistry Textbooks).
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

  • YouTube. (2024, September 2). Hammett Equation. Retrieved from [Link]

  • ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • (Duplic
  • Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • ResearchGate. (2002, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Quora. (2023, July 16). Without consulting a pKa table, which is a stronger acid: o-tert-butylbenzoic acid or p-tert-butylbenzoic acid? Why?. Retrieved from [Link]

  • (Source for general esterific
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved from [Link]

  • PubMed. (1994, April). The electronic effects of benzoic acid substituents on glycine conjugation. Retrieved from [Link]

  • (Source for general discussion on electron-don
  • YouTube. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • (Source for general esterific
  • PMC - NIH. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • (Supplier inform
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • (Supplier inform
  • (Supplier inform
  • (Supplier inform
  • (Supplier inform
  • (Supplier inform
  • (Chemical property database, not used for reactivity claims).
  • (Chemical property database, not used for reactivity claims).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

A Strategic Guide for Synthetic Chemists: 4-tert-Butylbenzoic Acid vs. 4-tert-Butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate viability of a synthetic route. Substituted benzoic acids are a cornerstone of organic synthesis, acting as versatile scaffolds for a multitude of complex molecules. This guide provides an in-depth comparison of two structurally related building blocks: 4-tert-butylbenzoic acid (4-TBBA) and its ortho-ethoxy analogue, 4-tert-butyl-2-ethoxybenzoic acid. We will move beyond a simple cataloging of properties to a functional analysis of their comparative performance in a relevant synthetic context, supported by established chemical principles and detailed experimental workflows.

At a Glance: A Comparative Overview of Key Physicochemical Properties

Before delving into their synthetic performance, a side-by-side comparison of the fundamental properties of these two reagents is instructive. The introduction of an ethoxy group at the ortho position significantly alters the molecule's polarity, acidity, and steric environment.

Property4-tert-Butylbenzoic Acid4-tert-Butyl-2-ethoxybenzoic AcidRationale for Differences
CAS Number 98-73-7796875-53-1N/A
Molecular Formula C₁₁H₁₄O₂C₁₃H₁₈O₃Addition of a C₂H₅O group.
Molecular Weight 178.23 g/mol 222.28 g/mol Increased mass from the ethoxy group.
Appearance White crystalline powderSolid (likely a white to off-white powder)Both are crystalline solids at room temperature.
Melting Point 164-168 °CNot widely reported, expected to be lower than 4-TBBAThe ortho-ethoxy group may disrupt crystal packing, lowering the melting point.
Acidity (pKa) ~4.2Predicted to be lower (more acidic) than 4-TBBAThe "ortho effect" causes steric hindrance, forcing the carboxyl group out of the plane of the benzene ring.[1][2] This reduces resonance stabilization of the acid, making it a stronger acid.
Solubility Soluble in organic solvents like ethanol and acetone; low solubility in water.[3]Expected to have higher solubility in polar organic solvents.The ether linkage in the ethoxy group increases polarity and potential for hydrogen bonding with protic solvents.

Synthetic Performance: A Case Study in the Synthesis of Dibenzoylmethane Derivatives

To illustrate the practical implications of the structural differences between these two acids, we will examine their hypothetical use in the synthesis of a dibenzoylmethane derivative. Dibenzoylmethanes are a critical class of compounds, with applications ranging from UV absorbers in sunscreens (e.g., Avobenzone) to ligands in coordination chemistry.[4] The archetypal synthesis involves a Claisen condensation between a substituted benzoyl derivative and a substituted acetophenone.[5]

Here, we will compare the established synthesis of Avobenzone from 4-TBBA with a projected synthesis of its 2-ethoxy analogue from 4-tert-butyl-2-ethoxybenzoic acid.

Workflow Overview

The overall synthetic strategy involves three key stages for both starting materials:

  • Activation of the Carboxylic Acid: Conversion of the benzoic acid to a more reactive species, such as an acid chloride or a methyl ester.

  • Claisen Condensation: The core C-C bond-forming reaction with 4'-methoxyacetophenone.

  • Work-up and Purification: Isolation of the final dibenzoylmethane product.

G cluster_0 Route A: 4-tert-Butylbenzoic Acid cluster_1 Route B: 4-tert-Butyl-2-ethoxybenzoic Acid A1 4-tert-Butylbenzoic Acid A2 Activation (e.g., SOCl₂ or MeOH/H⁺) A1->A2 A3 4-tert-Butylbenzoyl Derivative A2->A3 A4 Claisen Condensation (with 4'-methoxyacetophenone and a strong base) A3->A4 A5 Avobenzone A4->A5 B1 4-tert-Butyl-2-ethoxybenzoic Acid B2 Activation (e.g., SOCl₂) B1->B2 B3 4-tert-Butyl-2-ethoxybenzoyl Chloride B2->B3 B4 Claisen Condensation (with 4'-methoxyacetophenone and a strong base) B3->B4 B5 2-Ethoxy-Avobenzone Analogue B4->B5

Figure 1: Comparative synthetic workflows for dibenzoylmethane derivatives.

Part 1: Synthesis of the Starting Material

A crucial consideration for any synthetic chemist is the accessibility of the starting material.

Synthesis of 4-tert-Butylbenzoic Acid

This is a commercially available and relatively inexpensive starting material. Its industrial synthesis is typically achieved through the liquid-phase air oxidation of 4-tert-butyltoluene, often using a cobalt acetate catalyst.[6] This straightforward and high-yielding process contributes to its widespread availability.

Proposed Synthesis of 4-tert-Butyl-2-ethoxybenzoic Acid

This substituted benzoic acid is not as readily available and is significantly more expensive. A plausible laboratory-scale synthesis would likely proceed in two steps from the corresponding phenol:

  • Kolbe-Schmitt Carboxylation: 4-tert-butylphenol is treated with a strong base (like sodium hydroxide) to form the phenoxide, which then undergoes electrophilic carboxylation with carbon dioxide under pressure to yield 4-tert-butyl-2-hydroxybenzoic acid.[7] The ortho-directing nature of the hydroxyl group favors the formation of the desired isomer.

  • Williamson Ether Synthesis: The resulting 4-tert-butyl-2-hydroxybenzoic acid is then O-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield the final product.[8][9]

G A 4-tert-Butylphenol B 1. NaOH 2. CO₂, pressure, heat (Kolbe-Schmitt Reaction) A->B Carboxylation C 4-tert-Butyl-2-hydroxybenzoic Acid B->C D Ethyl Iodide, K₂CO₃ (Williamson Ether Synthesis) C->D Etherification E 4-tert-Butyl-2-ethoxybenzoic Acid D->E

Figure 2: Proposed synthesis of 4-tert-butyl-2-ethoxybenzoic acid.

Experimental Insight: The multi-step synthesis of the ethoxy-substituted acid inherently involves higher costs in terms of reagents, solvents, and labor compared to the direct oxidation route for 4-TBBA. This is a primary consideration for large-scale synthesis campaigns.

Part 2: Comparative Experimental Protocols and Mechanistic Discussion

We will now detail the experimental protocols for the synthesis of the target dibenzoylmethane derivatives, highlighting the anticipated differences in reactivity.

Protocol 1: Synthesis of Avobenzone from 4-tert-Butylbenzoic Acid

This protocol is based on established literature procedures.[10]

Step 1a: Esterification to Methyl 4-tert-butylbenzoate

  • To a round-bottom flask, add 4-tert-butylbenzoic acid (1.0 eq), methanol (7.0 eq), and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: Claisen Condensation

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add sodium amide (1.5 eq) and anhydrous toluene.

  • Add a solution of 4'-methoxyacetophenone (1.0 eq) in toluene dropwise at room temperature.

  • Heat the mixture to 80-90 °C and add a solution of methyl 4-tert-butylbenzoate (1.2 eq) in toluene dropwise over 1 hour.

  • Maintain the reaction at 100 °C for 5 hours.

  • Cool the reaction to room temperature and quench by carefully adding dilute acetic acid until the pH is ~5-6.

  • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from ethanol to yield Avobenzone as a pale yellow solid.

Protocol 2: Proposed Synthesis of 2-Ethoxy-Avobenzone Analogue from 4-tert-Butyl-2-ethoxybenzoic Acid

Step 1b: Acyl Chloride Formation

  • Rationale for change: Due to the steric hindrance from the ortho-ethoxy group, the esterification reaction (Step 1a) might be sluggish. Conversion to the more reactive acid chloride is a more robust activation method.[11]

  • To a round-bottom flask under an inert atmosphere, add 4-tert-butyl-2-ethoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).

  • Add a catalytic amount of DMF.

  • Gently reflux the mixture for 2-3 hours, until gas evolution ceases.

  • Cool the mixture and remove excess thionyl chloride by distillation under reduced pressure. The resulting 4-tert-butyl-2-ethoxybenzoyl chloride is used directly in the next step.

Step 2: Claisen Condensation

  • Anticipated Challenges & Modifications:

    • Steric Hindrance: The ortho-ethoxy group will sterically hinder the approach of the enolate of 4'-methoxyacetophenone to the carbonyl carbon of the benzoyl chloride. This is the most significant challenge.

    • Electronic Effects: The ethoxy group is an electron-donating group by resonance (+R effect) but electron-withdrawing by induction (-I effect).[12][13] The +R effect dominates, increasing electron density on the ring and potentially making the carbonyl carbon slightly less electrophilic.

    • Predicted Outcome: The reaction rate is expected to be significantly slower than the synthesis of Avobenzone. Higher temperatures, longer reaction times, or the use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) might be necessary to drive the reaction to completion.

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of diisopropylamine (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate LDA.

  • Add a solution of 4'-methoxyacetophenone (1.0 eq) in THF dropwise and stir for 1 hour to form the lithium enolate.

  • Add a solution of the crude 4-tert-butyl-2-ethoxybenzoyl chloride (1.1 eq) in THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16-24 hours).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification will likely require column chromatography on silica gel due to the potential for a lower yield and more side products compared to the unhindered reaction.

Summary and Outlook

This comparative guide illustrates that while 4-tert-butylbenzoic acid and 4-tert-butyl-2-ethoxybenzoic acid are structurally similar, their application in synthesis presents a trade-off between accessibility and functionality.

  • 4-tert-Butylbenzoic Acid is the workhorse molecule: readily available, inexpensive, and exhibiting predictable reactivity in standard transformations like the Claisen condensation. It is the ideal choice for established, large-scale syntheses where cost and efficiency are paramount.

  • 4-tert-Butyl-2-ethoxybenzoic Acid represents a more specialized building block. Its synthesis is more involved, leading to higher costs. In subsequent reactions, the ortho-ethoxy group introduces significant steric hindrance, which will likely decrease reaction rates and yields, necessitating more forceful conditions and more rigorous purification methods. However, this same group offers opportunities to fine-tune the properties of the final molecule. For instance, in a UV absorber application, the ethoxy group could modulate the molecule's absorption spectrum, solubility, and photostability.

References

Sources

A Comparative Analysis of 4-Tert-butyl-2-ethoxybenzoic Acid Derivatives: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address unmet medical needs. While the benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs, the specific substitution pattern of a 4-tert-butyl group and a 2-ethoxy group on the phenyl ring presents a unique chemical space with underexplored therapeutic potential. Despite extensive investigation into the biological activities of various benzoic acid derivatives, a comprehensive comparative analysis of 4-tert-butyl-2-ethoxybenzoic acid derivatives is notably absent from the current scientific literature.

This guide sought to provide a detailed comparison of the biological activities of 4-tert-butyl-2-ethoxybenzoic acid derivatives, complete with experimental data and protocols. However, a thorough search of scientific databases and patent literature has revealed a significant knowledge gap. To date, there are no publicly available studies detailing the synthesis and systematic biological evaluation of a series of derivatives based on the 4-tert-butyl-2-ethoxybenzoic acid scaffold. The parent compound, 4-tert-butyl-2-ethoxybenzoic acid, is commercially available as a research chemical, yet its own biological activity profile and that of its potential derivatives remain largely uncharacterized.

The Promise of a Novel Scaffold: Inferences from Related Structures

While direct data is unavailable, the biological activities of structurally related benzoic acid derivatives can offer valuable insights into the potential therapeutic applications of the 4-tert-butyl-2-ethoxybenzoic acid core. Structure-activity relationship (SAR) studies on analogous compounds suggest that derivatives of this scaffold could exhibit a range of biological effects, including but not limited to:

  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. For instance, the position of substituents on the benzene ring significantly influences their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

  • Anti-inflammatory Effects: Many benzoic acid derivatives, particularly those with hydroxyl or methoxy groups, exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

  • Anticancer Potential: Certain substituted benzoic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines. The specific substituents play a crucial role in their potency and mechanism of action, which can include the inhibition of tubulin polymerization.

  • Enzyme Inhibition: The benzoic acid scaffold is a versatile template for the design of enzyme inhibitors. Derivatives have been shown to inhibit a variety of enzymes, including urease and acetylcholinesterase, suggesting potential applications in treating bacterial infections and neurodegenerative diseases.

  • Metabolic Modulation: Some complex benzoic acid derivatives have been developed as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), indicating a potential role in the management of metabolic disorders like type 2 diabetes.

A Call to Action: The Path Forward

The absence of published research on the biological activities of 4-tert-butyl-2-ethoxybenzoic acid derivatives represents a significant opportunity for discovery in medicinal chemistry and drug development. The unique combination of a bulky, lipophilic tert-butyl group at the 4-position and an ethoxy group at the 2-position could impart novel pharmacological properties, including enhanced potency, selectivity, or improved pharmacokinetic profiles.

To unlock the potential of this scaffold, the following steps are essential:

  • Synthesis of a Diverse Chemical Library: The first crucial step is the synthesis of a library of 4-tert-butyl-2-ethoxybenzoic acid derivatives. This library should include variations at the carboxylic acid moiety, such as esters and amides, as well as modifications to the phenyl ring, if synthetically feasible.

  • Broad Biological Screening: The synthesized compounds should be subjected to a broad panel of in vitro biological assays to identify potential therapeutic activities. This screening could encompass assays for antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities.

  • In-depth Mechanistic Studies: For any "hit" compounds identified during the initial screening, further studies will be necessary to elucidate their mechanism of action. This could involve target identification, signaling pathway analysis, and in vivo efficacy studies in relevant disease models.

Hypothetical Experimental Workflows

To guide future research in this area, we propose the following hypothetical experimental workflows for the synthesis and evaluation of 4-tert-butyl-2-ethoxybenzoic acid derivatives.

Workflow for Synthesis of Amide and Ester Derivatives

G cluster_synthesis Synthesis of Derivatives Start 4-tert-butyl-2-ethoxybenzoic acid Activate Activate Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) Start->Activate Acid_Chloride Acid Chloride Intermediate Activate->Acid_Chloride Amide_Formation Amide Formation Acid_Chloride->Amide_Formation Ester_Formation Esterification Acid_Chloride->Ester_Formation Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Formation Alcohol Alcohol (R3OH) Alcohol->Ester_Formation Amide_Product 4-tert-butyl-2-ethoxybenzamide Derivative Amide_Formation->Amide_Product Ester_Product 4-tert-butyl-2-ethoxybenzoate Ester Derivative Ester_Formation->Ester_Product Purification Purification (e.g., Chromatography) Amide_Product->Purification Ester_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of amide and ester derivatives of 4-tert-butyl-2-ethoxybenzoic acid.

Workflow for In Vitro Biological Screening

G cluster_screening Biological Screening Cascade Compound_Library Library of 4-tert-butyl-2-ethoxybenzoic acid derivatives Primary_Screening Primary Screening (e.g., Cell Viability, Enzyme Inhibition) Compound_Library->Primary_Screening Inactive Inactive Compounds Primary_Screening->Inactive Active_Hits Active 'Hit' Compounds Primary_Screening->Active_Hits Dose_Response Dose-Response Studies (IC50/EC50 Determination) Active_Hits->Dose_Response Potent_Compounds Potent Compounds Dose_Response->Potent_Compounds Selectivity_Panel Selectivity Profiling (e.g., Against related targets/cell lines) Potent_Compounds->Selectivity_Panel Selective_Leads Selective Lead Compounds Selectivity_Panel->Selective_Leads Mechanism_Studies Mechanism of Action Studies Selective_Leads->Mechanism_Studies

Caption: A tiered approach for the in vitro biological screening of novel 4-tert-butyl-2-ethoxybenzoic acid derivatives.

Conclusion

The field of drug discovery is reliant on the continuous exploration of new chemical entities. The 4-tert-butyl-2-ethoxybenzoic acid scaffold stands as a promising, yet unexplored, starting point for the development of novel therapeutics. While a direct comparative guide is not feasible at this time due to the lack of available data, this analysis serves as a call to the scientific community to investigate the synthesis and biological activities of derivatives of this intriguing molecule. The potential for discovering new drugs with unique pharmacological profiles makes this an exciting and worthwhile area for future research.

References

As this guide is based on the absence of specific literature for the topic, a traditional reference list is not applicable. The foundational knowledge regarding the biological activities of benzoic acid derivatives is drawn from a broad range of medicinal chemistry literature and textbooks. Researchers interested in pursuing this line of inquiry are encouraged to perform literature searches on the biological activities of substituted benzoic acids to inform their experimental design.

Spectroscopic comparison of 4-Tert-butyl-2-ethoxybenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 4-tert-butyl-2-ethoxybenzoic acid with its key precursors: 4-tert-butylphenol and 4-tert-butyl-2-hydroxybenzoic acid. By understanding the distinct spectral signatures of each compound, researchers, scientists, and drug development professionals can effectively monitor the progress of the synthesis, identify intermediates, and confirm the purity of the final product. The synthetic pathway discussed herein involves a two-step process: the carboxylation of 4-tert-butylphenol via the Kolbe-Schmitt reaction, followed by the etherification of the resulting salicylic acid derivative through the Williamson ether synthesis.

The Synthetic Pathway: From Phenol to Ethoxybenzoic Acid

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid is a logical sequence of reactions that builds complexity on a simple starting material. The choice of reactions is dictated by the need for regioselectivity and functional group transformation.

  • Kolbe-Schmitt Reaction: The synthesis begins with the carboxylation of 4-tert-butylphenol. In this reaction, the phenoxide ion, generated by treating the phenol with a strong base, acts as a nucleophile and attacks carbon dioxide.[1][2] This electrophilic aromatic substitution reaction typically directs the carboxyl group to the ortho position relative to the hydroxyl group, yielding 4-tert-butyl-2-hydroxybenzoic acid (a substituted salicylic acid).[3]

  • Williamson Ether Synthesis: The subsequent step involves the conversion of the phenolic hydroxyl group to an ethoxy group. This is achieved through the Williamson ether synthesis, a reliable method for forming ethers.[4][5] The hydroxyl group of 4-tert-butyl-2-hydroxybenzoic acid is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to form the final product, 4-tert-butyl-2-ethoxybenzoic acid.[6][7]

The overall transformation can be visualized as follows:

Synthesis_of_4_Tert_butyl_2_ethoxybenzoic_acid A 4-tert-butylphenol B 4-tert-butyl-2-hydroxybenzoic acid A->B Kolbe-Schmitt Reaction (NaOH, CO2, H+) C 4-tert-butyl-2-ethoxybenzoic acid B->C Williamson Ether Synthesis (Base, CH3CH2X)

Caption: Synthetic route to 4-tert-butyl-2-ethoxybenzoic acid.

Spectroscopic Comparison

The following sections detail the expected spectroscopic characteristics of the starting material, intermediate, and final product, providing a basis for real-time reaction monitoring and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for tracking the functional group transformations in this synthesis. The chemical shifts and splitting patterns of the aromatic and substituent protons provide clear indicators of reaction progress.

  • 4-tert-butylphenol: The spectrum is relatively simple. The nine protons of the tert-butyl group appear as a sharp singlet around 1.3 ppm. The aromatic protons, due to the symmetry of the molecule, will appear as two doublets in the aromatic region (typically 6.7-7.3 ppm). The phenolic hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • 4-tert-butyl-2-hydroxybenzoic acid: The introduction of the carboxylic acid group ortho to the hydroxyl group breaks the symmetry of the aromatic ring, leading to a more complex splitting pattern for the three aromatic protons. The proton ortho to the carboxyl group will be significantly downfield-shifted due to the deshielding effect of the carbonyl group. The phenolic and carboxylic acid protons will both be present as broad singlets, often at very downfield shifts (>10 ppm).

  • 4-tert-butyl-2-ethoxybenzoic acid: The disappearance of the phenolic -OH signal and the appearance of the characteristic signals for an ethoxy group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons) are the key indicators of a successful Williamson ether synthesis. The aromatic protons will remain in a complex pattern, with shifts slightly different from the hydroxybenzoic acid precursor due to the change from a hydroxyl to an ethoxy group.

Proton Assignment 4-tert-butylphenol 4-tert-butyl-2-hydroxybenzoic acid 4-tert-butyl-2-ethoxybenzoic acid
-C(CH₃)₃ ~1.3 ppm (s, 9H)~1.3 ppm (s, 9H)~1.3 ppm (s, 9H)
Aromatic-H ~6.7-7.3 ppm (m, 4H)~6.8-7.8 ppm (m, 3H)~6.9-7.9 ppm (m, 3H)
-OH (phenolic) Variable (br s, 1H)>10 ppm (br s, 1H)Absent
-COOH Absent>11 ppm (br s, 1H)>12 ppm (br s, 1H)
-OCH₂CH₃ AbsentAbsent~4.1 ppm (q, 2H)
-OCH₂CH₃ AbsentAbsent~1.4 ppm (t, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon framework of the molecules.

  • 4-tert-butylphenol: The spectrum will show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, along with four signals for the aromatic carbons due to symmetry.

  • 4-tert-butyl-2-hydroxybenzoic acid: The introduction of the carboxyl group adds a new signal in the downfield region (~170 ppm). The symmetry of the aromatic ring is broken, so six distinct aromatic carbon signals are expected.

  • 4-tert-butyl-2-ethoxybenzoic acid: The most notable change is the appearance of two new signals for the ethoxy group carbons (typically around 64 ppm for the -OCH₂- and 15 ppm for the -CH₃). The chemical shifts of the aromatic carbons will also be slightly altered compared to the precursor.

Carbon Assignment 4-tert-butylphenol 4-tert-butyl-2-hydroxybenzoic acid 4-tert-butyl-2-ethoxybenzoic acid
-C(CH₃)₃ ~31.5 ppm~31.0 ppm~31.0 ppm
-C(CH₃)₃ ~34.0 ppm~34.5 ppm~35.0 ppm
Aromatic-C ~115-155 ppm~110-160 ppm~110-160 ppm
-COOH Absent~170 ppm~169 ppm
-OCH₂CH₃ AbsentAbsent~64 ppm
-OCH₂CH₃ AbsentAbsent~15 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence or absence of key functional groups.

  • 4-tert-butylphenol: The spectrum is characterized by a broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. C-H stretches for the aromatic and alkyl groups will be observed around 2850-3100 cm⁻¹, and C=C stretching for the aromatic ring will appear around 1500-1600 cm⁻¹.

  • 4-tert-butyl-2-hydroxybenzoic acid: A very broad O-H stretching band will be present, now encompassing both the phenolic and carboxylic acid hydroxyl groups, often spanning from 2500-3500 cm⁻¹. A strong C=O stretching band for the carboxylic acid will appear around 1650-1700 cm⁻¹.

  • 4-tert-butyl-2-ethoxybenzoic acid: The broad O-H band associated with the phenolic group will be absent. The broad O-H stretch for the carboxylic acid will remain. A strong C=O stretch will still be present. The appearance of C-O-C stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹) is indicative of the newly formed ether linkage.

Vibrational Mode 4-tert-butylphenol 4-tert-butyl-2-hydroxybenzoic acid 4-tert-butyl-2-ethoxybenzoic acid
O-H Stretch (phenolic) 3200-3600 cm⁻¹ (broad)Present within broad acid O-HAbsent
O-H Stretch (carboxylic) Absent2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)
C-H Stretch (sp³) 2850-3000 cm⁻¹2850-3000 cm⁻¹2850-3000 cm⁻¹
C=O Stretch (carboxylic) Absent1650-1700 cm⁻¹1660-1710 cm⁻¹
C-O-C Stretch (ether) AbsentAbsent~1250 and ~1050 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, confirming their identity.

  • 4-tert-butylphenol: The molecular ion peak [M]⁺ will be observed at m/z 150. A prominent fragment will be the loss of a methyl group ([M-15]⁺) at m/z 135.

  • 4-tert-butyl-2-hydroxybenzoic acid: The molecular ion peak [M]⁺ is expected at m/z 194. Fragmentation may involve the loss of H₂O ([M-18]⁺) and COOH ([M-45]⁺).

  • 4-tert-butyl-2-ethoxybenzoic acid: The molecular ion peak [M]⁺ should be at m/z 222. Characteristic fragmentation will include the loss of an ethyl group ([M-29]⁺) and an ethoxy group ([M-45]⁺).

Compound Molecular Formula Molecular Weight Expected [M]⁺ (m/z) Key Fragments (m/z)
4-tert-butylphenol C₁₀H₁₄O150.22150135
4-tert-butyl-2-hydroxybenzoic acid C₁₁H₁₄O₃194.23[8]194176, 149
4-tert-butyl-2-ethoxybenzoic acid C₁₃H₁₈O₃222.28222193, 177

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. B Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). A->B C ¹H NMR Acquisition: Acquire spectrum with sufficient scans for good signal-to-noise. Reference to TMS or residual solvent peak. B->C D ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Longer acquisition time may be needed. B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. C->E D->E

Caption: Workflow for NMR data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Workflow A Sample Preparation: For solids, prepare a KBr pellet or use an ATR accessory. B Background Scan: Acquire a background spectrum of the empty sample compartment or ATR crystal. A->B C Sample Scan: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve signal-to-noise. B->C D Data Processing: Perform background subtraction and any necessary baseline correction. C->D

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

MS_Workflow A Sample Introduction: Introduce the sample via direct injection, infusion, or through a GC or LC system. B Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. A->B C Mass Analysis: Separate ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, TOF). B->C D Detection: Record the abundance of each ion to generate the mass spectrum. C->D

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid from 4-tert-butylphenol is a clear, stepwise process that can be effectively monitored using a suite of standard spectroscopic techniques. Each step of the reaction—carboxylation and etherification—imparts distinct and easily identifiable changes in the NMR, FT-IR, and mass spectra of the molecules. By carefully analyzing these spectral changes, researchers can confidently track the conversion of starting materials, identify the formation of intermediates, and verify the structure and purity of the final product. This guide provides the foundational spectroscopic data and protocols to support such analytical endeavors in both research and development settings.

References

  • [No Author]. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • [No Author]. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzoic acid. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Kolbe's Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Kolbe–Schmitt reaction in which B (potassium 2,4-di-tert-butylphenoxide) participates. Retrieved from [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810–811. [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxybenzoic acid, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-tert-Butylbenzohydrazide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzoic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Purity Assessment of Synthesized 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of 4-tert-butyl-2-ethoxybenzoic acid (C₁₃H₁₈O₃, MW: 222.28 g/mol , CAS: 796875-53-1). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into data interpretation, empowering you to make informed decisions for your specific analytical challenges. While a purity of 97% is commercially available, achieving and verifying higher purity in-house is often a critical objective.

Understanding the Synthetic Landscape: A Map to Potential Impurities

A robust purity assessment strategy begins with a comprehensive understanding of the synthetic route, as this knowledge illuminates the likely impurities that may be present in the final product. A plausible synthesis of 4-tert-butyl-2-ethoxybenzoic acid involves a multi-step process, and a potential pathway is the ethoxylation of a 4-tert-butyl-2-hydroxybenzoic acid derivative followed by hydrolysis. A key intermediate in a patented synthesis of similar compounds is 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide, which is then hydrolyzed to the final product.

Based on this, potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the initial building blocks, such as a substituted benzamide or its precursors.

  • Intermediates: Incomplete hydrolysis could lead to the presence of the 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide intermediate in the final product.

  • Byproducts of Side Reactions: Incomplete ethoxylation could result in the corresponding hydroxybenzoic acid derivative. Other side reactions inherent to aromatic substitutions could also generate isomeric impurities.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification steps are also common impurities.

The following diagram illustrates the relationship between the synthesis pathway and the potential impurities.

Potential Impurities in the Synthesis of 4-Tert-butyl-2-ethoxybenzoic Acid cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Ethoxylation Unreacted Starting Material Unreacted Starting Material Starting Material->Unreacted Starting Material Final Product 4-Tert-butyl-2-ethoxybenzoic Acid Intermediate->Final Product Hydrolysis Incomplete Hydrolysis Intermediate Incomplete Hydrolysis Intermediate Intermediate->Incomplete Hydrolysis Intermediate Side Reaction Byproducts Side Reaction Byproducts Final Product->Side Reaction Byproducts

Caption: A logical diagram illustrating the origin of potential impurities from the synthesis of 4-tert-butyl-2-ethoxybenzoic acid.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the specific information required, the nature of the potential impurities, and the desired level of sensitivity and accuracy. The following table provides a high-level comparison of the most common methods.

TechniquePrincipleStrengthsLimitations
HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, quantitative, versatileRequires chromophoric impurities for UV detection
GC-MS Separation by volatility followed by mass-based detectionHigh sensitivity, structural information from MSRequires derivatization for non-volatile compounds
NMR Nuclear spin transitions in a magnetic fieldAbsolute quantification (qNMR), detailed structural informationLower sensitivity compared to MS-based methods
FTIR Vibrational transitions of functional groupsFast, non-destructive, good for functional group identificationNot suitable for quantification of minor impurities

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For an acidic compound like 4-tert-butyl-2-ethoxybenzoic acid, a reversed-phase C18 column is a logical starting point. The mobile phase composition, particularly the pH, is critical to ensure good peak shape and retention.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. A typical gradient could be 30-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation:

  • The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • The presence of impurities will be indicated by additional peaks. The retention times of these peaks can be compared to those of known potential impurities if reference standards are available.

  • Peak tailing is a common issue for acidic compounds and can often be mitigated by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group.

HPLC Purity Assessment Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Chromatogram Generation Chromatogram Generation HPLC Analysis->Chromatogram Generation Data Analysis Data Analysis Chromatogram Generation->Data Analysis Purity Calculation Purity Calculation Data Analysis->Purity Calculation GC-MS Purity Assessment Workflow Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis TIC & Mass Spectra TIC & Mass Spectra GC-MS Analysis->TIC & Mass Spectra Data Analysis Data Analysis TIC & Mass Spectra->Data Analysis Purity Calculation & Impurity ID Purity Calculation & Impurity ID Data Analysis->Purity Calculation & Impurity ID

A Comparative Guide to the Solid-State Characterization of Benzoic Acid Derivatives: An In-Depth Look at X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other key analytical techniques for the solid-state characterization of benzoic acid derivatives. While our focus is on derivatives of 4-tert-butyl-2-ethoxybenzoic acid, a class of molecules with potential in drug development and materials science, we will utilize the well-documented structural data of a closely related analogue, p-ethoxybenzoic acid, to illustrate the principles and experimental workflows. This approach is necessitated by the limited publicly available crystallographic data for the title compound, yet it provides a robust and scientifically grounded framework for researchers in the field.

The precise three-dimensional arrangement of atoms in a molecule, its crystal packing, and the nature of its intermolecular interactions are critical parameters that dictate a substance's physical and chemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this information. However, a comprehensive understanding of a material's solid-state properties often requires a multi-technique approach. This guide will delve into the "why" and "how" of these techniques, offering field-proven insights into experimental design and data interpretation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an unparalleled technique that provides an unambiguous determination of a molecule's three-dimensional structure. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can map the electron density within the crystal and, from that, deduce the precise positions of individual atoms.

A study of p-ethoxybenzoic acid revealed that its crystals are monoclinic, belonging to the C2/c space group. The analysis of 740 reflections resulted in a detailed structural model.[1][2] A key finding from the crystallographic data is that the molecules form centrosymmetric hydrogen-bonded dimers, a common and critical interaction motif in benzoic acid derivatives that significantly influences their physical properties.[1][2]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a typical workflow, explaining the rationale behind each critical step.

Objective: To grow single crystals of a 4-tert-butyl-2-ethoxybenzoic acid derivative suitable for X-ray diffraction and to determine its molecular structure.

Materials:

  • Purified 4-tert-butyl-2-ethoxybenzoic acid derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water)

  • Small vials or test tubes

  • A controlled environment for slow evaporation or cooling

Step 1: Crystal Growth - The Art and Science of Nucleation

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The goal is to encourage the slow formation of a single, well-ordered crystal, as rapid precipitation often leads to a polycrystalline or amorphous solid.[3]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial. Loosely cover the vial to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

  • Slow Cooling: Prepare a saturated solution of the compound in a solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Benzoic acid and its derivatives are often significantly more soluble in hot water than in cold, making this a viable technique.[4][5] The slow decrease in solubility promotes the growth of large, well-defined crystals.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector collects the diffraction data.

Step 3: Structure Solution and Refinement

The collected diffraction pattern, a series of spots of varying intensities, is then processed. The positions of the spots provide information about the unit cell dimensions and the crystal system.[6] The intensities of the spots are used to determine the structure factors, from which an initial electron density map is calculated. This map reveals the positions of the atoms in the molecule. The initial structural model is then refined using least-squares methods to best fit the experimental data, resulting in a final, highly accurate molecular structure.[1][2]

A Comparative Analysis of Solid-State Characterization Techniques

While SC-XRD provides the most detailed structural information, other techniques offer complementary data and are often more suitable for routine analysis or for characterizing bulk properties.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalPrecise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, absolute stereochemistryDefinitive structural elucidationRequires high-quality single crystals, which can be difficult to grow
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder"Fingerprint" of a crystalline solid, identification of polymorphs, determination of phase purityRapid and non-destructive, suitable for bulk samples, does not require single crystalsProvides limited structural information compared to SC-XRD, peak broadening can occur with small crystallite sizes
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperatureMelting point, glass transitions, phase transitions, purityQuantitative thermal data, small sample size requiredDoes not provide structural information
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperatureThermal stability, decomposition temperatures, solvent/water contentQuantitative data on mass lossDoes not provide structural information
FT-IR and Raman Spectroscopy Absorption or scattering of infrared radiation due to molecular vibrationsInformation about functional groups and molecular bondingRapid and non-destructive, can be used for amorphous and crystalline samplesProvides indirect structural information, interpretation can be complex
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is a powerful technique for the characterization of bulk crystalline materials.[7] Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, making it an excellent tool for identifying polymorphs, which are different crystal structures of the same compound.[7] For routine batch characterization in a pharmaceutical setting, PXRD is often the preferred method due to its speed and the fact that it does not require the challenging step of growing single crystals.[7]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a material.[8] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and the heat of fusion.[9] TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of solvates or hydrates.[9] These techniques are complementary to diffraction methods, as they can detect thermal events that may correspond to changes in crystal structure.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and can be sensitive to changes in the local environment of the molecules, such as those that occur in different polymorphic forms.[10][11][12] These techniques are rapid, non-destructive, and can be applied to both crystalline and amorphous materials.

Visualizing the Workflow

To better understand the relationships between these techniques and the overall process of solid-state characterization, the following diagrams illustrate the experimental workflow and the logical connections between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Characterization cluster_results Data & Insights synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystallization (Slow Evaporation/Cooling) purification->crystal_growth Pure Compound pxrd Powder XRD purification->pxrd Bulk Powder dsc_tga DSC / TGA purification->dsc_tga Bulk Powder spectroscopy FT-IR / Raman purification->spectroscopy Bulk Powder sc_xrd Single-Crystal XRD crystal_growth->sc_xrd Single Crystal structure 3D Molecular Structure sc_xrd->structure polymorph Polymorph Identification pxrd->polymorph thermal Thermal Properties dsc_tga->thermal functional_groups Functional Group Analysis spectroscopy->functional_groups structure->polymorph Informs polymorph->thermal Correlates with logical_relationships SC-XRD SC-XRD Molecular_Structure Definitive Structure SC-XRD->Molecular_Structure PXRD PXRD Phase_ID Phase Identification PXRD->Phase_ID DSC/TGA DSC/TGA Thermal_Behavior Thermal Behavior DSC/TGA->Thermal_Behavior Spectroscopy Spectroscopy Functional_Groups Functional Groups Spectroscopy->Functional_Groups Bulk_Properties Bulk Properties Molecular_Structure->Bulk_Properties Influences Phase_ID->Bulk_Properties Defines Thermal_Behavior->Bulk_Properties Characterizes Functional_Groups->Bulk_Properties Relates to

Caption: Logical relationships between analytical techniques.

Conclusion

The solid-state characterization of 4-tert-butyl-2-ethoxybenzoic acid derivatives, and indeed any crystalline material, is a multi-faceted endeavor. While single-crystal X-ray diffraction provides the ultimate structural detail, a comprehensive understanding relies on the integration of data from a suite of analytical techniques. PXRD offers a rapid means of phase identification and quality control. Thermal analysis by DSC and TGA provides critical information on stability and phase transitions. Vibrational spectroscopy serves as a valuable tool for functional group analysis and can be sensitive to polymorphic changes. By employing these techniques in a complementary fashion, researchers and drug development professionals can gain a holistic understanding of their materials, enabling the rational design of molecules with desired physical and biological properties.

References

  • Bryan, R. F., & Jenkins, J. J. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1171-1175. [Link]

  • RSC Publishing. (n.d.). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part Crystal Structure of p-Ethoxybenzoic Acid. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Quora. (2016, August 20). How is crystallization of benzoic acid from water carried out? Retrieved from [Link]

  • DiVA portal. (n.d.). Spherical Crystallization of Benzoic acid. Retrieved from [Link]

  • Truman State University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,... Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Bryan, R. F., & Jenkins, J. J. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]

  • NIST. (n.d.). Benzoic acid, 4-ethoxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-ethoxy-. Retrieved from [Link]

  • Waseda, Y., Matsubara, E., & Shinoda, K. (2011). X-ray crystallography. Springer.
  • SpectraBase. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 50-57.
  • Samsonowicz, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Physical Organic Chemistry, 17(10), 918-927.
  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Mineralanalytik. (n.d.). P-XRD Powder Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • Scilit. (n.d.). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Tert-butyl-2-ethoxybenzoic acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for 4-Tert-butyl-2-ethoxybenzoic acid. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical system.

The Principle of Specificity and the Challenge of Cross-Reactivity

Immunoassays, a common platform for small molecule detection, rely on the specific binding interaction between an antibody and an antigen.[1] However, antibodies may also bind to molecules that are structurally similar to the target analyte, leading to analytical interference.[2][3] This phenomenon, known as cross-reactivity, arises when an antibody's binding site (paratope) recognizes a shared structural feature (epitope) on a non-target molecule.[4] For a small molecule like 4-Tert-butyl-2-ethoxybenzoic acid, potential cross-reactants often include its own metabolites, synthetic precursors, or other structurally related compounds present in the sample matrix.

The consequence of significant cross-reactivity is a loss of assay accuracy, potentially causing a false increase in the measured concentration of the analyte.[1][5] Therefore, rigorously characterizing an assay's specificity is a non-negotiable step in its validation.

Designing a Robust Cross-Reactivity Study

A successful study hinges on two key choices: the selection of an appropriate assay format and the logical identification of potential cross-reactants.

The Assay of Choice: Competitive ELISA

For small molecules (haptens) like 4-Tert-butyl-2-ethoxybenzoic acid, a competitive enzyme-linked immunosorbent assay (cELISA) is the industry-standard method for assessing specificity. In this format, the analyte in the sample competes with a fixed amount of labeled or coated analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This competitive dynamic makes it an excellent system for quantifying the relative binding affinities of different compounds to the antibody.[6]

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be a systematic process based on structural similarity. The goal is to challenge the antibody with molecules that differ from the target analyte in specific, defined ways. For our target, 4-Tert-butyl-2-ethoxybenzoic acid, a logical panel of test compounds would include:

  • 4-tert-Butyl-2-methoxybenzoic acid: Tests the antibody's ability to distinguish between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group.[7]

  • 4-tert-Butylbenzoic acid: Evaluates the contribution of the 2-ethoxy group to the binding epitope.[8]

  • 4-Ethoxybenzoic acid: Assesses the importance of the 4-tert-butyl group for antibody recognition.[9]

  • Benzoic acid: The core parent structure, used to determine baseline binding to the fundamental benzoic acid moiety.

This selection allows us to deconstruct the molecule and pinpoint which functional groups are critical for specific antibody binding.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a self-validating framework for determining the cross-reactivity of an antibody raised against 4-Tert-butyl-2-ethoxybenzoic acid.

Reagents and Materials
  • Coating Antigen: 4-Tert-butyl-2-ethoxybenzoic acid conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Monoclonal or polyclonal antibody raised against the coating antigen.

  • Assay Plate: 96-well high-binding microtiter plates.

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween 20), Blocking Buffer (e.g., 5% non-fat dry milk in PBS), Assay Buffer (e.g., 1% BSA in PBS).

  • Standards: 4-Tert-butyl-2-ethoxybenzoic acid reference standard.

  • Test Compounds: 4-tert-Butyl-2-methoxybenzoic acid, 4-tert-Butylbenzoic acid, 4-Ethoxybenzoic acid, Benzoic acid.

  • Detection Reagent: Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2M Sulfuric Acid.

  • Equipment: Microplate reader, incubator, plate washer.

Step-by-Step Methodology
  • Plate Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-Tert-butyl-2-ethoxybenzoic acid standard and each test compound in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the coated antigen.

  • Washing: Repeat the wash step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 2, increasing the number of washes to 5 to ensure removal of all unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 100 µL of 2M Sulfuric Acid to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Visualization of the Experimental Process

The following diagrams illustrate the core workflow and the principle of the competitive assay.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Analyte-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Coated Plate p4->r3 r1 Prepare Standards & Test Compound Dilutions r2 Pre-incubate with Primary Antibody r1->r2 r2->r3 d1 Wash Plate r3->d1 d2 Add HRP-Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: High-level workflow for the competitive ELISA protocol.

G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Ab1 Ab Analyte2 A Ab1->Analyte2 Binding in Solution Analyte1 A Analyte3 A Coated Plate-A Result1 Low Signal Coated->Result1 Ab2 Ab Coated2 Plate-A Ab2->Coated2 Binding to Plate Analyte4 A Result2 High Signal Coated2->Result2

Sources

Benchmarking the synthesis of 4-Tert-butyl-2-ethoxybenzoic acid against published methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient and scalable synthesis of substituted benzoic acid derivatives is of paramount importance. 4-Tert-butyl-2-ethoxybenzoic acid is a key structural motif in the development of various pharmacologically active agents and functional materials. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable compound, offering an in-depth analysis of their respective methodologies, yields, and operational considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Introduction to Synthetic Strategies

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid presents an interesting challenge in controlling regioselectivity on a substituted benzene ring. This guide will benchmark two primary approaches:

  • Method A: Directed C-H Ethoxylation and Subsequent Hydrolysis. This route, adapted from published patent literature, employs a directing group to facilitate the selective ethoxylation at the C2 position of a 4-tert-butylbenzoyl derivative, followed by hydrolysis to unveil the target carboxylic acid.

  • Method B: Classical Phenolic Chemistry Approach. This strategy relies on well-established named reactions, starting with the ortho-carboxylation of 4-tert-butylphenol via the Kolbe-Schmitt reaction to form a key salicylic acid intermediate, which is then subjected to a Williamson ether synthesis to introduce the ethoxy group.

A detailed examination of these two pathways will illuminate the advantages and disadvantages of each, providing a clear framework for synthetic route selection.

Method A: Directed C-H Ethoxylation and Hydrolysis

This synthetic approach leverages a directing group to achieve high regioselectivity in the C-H activation and subsequent ethoxylation of the aromatic ring. The synthesis commences with a pre-functionalized starting material, 2-(4-tert-butyl-benzamido)pyridine-1-oxide.

Reaction Pathway

Method_A start 2-(4-tert-butyl-benzamido)pyridine-1-oxide intermediate 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide start->intermediate CuCl, K2CO3, EtOH, Pyridine, 130°C product 4-Tert-butyl-2-ethoxybenzoic acid intermediate->product NaOH, EtOH, 80°C then H+

Caption: Reaction scheme for the synthesis of 4-tert-butyl-2-ethoxybenzoic acid via directed ethoxylation.

Scientific Rationale and Experimental Protocol

The core of this method lies in the use of a pyridine-1-oxide amide as a directing group. This bidentate ligand chelates to a copper catalyst, bringing it in close proximity to the ortho C-H bond of the benzoyl group, thereby facilitating its selective functionalization with ethanol.

Step-by-Step Protocol (Adapted from CN104370736A[1]):

  • Ethoxylation:

    • To a pressure-rated reaction vessel, add 2-(4-tert-butyl-benzamido)pyridine-1-oxide (1.0 eq), cuprous chloride (CuCl, 1.0 eq), and potassium carbonate (K₂CO₃, 0.5 eq).

    • Add a 1:1 (v/v) mixture of ethanol (EtOH) and pyridine as the solvent.

    • Seal the vessel and heat the reaction mixture to 130°C for 12 hours with vigorous stirring.

    • After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography to yield 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide.

  • Hydrolysis:

    • Dissolve the purified intermediate from the previous step in ethanol.

    • Add an excess of sodium hydroxide (NaOH, 15 eq) and heat the mixture to 80°C for 8 hours in a sealed tube.

    • After cooling, remove the ethanol under reduced pressure.

    • Acidify the residue with 2N hydrochloric acid (HCl) to precipitate the product.

    • Extract the aqueous layer with dichloromethane, dry the combined organic phases, and concentrate.

    • Purify the final product by column chromatography.

Method B: Kolbe-Schmitt Carboxylation and Williamson Ether Synthesis

This classical approach builds the target molecule from a readily available starting material, 4-tert-butylphenol. It involves the initial introduction of the carboxylic acid group, followed by the etherification of the resulting phenolic hydroxyl group.

Reaction Pathway

Method_B start_b 4-tert-butylphenol phenoxide Sodium 4-tert-butylphenoxide start_b->phenoxide NaOH intermediate_b 4-tert-butyl-2-hydroxybenzoic acid phenoxide->intermediate_b 1. CO2, pressure, heat 2. H+ product_b 4-Tert-butyl-2-ethoxybenzoic acid intermediate_b->product_b Bromoethane, K2CO3, Acetone, Reflux

Sources

In-Silico Target Elucidation for Novel Small Molecules: A Comparative Modeling Guide for 4-Tert-butyl-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey often begins with a promising small molecule, yet its biological targets remain elusive. This guide provides a comprehensive, in-silico workflow to navigate this challenge, using 4-Tert-butyl-2-ethoxybenzoic acid as a case study. While this specific compound is commercially available for research, its direct biological targets are not extensively documented in public literature.[1][2][] This scenario, however, presents a perfect opportunity to demonstrate a hypothesis-driven approach to target identification and characterization, a common challenge in early-stage drug development.

This guide is structured to empower researchers to:

  • Identify potential protein targets for an uncharacterized small molecule using virtual screening methodologies.

  • Perform detailed interaction analysis with a hypothesized target through molecular docking.

  • Evaluate the dynamics and stability of the molecule-target complex using molecular dynamics simulations.

  • Objectively compare the subject molecule with structural analogs to inform structure-activity relationship (SAR) studies.

Part 1: Unveiling Potential Targets through Virtual Screening

When the target of a small molecule is unknown, a powerful initial step is in-silico target fishing, often through reverse docking or pharmacophore screening.[4][5][6][7][8] Instead of screening a library of compounds against a single target, we screen our single compound against a vast library of protein structures.

A typical virtual screening workflow for target identification involves several key stages.[9] This process aims to narrow down the vast human proteome to a manageable number of potential targets for further investigation.

Virtual Screening Workflow cluster_0 Ligand Preparation cluster_1 Target Database Screening cluster_2 Hit Prioritization & Analysis Ligand 4-Tert-butyl-2-ethoxybenzoic acid (3D Structure Generation & Energy Minimization) Screening Reverse Docking or Pharmacophore Screening Ligand->Screening Query Molecule Database Protein Structure Databases (PDB, AlphaFold DB) Database->Screening Target Library HitList Initial Hit List (Ranked by Score) Screening->HitList Scoring & Ranking Filtering Druggability & Pocket Analysis HitList->Filtering Post-processing TopHits Top Potential Targets Filtering->TopHits Selection

Caption: Virtual screening workflow for target identification.

Experimental Protocol: Reverse Docking for Target Identification
  • Ligand Preparation :

    • Generate a 3D conformation of 4-Tert-butyl-2-ethoxybenzoic acid using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligand in a format compatible with the chosen screening tool (e.g., .mol2 or .pdbqt).

  • Target Database Selection :

    • Utilize a comprehensive database of protein structures. The Protein Data Bank (PDB) is a primary source for experimentally determined structures. Publicly available databases like PubChem, ChEMBL, and ZINC also provide vast libraries of compounds for virtual screening.[10][11][12][13][14]

    • For a broader search, consider databases of predicted structures like the AlphaFold Database.

  • Reverse Docking Execution :

    • Employ a reverse docking server or software (e.g., idTarget, PharmMapper, INVDOCK).

    • Upload the prepared ligand structure as the query molecule.

    • Initiate the screening process against the selected protein structure database. The software will systematically dock the ligand into the binding sites of a multitude of proteins.

  • Hit Analysis and Filtering :

    • The output will be a list of potential protein targets, ranked by a docking score that estimates the binding affinity.

    • Analyze the top-ranked hits. Prioritize targets that are known to be "druggable" and have a well-defined binding pocket.

    • Visually inspect the docking poses of the ligand within the top-ranked protein targets to assess the quality of the predicted interactions.

Part 2: In-Depth Analysis with a Hypothesized Target: Epidermal Growth Factor Receptor (EGFR)

While a full reverse docking screen is beyond the scope of this guide, we can proceed with a hypothesis-driven approach. A literature search for structurally similar compounds reveals that derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This suggests that EGFR is a plausible, albeit unconfirmed, target for 4-Tert-butyl-2-ethoxybenzoic acid.[15] We will, therefore, use the well-characterized EGFR kinase domain as our model target to demonstrate a detailed molecular docking and comparative analysis workflow. The crystal structure of the EGFR kinase domain is available in the Protein Data Bank (PDB ID: 1M17).[16][17][18][19][20]

Molecular Docking Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis Receptor Prepare Receptor (e.g., EGFR - PDB: 1M17) - Remove water, add hydrogens Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Prepare Ligand (4-Tert-butyl-2-ethoxybenzoic acid) - Define rotatable bonds Docking Run Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Pose Analyze Binding Poses Docking->Pose Energy Evaluate Binding Affinity (kcal/mol) Docking->Energy Interaction Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Pose->Interaction

Caption: A typical workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking 4-Tert-butyl-2-ethoxybenzoic acid into the ATP-binding site of the EGFR kinase domain using AutoDock Vina, a widely used open-source docking program.[21][22][23][24]

  • Receptor Preparation :

    • Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the RCSB PDB database.

    • Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands from the protein structure.[25]

    • Add polar hydrogens to the protein.

    • Save the prepared receptor in the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.

  • Ligand Preparation :

    • Generate the 3D structure of 4-Tert-butyl-2-ethoxybenzoic acid and perform energy minimization as described previously.

    • Using AutoDock Tools, define the rotatable bonds in the ligand and save it in the .pdbqt format.

  • Grid Box Definition :

    • Define the search space for the docking simulation by creating a grid box that encompasses the ATP-binding site of EGFR. The coordinates for the center of the grid box can be determined from the position of the co-crystallized inhibitor in the original PDB file.

  • Running the Docking Simulation :

    • Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the search space.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Docking Results :

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The binding affinity represents the estimated free energy of binding; more negative values indicate stronger binding.

    • Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions between the ligand and the protein residues in the binding site. Identify key interactions such as hydrogen bonds and hydrophobic contacts.

Comparative Docking Analysis

To provide context for the predicted binding affinity of 4-Tert-butyl-2-ethoxybenzoic acid, a comparative analysis with structurally similar compounds is essential. This can offer initial insights into the structure-activity relationship (SAR).

Compound NameStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
4-Tert-butyl-2-ethoxybenzoic acid Chemical structure of 4-Tert-butyl-2-ethoxybenzoic acid-8.5Met793, Leu718, Gly796
4-tert-Butyl-2-methoxybenzoic acid[26]Chemical structure of 4-tert-Butyl-2-methoxybenzoic acid-8.2Met793, Leu718, Cys797
4-Ethoxybenzoic acid[6]Chemical structure of 4-Ethoxybenzoic acid-7.6Met793, Lys745, Thr790
2-Ethoxybenzoic acidChemical structure of 2-Ethoxybenzoic acid-7.1Leu718, Val726, Ala743

Note: The binding affinities and interacting residues in this table are illustrative and would be determined by performing the docking protocol described above.

Part 3: Assessing Complex Stability with Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[27][28][29]

MD Simulation Workflow cluster_0 System Preparation cluster_1 Simulation cluster_2 Trajectory Analysis Complex Protein-Ligand Complex (from Docking) Solvation Solvate with Water & Add Ions Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory MD Trajectory Production->Trajectory RMSD RMSD Analysis Trajectory->RMSD RMSF RMSF Analysis Trajectory->RMSF HBonds Hydrogen Bond Analysis Trajectory->HBonds

Caption: General workflow for a molecular dynamics simulation.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

This protocol provides a conceptual overview of setting up and running an MD simulation of the 4-Tert-butyl-2-ethoxybenzoic acid-EGFR complex using GROMACS, a versatile and widely used MD engine.[30][31]

  • System Setup :

    • Start with the best-ranked docked pose of the 4-Tert-butyl-2-ethoxybenzoic acid-EGFR complex.

    • Generate the topology and parameter files for the ligand using a tool like the CGenFF server.

    • Place the complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization :

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration :

    • Conduct a two-step equilibration process:

      • NVT equilibration : Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration : Bring the system to the desired pressure while maintaining the temperature. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD :

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium.[26][32][33][34]

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF of the protein residues to identify flexible regions. High RMSF values in the binding site may indicate instability of the ligand binding.[32][33][34][35]

    • Hydrogen Bond Analysis : Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation to determine their stability.

Conclusion

This guide has outlined a comprehensive in-silico workflow for the characterization of small molecules with unknown biological targets, using 4-Tert-butyl-2-ethoxybenzoic acid as a representative example. By employing a systematic approach of virtual screening for target identification, followed by detailed molecular docking and dynamic simulation, researchers can generate robust, testable hypotheses about a compound's mechanism of action. The comparative analysis with structural analogs further enriches the understanding of potential structure-activity relationships. This computational pipeline serves as a powerful, cost-effective strategy to accelerate the early stages of drug discovery and guide subsequent experimental validation.

References

  • GROMACS Tutorials. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. International Journal of Computer Applications. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Protein-Ligand Complex - MD Tutorials. [Link]

  • Lipopeptides from Bacillus Probiotics Can Target Transmembrane Receptors NOX4, EGFR, PDGFR, and OCTN2 Involved in Oxidative Stress and Oncogenesis. MDPI. [Link]

  • Pharmacophore Modeling and Screening. Protheragen. [Link]

  • RMSD/RMSF Analysis. BioChemCoRe 2018. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? Taylor & Francis Online. [Link]

  • Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay. MDPI. [Link]

  • 3D Pharmacophore-based virtual screening workflow. ResearchGate. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Publications. [Link]

  • Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? Figshare. [Link]

  • Using reverse docking for target identification and its applications for drug discovery. PubMed. [Link]

  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Neovarsity. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Protein-ligands interaction profile EGFR (PDB; 1M17) protein molecule... ResearchGate. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Institutes of Health. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer. PubMed Central. [Link]

  • Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. PubMed Central. [Link]

  • Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking. Taylor & Francis Online. [Link]

  • Calculating the root mean square fluctuation over a trajectory. MDAnalysis User Guide. [Link]

  • 4-tert-Butyl-2-methoxybenzoic acid. PubChem. [Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. SpringerLink. [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training. [Link]

  • Structural insights into characterizing binding sites in EGFR kinase mutants. PubMed Central. [Link]

  • Visualizing MD Simulation Results | RMSD | RMSF | SSE | Contacts | Torsion Profile | Schrodinger. YouTube. [Link]

  • 4-Ethoxybenzoic acid. PubChem. [Link]

  • 4LL0: EGFR L858R/T790M in complex with PD168393. RCSB PDB. [Link]

  • An inverse docking approach for identifying new potential anti-cancer targets. PubMed Central. [Link]

  • Using reverse docking for target identification and its applications for drug discovery. ResearchGate. [Link]

  • Are there different databases similar to the Zinc database or how can I solve this problem in the Zinc database? ResearchGate. [Link]

  • Can anyone tell the names of free database of compounds which I can use for virtual screening? ResearchGate. [Link]

  • 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Wolfa. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Guide for Novel Benzoic Acid Derivatives in EGFR-Targeted Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of kinase inhibitor discovery, the journey from a novel compound to a viable therapeutic candidate is paved with rigorous, multifaceted testing. This guide provides a comprehensive framework for evaluating the efficacy of emerging chemical entities, specifically focusing on 4-tert-butyl-2-ethoxybenzoic acid and its derivatives, within the context of Epidermal Growth Factor Receptor (EGFR) targeted assays. While direct, comprehensive efficacy data for this specific benzoic acid derivative is not yet widely published, its structural elements suggest a potential interaction with ATP-binding sites of kinases like EGFR. This guide, therefore, serves as a predictive and methodological resource, empowering researchers to systematically investigate this hypothesis.

We will delve into the rationale behind selecting EGFR as a primary target, provide detailed, field-tested protocols for key target-based assays, and establish a framework for comparing the performance of novel derivatives against established EGFR inhibitors. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure the generation of robust and reliable data.

The Rationale: Why EGFR?

The Epidermal Growth Factor Receptor, a receptor tyrosine kinase, is a well-validated and critical target in oncology.[1][2] Its signaling pathway, when dysregulated through mutation or overexpression, is a key driver in the proliferation and survival of various cancer cells.[1][2] The ATP-binding pocket of the EGFR kinase domain presents a druggable site for small molecule inhibitors. The general structure of many existing EGFR inhibitors incorporates a heterocyclic scaffold that mimics the purine ring of ATP, often with substituted aromatic moieties that occupy adjacent hydrophobic pockets. The benzoic acid scaffold, particularly with lipophilic substitutions like a tert-butyl group, presents a plausible core for interaction within such binding sites. A recent study on 4-(tert-butyl)-3-methoxybenzoic acid derivatives, a structurally similar class of compounds, has already pointed to their potential as EGFR allosteric site inhibitors, further strengthening the rationale for this investigative direction.

Below is a simplified representation of the EGFR signaling pathway, highlighting the point of intervention for kinase inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Tert-butyl-2-ethoxybenzoic acid derivative (TKI) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a Tyrosine Kinase Inhibitor (TKI).

Comparative Efficacy Evaluation: A Multi-Assay Approach

To comprehensively assess the efficacy of a novel compound like 4-tert-butyl-2-ethoxybenzoic acid, a tiered approach involving both biochemical and cell-based assays is essential. This allows for the determination of direct target engagement and the translation of that engagement into a cellular response.

Biochemical Assay: In Vitro Kinase Activity

The initial step is to determine if the compound directly inhibits the enzymatic activity of the EGFR kinase domain. A common and robust method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Experimental Protocol: Radiometric EGFR Kinase Assay (HotSpot Assay)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • EGFR Enzyme: Dilute recombinant human EGFR (wild-type or mutant) to the desired concentration in kinase buffer.

    • Substrate: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP Solution: Prepare a stock solution of ATP and a radiolabeled ATP (e.g., [γ-³³P]ATP). The final concentration of ATP in the assay should be at or near the Km for EGFR.

    • Test Compound: Prepare a serial dilution of the 4-tert-butyl-2-ethoxybenzoic acid derivative and comparator compounds (e.g., Gefitinib, Erlotinib) in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 0.5 M orthophosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of Cellular Proliferation

Demonstrating that a compound can inhibit the growth of cancer cells that are dependent on EGFR signaling is a critical next step. The MTS assay is a colorimetric method for assessing cell viability.

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Culture:

    • Culture an EGFR-dependent human cancer cell line (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating EGFR mutation) in the appropriate growth medium.[2]

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the 4-tert-butyl-2-ethoxybenzoic acid derivative and comparator compounds in the cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds.

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for a direct assessment of the potency and selectivity of the novel derivatives against established inhibitors.

Table 1: Comparative Efficacy of EGFR Inhibitors

CompoundTargetBiochemical Assay IC50 (nM)Cell Proliferation Assay GI50 (nM) - A431Cell Proliferation Assay GI50 (nM) - HCC827
4-Tert-butyl-2-ethoxybenzoic acid Derivative 1 EGFR (WT)Experimental DataExperimental DataExperimental Data
Gefitinib (Comparator) EGFR (WT)20 - 8030 - 1005 - 20
Erlotinib (Comparator) EGFR (WT)2 - 550 - 2005 - 30

Note: The values for comparator compounds are typical literature ranges and should be determined concurrently in the same experimental setup for a valid comparison.

The following diagram illustrates the general workflow for the comparative efficacy evaluation.

Efficacy_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Radiometric Kinase Assay biochem_end Determine IC50 biochem_start->biochem_end Comparison Comparative Analysis (vs. Known Inhibitors) biochem_end->Comparison cell_start MTS Proliferation Assay cell_end Determine GI50 cell_start->cell_end cell_end->Comparison Compound Novel Benzoic Acid Derivative Compound->biochem_start Compound->cell_start

Sources

Head-to-head comparison of different synthetic routes to 4-Tert-butyl-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Tert-butyl-2-ethoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety ortho to the carboxylic acid, imparts unique properties to molecules incorporating this scaffold. The selection of an appropriate synthetic route is paramount for efficient and scalable production. This guide provides a detailed head-to-head comparison of various synthetic strategies to this target molecule, offering insights into the rationale behind experimental choices, and presenting supporting data to aid researchers in their synthetic planning.

Overview of Synthetic Strategies

The synthesis of 4-tert-butyl-2-ethoxybenzoic acid can be approached through several distinct chemical transformations. This guide will focus on four primary routes:

  • Grignard Reaction of a Pre-functionalized Aryl Bromide: A classic approach involving the formation of an organometallic intermediate followed by carboxylation.

  • Directed Ortho-Metalation (DoM) of an Aryl Ether: A powerful method for regioselective functionalization, leveraging the directing ability of the ethoxy group.

  • Etherification of a Phenolic Precursor: A straightforward synthesis involving the ethylation of a pre-existing hydroxybenzoic acid derivative.

  • A Multi-step Route via Amide Precursor: A pathway described in the patent literature, showcasing an alternative approach to the target molecule.

The following sections will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these routes.

Route 1: Grignard Reaction of 1-Bromo-4-tert-butyl-2-ethoxybenzene

This route represents a robust and traditional method for the synthesis of benzoic acids. The key is the availability of the aryl bromide precursor, which can be prepared from commercially available starting materials.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-tert-butyl-2-ethoxybenzene

A detailed protocol for this precursor was not found in the immediate literature, however, a plausible synthesis would involve the bromination of 1-tert-butyl-3-ethoxybenzene.

Step 2: Grignard Reaction and Carboxylation

  • Materials: 1-Bromo-4-tert-butyl-2-ethoxybenzene, Magnesium turnings, Anhydrous diethyl ether, Dry ice (solid CO₂), 6M Hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-4-tert-butyl-2-ethoxybenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

    • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add crushed dry ice in small portions to the vigorously stirred Grignard solution.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

    • Quench the reaction by the slow addition of 6M HCl until the aqueous layer is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Causality and Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, hence the use of anhydrous ether and flame-dried glassware is critical to prevent quenching of the organometallic intermediate.[1]

  • Iodine Activation: A small amount of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reagent formation.[2]

  • Dry Ice as Carboxylating Agent: Solid carbon dioxide serves as an inexpensive and efficient source of the carboxyl group.[3][4]

Potential Challenges
  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide, leading to the formation of a biphenyl derivative. This can be minimized by slow addition of the bromide and maintaining a dilute solution.[2]

  • Incomplete Reaction: The formation of the Grignard reagent can sometimes be sluggish. Ensuring the quality of the magnesium and the dryness of the solvent are key to achieving high conversion.

Route 2: Directed Ortho-Metalation (DoM) of 3-tert-Butylanisole

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings. In this proposed route, the methoxy group of 3-tert-butylanisole would direct the lithiation to the C2 position, followed by carboxylation. While this example uses the methoxy analogue, a similar reactivity is expected for the ethoxy derivative.

Experimental Protocol
  • Materials: 3-tert-Butylanisole, n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi), Tetramethylethylenediamine (TMEDA), Anhydrous tetrahydrofuran (THF), Dry ice (solid CO₂), 6M Hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-tert-butylanisole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add crushed dry ice in small portions to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction with 6M HCl and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Causality and Experimental Choices
  • Directing Group: The methoxy (or ethoxy) group acts as a directing metalation group (DMG) by coordinating with the lithium atom of the organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[1][5]

  • TMEDA: Tetramethylethylenediamine is a chelating agent that breaks down the oligomeric aggregates of n-BuLi, increasing its reactivity and often improving the regioselectivity of the lithiation.[6]

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the cleavage of the ether linkage by the organolithium reagent.

Potential Challenges
  • Regioselectivity: While the alkoxy group is a good ortho-directing group, deprotonation at other positions on the ring can occur, leading to a mixture of isomers. The choice of the organolithium reagent and reaction conditions can influence the regioselectivity.[7]

  • Anionic Fries Rearrangement: At higher temperatures, ortho-lithiated carbamates can undergo rearrangement. While less common with simple ethers, it's a potential side reaction to be aware of.[8]

Route 3: Etherification of 4-tert-Butyl-2-hydroxybenzoic Acid

This route is conceptually the most straightforward, involving the formation of an ether bond on a pre-existing phenolic benzoic acid. The Williamson ether synthesis is the classic method for this transformation.

Experimental Protocol
  • Materials: 4-tert-Butyl-2-hydroxybenzoic acid, Ethyl iodide or Diethyl sulfate, Potassium carbonate or Sodium hydride, Anhydrous acetone or N,N-Dimethylformamide (DMF).

  • Procedure (using K₂CO₃ in Acetone):

    • To a solution of 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

    • Add ethyl iodide (1.5 eq) to the suspension.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by recrystallization or column chromatography.

Causality and Experimental Choices
  • Base: A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Potassium carbonate is a mild and convenient base for this purpose. Stronger bases like sodium hydride can also be used, typically in a solvent like THF or DMF.[2][9]

  • Alkylating Agent: Ethyl iodide or diethyl sulfate are common and effective electrophiles for introducing the ethyl group.

  • SN2 Reaction: The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the ethylating agent.[9]

Potential Challenges
  • Esterification: A potential side reaction is the esterification of the carboxylic acid group. Using a milder base and controlling the reaction temperature can help to minimize this. Alternatively, the carboxylic acid can be protected as an ester prior to etherification, followed by a final hydrolysis step.

  • Incomplete Reaction: The reaction can be slow, sometimes requiring extended reaction times or higher temperatures.

Route 4: A Multi-step Synthesis via an Amide Precursor

This route is based on a procedure described in the patent literature and offers a less conventional approach. It involves the ethoxylation of a pre-formed amide, followed by hydrolysis to the desired benzoic acid.

Experimental Protocol

This is a two-step process starting from 2-(4-tert-butyl-benzamido)pyridine-1-oxide.

Step 1: Ethoxylation of the Amide Precursor

  • Materials: 2-(4-tert-Butyl-benzamido)pyridine-1-oxide, Copper(I) chloride (CuCl), Potassium carbonate (K₂CO₃), Ethanol, Pyridine.

  • Procedure:

    • In a reaction vessel, combine 2-(4-tert-butyl-benzamido)pyridine-1-oxide (1.0 eq), CuCl (1.0 eq), K₂CO₃ (0.5 eq), ethanol, and pyridine.

    • Heat the reaction mixture to 130 °C for 12 hours.

    • After completion, the product, 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide, is isolated after extraction and purification.

Step 2: Hydrolysis to 4-tert-Butyl-2-ethoxybenzoic Acid

  • Materials: 2-(4-tert-Butyl-2-ethoxybenzamido)pyridine-1-oxide, Sodium hydroxide (NaOH), Ethanol.

  • Procedure:

    • Dissolve the ethoxylated product from the previous step in ethanol.

    • Add a solution of NaOH and heat the mixture to 80 °C for 8 hours.

    • After the reaction is complete, remove the ethanol under reduced pressure.

    • Acidify the residue with 2N HCl to precipitate the product.

    • Isolate the product by filtration and purify as needed.

This route is reported to have an 83% yield for the ethoxylation step and an 80% yield for the hydrolysis step.[10]

Causality and Experimental Choices
  • Copper Catalysis: The ethoxylation step is a copper-catalyzed reaction, which facilitates the introduction of the ethoxy group onto the aromatic ring.

  • Alkaline Hydrolysis: The final step is a standard alkaline hydrolysis of an amide to a carboxylic acid.

Potential Challenges
  • Multi-step Process: This route involves more steps compared to the others, which can impact the overall yield and efficiency.

  • Availability of Starting Material: The synthesis of the initial amide precursor adds to the overall complexity of this route.

Head-to-Head Comparison

FeatureGrignard ReactionDirected Ortho-MetalationEtherificationMulti-step Amide Route
Starting Materials 1-Bromo-4-tert-butyl-2-ethoxybenzene3-tert-Butylanisole/ethoxybenzene4-tert-Butyl-2-hydroxybenzoic acid2-(4-tert-Butyl-benzamido)pyridine-1-oxide
Key Transformation Carboxylation of Grignard reagentOrtho-lithiation and carboxylationWilliamson ether synthesisCopper-catalyzed ethoxylation and hydrolysis
Regioselectivity High (defined by starting material)Generally high, but can be an issueHigh (defined by starting material)High (defined by starting material)
Number of Steps 2 (if precursor is available)1 (if precursor is available)1 (if precursor is available)2 (from amide precursor)
Reaction Conditions Anhydrous, refluxAnhydrous, cryogenic (-78 °C)RefluxHigh temperature (130 °C)
Potential Side Reactions Wurtz couplingIsomer formation, ether cleavageEsterification---
Overall Yield Moderate to HighModerate to HighHighHigh (reported)
Scalability GoodModerate (cryogenics)GoodModerate

Visualization of Synthetic Pathways

Route 1: Grignard Reaction

Grignard Reaction A 1-Bromo-4-tert-butyl- 2-ethoxybenzene B Grignard Reagent A->B Mg, Et₂O C 4-Tert-butyl-2-ethoxy- benzoic acid B->C 1. CO₂ (dry ice) 2. H₃O⁺

Caption: Grignard route to the target acid.

Route 2: Directed Ortho-Metalation

Directed Ortho-Metalation A 3-tert-Butylanisole B Ortho-lithiated intermediate A->B s-BuLi, TMEDA, THF, -78°C C 4-Tert-butyl-2-methoxy- benzoic acid B->C 1. CO₂ (dry ice) 2. H₃O⁺

Caption: DoM approach (methoxy analog shown).

Route 3: Etherification

Etherification A 4-tert-Butyl-2-hydroxy- benzoic acid B Phenoxide A->B K₂CO₃, Acetone C 4-Tert-butyl-2-ethoxy- benzoic acid B->C Ethyl iodide

Caption: Williamson ether synthesis route.

Spectroscopic Data for Product Validation

Authentic samples of 4-tert-butyl-2-ethoxybenzoic acid should be characterized by standard spectroscopic methods to confirm their identity and purity.

  • ¹H NMR: Expected signals would include those for the tert-butyl group (singlet, ~1.3 ppm), the ethoxy group (triplet and quartet, ~1.4 and 4.1 ppm, respectively), and the aromatic protons (three signals in the aromatic region, ~6.8-7.8 ppm), as well as a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The spectrum should show characteristic peaks for the tert-butyl carbons, the ethoxy carbons, the aromatic carbons, and the carboxylic acid carbonyl carbon (~170 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (222.28 g/mol ) should be observed.

While a full spectrum is not publicly available, chemical suppliers often provide this data upon request.[11]

Conclusion and Recommendations

For laboratory-scale synthesis where the starting materials are readily available, the Etherification of 4-tert-butyl-2-hydroxybenzoic acid (Route 3) is likely the most practical and high-yielding approach due to its straightforward procedure and relatively mild conditions.

The Grignard reaction (Route 1) is also a very strong candidate, especially if the corresponding aryl bromide is commercially available or can be synthesized efficiently. It is a well-established and scalable method.

Directed Ortho-Metalation (Route 2) offers an elegant and regioselective approach but requires cryogenic conditions and careful handling of pyrophoric organolithium reagents, which may be less suitable for large-scale production.

The multi-step amide route (Route 4) , while effective, is more complex and likely less atom-economical than the other methods, making it a less favorable choice unless the specific precursors are readily accessible.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the equipment and expertise available in the laboratory.

References

  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google P
  • Grignard Reactions and Experimentation | PDF | Ether | Chemistry - Scribd. [Link]

  • Copyright Catalyst Education 2020 - Labflow. [Link]

  • Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - YouTube. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [Link]

  • Directed (ortho) Metallation. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. [Link]

Sources

A Multi-faceted Approach to Confirming the Molecular Structure of 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a critical, foundational step. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential therapeutic applications. This guide presents a comparative analysis of independent analytical methods to definitively confirm the structure of 4-Tert-butyl-2-ethoxybenzoic acid, a substituted benzoic acid derivative of interest. By leveraging the complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we can build a comprehensive and self-validating picture of the target molecule, leaving no room for structural ambiguity.[1][2][3]

The central premise of this guide is that no single technique provides a complete structural picture.[1] Instead, the convergence of data from multiple, independent methods provides the highest level of confidence in structural elucidation.[2] We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting data to collaboratively confirm the structure of 4-Tert-butyl-2-ethoxybenzoic acid.

The Structural Hypothesis: 4-Tert-butyl-2-ethoxybenzoic Acid

The hypothesized structure features a benzene ring substituted with a carboxylic acid group, an ethoxy group, and a tert-butyl group. The key challenge is to confirm the precise substitution pattern on the aromatic ring.

Molecular Formula: C₁₃H₁₈O₃[4] Molecular Weight: 222.28 g/mol [4]

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] For 4-Tert-butyl-2-ethoxybenzoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons.

Expected ¹H NMR Signals for 4-Tert-butyl-2-ethoxybenzoic acid:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.3s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a singlet.
~1.4t3H-OCH₂CH₃The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons.
~4.1q2H-OCH₂CH₃The methylene protons of the ethoxy group are split into a quartet by the adjacent methyl protons.
~7.0dd1HAr-HAromatic proton ortho to the ethoxy group and meta to the carboxylic acid.
~7.5d1HAr-HAromatic proton meta to both the ethoxy and tert-butyl groups.
~7.8d1HAr-HAromatic proton ortho to the carboxylic acid and meta to the tert-butyl group.
~10-12br s1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.[8]

Expected ¹³C NMR Signals for 4-Tert-butyl-2-ethoxybenzoic acid:

Chemical Shift (δ, ppm)AssignmentRationale
~14-OCH₂CH₃The methyl carbon of the ethoxy group.
~31-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
~35-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~64-OCH₂CH₃The methylene carbon of the ethoxy group.
~110-140Aromatic CAromatic carbons typically resonate in this region.[9]
~160C-OThe aromatic carbon attached to the ethoxy group.
~170-COOHThe carbonyl carbon of the carboxylic acid.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the general steps for acquiring high-quality NMR spectra.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Tert-butyl-2-ethoxybenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[10]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate Structural Confirmation Structural Confirmation integrate->Structural Confirmation

Caption: Workflow for NMR analysis of 4-Tert-butyl-2-ethoxybenzoic acid.

Method 2: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.[12]

Expected Mass Spectrum for 4-Tert-butyl-2-ethoxybenzoic acid:
  • Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound. Aromatic compounds often show a prominent molecular ion peak.[12]

  • Key Fragmentation Peaks:

    • m/z = 207: Loss of a methyl radical (•CH₃) from the tert-butyl group.

    • m/z = 179: Loss of the ethoxy group (•OCH₂CH₃).

    • m/z = 177: Loss of a carboxyl group (•COOH).

    • m/z = 163: A common fragmentation for aromatic carboxylic acids is the loss of a hydroxyl radical followed by the loss of carbon monoxide.[13][14]

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.[15]

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV in EI). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output introduce Introduce Sample ionize Ionization (EI) introduce->ionize accelerate Ion Acceleration ionize->accelerate separate Mass Separation accelerate->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum Structural Confirmation Structural Confirmation spectrum->Structural Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint".[17][18]

Expected FTIR Absorption Bands for 4-Tert-butyl-2-ethoxybenzoic acid:
Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-3000C-H stretchAlkyl (tert-butyl, ethoxy)
~3030C-H stretchAromatic
~1700C=O stretchCarboxylic Acid
1500-1600C=C stretchAromatic Ring[9][19]
1200-1300C-O stretchEther and Carboxylic Acid
690-900C-H out-of-plane bendAromatic (substitution pattern)[9][19]

The broad O-H stretch of the carboxylic acid is particularly characteristic.[18] The pattern of C-H out-of-plane bending in the 900-675 cm⁻¹ region can also provide clues about the substitution pattern on the aromatic ring.[19]

Experimental Protocol: Acquiring an FTIR Spectrum
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing prepare Prepare Sample (e.g., KBr pellet) background Acquire Background Spectrum prepare->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract Structural Confirmation Structural Confirmation subtract->Structural Confirmation

Caption: Workflow for FTIR analysis.

Alternative and Complementary Methods

While NMR, MS, and FTIR are the workhorses of structural elucidation, other techniques can provide further confirmation, especially in complex cases or for regulatory submissions.

  • X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state.[5][6] If a suitable single crystal can be grown, it is the "gold standard" for structural determination.[1] Studies on benzoic acid and its derivatives have shown the utility of X-ray diffraction in determining their crystal structures and intermolecular interactions.[20][21]

  • Elemental Analysis: This method determines the elemental composition of a pure sample, providing the empirical formula. This can be compared to the molecular formula determined by mass spectrometry.

Synthesizing the Data for Unambiguous Confirmation

The power of this multi-technique approach lies in the convergence of evidence.

Analytical TechniqueInformation ProvidedConfirmation for 4-Tert-butyl-2-ethoxybenzoic acid
¹H and ¹³C NMR Carbon-hydrogen framework, connectivity, and chemical environments.Confirms the presence and connectivity of the tert-butyl, ethoxy, and carboxylic acid groups, and the substitution pattern on the aromatic ring.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₃H₁₈O₃) and provides fragmentation data consistent with the proposed structure.
FTIR Spectroscopy Presence of functional groups.Confirms the presence of the carboxylic acid (broad O-H and C=O stretches), aromatic ring, and alkyl groups.

By integrating the data from these independent methods, a robust and irrefutable structural assignment for 4-Tert-butyl-2-ethoxybenzoic acid can be made. The NMR data provides the detailed map of the molecule, the mass spectrometry confirms the overall composition and key structural motifs through fragmentation, and the FTIR spectroscopy verifies the presence of the essential functional groups. This comprehensive approach ensures the scientific integrity of the structural assignment, a cornerstone of research and development in the chemical and pharmaceutical sciences.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

  • Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 12, 2026, from [Link]

  • Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 12, 2026, from [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). Indian Journal of Pure & Applied Physics. Retrieved January 12, 2026, from [Link]

  • How does scientist know the molecular structures of chemical compounds? (2015, April 6). Reddit. Retrieved January 12, 2026, from [Link]

  • The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. (1984). Zeitschrift für Kristallographie - Crystalline Materials. Retrieved January 12, 2026, from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). University of Baghdad. Retrieved January 12, 2026, from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved January 12, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Wiley. Retrieved January 12, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (2005). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 12, 2026, from [Link]

  • Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (2004). ResearchGate. Retrieved January 12, 2026, from [Link]

  • infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

  • How can an inexperienced chemist determine the chemical structure of a molecule? (2015, May 31). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Benzoic Acid and Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved January 12, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. (1972). Analytical Chemistry. Retrieved January 12, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

  • Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020). PubMed. Retrieved January 12, 2026, from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Isolating, Identifying, Imaging, and Measuring Substances and Structures. (1995). In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press (US). Retrieved January 12, 2026, from [Link]

  • Structure Determination. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • Step-scan TR-FTIR absorption spectra of 32 mM benzoic acid in acetonitrile. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Zeitschrift für Naturforschung A. Retrieved January 12, 2026, from [Link]

  • 4-Ethoxybenzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • 4-Tert-butylbenzoic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Tert-butyl-2-ethoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-tert-butyl-2-ethoxybenzoic acid (CAS 796875-53-1), ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: A Synthesis of Analogs

4-tert-butyl-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid. Based on data from analogous compounds, it should be handled as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[2][4]

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-tert-butyl-2-ethoxybenzoic acid for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical splash goggles compliant with EU standard EN 166 or OSHA 29 CFR 1910.133.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]
Body Protection A lab coat or chemical apron should be worn to prevent skin contact.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA approved air-purifying respirator should be used.[1][2]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal route for 4-tert-butyl-2-ethoxybenzoic acid is contingent on its concentration and whether it is contaminated with other hazardous substances.

Step 1: Waste Identification and Segregation

Properly identify and segregate waste containing 4-tert-butyl-2-ethoxybenzoic acid. Crucially, never mix carboxylic acid waste with bases, oxidizing agents, or inorganic acids in the same container. Use designated and clearly labeled waste containers.

Step 2: Managing Spills

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.[4][5]

  • Decontamination: Clean the spill area thoroughly.

Step 3: Disposal of Uncontaminated and Dilute Aqueous Solutions (<10%)

For dilute, uncontaminated aqueous solutions of 4-tert-butyl-2-ethoxybenzoic acid, neutralization may be a viable disposal option, provided it is permitted by local regulations.

Neutralization Protocol:

  • Work in a Fume Hood: Always perform neutralization reactions in a chemical fume hood while wearing appropriate PPE.

  • Prepare a Weak Base Solution: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution with constant stirring.[6] Be cautious as this reaction can be exothermic and produce carbon dioxide gas.

  • Monitor pH: Continuously monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.

  • Drain Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, if permitted by your institution's EHS and local regulations.[7]

Step 4: Disposal of Concentrated or Contaminated Waste

Concentrated or contaminated 4-tert-butyl-2-ethoxybenzoic acid must be disposed of as hazardous waste.[5][8]

Hazardous Waste Protocol:

  • Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("4-tert-butyl-2-ethoxybenzoic acid"), and any other components of the waste stream.

  • Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. The standard directive is to "Dispose of contents/container to an approved waste disposal plant."[1][2][4][9]

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making workflow for the proper disposal of 4-tert-butyl-2-ethoxybenzoic acid.

DisposalWorkflow Disposal Decision Workflow for 4-Tert-butyl-2-ethoxybenzoic Acid Start Start: Waste containing 4-tert-butyl-2-ethoxybenzoic acid Assess Assess Waste Stream: Concentrated/Contaminated or Dilute (<10%) & Uncontaminated? Start->Assess Concentrated Concentrated or Contaminated Waste Assess->Concentrated Concentrated or Contaminated Dilute Dilute (<10%) and Uncontaminated Aqueous Solution Assess->Dilute Dilute & Uncontaminated HazardousWaste Collect in Labeled, Compatible Hazardous Waste Container Concentrated->HazardousWaste CheckRegs Check Local Regulations for Neutralization & Drain Disposal Dilute->CheckRegs Neutralize Neutralize with Weak Base to pH 6.0-8.0 CheckRegs->Neutralize Permitted CheckRegs->HazardousWaste Not Permitted Drain Dispose Down Drain with Copious Amounts of Water Neutralize->Drain End End of Process Drain->End Store Store Safely Away from Incompatibles HazardousWaste->Store EHS Arrange for Disposal via EHS or Licensed Contractor Store->EHS EHS->End

Caption: Decision workflow for the disposal of 4-tert-butyl-2-ethoxybenzoic acid.

By adhering to these procedures and prioritizing safety and regulatory compliance, you contribute to a safer laboratory environment and the responsible management of chemical waste. Always remember, when in doubt, consult your institution's Environmental Health and Safety department.

References

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • European Commission. (2008, May 6). Risk Assessment Report on 4-tert- Butylbenzoic acid (PTBBA) Environmental Part CAS No.: 98-73-7. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). Safety Data Sheet - Benzoic Acid. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Al-Maqdi, K. A., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]

  • Reddit. (2021, December 14). How do you neutralize an acid for disposal? r/chemistry. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Tert-butyl-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds, such as 4-Tert-butyl-2-ethoxybenzoic acid, requires a nuanced understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural, step-by-step framework for the safe handling and disposal of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Chemical Handling

Safe laboratory practice is built on a foundation of risk assessment. Before handling any chemical, it is imperative to consult the available safety data and consider the nature of the experimental procedure. The following guidance is predicated on a hierarchy of controls, where engineering controls (like fume hoods) are the first line of defense, followed by administrative controls (safe work practices), and finally, personal protective equipment.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigating the risks associated with handling 4-Tert-butyl-2-ethoxybenzoic acid. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shieldProvides maximum protection from splashes and vapors. Standard safety glasses are insufficient[6][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber provides superior protection against stronger acids[1][7]. Always inspect gloves for integrity before use.
Body Protection Laboratory coat and a chemical-resistant apronA lab coat protects against incidental contact, while a chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing[6].
Respiratory Protection N95 mask or a respirator with appropriate cartridgesAn N95 mask may be sufficient for handling small quantities in a well-ventilated area. For procedures with a high potential for generating dust or aerosols, a respirator with organic vapor and acid gas cartridges is necessary[7][8].
Eye and Face Protection: The First Line of Defense

Direct contact with 4-Tert-butyl-2-ethoxybenzoic acid can cause serious eye irritation[2][4]. Therefore, chemical splash goggles that provide a complete seal around the eyes are mandatory[1]. In situations where there is a higher risk of splashing, such as when transferring larger volumes or working with heated solutions, a full-face shield should be worn in addition to goggles to protect the entire face[6][7].

Hand Protection: Preventing Dermal Exposure

Carboxylic acids can be irritating to the skin, and some related compounds have shown dermal toxicity[8][9]. Chemical-resistant gloves are a critical barrier to prevent skin contact. Nitrile gloves are a suitable choice for general handling due to their resistance to a variety of chemicals[7]. For more prolonged or intensive work, butyl rubber gloves offer enhanced protection against acidic compounds[1][7]. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove them properly to avoid contaminating your hands.

Body Protection: Shielding from Spills and Splashes

A standard laboratory coat is the minimum requirement for body protection when handling 4-Tert-butyl-2-ethoxybenzoic acid. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection[6]. Closed-toe shoes are also a mandatory component of appropriate laboratory attire.

Respiratory Protection: Guarding Against Inhalation Hazards

Inhalation of dust or aerosols of 4-Tert-butyl-2-ethoxybenzoic acid may cause respiratory irritation[2][3][8]. All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation[6][10][11]. For tasks with a low likelihood of generating dust, an N95 mask may provide adequate protection[7]. However, for procedures such as weighing out large quantities or any operation that could generate significant dust or aerosols, a respirator equipped with organic vapor and acid gas cartridges is required[6][8].

Operational Plan for Safe Handling

A systematic approach to handling 4-Tert-butyl-2-ethoxybenzoic acid will minimize the risk of exposure. The following step-by-step procedure should be adopted for all work with this compound.

Preparation Phase
  • Verify Fume Hood Function: Ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower[6][8].

  • Prepare Spill Kit: Have a spill kit specifically designed for acidic compounds readily available[6].

Handling Phase
  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Work Within Fume Hood: Conduct all manipulations of 4-Tert-butyl-2-ethoxybenzoic acid within a certified chemical fume hood[6][11].

  • Handle with Care: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. If dissolving the compound, add it slowly to the solvent to prevent splashing[1][6].

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of any vapors or dust[6][9].

Decontamination & Cleanup
  • Decontaminate Work Surfaces: After handling is complete, thoroughly clean the work area and any equipment used.

  • Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your PPE[1][9].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory and body protection based on the experimental risk.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedure Scale & Aerosol Potential cluster_ppe PPE Selection Start Start: Handling 4-Tert-butyl-2-ethoxybenzoic acid Procedure Small Scale (<1g) & Low Aerosol Potential? Start->Procedure LowRisk Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Mask (optional) Procedure->LowRisk Yes HighRisk Enhanced PPE: - Goggles & Face Shield - Butyl Rubber Gloves - Lab Coat & Apron - Respirator with Acid Gas Cartridge Procedure->HighRisk No (Large Scale or High Aerosol Potential)

Caption: PPE selection workflow based on experimental risk.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 4-Tert-butyl-2-ethoxybenzoic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste containing the chemical in a designated, labeled, and sealed container for hazardous chemical waste[8].

  • Liquid Waste: Aqueous solutions containing 4-Tert-butyl-2-ethoxybenzoic acid should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, monitoring the pH to ensure it is within the acceptable range for your institution's waste stream[10]. The neutralized solution should then be collected in a designated hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste[1].

  • Empty Containers: "Empty" containers may still contain residual chemical. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines[8].

By adhering to these comprehensive guidelines, you can confidently and safely handle 4-Tert-butyl-2-ethoxybenzoic acid, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Personal protective equipment for handling Tetracene-1-carboxylic acid - Benchchem. (URL: )
  • Personal protective equipment for handling 2- Tert-butylpyrimidine-5-carboxylic acid | BenchChem. (URL: )
  • Personal protective equipment for handling Cycloprop-2-ene carboxylic acid - Benchchem. (URL: )
  • SAFETY D
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (URL: )
  • SAFETY D
  • SAFETY D
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide - Benchchem. (URL: )
  • Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98% - Cole-Parmer. (URL: )

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butyl-2-ethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-ethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.